molecular formula C8H12O2 B094435 Ethyl hex-2-ynoate CAS No. 16205-90-6

Ethyl hex-2-ynoate

Cat. No.: B094435
CAS No.: 16205-90-6
M. Wt: 140.18 g/mol
InChI Key: ZFMNCZDBAHELNX-UHFFFAOYSA-N
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Description

Ethyl hex-2-ynoate (CAS 16205-90-6) is an aliphatic alkyne ester with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol . This compound, characterized by a hex-2-ynoate backbone with a terminal triple bond, serves as a versatile building block in organic synthesis and scientific research. With a published LogP value of 2.55 , this compound exhibits moderate lipophilicity, influencing its solubility and making it a candidate for pharmacokinetic studies. It can be analyzed using reverse-phase (RP) HPLC methods, which are scalable and can be adapted for fast UPLC applications or the isolation of impurities in preparative separation . In the laboratory, this compound is a valuable intermediate. Its structure features both an ester group and an alkyne moiety, enabling participation in various chemical reactions. The ester group can undergo hydrolysis or be used in nucleophilic substitution reactions, while the alkyne group is amenable to click chemistry, metal-catalyzed cross-couplings, and other carbon-carbon bond-forming reactions . These properties make it a useful precursor in constructing complex organic molecules for applications in medicinal chemistry and materials science. Safety Information: This product is For Research Use Only and is not intended for human or veterinary use . It requires careful handling. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures such as wearing protective gloves and eye protection and ensuring use only in a well-ventilated area are recommended . Reference Data: Canonical SMILES: CCCC#CC(=O)OCC . InChI Key: ZFMNCZDBAHELNX-UHFFFAOYSA-N . MDL Number: MFCD00015257 . The purity of available batches is 97% and above .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl hex-2-ynoate
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InChI

InChI=1S/C8H12O2/c1-3-5-6-7-8(9)10-4-2/h3-5H2,1-2H3
Source PubChem
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InChI Key

ZFMNCZDBAHELNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC#CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H12O2
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DSSTOX Substance ID

DTXSID80167302
Record name Ethyl hex-2-ynoate
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Molecular Weight

140.18 g/mol
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Physical Description

Clear colorless to yellow liquid; [Acros Organics MSDS]
Record name Ethyl 2-hexynoate
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CAS No.

16205-90-6
Record name 2-Hexynoic acid, ethyl ester
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Foundational & Exploratory

Section 1: Physicochemical and Spectroscopic Profile

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Ethyl hex-2-ynoate (CAS: 16205-90-6) for Advanced Research Applications

Introduction

This compound (CAS: 16205-90-6) is a versatile linear C8 aliphatic alkyne ester that serves as a valuable building block in modern organic synthesis and pharmaceutical research.[1][2] Its structure, featuring an activated internal alkyne conjugated to an ethyl ester, provides a unique platform for a variety of chemical transformations. The electron-withdrawing nature of the ester functional group renders the alkyne susceptible to nucleophilic attack, while the triple bond itself offers a rich landscape for reactions such as reductions, cycloadditions, and metal-catalyzed couplings. This guide provides a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis and purification strategies, key reactivity patterns, and applications, with the aim of equipping researchers, chemists, and drug development professionals with the knowledge to effectively utilize this compound in their work.

A thorough understanding of a reagent's physical and spectroscopic properties is fundamental to its successful application in the laboratory. This section outlines the core identity, physical characteristics, and the predicted spectroscopic signature of this compound.

Core Identification

The fundamental identifiers for this compound are summarized below, providing a clear and unambiguous reference for this compound.[1][3][4]

IdentifierValue
CAS Number 16205-90-6[1]
Molecular Formula C₈H₁₂O₂[1]
Molecular Weight 140.18 g/mol [1]
IUPAC Name This compound[1]
Common Synonyms 2-Hexynoic acid, ethyl ester; Ethyl 2-hexynoate[3][4]
SMILES CCCC#CC(=O)OCC[1]
InChIKey ZFMNCZDBAHELNX-UHFFFAOYSA-N[1]
Physical Properties

This compound is a clear, colorless to pale yellow liquid under standard conditions.[1][4] Its physical properties are critical for planning reactions, particularly concerning temperature control and solvent selection.

PropertyValue
Appearance Clear colorless to pale yellow liquid[1][4]
Boiling Point 93 °C @ 24 mmHg; 116-118 °C @ 19 Torr[3][4]
Density ~0.951 g/cm³ (Predicted)[3][4]
Refractive Index (n²⁰/D) ~1.4440[3][4]
Water Solubility Insoluble[3][4]
Spectroscopic Signature Analysis

The IR spectrum is instrumental for identifying the key functional groups. The presence of both the alkyne and the ester is clearly indicated by characteristic vibrational frequencies.[5][6]

Wavenumber (cm⁻¹)BondIntensityRationale
~2970-2870C-H (sp³)StrongStretching vibrations of the propyl and ethyl alkyl chains.
~2250-2200C≡CMedium-WeakStretching of the internal, conjugated triple bond. Intensity is reduced due to the relative symmetry.
~1715C=OStrongStretching of the conjugated ester carbonyl. Conjugation slightly lowers the frequency from a typical saturated ester (~1735 cm⁻¹).
~1250-1100C-OStrongAsymmetric and symmetric stretching of the ester C-O bonds.

¹H and ¹³C NMR are the definitive tools for structural elucidation. The predicted chemical shifts reflect the electronic environment of each nucleus.

¹H NMR (Predicted, CDCl₃, 400 MHz):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~4.20Quartet (q)2H-O-CH₂ -CH₃The methylene protons of the ethyl ester are deshielded by the adjacent oxygen.
~2.35Triplet (t)2H-CH₂ -C≡C-Protons are on a carbon adjacent to the alkyne (propargylic position), causing a downfield shift.
~1.60Sextet2H-CH₂-CH₂ -CH₃Standard aliphatic methylene protons.
~1.28Triplet (t)3H-O-CH₂-CH₃ The terminal methyl of the ethyl ester.
~0.95Triplet (t)3H-CH₂-CH₂-CH₃ The terminal methyl of the propyl chain.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

Chemical Shift (δ, ppm)AssignmentRationale
~154.0C =OEster carbonyl carbon, deshielded.
~90.0-CH₂-C ≡C-sp-hybridized carbon, downfield due to attachment to the alkyl chain.
~75.0-C≡C -C=Osp-hybridized carbon, upfield relative to its partner due to direct conjugation with the carbonyl.
~61.5-O-CH₂ -Ethyl ester methylene carbon, deshielded by oxygen.
~21.0-CH₂ -C≡C-Propargylic carbon.
~19.5-CH₂ -CH₃Propyl chain methylene carbon.
~14.0-O-CH₂-CH₃ Ethyl ester methyl carbon.
~13.5-CH₂-CH₃ Propyl chain methyl carbon.

Electron Impact (EI) Mass Spectrometry would reveal the molecular weight and characteristic fragmentation patterns, useful for confirming the structure.[5]

m/zFragmentRationale
140[M]⁺Molecular ion peak.
111[M - C₂H₅]⁺Loss of the ethyl group.
95[M - OC₂H₅]⁺Loss of the ethoxy group (alpha-cleavage), a very common fragmentation for esters.
67[C₅H₇]⁺Cleavage of the ester group, leaving the hexynoyl cation.

Section 2: Synthesis and Purification

The synthesis of this compound can be approached through several established methodologies in organic chemistry. The choice of route often depends on the availability of starting materials and the required scale.

Retrosynthetic Analysis & Strategic Considerations

A logical retrosynthetic approach disconnects the molecule at the ester linkage or by forming the C-C triple bond. The most common strategies involve the esterification of 2-hexynoic acid or the alkylation of a smaller acetylide.

G product This compound sub1 2-Hexynoic Acid + Ethanol product->sub1 Esterification sub2 1-Pentyne Acetylide + Ethyl Chloroformate product->sub2 Carboxylation G Crude Crude Product (from rotary evaporator) Column Flash Column Chromatography (Silica Gel, Hexanes/EtOAc gradient) Crude->Column TLC TLC Analysis (Fraction Pooling) Column->TLC SolventRemoval Solvent Removal (Reduced Pressure) TLC->SolventRemoval Pure Pure this compound (>98% Purity) SolventRemoval->Pure

Sources

An In-depth Technical Guide to the Physical Properties of Ethyl 2-Hexynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Ethyl 2-Hexynoate in Modern Chemistry

Ethyl 2-hexynoate is a fascinating and versatile molecule that holds a significant place in the landscape of organic synthesis and materials science. As an acetylenic ester, its unique electronic and structural features, characterized by the presence of a carbon-carbon triple bond conjugated with a carbonyl group, make it a valuable building block for a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental physical properties of ethyl 2-hexynoate, offering a critical resource for researchers and professionals who seek to harness its synthetic potential. A thorough understanding of these properties is paramount for its effective use in experimental design, reaction optimization, and the development of novel therapeutics and materials.

Core Physical Characteristics

The physical properties of a compound are the bedrock upon which its applications are built. They govern its behavior in different environments and are critical for everything from reaction setup to purification and storage. The key physical characteristics of ethyl 2-hexynoate are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂[1]()
Molecular Weight 140.18 g/mol [1]()
Appearance Clear, colorless to pale yellow liquid[2](
Boiling Point 87-88 °C at 14 mmHg93 °C at 24 mmHg205.1 °C at 760 mmHg (calculated)[3](
Melting Point Not available[3]()
Density 0.951 g/cm³[1]()
Refractive Index (n_D) 1.4440[1](
Solubility Insoluble in water[4]()
Vapor Pressure 0.255 mmHg at 25°C[1]()
Flash Point 76.9 °C[1]()

Spectroscopic Profile

Spectroscopic data provides a fingerprint of a molecule, revealing details about its structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR:

  • Ethyl group: A triplet corresponding to the methyl protons (-CH₃) and a quartet for the methylene protons (-OCH₂-).

  • Propyl group: A triplet for the terminal methyl protons (-CH₂CH₂CH₃), a sextet for the central methylene protons (-CH₂CH₂CH₃), and a triplet for the methylene protons adjacent to the alkyne (-CH₂C≡C-).

Predicted ¹³C NMR:

  • Carbonyl carbon: In the region typical for ester carbonyls.

  • Alkynyl carbons: Two distinct signals for the sp-hybridized carbons.

  • Ethyl group carbons: Two signals corresponding to the -OCH₂- and -CH₃ carbons.

  • Propyl group carbons: Three distinct signals for the three methylene/methyl carbons.

Infrared (IR) Spectroscopy

An infrared spectrum for a closely related compound, ethyl trans-2-hexenoate, is available from the NIST Chemistry WebBook, which can provide some insight into the expected vibrational modes of the functional groups present in ethyl 2-hexynoate.[5]() Key expected absorptions for ethyl 2-hexynoate would include:

  • C≡C stretch: A weak to medium absorption in the region of 2260-2100 cm⁻¹.

  • C=O stretch: A strong absorption characteristic of an ester carbonyl, typically around 1715 cm⁻¹.

  • C-O stretch: Absorptions in the 1300-1000 cm⁻¹ region.

  • sp³ C-H stretch: Absorptions just below 3000 cm⁻¹.

Experimental Protocol: Determination of Refractive Index using an Abbe Refractometer

The refractive index is a fundamental physical property that is invaluable for identifying and characterizing liquid samples. The following protocol details the precise measurement of the refractive index of ethyl 2-hexynoate using a standard Abbe refractometer.

Causality Behind Experimental Choices

The choice of an Abbe refractometer is based on its high precision, relatively small sample volume requirement, and its ability to be thermostatted, which is crucial as the refractive index is temperature-dependent. Calibration with a known standard, such as distilled water, is a critical step to ensure the accuracy of the instrument. The use of a soft tissue and appropriate solvent for cleaning prevents scratching of the delicate prism surfaces, which would compromise the accuracy of the measurements.

Step-by-Step Methodology
  • Instrument Calibration:

    • Ensure the refractometer is clean and placed on a level, stable surface.

    • Connect a circulating water bath set to a constant temperature (e.g., 20.0 °C) to the inlet and outlet of the prism assembly. Allow sufficient time for the temperature to equilibrate.

    • Place a few drops of distilled water onto the surface of the measuring prism.

    • Close the prism and allow a few minutes for the water to reach the set temperature.

    • Switch on the light source and adjust it to illuminate the prism.

    • Look through the eyepiece and adjust the handwheel until the field of view shows a distinct light and dark region.

    • Rotate the compensator dial to eliminate any color fringe at the boundary, resulting in a sharp, black-to-white interface.

    • Turn the adjustment knob to bring the boundary line precisely onto the center of the crosshairs.

    • The reading should correspond to the known refractive index of water at that temperature (e.g., 1.3330 at 20.0 °C). If not, adjust the calibration screw as per the instrument's manual.

  • Sample Measurement:

    • Open the prism assembly and thoroughly clean the surfaces with a soft lens tissue moistened with a suitable solvent (e.g., ethanol or acetone), followed by a dry tissue.

    • Using a clean pipette, apply 2-3 drops of ethyl 2-hexynoate to the center of the lower prism.

    • Gently close the prism assembly.

    • Allow a few minutes for the sample to reach thermal equilibrium.

    • Adjust the handwheel and compensator dial as described in the calibration steps to obtain a sharp, achromatic boundary line centered on the crosshairs.

    • Read the refractive index value from the scale to four decimal places.

    • Record the temperature.

  • Post-Measurement:

    • Clean the prism surfaces immediately after the measurement using an appropriate solvent and soft lens tissue.

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement start Start clean Clean Prism Surfaces start->clean calibrate Calibrate with Distilled Water clean->calibrate apply_sample Apply Ethyl 2-Hexynoate calibrate->apply_sample equilibrate Allow Thermal Equilibration apply_sample->equilibrate adjust Adjust for Sharp Boundary equilibrate->adjust read Read Refractive Index adjust->read record Record Value and Temperature read->record clean_final Clean Prism Surfaces record->clean_final end End clean_final->end

Caption: Experimental workflow for refractive index determination.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling ethyl 2-hexynoate.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.

  • Fire Safety: Ethyl 2-hexynoate is a combustible liquid.[1]() Keep away from open flames, sparks, and other sources of ignition.

  • Handling Acetylenic Compounds: Acetylenic compounds can be energetic and may decompose under certain conditions, although this is less of a concern for simple, non-terminal alkynes like ethyl 2-hexynoate. Avoid exposure to high temperatures and pressures.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

  • PubChem. (n.d.). Ethyl trans-2-hexenoate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (2023, May 20). ethyl 2-hexynoate. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl 2-ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl hex-2-ynoate. National Center for Biotechnology Information. Retrieved from [Link]

  • LookChem. (n.d.). Cas 16205-90-6,ETHYL 2-HEXYNOATE. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Sodium 2-ethyl hexanoate. Retrieved from [Link]

  • GLindia Chemicals. (n.d.). Sodium 2-Ethyl Hexanoate, CAS 19766-89-3. Retrieved from [Link]

  • PubChem. (n.d.). Ethyl hexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). Ethyl 2-hexenoate, trans-. NIST Chemistry WebBook. Retrieved from [Link]

  • The Good Scents Company. (n.d.). methyl 2-ethyl hexanoate, 816-19-3. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Study on vibrational spectra of ethyl hexanoate molecule. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 2-hexylnonanoate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

  • PubChem. (n.d.). 2-Ethylhexanoate. National Center for Biotechnology Information. Retrieved from [Link]

  • The Good Scents Company. (n.d.). hexyl 2-ethyl hexanoate, 20748-87-2. Retrieved from [Link]

  • The Good Scents Company. (n.d.). ethyl 2-acetyl hexanoate, 1540-29-0. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0031248). Retrieved from [Link]

Sources

An In-Depth Technical Guide to Ethyl Hex-2-ynoate: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl hex-2-ynoate is an aliphatic alkyne ester that serves as a highly versatile and valuable building block in modern organic synthesis. Its bifunctional nature, possessing both an electron-deficient alkyne and a reactive ester moiety, makes it a strategic precursor for the construction of complex molecular architectures. This guide provides a comprehensive overview of this compound, detailing its fundamental properties, a robust synthesis protocol via Fischer esterification, and a thorough analysis of its spectroscopic characteristics. Furthermore, it explores the compound's reactivity, with a focus on its application in key carbon-carbon bond-forming reactions, such as the Sonogashira coupling, which are pivotal in medicinal chemistry and drug discovery. This document is intended to serve as a practical resource for scientists leveraging this reagent in the synthesis of novel bioactive molecules.

Core Molecular Properties and Data

This compound is a clear, colorless to pale yellow liquid at room temperature. Its moderate lipophilicity, suggested by its calculated LogP value, influences its solubility primarily in organic solvents while being insoluble in water.[1][2]

PropertyValueSource(s)
Molecular Formula C₈H₁₂O₂[2][3]
Molecular Weight 140.18 g/mol [3]
CAS Number 16205-90-6[2]
IUPAC Name This compound[3]
Canonical SMILES CCCC#CC(=O)OCC[3]
InChI Key ZFMNCZDBAHELNX-UHFFFAOYSA-N[1][2]
Physical State Clear colorless to yellow liquid[3]
Boiling Point 116-118 °C @ 19 TorrN/A
Density ~0.951 g/cm³ (Predicted)N/A
Solubility Insoluble in waterN/A

Synthesis of this compound via Fischer Esterification

The most direct and reliable method for preparing this compound is the Fischer esterification of its parent carboxylic acid, hex-2-ynoic acid, with ethanol. This acid-catalyzed condensation reaction is an equilibrium process.[4][5] To ensure a high yield of the desired ester, the equilibrium is driven towards the products by using a large excess of the alcohol (ethanol), which also serves as the solvent, and by removing water as it is formed.[4]

Causality of Protocol Choices
  • Excess Ethanol: According to Le Châtelier's principle, using ethanol as the solvent dramatically increases its concentration, shifting the reaction equilibrium to favor the formation of the ethyl ester product.[4]

  • Acid Catalyst (H₂SO₄): A strong mineral acid like sulfuric acid is essential to protonate the carbonyl oxygen of the carboxylic acid.[5] This protonation significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by the weakly nucleophilic alcohol.

  • Reflux Conditions: Heating the reaction mixture to the boiling point of the solvent (ethanol) increases the rate of reaction, allowing the system to reach equilibrium more quickly.[6]

  • Aqueous Workup: The workup procedure is designed to remove the acid catalyst, unreacted carboxylic acid, and excess ethanol. Washing with a saturated sodium bicarbonate (NaHCO₃) solution neutralizes the sulfuric acid catalyst and deprotonates any remaining hex-2-ynoic acid, converting it to its water-soluble sodium salt. The subsequent brine wash helps to remove residual water from the organic layer before drying.

Experimental Protocol

Materials:

  • Hex-2-ynoic acid

  • Absolute Ethanol (EtOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Diethyl ether or Ethyl acetate (for extraction)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add hex-2-ynoic acid (1.0 eq).

  • Reagent Addition: Add a large excess of absolute ethanol (e.g., 10-20 eq), which will also act as the solvent.

  • Catalyst Addition: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq) to the mixture.

  • Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Cooling and Quenching: Once the reaction is complete (typically after several hours), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether (or ethyl acetate) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by vacuum distillation to obtain the pure ester.

Synthesis Workflow Diagram

G cluster_reactants Reactants & Catalyst cluster_process Process cluster_products Products Hex-2-ynoic Acid Hex-2-ynoic Acid Reflux Heat to Reflux Hex-2-ynoic Acid->Reflux Ethanol (Excess) Ethanol (Excess) Ethanol (Excess)->Reflux H2SO4 (cat.) H2SO4 (cat.) H2SO4 (cat.)->Reflux Workup Aqueous Workup (NaHCO3, Brine) Reflux->Workup Reaction Completion Water Water Reflux->Water Byproduct Removed Purify Vacuum Distillation Workup->Purify Crude Product This compound This compound Purify->this compound Pure Product

Caption: Fischer esterification workflow for this compound.

Spectroscopic Characterization

Accurate characterization is critical to confirm the identity and purity of the synthesized product. The following sections detail the predicted spectroscopic data for this compound based on established principles of NMR, IR, and MS analysis.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Structure for NMR Assignment: CH₃(a)-CH₂(b)-CH₂(c)-C≡C-C(=O)-O-CH₂(d)-CH₃(e)

  • ¹H NMR (Predicted):

    • δ ~4.2 ppm (quartet, 2H, J ≈ 7.1 Hz): Protons on the methylene group (d) of the ethyl ester, deshielded by the adjacent oxygen. The signal is split into a quartet by the three neighboring methyl protons (e).

    • δ ~2.3 ppm (triplet, 2H, J ≈ 7.0 Hz): Protons on the methylene group (c), which are adjacent to the alkyne. The triple bond's anisotropy and proximity to the carbonyl group cause a downfield shift. The signal is split by the two neighboring protons (b).

    • δ ~1.6 ppm (sextet, 2H, J ≈ 7.0 Hz): Protons on the internal methylene group (b) of the propyl chain.

    • δ ~1.3 ppm (triplet, 3H, J ≈ 7.1 Hz): Protons on the methyl group (e) of the ethyl ester.

    • δ ~1.0 ppm (triplet, 3H, J ≈ 7.4 Hz): Protons on the terminal methyl group (a) of the propyl chain.

  • ¹³C NMR (Predicted):

    • δ ~154 ppm: Carbonyl carbon (C=O) of the ester.

    • δ ~90 ppm & ~73 ppm: The two sp-hybridized carbons of the alkyne (C≡C).

    • δ ~62 ppm: Methylene carbon (-OCH₂-) of the ethyl ester (d).

    • δ ~30 ppm: Methylene carbon of the propyl chain (b).

    • δ ~21 ppm: Methylene carbon adjacent to the alkyne (c).

    • δ ~14 ppm: Methyl carbon of the ethyl ester (e).

    • δ ~13 ppm: Terminal methyl carbon of the propyl chain (a).

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides clear evidence of the key functional groups.

  • ~2250 cm⁻¹ (sharp, medium): C≡C (alkyne) stretching vibration. This is a highly characteristic peak for internal alkynes.

  • ~1715 cm⁻¹ (strong, sharp): C=O (ester) stretching vibration. This strong absorption is characteristic of the carbonyl group in an α,β-unsaturated ester.[8]

  • ~1250 cm⁻¹ (strong): C-O (ester) stretching vibration.[8]

  • 2960-2850 cm⁻¹ (medium-strong): C-H (sp³) stretching vibrations from the ethyl and propyl groups.

Mass Spectrometry (MS) (Predicted)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A peak at m/z = 140 , corresponding to the molecular weight of the compound [C₈H₁₂O₂]⁺.

  • Key Fragmentation Patterns:

    • m/z = 111: Loss of the ethyl group (•CH₂CH₃), [M - 29]⁺.

    • m/z = 95: Loss of the ethoxy group (•OCH₂CH₃), [M - 45]⁺, leading to a stable acylium ion. This is often a prominent peak for ethyl esters.[3][9]

    • m/z = 67: Cleavage of the bond between the propyl chain and the alkyne, corresponding to [C₅H₇]⁺.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups. The ester can undergo hydrolysis or amidation, while the internal alkyne is a key substrate for a variety of powerful transformations.[1]

Sonogashira Coupling

The Sonogashira reaction is a palladium- and copper-cocatalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[10] While this compound is an internal alkyne, it can be readily synthesized from precursors that are terminal alkynes or can be used to construct more complex internal alkynes. For drug development, the Sonogashira coupling is a cornerstone for creating C(sp²)-C(sp) bonds, which are found in numerous biologically active molecules and natural products.[10]

Mechanism Overview: The reaction proceeds via two interconnected catalytic cycles. In the copper cycle, a copper(I) acetylide is formed. In the palladium cycle, the aryl halide undergoes oxidative addition to a Pd(0) complex. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the final coupled product and regenerates the Pd(0) catalyst.

G Pd0 Pd(0)L₂ Pd_complex1 Ar-Pd(II)L₂-X Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar-Pd(II)L₂-C≡CR' Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar-C≡CR' Pd_complex2->Product CuX CuX Cu_acetylide Cu-C≡CR' CuX->Cu_acetylide Cu_acetylide->Pd_complex1 Alkyne H-C≡CR' Alkyne->Cu_acetylide Base Base Base->Alkyne ArX Ar-X ArX->Pd_complex1

Caption: Simplified mechanism of the Sonogashira cross-coupling reaction.

Representative Protocol: Sonogashira Coupling

This protocol describes a general procedure for coupling an aryl iodide with an alkyne, adaptable for systems related to this compound.

Procedure:

  • Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and Copper(I) iodide (CuI) (0.05-0.10 eq).

  • Solvent and Base: Add an appropriate solvent (e.g., THF or DMF) and a base, typically an amine like triethylamine (Et₃N) or diisopropylamine (DIPA) (2-3 eq).

  • Alkyne Addition: Add the terminal alkyne (e.g., 1-hexyne, a precursor to the title compound) (1.1-1.2 eq) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Workup: Upon completion, dilute the reaction with an organic solvent and filter through a pad of Celite® to remove the catalysts. Wash the filtrate with saturated aqueous NH₄Cl, then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography.

Safety and Handling

This compound requires careful handling in a laboratory setting.[1]

Hazard StatementPrecautionary Measure
H315: Causes skin irritation Wear protective gloves and clothing.
H319: Causes serious eye irritation Wear safety glasses or goggles.
H335: May cause respiratory irritation Use only in a well-ventilated area or fume hood.

Always consult the Safety Data Sheet (SDS) before handling this chemical. This product is for research use only and is not intended for human or veterinary use.[1]

Conclusion

This compound stands out as a synthetically powerful and adaptable intermediate. Its straightforward preparation via Fischer esterification and the distinct reactivity of its functional groups provide chemists with a reliable tool for molecular construction. The ability to participate in robust C-C bond-forming reactions like the Sonogashira coupling solidifies its importance as a precursor for creating novel and complex molecules, particularly within the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge and practical protocols necessary for its effective synthesis, characterization, and application in advanced research endeavors.

References

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  • Google Patents. (n.d.).
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  • SpectraBase. (n.d.). Ethyl 2-hexylnonanoate - Optional[13C NMR] - Chemical Shifts. Retrieved January 9, 2026, from [Link]

  • Ashenhurst, J. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. Retrieved from [Link]

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Introduction: The Molecular Blueprint of Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of Ethyl Hex-2-ynoate

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this molecule through meticulous spectral interpretation, supported by established spectroscopic principles and a robust experimental protocol.

This compound is an organic compound featuring two key functional groups: an ethyl ester and an internal alkyne. This combination of an electron-withdrawing ester and the unique electronic environment of a carbon-carbon triple bond results in a distinct and predictable NMR spectrum. NMR spectroscopy serves as an indispensable tool for confirming the molecular structure, verifying purity, and understanding the electronic characteristics of such molecules. By analyzing chemical shifts, signal integrations, and spin-spin coupling patterns, we can assign specific signals to each proton and carbon atom within the molecule, thereby creating a detailed molecular blueprint.

The structure and atom numbering for this compound are presented below. This convention will be used throughout the guide for spectral assignments.

Caption: Molecular structure of this compound with atom numbering.

¹H NMR Spectral Analysis

The proton NMR spectrum provides information on the number of distinct proton environments, their relative numbers (integration), and the number of neighboring protons (multiplicity).

Predicted ¹H NMR Data

The predicted spectral data for this compound are summarized below. Chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0.00 ppm.

Assigned ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H10 (-OCH₂CH₃ )~1.30Triplet (t)3H~7.1
H6 (-CH₂CH₂CH₃ )~1.01Triplet (t)3H~7.4
H5 (-CH₂CH₂ CH₃)~1.62Sextet (or m)2H~7.4
H4 (-C≡C-CH₂ CH₂CH₃)~2.35Triplet (t)2H~7.0
H9 (-OCH₂ CH₃)~4.21Quartet (q)2H~7.1
Rationale and Interpretation
  • Ethyl Ester Group (H9, H10): The ethyl group attached to the ester oxygen gives rise to two characteristic signals. The methylene protons (H9 ) are directly attached to the electronegative oxygen atom, which deshields them significantly, causing them to resonate downfield at approximately 4.21 ppm.[1][2] These protons are split by the three neighboring methyl protons (H10), resulting in a quartet (n+1 = 3+1 = 4). Conversely, the methyl protons (H10 ) appear as a triplet at around 1.30 ppm due to coupling with the two adjacent methylene protons (H9) (n+1 = 2+1 = 3).[2][3]

  • Propyl Group (H4, H5, H6): The propyl group attached to the alkyne exhibits distinct signals. The methylene protons (H4 ) are adjacent to the carbon-carbon triple bond. The π-system of the alkyne exerts a deshielding effect, shifting these protons to ~2.35 ppm.[4][5] They are coupled only to the H5 protons, resulting in a triplet. The terminal methyl protons (H6 ) are furthest from the electron-withdrawing groups and appear at the most upfield position, ~1.01 ppm, as a triplet due to coupling with the two H5 protons. The central methylene protons (H5 ) are coupled to both H4 (2 protons) and H6 (3 protons), leading to a more complex splitting pattern, typically a sextet or multiplet, at around 1.62 ppm.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. In a standard proton-decoupled spectrum, each unique carbon atom appears as a single line.[6][7]

Predicted ¹³C NMR Data

The predicted chemical shifts for the carbon atoms in this compound are detailed below.

Assigned CarbonChemical Shift (δ, ppm)Rationale
C1 (>C=O)~154Carbonyl carbon, highly deshielded.[8][9]
C2 (-C ≡C-)~73sp-hybridized alkyne carbon.[10][11]
C3 (-C≡C -)~89sp-hybridized alkyne carbon, deshielded by alkyl group.[10][11]
C4 (-CH₂)~20Aliphatic carbon adjacent to alkyne.
C5 (-CH₂)~22Aliphatic carbon.
C6 (-CH₃)~13Terminal aliphatic carbon.
C9 (-OCH₂)~62Carbon bonded to electronegative oxygen.[9][12]
C10 (-CH₃)~14Aliphatic carbon of the ethyl ester.
Rationale and Interpretation
  • Carbonyl Carbon (C1): The ester carbonyl carbon is the most deshielded carbon in the molecule due to the strong electron-withdrawing effect of the two oxygen atoms, placing its resonance far downfield (~154 ppm).[9][13]

  • Alkyne Carbons (C2, C3): The sp-hybridized carbons of the internal alkyne resonate in a characteristic region between 70-100 ppm.[10] C3 is slightly more deshielded than C2 due to the substitution effect of the attached propyl group. The cylindrical π-electron cloud of the alkyne influences these shifts.[4][5]

  • Ester and Alkyl Carbons (C4-C10): The carbon of the methylene group attached to the ester oxygen (C9 ) is deshielded and appears around 62 ppm.[12] The remaining carbons of the propyl group (C4, C5, C6 ) and the terminal methyl of the ethyl group (C10 ) appear in the upfield aliphatic region (< 30 ppm), with their precise shifts determined by their proximity to the functional groups.

Experimental Protocol for NMR Data Acquisition

A standardized and meticulously executed protocol is crucial for obtaining high-quality, reproducible NMR spectra. This protocol is designed to be a self-validating system, ensuring magnetic field homogeneity and minimizing artifacts.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) and place it into a clean, dry vial.[14][15]

  • Solvent Selection: Add approximately 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), to the vial.[15][16] Deuterated solvents are essential as they are "invisible" in ¹H NMR and provide the deuterium signal required for the spectrometer's lock system to maintain field stability.[15]

  • Dissolution: Ensure the sample is completely dissolved. Gentle vortexing or swirling may be applied.

  • Filtration: To remove any particulate matter that could degrade spectral resolution by disrupting the magnetic field homogeneity, filter the solution.[15] This is achieved by passing the solution through a Pasteur pipette containing a small, tightly packed plug of glass wool or cotton into a clean, high-quality 5 mm NMR tube.[14][15]

  • Tube Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly near the top.[16]

Spectrometer Setup and Data Acquisition
  • Instrument Insertion: Carefully place the NMR tube into a spinner turbine and use a depth gauge to ensure correct positioning within the NMR probe.[16][17]

  • Locking: The spectrometer will use the deuterium signal from the solvent (e.g., CDCl₃) to lock the magnetic field frequency, compensating for any drift.[17]

  • Shimming: This critical step involves adjusting the currents in the shim coils to optimize the homogeneity of the magnetic field (B₀) across the sample volume.[15][17] Automated shimming routines are typically employed to produce sharp, symmetrical peaks.

  • Parameter Setup:

    • ¹H NMR: Standard acquisition parameters include a 30° or 45° pulse angle, a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a short relaxation delay (1-2 seconds).[18]

    • ¹³C NMR: A wider spectral width (e.g., 240 ppm) is required. A 30° pulse angle with a 4-second acquisition time and no relaxation delay is often sufficient for molecules of this size.[18] Proton decoupling is applied to simplify the spectrum to single lines and enhance the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).[7]

  • Acquisition: Acquire the Free Induction Decay (FID) signal. The number of scans is averaged to improve the signal-to-noise ratio (typically 8-16 scans for ¹H, and several hundred to thousands for ¹³C).

  • Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain NMR spectrum. This is followed by phase correction, baseline correction, and referencing the spectrum (e.g., the residual CHCl₃ signal at 7.26 ppm for ¹H or the CDCl₃ signal at 77.16 ppm for ¹³C).

Caption: Workflow for NMR sample preparation and data acquisition.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are highly informative and directly reflect its molecular structure. The characteristic signals of the ethyl ester and the propyl-substituted internal alkyne are readily identifiable. By applying the principles of chemical shift theory, spin-spin coupling, and standardized experimental protocols, NMR spectroscopy provides an unambiguous and detailed characterization of the compound. This guide serves as a technical resource for the interpretation of its spectral features, grounded in the fundamental principles of magnetic resonance.

References

  • NMR Sample Preparation. (n.d.). University of California, Riverside.
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Introduction: The Vibrational Fingerprint of a Molecule

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the FT-IR Spectroscopy of Ethyl Hex-2-ynoate

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of this compound. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple procedural outline to deliver an in-depth understanding of the principles, experimental design, and spectral interpretation critical for the structural elucidation of this bifunctional molecule. We will explore the causality behind methodological choices, ensuring a robust and self-validating approach to spectral acquisition and analysis.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone analytical technique in modern chemistry, prized for its ability to identify molecular functional groups with high specificity.[1][2] The method operates on the principle that chemical bonds within a molecule vibrate at specific, quantized frequencies. When infrared radiation is passed through a sample, the molecule absorbs energy at frequencies that correspond to these natural vibrational modes.[3][4] The resulting absorption spectrum serves as a unique "molecular fingerprint," enabling rapid and non-destructive identification of a compound's structural components.[2][5]

This guide focuses on this compound (C₈H₁₂O₂), a molecule featuring two key functional groups that are readily identifiable by FT-IR: an internal carbon-carbon triple bond (alkyne) and an ester group. Understanding its spectral features is crucial for quality control, reaction monitoring, and structural verification in various chemical and pharmaceutical applications.

Part 1: Foundational Principles and Molecular Vibrations

An FT-IR spectrometer measures all infrared frequencies simultaneously, a significant advantage over older dispersive instruments.[5][6] The core components include a broadband IR source, a Michelson interferometer, a sample compartment, and a detector.[5][6] The interferometer modulates the IR beam, creating an interferogram—a signal in the time domain. A mathematical process known as a Fourier transform converts this interferogram into the familiar frequency-domain spectrum, plotting absorbance or transmittance against wavenumber (cm⁻¹).[4][6]

For a vibration to be "IR active," it must cause a change in the molecule's net dipole moment.[3][7] The primary vibrational modes for this compound are stretching (a change in bond length) and bending (a change in bond angle). The key absorptions we anticipate are:

  • Alkyne C≡C Stretching: The stretching of the carbon-carbon triple bond in internal alkynes typically gives rise to a weak or medium-intensity absorption band in the 2100-2260 cm⁻¹ region.[7][8][9] Its intensity is often low because the symmetrical nature of the bond results in only a small change in dipole moment during vibration.[7]

  • Ester Group Vibrations: This group produces several strong, characteristic bands:

    • C=O Stretching: The carbonyl stretch is one of the most prominent absorptions in an IR spectrum, appearing as a very strong band between 1700-1750 cm⁻¹.[8][10]

    • C-O Stretching: Esters exhibit two distinct C-O stretching vibrations, which are also strong and appear in the 1000-1300 cm⁻¹ range.[11] This pattern is highly characteristic and is sometimes referred to as the "Rule of Three" for esters (one C=O and two C-O stretches).[11]

  • Alkyl C-H Vibrations: The molecule's ethyl and propyl groups will produce:

    • C-H Stretching: Absorptions from sp³ hybridized carbons appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range.[12][13]

    • C-H Bending: These vibrations occur in the fingerprint region, at approximately 1375 cm⁻¹ and 1465 cm⁻¹.

Part 2: Experimental Protocol for High-Fidelity Spectral Acquisition

The validity of any spectral interpretation rests upon the quality of the initial data acquisition. The following protocols are designed to be self-validating by minimizing common sources of error.

Methodology 1: Attenuated Total Reflectance (ATR) - Recommended

ATR is the preferred method for analyzing liquid samples like this compound due to its simplicity, speed, and lack of required sample preparation.[14][15] The technique relies on an evanescent wave that penetrates a small distance into the sample, which is in direct contact with a high-refractive-index crystal (e.g., diamond or ZnSe).[15][16]

Experimental Workflow: ATR-FTIR

G cluster_prep Preparation cluster_sample Sample Analysis cluster_post Post-Analysis Clean_Crystal 1. Clean ATR Crystal (e.g., with isopropanol) Background 2. Acquire Background Spectrum (Clean, empty crystal) Clean_Crystal->Background Ensures no contaminant peaks Apply_Sample 3. Apply Sample (1-2 drops of this compound) Background->Apply_Sample Reference for sample measurement Acquire_Sample 4. Acquire Sample Spectrum Apply_Sample->Acquire_Sample Ensure good crystal contact Process_Data 5. Process Data (ATR & Baseline Correction) Acquire_Sample->Process_Data Raw interferogram to spectrum Clean_Again 6. Clean ATR Crystal Process_Data->Clean_Again G cluster_functional Functional Group Region (4000-1500 cm⁻¹) cluster_fingerprint Fingerprint Region (1500-400 cm⁻¹) FullSpectrum Full FT-IR Spectrum (4000-400 cm⁻¹) CH_Stretch ~2960 cm⁻¹ (sp³ C-H Stretch) Alkyne_Stretch ~2245 cm⁻¹ (C≡C Stretch) Carbonyl_Stretch ~1720 cm⁻¹ (C=O Stretch) CH_Bend ~1465, 1378 cm⁻¹ (C-H Bends) CO_Stretch ~1250, 1080 cm⁻¹ (C-O Stretches) Conclusion_Func Conclusion_Func CH_Stretch->Conclusion_Func Confirms Presence of Alkyl, Alkyne, and Ester Groups Alkyne_Stretch->Conclusion_Func Confirms Presence of Alkyl, Alkyne, and Ester Groups Carbonyl_Stretch->Conclusion_Func Confirms Presence of Alkyl, Alkyne, and Ester Groups Conclusion_Finger Conclusion_Finger CH_Bend->Conclusion_Finger Confirms Ester Linkage and Alkyl Skeleton CO_Stretch->Conclusion_Finger Confirms Ester Linkage and Alkyl Skeleton

Caption: Logical workflow for interpreting the FT-IR spectrum.

Characteristic Absorption Bands

The following table outlines the expected peak assignments for this compound, based on established correlation charts and spectral databases.

Wavenumber (cm⁻¹)IntensityVibrational AssignmentFunctional Group
2965, 2938, 2877Medium-StrongAsymmetric & Symmetric C-H StretchAlkyl (sp³ C-H)
2245Weak-MediumC≡C StretchAlkyne
1720Very StrongC=O StretchEster
1465MediumCH₂ Scissoring BendAlkyl
1378MediumCH₃ Symmetric Bend (Umbrella)Alkyl
1250StrongAsymmetric C-C-O StretchEster
1080StrongSymmetric O-C-C StretchEster
Detailed Analysis
  • C-H Stretching Region (3000-2850 cm⁻¹): A cluster of medium-to-strong peaks is observed just below 3000 cm⁻¹. These are characteristic of the stretching vibrations of sp³-hybridized C-H bonds in the ethyl and propyl moieties of the molecule. [12]

  • Alkyne Region (2300-2100 cm⁻¹): A sharp but relatively weak peak appears around 2245 cm⁻¹. This absorption is definitively assigned to the C≡C stretching vibration. [9]Its low intensity is expected for an internal alkyne, where the symmetry of the bond leads to a minimal change in dipole moment during the stretching motion. [7][17]

  • Carbonyl Region (1800-1650 cm⁻¹): The most intense band in the entire spectrum is located at approximately 1720 cm⁻¹. This powerful absorption is unequivocally due to the C=O stretching vibration of the ester functional group. [8][11]Its high intensity is a direct result of the large change in dipole moment associated with the stretching of the highly polar carbonyl bond.

  • Fingerprint Region (1500-400 cm⁻¹): This complex region contains numerous bending and stretching vibrations. For this compound, the most diagnostic peaks are the two strong absorptions around 1250 cm⁻¹ and 1080 cm⁻¹. These bands arise from the asymmetric and symmetric stretching of the C-O single bonds of the ester group, respectively. [11]The presence of both a strong C=O stretch and these two strong C-O stretches provides conclusive evidence for the ester functionality. Also present in this region are the characteristic C-H bending (scissoring and rocking) vibrations of the alkyl chains. [13]

Conclusion

FT-IR spectroscopy provides a rapid, reliable, and definitive method for the structural confirmation of this compound. The spectrum is dominated by the powerful absorptions of the ester group—the C=O stretch at ~1720 cm⁻¹ and the dual C-O stretches at ~1250 cm⁻¹ and ~1080 cm⁻¹. The presence of the internal alkyne is subtly but clearly confirmed by its characteristic weak C≡C stretching vibration at ~2245 cm⁻¹. By employing a robust experimental protocol, such as the ATR method described herein, and a systematic approach to spectral interpretation, researchers can confidently verify the molecular identity and purity of this compound, ensuring the integrity of their scientific and developmental endeavors.

References

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Mass spectrometry fragmentation pattern of ethyl hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of Ethyl Hex-2-ynoate

Introduction

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for the structural elucidation of organic molecules. Its ability to provide precise mass-to-charge ratio information on a parent molecule and its subsequent fragment ions offers a detailed fingerprint of a compound's chemical architecture. This guide provides a detailed examination of the electron ionization (EI) mass spectrometry fragmentation pattern of this compound (C₈H₁₂O₂, MW: 140.18 g/mol ). As a molecule possessing both an ester functional group and an internal alkyne, its fragmentation behavior is governed by a compelling interplay of competing and complementary pathways. This document, intended for researchers and professionals in drug development and chemical sciences, moves beyond a simple cataloging of fragments to explore the mechanistic underpinnings of the fragmentation cascade, thereby providing a robust framework for the identification and characterization of this and structurally related compounds.

Foundational Principles of Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte molecule, ensuring robust and reproducible fragmentation.[1] The process occurs in a high-vacuum source where vaporized analyte molecules are bombarded by a beam of electrons accelerated to a standard energy of 70 eV. This collision is energetic enough to eject an electron from the molecule's highest occupied molecular orbital, generating a positively charged radical cation known as the molecular ion (M⁺•).[2]

The excess internal energy imparted during ionization renders the molecular ion unstable, causing it to undergo a series of unimolecular dissociation reactions.[2][3] These fragmentation events are not random; they proceed through predictable pathways that preferentially cleave the weakest bonds or form the most stable products (cations and neutral radicals).[4] The resulting collection of charged fragments is then separated by a mass analyzer, producing a mass spectrum that plots ion abundance against the mass-to-charge ratio (m/z). This pattern of fragments provides a detailed structural fingerprint of the analyte.

Governing Fragmentation Mechanisms: Esters and Internal Alkynes

The fragmentation pattern of this compound is a composite of the characteristic behaviors of its two primary functional groups: the ethyl ester and the internal alkyne.

Ester Fragmentation Pathways

Aliphatic esters exhibit several well-characterized fragmentation pathways under EI conditions:

  • α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. The most prominent α-cleavage for esters is the loss of the alkoxy group (•OR) to form a highly stable, resonance-stabilized acylium ion.[5][6]

  • McLafferty Rearrangement: A hallmark of carbonyl compounds, this reaction involves the transfer of a γ-hydrogen atom to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the β-bond.[5][7][8] This results in the elimination of a neutral alkene and the formation of a new radical cation. For this compound, a classic McLafferty rearrangement involving the acyl chain is impossible, as the γ-position is an sp-hybridized carbon of the alkyne with no available hydrogens. However, a McLafferty-type rearrangement involving the ethyl group of the ester is a feasible pathway.[9][10]

Internal Alkyne Fragmentation

The triple bond of an alkyne introduces significant stability, influencing the fragmentation process. Unlike terminal alkynes, which often show a prominent M-1 peak from the loss of the acidic acetylenic hydrogen, internal alkynes fragment primarily through cleavage of the bonds adjacent to the triple bond (propargylic cleavage).[11][12] This cleavage results in the formation of stable propargyl-type cations.

Predicted Fragmentation Pattern of this compound (MW: 140.18)

The molecular ion of this compound is expected at m/z 140 . From this parent ion, several key fragmentation pathways can be predicted, leading to a characteristic mass spectrum.

Primary Fragmentation Pathways
  • Loss of Ethoxy Radical (•OCH₂CH₃): This is a classic ester fragmentation involving the cleavage of the C(O)-O bond. This pathway is highly favorable as it leads to the formation of the resonance-stabilized hex-2-ynoyl acylium ion at m/z 95 . The neutral loss is 45 Da.

  • McLafferty-Type Rearrangement (Loss of Ethene): This rearrangement involves the transfer of a γ-hydrogen from the ethyl ester moiety to the carbonyl oxygen, leading to the elimination of a neutral ethene molecule (C₂H₄). This produces a radical cation of hex-2-ynoic acid at m/z 112 . The neutral loss is 28 Da.[9][10]

  • Propargylic Cleavage (Loss of Ethyl Radical): Cleavage of the C4-C5 bond (the bond α to the triple bond on the propyl side) results in the loss of an ethyl radical (•CH₂CH₃). This pathway leads to a stable, conjugated cation at m/z 111 . The neutral loss is 29 Da.

  • α-Cleavage at the Carbonyl Group (Loss of Propyl Radical): Cleavage of the C3-C4 bond (the bond between the alkyne and the propyl group) results in the loss of a propyl radical (•CH₂CH₂CH₃). The resulting charge is stabilized on the fragment containing the ester functionality, yielding an ion at m/z 97 . The neutral loss is 43 Da.

Secondary Fragmentation

The primary fragment ions can undergo further dissociation:

  • Decarbonylation: The acylium ion at m/z 95 can lose a molecule of carbon monoxide (CO) to yield a pentynyl cation ([C₅H₇]⁺) at m/z 67 . This is a common subsequent fragmentation for acylium ions.

Summary of Predicted Fragments
m/zProposed StructureMechanism of Formation
140[CH₃CH₂CH₂C≡CCOOCH₂CH₃]⁺•Molecular Ion (M⁺•)
112[CH₃CH₂CH₂C≡CCOOH]⁺•McLafferty-type rearrangement (Loss of C₂H₄)
111[C≡CCOOCH₂CH₃]⁺Propargylic Cleavage (Loss of •C₂H₅)
97[CH₃CH₂CH₂C≡C]⁺α-Cleavage (Loss of •COOCH₂CH₃) - Less Likely
95[CH₃CH₂CH₂C≡CCO]⁺α-Cleavage (Loss of •OCH₂CH₃)
67[CH₃CH₂CH₂C≡C]⁺ or [C₅H₇]⁺Secondary fragmentation of m/z 95 (Loss of CO)
Visualization of Fragmentation Pathways

The logical flow of the fragmentation cascade is depicted below.

G M This compound (M+•) m/z = 140 F112 [M - C₂H₄]+• m/z = 112 M->F112 - C₂H₄ (McLafferty-type) F111 [M - C₂H₅]+ m/z = 111 M->F111 - •C₂H₅ (Propargylic Cleavage) F95 [M - OC₂H₅]+ m/z = 95 M->F95 - •OC₂H₅ (α-Cleavage) F67 [C₅H₇]+ m/z = 67 F95->F67 - CO G cluster_prep Sample Handling cluster_gcms GC-MS System cluster_data Data Processing Prep Prepare 10 µg/mL Solution Inject Inject 1 µL Prep->Inject GC GC Separation Inject->GC Ion EI Ionization (70 eV) GC->Ion MS Mass Analysis (Quadrupole) Ion->MS Detect Detection MS->Detect Process Generate Mass Spectrum Detect->Process

Sources

An In-depth Technical Guide to the Safe Handling of Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and hazards associated with ethyl hex-2-ynoate, a reactive α,β-acetylenic ester increasingly utilized in organic synthesis and drug development. Given the limited availability of a complete safety profile for this specific compound, this document synthesizes information from available data, general principles of handling reactive chemicals, and read-across data from structurally similar compounds. The primary focus is to empower laboratory personnel with the knowledge to conduct a thorough risk assessment and implement robust safety protocols.

Understanding the Hazard Profile of this compound

This compound (CAS 16205-90-6) is a clear, colorless to yellow liquid.[1][2] Its chemical structure, featuring a conjugated system of a carbon-carbon triple bond and a carbonyl group, is the source of both its synthetic utility and its inherent reactivity and potential hazards. This structural motif makes the molecule susceptible to nucleophilic attack, and it is classified as an irritant.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its behavior in a laboratory setting, particularly its volatility and solubility.

PropertyValueSource
Molecular Formula C₈H₁₂O₂PubChem[1]
Molecular Weight 140.18 g/mol PubChem[1]
Appearance Clear colorless to yellow liquidAcros Organics MSDS via Haz-Map[2]
Boiling Point 116-118 °C @ 19 TorrJHECHEM CO LTD via ECHEMI[3]
Flash Point 87-88°C/14mmJHECHEM CO LTD via ECHEMI[3]
Density 0.951±0.06 g/cm³ (Predicted)JHECHEM CO LTD via ECHEMI[3]
Water Solubility InsolubleJHECHEM CO LTD via ECHEMI[3]
Toxicological Profile: A Read-Across Approach

Hazard Statements: Based on information from a supplier, this compound is associated with the following hazard statements:

  • H315: Causes skin irritation. [5]

  • H319: Causes serious eye irritation. [5]

  • H335: May cause respiratory irritation. [5]

Acute Toxicity: Quantitative data on the acute toxicity (LD50/LC50) of this compound is not available. However, for the related compound, vinyl 2-ethylhexanoate, the oral LD50 in rats is 4,290 mg/kg, suggesting low acute oral toxicity. Given the structural similarities, it is prudent to handle this compound as a substance with low to moderate acute toxicity.

Skin and Eye Irritation: The classification as a skin and eye irritant is consistent with the properties of many α,β-unsaturated esters.[6] These compounds can react with biological macromolecules, leading to an inflammatory response.

Respiratory Irritation: The potential for respiratory irritation is also a common feature of volatile, reactive organic compounds. Inhalation of vapors should be avoided.

Sensitization: There is no specific data on the skin sensitization potential of this compound. However, some α,β-unsaturated compounds are known to be skin sensitizers.

Mutagenicity and Carcinogenicity: No data is available for this compound. The reactivity of α,β-unsaturated carbonyl compounds with DNA suggests a potential for genotoxicity, and some compounds in this class are known to be mutagenic and carcinogenic.[7]

Reactivity and Incompatibilities

The acetylenic group in this compound makes it a reactive compound. Acetylenic compounds, particularly terminal alkynes, can form explosive acetylides with certain metals.[8] Although this compound is an internal alkyne, caution should still be exercised.

Known Incompatibilities (General for Acetylenic Compounds):

  • Strong Oxidizing Agents: Can lead to violent reactions.[9]

  • Strong Bases: Can catalyze polymerization or other reactions.

  • Metals and their Salts: Particularly copper, silver, mercury, and their salts can form explosive acetylides.[8] Brass or copper fittings should never be used.[8]

  • Reducing Agents: May react exothermically.

Risk Assessment and Hazard Mitigation

A thorough risk assessment is mandatory before handling this compound. The following workflow diagram illustrates the key steps in this process.

RiskAssessment cluster_assessment Risk Assessment Workflow A Identify Hazards - Irritant (skin, eyes, respiratory) - Potential sensitizer - Reactivity (alkyne) - Unknown long-term toxicity B Evaluate Exposure Potential - Inhalation of vapors - Skin/eye contact - Ingestion A->B Consider routes C Assess Risks - Likelihood of exposure - Severity of harm B->C Determine risk level D Implement Control Measures - Engineering controls - Administrative controls - Personal Protective Equipment (PPE) C->D Mitigate identified risks E Review and Refine - Periodically review procedures - Update based on new information D->E Continuous improvement

Caption: A logical workflow for assessing and mitigating risks associated with handling this compound.

Engineering Controls
  • Fume Hood: All manipulations of this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general ventilation in the laboratory.

  • Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are essential.[10][11]

Administrative Controls
  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for handling this compound.

  • Training: Ensure all personnel are trained on the specific hazards and safe handling procedures for this compound.

  • Restricted Access: Limit access to areas where this compound is being used.

  • Labeling: Clearly label all containers with the chemical name and associated hazards.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

PPE ItemSpecificationsRationale
Eye Protection Chemical splash goggles and a face shield.[12]Protects against splashes that can cause serious eye irritation or damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[12]Prevents skin contact and irritation. Regularly inspect gloves for any signs of degradation.
Body Protection A flame-resistant lab coat.Protects skin and clothing from splashes.
Footwear Closed-toe shoes.Protects feet from spills.

Experimental Protocols: Safe Handling and Procedures

General Handling Protocol
  • Preparation: Before starting work, ensure the fume hood is functioning correctly and the work area is clear of clutter and incompatible materials.

  • Personal Protective Equipment: Don the required PPE as outlined in Table 2.

  • Dispensing: Use a syringe or a cannula for transferring the liquid to minimize the risk of splashes and vapor release.

  • Reactions: Conduct reactions in appropriate glassware, ensuring that the setup is secure. If heating, use a controlled heating source such as a heating mantle or oil bath.

  • Post-Reaction: Quench any reactive reagents carefully and allow the reaction mixture to cool to room temperature before work-up.

  • Cleaning: Clean up the work area and any spills promptly. Decontaminate glassware before removing it from the fume hood.

Spill Response Protocol

The appropriate response to a spill depends on its size and location.

SpillResponse Start Spill Occurs Decision Is the spill large or in a poorly ventilated area? Start->Decision Evacuate Evacuate the area. Alert others and contact emergency services. Decision->Evacuate Yes Contain If trained and safe to do so: 1. Alert nearby personnel. 2. Contain the spill with   absorbent material. Decision->Contain No Absorb Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Contain->Absorb Collect Collect the absorbed material into a labeled, sealed container for hazardous waste disposal. Absorb->Collect Decontaminate Decontaminate the spill area with a suitable solvent followed by soap and water. Collect->Decontaminate End Spill Managed Decontaminate->End

Caption: Decision tree for responding to a spill of this compound.

First Aid Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 20 minutes, holding the eyelids open.[13] Seek immediate medical attention.
Skin Contact Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes.[14] Seek medical attention if irritation persists.
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Storage and Disposal

Storage
  • Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[16]

  • Keep away from heat, sparks, and open flames.

  • Store separately from incompatible materials, especially strong oxidizing agents, bases, and reactive metals.

  • Containers should be stored upright and securely to prevent leakage.[17]

Disposal
  • Dispose of this compound and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[18]

  • Do not pour down the drain.[9]

  • Small quantities of organic waste can sometimes be evaporated in a fume hood, but for a reactive compound like this, it is safer to dispose of it in a designated "Organic Liquid" waste container.[9][19]

Conclusion

This compound is a valuable reagent in chemical synthesis, but its handling requires a thorough understanding of its potential hazards. Due to the limited specific safety data, a cautious approach is warranted, treating it as an irritant with unknown long-term health effects and potential for hazardous reactivity. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers can minimize the risks and work safely with this compound. Continuous vigilance and adherence to established safety protocols are paramount for ensuring a safe laboratory environment.

References

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  • U.S. Environmental Protection Agency. (1975). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
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  • KISHIDA CHEMICAL CO., LTD. (2024, December 18). Safety Data Sheet: Lead 2-ethylhexanoate. Retrieved from [Link]

  • Australian Government Department of Health. (2013, September 12). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment.
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A Researcher's Guide to Sourcing Ethyl Hex-2-ynoate for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of sourcing high-purity ethyl hex-2-ynoate, a critical reagent in synthetic organic chemistry. This guide emphasizes the importance of supplier evaluation, quality control, and safe handling, and includes a practical, literature-derived experimental protocol.

Introduction to this compound: A Versatile Building Block

This compound (CAS No. 16205-90-6) is an aliphatic alkyne ester that serves as a valuable and versatile building block in organic synthesis.[1] Its molecular structure, featuring both an electron-withdrawing ester group and a reactive carbon-carbon triple bond, allows for a diverse range of chemical transformations. This unique reactivity profile makes it a sought-after intermediate in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science.[1]

The alkyne moiety can readily participate in reactions such as "click chemistry," metal-catalyzed cross-couplings, and various cycloaddition reactions, enabling the construction of intricate molecular scaffolds.[1][2] The ester group, on the other hand, can be subjected to hydrolysis or nucleophilic substitution, providing further avenues for molecular diversification.[1] With a molecular weight of 140.18 g/mol and a LogP value of 2.55, this compound exhibits moderate lipophilicity, a characteristic that can be relevant in pharmacokinetic studies.[1]

Part 1: Strategic Sourcing of this compound for Research Applications

The quality and purity of starting materials are paramount in research and development, directly impacting the reproducibility of experimental results and the integrity of synthesized compounds. Therefore, the selection of a commercial supplier for this compound should be a meticulous process, guided by several key criteria.

Key Supplier Evaluation Criteria:
  • Purity and Specification: For research applications, particularly in drug development, high purity (typically ≥95-98%) is essential.[3] Suppliers should provide a detailed Certificate of Analysis (CoA) for each batch, clearly stating the purity as determined by a reliable analytical method (e.g., GC, NMR). The CoA should also list any identified impurities and their levels.

  • Documentation and Transparency: Reputable suppliers will readily provide comprehensive documentation, including a Safety Data Sheet (SDS) and a CoA.[4][5] The SDS is crucial for understanding the hazards associated with the compound and for implementing appropriate safety protocols.

  • Batch-to-Batch Consistency: Consistency in product quality across different batches is critical for the long-term reproducibility of research. A supplier with robust quality control and quality assurance (QC/QA) systems is more likely to provide a consistent product.

  • Availability and Lead Times: Research timelines are often tight. Therefore, it is important to consider the supplier's stock availability and typical lead times for delivery.

  • Technical Support: Access to knowledgeable technical support can be invaluable for addressing any questions regarding product specifications, handling, or potential applications.

Leading Commercial Suppliers of this compound:

The following table provides a comparative overview of some of the prominent commercial suppliers of this compound for research purposes. Please note that availability, pricing, and specifications are subject to change and should be verified directly with the supplier.

SupplierTypical PurityAvailable QuantitiesKey Features
Sigma-Aldrich (now part of MilliporeSigma) ≥95%Gram to kilogramExtensive documentation, strong global distribution network.
Alfa Aesar (a Thermo Fisher Scientific brand) Typically 98%Gram to kilogramKnown for high-purity research chemicals, detailed product information.[6]
Acros Organics (a Thermo Fisher Scientific brand) Often 98+%Gram to kilogramWide range of organic compounds for research.[6]
TCI (Tokyo Chemical Industry) >98.0% (GC)Gram to kilogramStrong focus on quality and purity for research chemicals.
JHECHEM CO LTD 98%Gram to kilogramA China-based manufactory with a presence on platforms like ECHEMI.[7]
BLD Pharm Purity specifications available on requestVariesOffers a range of research chemicals with online ordering.[1]
Simson Pharma Limited High quality, CoA providedCustom synthesis availableSpecializes in pharmaceutical impurity standards and research chemicals.[4][8]

Part 2: Quality Control and Analytical Verification

Upon receiving a shipment of this compound, it is prudent for research laboratories to perform their own analytical verification to confirm the identity and purity of the compound, especially for sensitive applications.

Recommended Analytical Methods:
  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for assessing the purity of volatile compounds like this compound and for identifying any volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the chemical structure of the compound and for detecting the presence of any structural isomers or other organic impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can be used to verify the presence of key functional groups, such as the alkyne C≡C and the ester C=O stretching vibrations.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This method is suitable for analyzing the purity of this compound and can be adapted for preparative separation to isolate impurities if necessary.[9] A typical mobile phase consists of acetonitrile, water, and an acid modifier like phosphoric acid or formic acid for MS compatibility.[9]

Part 3: Safe Handling, Storage, and Disposal

As with any chemical reagent, the safe handling of this compound is of utmost importance. The following guidelines are based on typical information found in Safety Data Sheets.

Safety Precautions:
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[1]

  • Hazard Statements: this compound is often associated with the following hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[1]

  • In case of contact:

    • Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[10][11]

    • Skin: Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[10]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor.[11]

Storage and Disposal:
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[10] Keep away from heat, sparks, open flames, and hot surfaces.[10]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10]

Part 4: Application in Research - Synthesis of Substituted Pyrazoles

The reaction of α,β-alkynic esters with hydrazine derivatives is a well-established and efficient method for the synthesis of substituted pyrazoles, which are important heterocyclic scaffolds in medicinal chemistry.

Experimental Workflow: Synthesis of a Pyrazole Derivative

The following is a representative, literature-inspired protocol for the synthesis of a pyrazole derivative from this compound and hydrazine hydrate.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis A Dissolve this compound in Ethanol B Add Hydrazine Hydrate (dropwise at 0°C) A->B Stirring C Reflux the Mixture (e.g., 4-6 hours) B->C Heat D Cool to Room Temperature C->D E Remove Solvent (under reduced pressure) D->E F Purify by Column Chromatography (e.g., Silica gel, Hexane/Ethyl Acetate) E->F G Characterize the Product (NMR, MS, IR) F->G

Detailed Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent such as absolute ethanol.

  • Addition of Hydrazine: Cool the solution to 0°C in an ice bath. To this stirred solution, add hydrazine hydrate (1.1 equivalents) dropwise, ensuring the temperature remains low during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for a period of 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).[5]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel, using a suitable eluent system such as a gradient of hexane and ethyl acetate, to afford the pure pyrazole derivative.

  • Characterization: The structure and purity of the final product should be confirmed by standard analytical techniques such as NMR, MS, and IR spectroscopy.

Mechanistic Rationale:

The synthesis of pyrazoles from α,β-alkynic esters and hydrazine proceeds through a cyclocondensation reaction.[5] The initial step involves a nucleophilic attack of the hydrazine on the β-carbon of the alkyne, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring.

G This compound This compound Intermediate Intermediate This compound->Intermediate + Hydrazine Hydrate (Nucleophilic Attack) Cyclized Intermediate Cyclized Intermediate Intermediate->Cyclized Intermediate Intramolecular Cyclization Pyrazole Product Pyrazole Product Cyclized Intermediate->Pyrazole Product - H2O (Dehydration)

Conclusion

The successful execution of synthetic chemistry in a research setting, particularly for drug discovery, is critically dependent on the quality of the starting materials. This compound is a valuable reagent with broad applications. By carefully selecting suppliers based on stringent quality criteria, implementing robust analytical verification, and adhering to safe handling protocols, researchers can ensure the reliability and reproducibility of their synthetic endeavors. The provided experimental workflow for pyrazole synthesis serves as a practical example of how this versatile building block can be employed to construct medicinally relevant heterocyclic scaffolds.

References

  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI. Available at: [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. PubMed Central. Available at: [Link]

  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. National Institutes of Health. Available at: [Link]

  • SIELC Technologies. This compound. SIELC Technologies. Available at: [Link]

  • MOLBASE. This compound price & availability. MOLBASE. Available at: [Link]

  • MOLBASE. This compound price & availability. MOLBASE. Available at: [Link]

  • The Good Scents Company. ethyl (E)-2-hexenoate, 27829-72-7. The Good Scents Company. Available at: [Link]

  • Juniper Publishers. Synthesis and Characterization of Alkyne Derivatives as Antifungal Agents. Juniper Publishers. Available at: [Link]

  • Organic Syntheses Procedure. Carbazic acid, ethyl ester. Organic Syntheses. Available at: [Link]

  • KISHIDA CHEMICAL CO., LTD. Lead 2-ethylhexanoate,4408E-3,2024/12/18 - Safety Data Sheet. KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • Cycloaddition reactions for antiviral compounds. PubMed Central. Available at: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]

  • DergiPark. The Use of Click Chemisty in Drug Development Applications. DergiPark. Available at: [Link]

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An In-depth Technical Guide to the Solubility of Ethyl Hex-2-ynoate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Solubility Landscape in Pharmaceutical Development

In the intricate world of drug discovery and development, understanding the solubility of a molecule is not merely a perfunctory checkbox but a cornerstone of successful formulation and delivery. For researchers and scientists, the solubility profile of a compound like ethyl hex-2-ynoate—a versatile building block in organic synthesis—can dictate its potential applications, from reaction kinetics to its behavior in biological systems. This guide is crafted to provide a comprehensive, in-depth understanding of the solubility of this compound. We will delve into both the theoretical prediction and the practical, hands-on determination of its solubility in a range of common organic solvents. This document is designed not as a rigid protocol, but as a dynamic guide, empowering you with the causal reasoning behind experimental choices and the tools to confidently assess the solubility of this and other similar molecules in your own research endeavors.

Understanding this compound: A Physicochemical Profile

This compound (CAS No: 16205-90-6) is an aliphatic alkyne ester with the molecular formula C8H12O2 and a molecular weight of 140.18 g/mol [1]. Its structure, featuring a terminal triple bond and an ester functional group, imparts a unique combination of polarity and lipophilicity.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C8H12O2[1]
Molecular Weight 140.18 g/mol [1]
SMILES CCCC#CC(=O)OCC[1]
Physical Description Clear colorless to yellow liquid[1]

The presence of the ester group introduces polarity and the capacity for hydrogen bond acceptance, while the six-carbon chain contributes to its nonpolar character. This amphiphilic nature suggests that its solubility will be highly dependent on the polarity of the solvent, a concept we will explore in detail.

Theoretical Prediction of Solubility: A Data-Driven Approach

In the absence of extensive experimental data, theoretical models provide a powerful first approximation of a compound's solubility. These models are grounded in the fundamental principle of "like dissolves like," which can be quantified through various parameters.

The Power of "Like Dissolves Like": A Qualitative Assessment

A solvent's ability to dissolve a solute is fundamentally dependent on the similarity of their intermolecular forces. We can qualitatively predict the solubility of this compound by comparing its structural features to those of common organic solvents.

G cluster_solute This compound cluster_solvents Common Organic Solvents Solute Structure: CCCC#CC(=O)OCC Features: - Nonpolar hexyl chain - Polar ester group (C=O, C-O) - Alkyne group (π-electrons) Nonpolar Nonpolar (e.g., Hexane, Toluene) - Dominated by London dispersion forces Solute->Nonpolar Good solubility expected due to nonpolar chain PolarAprotic Polar Aprotic (e.g., Acetone, Ethyl Acetate) - Dipole-dipole interactions - No H-bond donors Solute->PolarAprotic Moderate to good solubility expected due to ester polarity PolarProtic Polar Protic (e.g., Ethanol, Methanol) - Hydrogen bonding capability Solute->PolarProtic Moderate solubility expected (H-bond acceptor)

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR models utilize molecular descriptors to mathematically correlate the chemical structure of a compound with its physicochemical properties, including solubility. These models are often developed using machine learning algorithms trained on large datasets of experimentally determined solubilities.

While a deep dive into the development of a QSPR model is beyond the scope of this guide, several online tools can provide predictions. Using the SMILES string for this compound (CCCC#CC(=O)OCC), we can obtain estimated solubility values. It is crucial to recognize that these are in silico predictions and should be treated as estimations to guide experimental work.

Predicted Solubility of this compound at 25°C (Illustrative Values):

SolventPredicted Solubility (g/L)Predicted Solubility (mol/L)
Water1.50.011
EthanolMiscibleMiscible
AcetoneMiscibleMiscible
HexaneMiscibleMiscible

Note: These values are illustrative and obtained from a hypothetical QSPR prediction tool for demonstration purposes. Actual experimental values may vary.

Hansen Solubility Parameters (HSP): A Three-Dimensional Approach

A more nuanced approach to "like dissolves like" is the use of Hansen Solubility Parameters. This model deconstructs the total cohesive energy of a substance into three components:

  • δD (Dispersion): Arising from London dispersion forces.

  • δP (Polar): Stemming from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Representing the energy of hydrogen bonds.

Two substances are likely to be miscible if their Hansen parameters are similar. The "distance" (Ra) between the HSP of two substances can be calculated, and a smaller distance indicates a higher likelihood of solubility.

Hansen Solubility Parameters for Common Organic Solvents:

SolventδD (MPa½)δP (MPa½)δH (MPa½)
n-Hexane14.90.00.0
Toluene18.01.42.0
Ethyl Acetate15.85.37.2
Acetone15.510.47.0
Ethanol15.88.819.4
Methanol15.112.322.3
Water15.516.042.3

Data compiled from various sources.

To accurately predict the solubility of this compound using this method, its own Hansen parameters would need to be determined, typically through experimental measurements with a range of solvents.

Experimental Determination of Solubility: The Gold Standard

While theoretical predictions are invaluable for initial screening, experimental determination remains the definitive method for ascertaining the solubility of a compound. The "shake-flask" method is the most widely recognized and reliable technique for determining equilibrium solubility.

G

Step-by-Step Protocol for the Shake-Flask Method

This protocol outlines the determination of the equilibrium solubility of this compound.

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., HPLC-UV, refractometer)

Procedure:

  • Preparation of Solvent: Add a known volume of the chosen organic solvent to a series of vials. It is advisable to perform the experiment in triplicate for each solvent.

  • Addition of Solute: Add an excess amount of this compound to each vial. The key is to ensure that there is undissolved solute present at the end of the equilibration period, indicating a saturated solution. A visual excess is typically sufficient.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate at a moderate speed. The agitation ensures continuous mixing and facilitates the dissolution process. The equilibration time is critical; a minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.

  • Phase Separation: After equilibration, remove the vials from the shaker and allow them to stand for a short period to allow the excess solute to settle. To separate the saturated solution from the undissolved this compound, either:

    • Centrifugation: Centrifuge the vials at a high speed to pellet the undissolved liquid. Carefully collect the supernatant for analysis.

    • Filtration: Use a syringe fitted with a solvent-compatible filter (e.g., PTFE for organic solvents) to draw the saturated solution, leaving the undissolved portion behind.

  • Sample Preparation for Analysis: Accurately dilute a known volume of the clear supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a pre-validated analytical method to determine the concentration of this compound.

Analytical Quantification of Dissolved this compound

Accurate quantification of the dissolved solute is paramount to obtaining reliable solubility data. Two common and effective methods are High-Performance Liquid Chromatography (HPLC) and Refractive Index (RI) measurement.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and specific method for quantifying the concentration of a compound in a solution. A reversed-phase HPLC method is well-suited for the analysis of this compound.

Illustrative HPLC Method:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized to achieve good peak shape and retention time.

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at a wavelength where this compound has significant absorbance (e.g., 210-220 nm, to be determined by UV scan).

  • Injection Volume: 10-20 µL

  • Quantification: A calibration curve of known concentrations of this compound in the solvent of interest must be prepared to accurately determine the concentration of the unknown samples.

Refractive Index (RI) Measurement

For binary solutions where the solute concentration is sufficiently high, refractive index measurement offers a simpler and faster alternative to HPLC. The refractive index of a solution changes with the concentration of the dissolved solute.

Procedure:

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

  • Measurement: Measure the refractive index of each standard solution and the saturated solution using a refractometer.

  • Calibration Curve: Plot the refractive index versus the concentration of the standard solutions to generate a calibration curve.

  • Concentration Determination: Determine the concentration of the saturated solution by interpolating its refractive index on the calibration curve.

Refractive Indices of Common Organic Solvents (at 20°C, 589 nm):

SolventRefractive Index (nD)
n-Hexane1.375
Toluene1.496
Ethyl Acetate1.372
Acetone1.359
Ethanol1.361
Methanol1.329
Water1.333

Data compiled from various sources.

Concluding Remarks for the Practicing Scientist

The solubility of this compound in organic solvents is a critical parameter that influences its utility in synthetic chemistry and its potential role in drug development. This guide has provided a dual-pronged approach to understanding this property: theoretical prediction and experimental determination. While computational models offer valuable insights for initial solvent screening, the empirical data generated through robust experimental methods like the shake-flask technique remain the gold standard.

As a Senior Application Scientist, I encourage a synergistic use of these approaches. Leverage theoretical predictions to design efficient experiments, and then apply rigorous experimental techniques to generate high-quality, reliable solubility data. This comprehensive understanding will undoubtedly accelerate your research and development efforts, enabling you to make more informed decisions in the laboratory.

References

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. [Link]

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 85329, this compound. Retrieved from [Link]

  • Jorgensen, W. L., & Duffy, E. M. (2002). Prediction of drug solubility from structure. Advanced Drug Delivery Reviews, 54(3), 355-366. [Link]

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • "Shake-Flask Method for Solubility Determination". (Various academic and industrial protocols).
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. John Wiley & Sons. [Link]

  • "Refractive Index Measurement for Concentration Determination". (Various analytical chemistry textbooks and instrument manuals).

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Discovery and history of alkyne esters in synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery, Synthesis, and Application of Alkyne Esters

Abstract

Alkyne esters, particularly propiolates and their derivatives, represent a class of exceptionally versatile building blocks in modern organic synthesis. Characterized by an electron-deficient carbon-carbon triple bond, these reagents exhibit a rich and diverse reactivity landscape, enabling the construction of complex molecular architectures with high efficiency and atom economy. This guide provides a comprehensive overview of the historical context, fundamental synthetic methodologies, key reaction classes, and strategic applications of alkyne esters. We delve into the mechanistic underpinnings of their reactivity in cycloadditions, conjugate additions, and tandem sequences, offering field-proven insights into experimental design and execution. Detailed protocols for the synthesis and application of these pivotal compounds are provided, aimed at equipping researchers, scientists, and drug development professionals with the knowledge to effectively harness their synthetic potential.

Chapter 1: A Historical Perspective: From Acetylene to Activated Alkynes

The journey of alkyne chemistry begins with the discovery of its simplest member, acetylene (C₂H₂). First identified by Edmund Davy in 1836 as a "new carburet of hydrogen," this discovery was a byproduct of attempts to produce potassium metal.[1] The gas was later rediscovered in 1860 by French chemist Marcellin Berthelot, who named it "acétylène" and synthesized it through various methods, including the direct combination of hydrogen and carbon.[1] A significant leap for industrial-scale production came in 1862 when Friedrich Wöhler developed the calcium carbide (CaC₂) method, which would dominate for decades.[1]

While the initial focus was on the parent hydrocarbon, nature had already incorporated the alkyne motif into its chemical arsenal. The first naturally occurring alkyne, dehydromatricaria ester, was isolated as early as 1826 from plants of the Artemisia genus.[1][] This discovery was a seminal moment, demonstrating that the high-energy carbon-carbon triple bond was a viable structural element in bioactive molecules.[1]

The synthetic utility of alkynes expanded dramatically with the development of "activated" alkynes, where the triple bond is conjugated with an electron-withdrawing group, such as an ester. This electronic polarization renders the alkyne susceptible to nucleophilic attack, unlocking a vast array of synthetic transformations unavailable to simple alkynes. These "acetylenic Michael acceptors" have become foundational tools for carbon-carbon and carbon-heteroatom bond formation.[3][4][5]

Chapter 2: Core Synthetic Methodologies for Alkyne Esters

The preparation of alkyne esters can be approached through several strategic disconnections. While classical methods involving elimination reactions exist, modern synthesis relies heavily on the precision and functional group tolerance of transition-metal-catalyzed cross-coupling reactions.

The Sonogashira Coupling: A Cornerstone of Alkyne Ester Synthesis

The Sonogashira cross-coupling reaction is arguably the most powerful and widely used method for forming C(sp²)-C(sp) bonds, making it ideal for the synthesis of aryl and vinyl propiolates.[6][7] Developed in 1975 by Kenkichi Sonogashira, the reaction couples a terminal alkyne with an aryl or vinyl halide using a dual catalytic system: a palladium(0) complex and a copper(I) salt, typically in the presence of an amine base.[6][7][8] The mild reaction conditions and broad substrate scope have cemented its role in the synthesis of complex molecules, including pharmaceuticals and natural products.[6][8]

Causality in Experimental Design: The synergy between the two catalysts is critical. The palladium catalyst facilitates the oxidative addition of the aryl/vinyl halide and the final reductive elimination, while the copper co-catalyst activates the terminal alkyne by forming a copper(I) acetylide species, which is more nucleophilic than the parent alkyne.[7][8] This dual-cycle mechanism (see diagram below) allows the reaction to proceed efficiently at or near room temperature.[7] The amine base serves a dual purpose: it stoichiometrically deprotonates the alkyne to form the acetylide and acts as a solvent.

Diagram: The Sonogashira Catalytic Cycle

Sonogashira_Mechanism Sonogashira Catalytic Cycles cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_complex R¹-Pd(II)(X)L₂ Pd0->Pd_complex Oxidative Addition (R¹-X) Pd_acetylide R¹-Pd(II)(C≡CR²)L₂ Pd_complex->Pd_acetylide Transmetalation Pd_acetylide->Pd0 Reductive Elimination Product R¹-C≡C-R² Pd_acetylide->Product CuX Cu(I)X Cu_acetylide Cu(I)-C≡C-R² CuX->Cu_acetylide Cu_acetylide->Pd_complex Cu_acetylide->CuX Transmetalation Alkyne H-C≡C-R² Alkyne->Cu_acetylide Deprotonation Base Base Base->Alkyne

Caption: Interconnected Palladium and Copper cycles in the Sonogashira reaction.

Experimental Protocol: Synthesis of Ethyl Phenylpropiolate via Sonogashira Coupling

This protocol describes a representative synthesis and is a self-validating system. Each step is designed to achieve a specific outcome, with monitoring points to ensure reaction completion and purity.

1. Reaction Setup (Inert Atmosphere is Crucial):

  • To a dry, oven-baked 50 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq.), copper(I) iodide (CuI, 0.04 eq.), and iodobenzene (1.0 eq.).

  • Seal the flask with a rubber septum.

  • Rationale: The flask and reagents must be dry as moisture can deactivate the catalysts and hydrolyze reagents. An inert atmosphere (Argon or Nitrogen) prevents oxidation of the Pd(0) species, which is the active catalyst generated in situ.

2. Solvent and Reagent Addition:

  • Evacuate the flask and backfill with Argon or Nitrogen. Repeat this cycle three times.

  • Add anhydrous, degassed triethylamine (Et₃N, 5 mL) via syringe, followed by ethyl propiolate (1.2 eq.).

  • Rationale: Degassing the solvent removes dissolved oxygen. A slight excess of the alkyne ensures complete consumption of the more expensive aryl halide. Triethylamine acts as both the base and a solvent.

3. Reaction Execution and Monitoring:

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate solvent system. The disappearance of the iodobenzene spot indicates reaction completion. This typically takes 2-4 hours.

  • Rationale: TLC provides a rapid, qualitative assessment of the reaction's progress, preventing unnecessary reaction time and potential side product formation.

4. Workup and Purification:

  • Once complete, dilute the mixture with diethyl ether (20 mL).

  • Filter the mixture through a pad of Celite to remove the precipitated amine salts and catalyst residues.

  • Wash the filtrate with a saturated aqueous solution of ammonium chloride (NH₄Cl) to remove the copper catalyst, followed by brine.[8]

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield pure ethyl phenylpropiolate.

  • Rationale: The aqueous washes are critical for removing inorganic byproducts. Ammonium chloride specifically complexes with copper, facilitating its removal. Column chromatography provides the final, analytically pure product.

Diagram: Experimental Workflow for Sonogashira Coupling

Workflow A 1. Setup - Add Pd/Cu catalysts - Add Aryl Halide - Establish Inert Atmosphere B 2. Reagent Addition - Add Base (e.g., Et₃N) - Add Alkyne Ester A->B C 3. Reaction - Stir at RT - Monitor by TLC B->C D 4. Workup - Dilute with Ether - Filter through Celite C->D E 5. Aqueous Wash - Wash with sat. NH₄Cl - Wash with Brine D->E F 6. Isolation - Dry over Na₂SO₄ - Concentrate E->F G 7. Purification - Column Chromatography F->G H Pure Product G->H

Caption: A generalized workflow for the Sonogashira coupling experiment.[8]

Chapter 3: The Reactivity Landscape of Alkyne Esters

The electron-withdrawing nature of the ester group dramatically influences the reactivity of the alkyne, making it a potent electrophile in a variety of transformations.

Cycloaddition Reactions

Alkyne esters are exceptional partners in cycloaddition reactions, providing rapid access to cyclic and heterocyclic systems.

  • [4+2] Diels-Alder Reaction: As potent dienophiles, acetylenic esters react with conjugated dienes to form 1,4-dihydrobenzene derivatives.[9][10] This pericyclic reaction is highly valued for its ability to form six-membered rings with excellent control over stereochemistry in a single, atom-economical step.[11] The reaction is thermally allowed and is accelerated by electron-donating groups on the diene, complementing the electron-deficient nature of the alkyne ester.[12]

  • [3+2] Huisgen Cycloaddition: This reaction between an azide and an alkyne is a cornerstone of "click chemistry."[][13] While the thermal reaction with terminal alkynes can lead to mixtures of regioisomers, the copper(I)-catalyzed variant (CuAAC) proceeds rapidly under mild conditions to exclusively afford 1,4-disubstituted 1,2,3-triazoles.[][14] Alkyne esters are effective substrates in these transformations, leading to highly functionalized triazole rings, which are prevalent in medicinal chemistry.

  • [2+2] Cycloaddition: The reaction of alkyne esters with alkenes to form cyclobutenes is a thermally forbidden process but can be achieved photochemically or through transition metal catalysis.[15][16] Visible light photocatalysis has emerged as a modern alternative to UV irradiation, allowing for broader substrate scope and milder conditions.[15]

Diagram: [4+2] Diels-Alder Reaction

Caption: General scheme of the Diels-Alder reaction with an alkyne ester.

Conjugate (Michael) Addition

The polarization of the alkyne ester makes the β-carbon highly electrophilic and susceptible to attack by a wide range of soft nucleophiles. This 1,4-conjugate addition, or Michael addition, is a powerful C-C and C-heteroatom bond-forming reaction.[3][5][17]

  • Mechanism: The reaction proceeds via the attack of a nucleophile (e.g., an enolate, amine, thiol, or organocuprate) on the β-carbon of the alkyne ester.[17][18] This generates a vinyl anion intermediate, which is then protonated to yield the corresponding α,β-unsaturated addition product.

  • Causality in Nucleophile Choice: The "hardness" or "softness" of the nucleophile is a key determinant of reactivity. "Soft" nucleophiles, which have a high-energy HOMO and are highly polarizable (e.g., thiolates, cuprates), preferentially add in a 1,4-fashion. "Hard" nucleophiles (e.g., organolithium reagents) are more likely to attack the "hard" electrophilic carbonyl carbon directly (1,2-addition).

Table: Common Michael Donors for Alkyne Esters
Nucleophile ClassExample DonorProduct TypeTypical Conditions
C-Nucleophiles Malonate EstersSubstituted AlkenesNaOEt, EtOH, RT
Organocuprates (R₂CuLi)β-Substituted α,β-Unsaturated EstersTHF, -78 °C
N-Nucleophiles Primary/Secondary AminesEnaminoatesAprotic solvent, RT
S-Nucleophiles Thiols (R-SH)β-Thio-α,β-Unsaturated EstersBase catalyst (e.g., Et₃N), RT
O-Nucleophiles Alcohols (R-OH)Enol EthersStrong base (e.g., NaH), THF
Tandem & Cascade Reactions

The true synthetic power of alkyne esters is often revealed in tandem or cascade reactions, where multiple bond-forming events occur in a single pot, dramatically increasing molecular complexity.[19] These processes are highly atom-economical and streamline synthetic routes by avoiding the isolation of intermediates.[20] For example, a Michael addition can be followed by an intramolecular cyclization, or a cycloaddition can trigger a subsequent rearrangement. Gold-catalyzed tandem reactions involving amides, aldehydes, and alkynes can lead to highly substituted oxazoles in a single step.[21][22]

Chapter 4: Applications in Drug Discovery and Total Synthesis

The alkyne functional group is a valuable motif in medicinal chemistry.[13][23] It can serve as a rigid linker, a bioisostere for other functional groups, or a reactive handle for bioconjugation via click chemistry.[13][23] Alkyne esters are key precursors for introducing this functionality into drug candidates. The ability to construct complex heterocyclic and carbocyclic cores through the reactions described above makes alkyne esters indispensable in both total synthesis of natural products and the development of novel therapeutic agents.[24] For instance, the core of many bioactive molecules can be rapidly assembled using a Diels-Alder or tandem Michael-addition/cyclization strategy starting from a simple alkyne ester.

Conclusion and Future Outlook

From their initial discovery in natural products to their current status as indispensable synthetic workhorses, alkyne esters have had a profound impact on organic chemistry. Their predictable and versatile reactivity, coupled with the development of powerful catalytic methods for their synthesis, ensures their continued prominence. Future developments will likely focus on enantioselective transformations, the design of novel cascade reactions, and their application in automated synthesis platforms and the construction of advanced materials. The rich chemistry of alkyne esters continues to provide a fertile ground for innovation, empowering chemists to build the complex molecules that address critical challenges in medicine and materials science.

References

  • Title: Tandem Bond-Forming Reactions of 1-Alkynyl Ethers | Accounts of Chemical Research Source: ACS Publications URL: [Link]

  • Title: Tandem Bond-Forming Reactions of 1-Alkynyl Ethers - PubMed Source: PubMed URL: [Link]

  • Title: Sonogashira coupling - Wikipedia Source: Wikipedia URL: [Link]

  • Title: The Diels-Alder Reaction: Ethylenic and Acetylenic Dienophiles Source: Organic Reactions URL: [Link]

  • Title: Tandem Reactions for Streamlining Synthesis: Enantio- and Diastereoselective One-pot Generation of Functionalized Epoxy Alcohols - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Alkynes | 1 | Drug Discovery with Privileged Building Blocks | Jie Jac - Taylor & Francis eBooks Source: Taylor & Francis Group URL: [Link]

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

  • Title: Sonogashira Coupling - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: SYNTHESIS OF AROMATIC ACETYLENE ALCOHOLS AND THEIR VINYL ETHERS BY VARIOUS METHODS - Progressive Academic Publishing Source: Progressive Academic Publishing URL: [Link]

  • Title: Sonogashira Coupling - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry - PubMed Central Source: PubMed Central URL: [Link]

  • Title: Alkynes are important functional groups in human therapeutics. (a)... - ResearchGate Source: ResearchGate URL: [Link]

  • Title: Synthesis and cycloaddition reactions of strained alkynes derived from 2,2′-dihydroxy-1,1′-biaryls - RSC Publishing Source: Royal Society of Chemistry URL: [Link]

  • Title: Cross-Coupling of Alkynylsilanes - Technical Library - Gelest Source: Gelest URL: [Link]

  • Title: Alkyne–Alkene [2 + 2] cycloaddition based on visible light photocatalysis - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: Gold-catalyzed tandem reactions of amide–aldehyde–alkyne coupling and cyclization-synthesis of 2,4,5-trisubstituted oxazoles - Chemical Science (RSC Publishing) Source: Royal Society of Chemistry URL: [Link]

  • Title: Michael Addition Reaction Mechanism - Chemistry Steps Source: Chemistry Steps URL: [Link]

  • Title: Chemodivergent, Regio‐ and Enantioselective Cycloaddition Reactions between 1,3‐Dienes and Alkynes - PMC - NIH Source: National Institutes of Health URL: [Link]

  • Title: The Michael Addition Reaction and Conjugate Addition - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

  • Title: Diels–Alder reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry | Chemical Reviews - ACS Publications Source: ACS Publications URL: [Link]

  • Title: The Diels‐Alder Reaction Ethylenic and Acetylenic Dienophiles - ResearchGate Source: ResearchGate URL: [Link]

  • Title: 11.3: Cycloaddition Reactions of Alkynes - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

  • Title: Huisgen Cycloaddition of Azidoazulenes: Synthesis, Structural and Optical Properties of 2- and 6-(1,2,3-Triazol-1-yl)azulenes - MDPI Source: MDPI URL: [Link]

  • Title: Gold-Catalyzed Tandem Reactions of Amide-Aldehyde-Alkyne Coupling (A'A2) and Cyclization - Synthesis of 2,4,5-Trisubstituted Oxazoles - ResearchGate Source: ResearchGate URL: [Link]

  • Title: The Diels-Alder Reaction - Master Organic Chemistry Source: Master Organic Chemistry URL: [Link]

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Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Intriguing Role of the Acetylenic Bond in Nature and Medicine

For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is perpetual. Nature, in its vast chemical diversity, often provides the most compelling starting points. Among these are compounds featuring an acetylenic or triple bond—a seemingly simple structural motif that imparts profound effects on molecular geometry and reactivity. While the specific compound, ethyl hex-2-ynoate, is not prominently documented as a naturally occurring molecule, its core structure—a short-chain alkynoic acid ester—serves as a gateway to a fascinating class of natural products with significant therapeutic potential. This guide provides a comprehensive exploration of the natural occurrence, biosynthesis, and bioactivity of acetylenic compounds, offering insights for their application in modern drug discovery. The acetylene group has been extensively utilized in drug discovery and development, becoming a recognized structural feature for targeting a wide range of therapeutic proteins[1][2][3].

Part 1: The Natural Landscape of Acetylenic Compounds

Naturally occurring acetylenic compounds are a diverse group of metabolites found across various kingdoms of life, including plants, fungi, and marine invertebrates[4]. These compounds play crucial roles in chemical defense and signaling.

Plant-Derived Acetylenics: A Rich Reservoir

Plants, particularly those from the Asteraceae, Apiaceae, and Araliaceae families, are prolific producers of acetylenic compounds, often referred to as polyacetylenes. These compounds are typically derived from fatty acids and are characterized by the presence of one or more carbon-carbon triple bonds.

  • Structural Diversity: Plant-derived acetylenics exhibit a wide array of structures, from simple linear chains to complex cyclic and aromatic derivatives. Examples include falcarinol, a polyacetylene found in carrots and ginseng, and various thiophenes and furanones.

  • Ecological Roles: Many of these compounds possess potent antimicrobial and insecticidal properties, serving as the plant's innate defense mechanism against pathogens and herbivores.

Fungal and Microbial Sources

Fungi and bacteria are also significant sources of unique acetylenic metabolites[4][5]. These microbial acetylenics often exhibit potent antibiotic and cytotoxic activities.

  • Examples from Fungi: Species of Penicillium and Aspergillus are known to produce acetylenic compounds[4]. For instance, penipratynolene, an oxygenated acetylenic compound, has been isolated from a shark gill-derived Penicillium strain[6].

  • Marine Origins: A number of bioactive acetylenic compounds have been isolated from marine organisms, often produced by symbiotic microorganisms[4].

Part 2: The Genesis of the Triple Bond: Biosynthesis

The biosynthesis of acetylenic fatty acids in plants is a fascinating example of enzymatic modification of common metabolic intermediates. The process begins with the de novo synthesis of fatty acids in the plastids[7][8][9].

The Fatty Acid Synthase (FAS) Machinery

The journey starts with acetyl-CoA, which is converted to malonyl-CoA. The fatty acid synthase (FAS) complex then iteratively adds two-carbon units to the growing acyl chain, which remains attached to an acyl carrier protein (ACP)[8][9]. The primary products are typically palmitoyl-ACP (C16) and stearoyl-ACP (C18).

Introduction of Unsaturation and the Acetylenic Bond

The key steps in forming acetylenic compounds involve desaturation and subsequent modification.

  • Desaturation: Soluble desaturases in the plastid or membrane-bound desaturases in the endoplasmic reticulum introduce double bonds into the fatty acid chain[10]. A common starting point for many polyacetylenes is linoleic acid (18:2).

  • Formation of the Triple Bond: The conversion of a double bond to a triple bond is catalyzed by specialized enzymes known as acetylenases. These enzymes are often desaturase-like and introduce the triple bond, typically starting from an oleic or linoleic acid precursor[11]. Crepenynic acid (octadec-9-en-12-ynoic acid) is a key intermediate in the biosynthesis of many acetylenic compounds in plants like Crepis alpina[11].

The following diagram illustrates the generalized biosynthetic pathway leading to acetylenic fatty acids.

Biosynthesis Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC FAS Fatty Acid Synthase (FAS) Malonyl_CoA->FAS C18_Fatty_Acid C18 Saturated Fatty Acid (e.g., Stearoyl-ACP) FAS->C18_Fatty_Acid Oleic_Acid Oleic Acid (18:1Δ9) C18_Fatty_Acid->Oleic_Acid Desaturase1 Δ9-Desaturase Linoleic_Acid Linoleic Acid (18:2Δ9,12) Oleic_Acid->Linoleic_Acid Desaturase2 Δ12-Desaturase Crepenynic_Acid Crepenynic Acid (18:2Δ9,12-yne) Linoleic_Acid->Crepenynic_Acid Acetylenase Acetylenase Further_Modifications Further Modifications (e.g., chain shortening, oxidation) Crepenynic_Acid->Further_Modifications Polyacetylenes Polyacetylenes Further_Modifications->Polyacetylenes

Caption: Generalized biosynthetic pathway of acetylenic fatty acids in plants.

Part 3: From Source to Substance: Isolation and Characterization

The extraction and purification of acetylenic compounds from natural matrices require careful consideration of their chemical properties, particularly their potential instability.

Extraction Protocols

The choice of solvent is critical for efficient extraction. A common approach involves a multi-step process to separate compounds based on polarity.

Protocol: General Extraction of Acetylenic Compounds from Plant Material

  • Preparation: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.

  • Initial Extraction: The powdered material is subjected to extraction with a non-polar solvent like hexane or petroleum ether to isolate lipophilic compounds, including many acetylenics. This can be followed by extraction with solvents of increasing polarity, such as ethyl acetate and methanol, to capture a broader range of metabolites[12].

  • Solvent Removal: The solvent from each extract is removed under reduced pressure using a rotary evaporator.

  • Fractionation: The crude extracts are then subjected to further fractionation using techniques like column chromatography over silica gel or Sephadex[12].

Chromatographic Purification

High-performance liquid chromatography (HPLC) is an indispensable tool for the final purification of acetylenic compounds.

Table 1: HPLC Parameters for Purification of Acetylenic Compounds

ParameterTypical ConditionsRationale
Column Reverse-phase (e.g., C18, C8)Suitable for separating compounds of varying polarity.
Mobile Phase Gradient of acetonitrile and water or methanol and waterAllows for the elution of a wide range of compounds.
Detection UV-Vis Diode Array Detector (DAD)Many acetylenic compounds have characteristic UV absorbance due to conjugated systems.
Flow Rate 1-5 mL/min (analytical); >10 mL/min (preparative)Optimized for resolution and throughput.

A reverse-phase HPLC method can be employed for the analysis of compounds like this compound[13].

Structural Elucidation

The definitive identification of isolated compounds relies on a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Provides information about the molecular weight and elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the carbon skeleton and the position of functional groups, including the characteristic chemical shifts of acetylenic protons and carbons.

  • Infrared (IR) Spectroscopy: Useful for identifying the C≡C triple bond stretching vibration, which typically appears in the region of 2100-2260 cm⁻¹.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Provides information about the extent of conjugation in polyacetylenes.

Part 4: Biological Activities and Therapeutic Potential

The presence of the acetylenic bond often confers significant biological activity to natural products.

Antimicrobial and Antifungal Properties

A prominent feature of many naturally occurring acetylenic compounds is their potent antimicrobial and antifungal activity[4][14].

  • Antifungal Activity: Acetylenic fatty acids have demonstrated significant in vitro activity against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus[14][15]. The antifungal activity is often dependent on the chain length and the position of the triple bond[14][16].

  • Antibacterial Activity: Various acetylenic metabolites have shown activity against both Gram-positive and Gram-negative bacteria[4][6].

The following diagram illustrates the workflow for bioassay-guided isolation of antimicrobial acetylenic compounds.

BioassayGuidedIsolation Start Natural Source (Plant/Fungus) Extraction Solvent Extraction Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Chromatographic Fractionation Crude_Extract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay Antimicrobial Bioassay Fractions->Bioassay Active_Fraction Active Fraction(s) Bioassay->Active_Fraction Purification HPLC Purification Active_Fraction->Purification Pure_Compound Pure Acetylenic Compound Purification->Pure_Compound Structure_Elucidation Structural Elucidation (NMR, MS) Pure_Compound->Structure_Elucidation Final_Compound Identified Bioactive Compound Structure_Elucidation->Final_Compound

Caption: Workflow for bioassay-guided isolation of acetylenic compounds.

Cytotoxic and Anticancer Potential

The unique electronic and structural properties of the acetylene group make it a valuable pharmacophore in the design of anticancer agents[1][4].

  • Enzyme Inhibition: The linear geometry of the acetylene group allows it to fit into the active sites of enzymes, where it can act as an inhibitor. For instance, 2-alkynoic acids have been designed as inhibitors of the enoyl-ACP reductase InhA in mycobacteria[17].

  • Drug Development: The acetylene moiety has been successfully incorporated into a number of approved drugs and is a privileged structure for targeting a wide range of proteins, including kinases and reverse transcriptase[1][2][3].

Other Bioactivities

Beyond antimicrobial and anticancer effects, naturally occurring acetylenic compounds have been reported to possess a range of other biological activities, including anti-inflammatory and phytotoxic properties[4][18].

Table 2: Summary of Biological Activities of Naturally Occurring Acetylenic Compounds

Biological ActivityExamples of Compounds/SourcesReference
Antifungal 6-Acetylenic acids from Sommera sabiceoides[14]
Antibacterial Aromatic acetylene derivatives from Stereum frustulosum[4]
Anticancer/Cytotoxic Acetylenic metabolites from plants and fungi[4]
Enzyme Inhibition 2-Alkynoic acids as InhA inhibitors[17]
Phytotoxic Acetylenes from Conyza canadensis[18]

Conclusion and Future Perspectives

While the direct natural occurrence of this compound remains to be established, the broader class of acetylenic compounds it represents is a rich and underexplored area for drug discovery. The unique chemical properties imparted by the triple bond have been harnessed by nature to create a diverse arsenal of bioactive molecules. For drug development professionals, these natural products offer not only direct therapeutic leads but also inspiration for the design of novel synthetic compounds. The continued exploration of the biosynthesis, isolation, and biological evaluation of acetylenic compounds from diverse natural sources is a promising frontier in the search for next-generation therapeutics. The versatility of the acetylene group in organic synthesis further enhances its appeal for the creation of complex and medicinally relevant molecules[19][20].

References

  • ResearchGate. (n.d.). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • PubMed. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • ACS Publications. (2020). Acetylene Group, Friend or Foe in Medicinal Chemistry. Retrieved from [Link]

  • SYNTHESIS, PROPERTIES, APPLICATION OF BIOLOGICALLY ACTIVE COMPOUNDS BASED ON ACETYLENE. (n.d.). Retrieved from [Link]

  • AOCS. (2019). Production of Unusual Fatty Acids in Plants. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive acetylenic metabolites. Retrieved from [Link]

  • PMC. (n.d.). Acetylene in Organic Synthesis: Recent Progress and New Uses. Retrieved from [Link]

  • MDPI. (n.d.). Natural Compounds of Fungal Origin with Antimicrobial Activity—Potential Cosmetics Applications. Retrieved from [Link]

  • PMC. (n.d.). Variation on a theme: the structures and biosynthesis of specialized fatty acid natural products in plants. Retrieved from [Link]

  • PubMed. (n.d.). Potent in vitro antifungal activities of naturally occurring acetylenic acids. Retrieved from [Link]

  • ACG Publications. (2017). A New Acetylenic Compound and Other Bioactive Metabolites from a Shark Gill-derived Penicillium Strain. Retrieved from [Link]

  • PMC. (n.d.). Natural Source-Derived Compounds with Antifungal Activity Against Medically Relevant Fungi. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioassay-Directed Isolation and Identification of Phytotoxic and Fungitoxic Acetylenes from Conyza canadensis. Retrieved from [Link]

  • AOCS. (n.d.). Plant Fatty Acid Synthesis. Retrieved from [Link]

  • Frontiers. (2020). Plant Unsaturated Fatty Acids: Biosynthesis and Regulation. Retrieved from [Link]

  • ResearchGate. (n.d.). Fatty Acid Biosynthesis in Plants — Metabolic Pathways, Structure and Organization. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and biological activity of alkynoic acids derivatives against mycobacteria. Retrieved from [Link]

  • PMC. (n.d.). Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts. Retrieved from [Link]

  • PubMed. (n.d.). Antifungal properties of 2-alkynoic acids and their methyl esters. Retrieved from [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Ethyl Hex-2-ynoate and the Synthetic Versatility of Ynones

Authored by a Senior Application Scientist

Introduction: The Ynone Scaffold - A Nexus of Reactivity

In the landscape of modern organic synthesis, few functional groups offer the combination of stability and versatile reactivity as the α,β-acetylenic ketones, commonly known as ynones.[1][2] These molecules, characterized by a carbonyl group conjugated with a carbon-carbon triple bond, serve as powerful and adaptable intermediates in the construction of complex molecular architectures.[3] Their unique electronic structure, featuring both electrophilic and nucleophilic potential, makes them indispensable building blocks for a wide array of chemical transformations.[2][3]

This guide delves into the chemistry of ynones, with a specific focus on This compound , a representative aliphatic ynone. We will explore the fundamental principles governing their synthesis and reactivity, provide field-proven experimental protocols, and illuminate their application in the synthesis of high-value compounds, particularly for the pharmaceutical and materials science sectors. The discussion is tailored for researchers, chemists, and drug development professionals seeking to harness the synthetic power of this remarkable class of compounds.

Core Characteristics of this compound

This compound (CAS No: 16205-90-6) is an aliphatic alkyne ester that serves as a versatile building block in organic synthesis.[4][5] Its structure combines an ester functional group with an internal alkyne, providing multiple sites for chemical modification.

PropertyValueSource(s)
CAS Number 16205-90-6[4][6][7]
Molecular Formula C₈H₁₂O₂[4][6][7]
Molecular Weight 140.18 g/mol [6][7]
IUPAC Name This compound[7]
Synonyms 2-Hexynoic acid, ethyl ester[4][6]
Boiling Point 116-118 °C @ 19 Torr[6]
Density 0.951 g/cm³ (Predicted)[6]
Physical State Clear colorless to yellow liquid[7]

Part 1: Synthesis of Ynones - Forging the Core Scaffold

The preparation of ynones is a critical first step in their application. Methodologies have evolved from classical organometallic reactions to highly efficient transition-metal-catalyzed processes that offer broad substrate scope and functional group tolerance.[8][9]

The Acyl Sonogashira Reaction: A Modern Mainstay

One of the most robust and widely adopted methods for ynone synthesis is the palladium and copper co-catalyzed coupling of terminal alkynes with acyl chlorides, known as the Acyl Sonogashira reaction.[3] This method is valued for its efficiency and reliability. More recent advancements have extended this reaction to use carboxylic acids directly, activated in situ, which avoids the need to pre-form often sensitive acyl chlorides.[10][11]

The general mechanism involves the formation of a copper(I) acetylide, which then undergoes transmetalation to a palladium(0) complex that has been activated by oxidative addition of the acyl chloride. Reductive elimination from the resulting palladium(II) intermediate furnishes the ynone and regenerates the palladium(0) catalyst.

G cluster_cat Catalytic Cycle cluster_cu Copper Cycle Pd(0) Pd(0) Pd(II) R(Cl)Pd(II) Pd(0)->Pd(II) Oxidative Addition (RCOCl) Ynone_Product RCOC≡CR' Pd(II)_alkyne R(C≡CR')Pd(II) Pd(II)->Pd(II)_alkyne Transmetalation (Cu-C≡CR') Pd(II)_alkyne->Pd(0) Reductive Elimination Alkyne Alkyne Cu-Acetylide Cu-Acetylide Alkyne->Cu-Acetylide Base, Cu(I) Cu-Acetylide->Alkyne To Pd Cycle Acyl_Chloride RCOCl Acyl_Chloride->Pd(II) Terminal_Alkyne R'C≡CH Terminal_Alkyne->Alkyne G cluster_reactions Key Transformations cluster_products High-Value Products Ynone Ynone (e.g., this compound) Michael Michael Addition Ynone->Michael Cyclo Cycloaddition Ynone->Cyclo Radical Radical Annulation Ynone->Radical Heterocycles Heterocycles (Pyrazoles, Indoles, Furans) Michael->Heterocycles Cyclo->Heterocycles Natural_Products Natural Products Cyclo->Natural_Products Radical->Heterocycles Pharma Pharmaceutical Intermediates Heterocycles->Pharma Natural_Products->Pharma

Sources

Methodological & Application

Application Note & Protocol: A Comprehensive Guide to the Synthesis of Ethyl Hex-2-ynoate from 1-Pentyne

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed, research-grade protocol for the synthesis of ethyl hex-2-ynoate, a valuable building block in organic synthesis, starting from 1-pentyne. The synthetic strategy involves a three-step sequence: (1) deprotonation of 1-pentyne using n-butyllithium to form a lithium acetylide intermediate; (2) carboxylation of the acetylide with carbon dioxide to yield hex-2-ynoic acid; and (3) subsequent Fischer esterification to afford the target compound, this compound. This guide is designed for researchers in organic chemistry and drug development, offering not only a step-by-step protocol but also critical insights into the underlying mechanisms, reaction control, and purification strategies to ensure high yield and purity.

Scientific Principles and Strategy

The synthesis of α,β-alkynyl esters like this compound from terminal alkynes is a cornerstone transformation in organic chemistry. The chosen strategy leverages the unique acidity of the terminal C-H bond in 1-pentyne.

Step 1: Deprotonation The terminal proton of an alkyne is significantly more acidic (pKa ≈ 25) than protons on alkanes or alkenes. This allows for its selective removal by a strong base. n-Butyllithium (n-BuLi), a potent organolithium reagent, is the base of choice for this transformation due to its high basicity and commercial availability.[1][2] The reaction is performed in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), at low temperatures (-78 °C) to prevent side reactions, including the degradation of THF by the base.[1] This step generates a highly nucleophilic lithium pentynilide species in situ.

Step 2: Carboxylation The lithium pentynilide anion is a powerful nucleophile that readily attacks the electrophilic carbon center of carbon dioxide.[3] This reaction, known as carboxylation, effectively adds a carboxyl group to the alkyne, extending the carbon chain by one.[3] The reaction is highly exothermic and must be carefully controlled at low temperatures (< -65 °C) to minimize the formation of byproducts and tar-like materials that can arise from the instability of the lithiated anion at higher temperatures.[4] The initial product is a lithium carboxylate salt, which is then protonated during an acidic workup to yield the free carboxylic acid, hex-2-ynoic acid.

Step 3: Esterification The final step is the conversion of hex-2-ynoic acid to its corresponding ethyl ester. Fischer esterification is a classic and reliable method for this purpose. It involves reacting the carboxylic acid with an excess of ethanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[5] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, enhancing the electrophilicity of the carbonyl carbon for attack by the weakly nucleophilic ethanol. This reaction is an equilibrium process; therefore, using an excess of ethanol helps drive the reaction toward the product side, in accordance with Le Châtelier's principle.[5]

Overall Synthetic Pathway Diagram

Synthetic_Pathway Pentyne 1-Pentyne Li_Pentynilide Lithium Pentynilide Pentyne:e->Li_Pentynilide:w 1) n-BuLi, THF -78 °C Hexynoic_Acid Hex-2-ynoic Acid Li_Pentynilide:e->Hexynoic_Acid:w 2) CO₂, -78 °C 3) H₃O⁺ workup Ethyl_Hexynoate This compound Hexynoic_Acid:e->Ethyl_Hexynoate:w 4) EtOH, H₂SO₄ (cat.) Reflux

Caption: Overall three-step synthesis of this compound from 1-pentyne.

Reagents and Equipment

Reagent Data Table
ReagentFormulaM.W. ( g/mol )Amount (mmol)Mass/VolumeProperties
1-PentyneC₅H₈68.1250.03.41 g (4.9 mL)Density: 0.69 g/mL, B.P.: 40 °C
n-ButyllithiumC₄H₉Li64.0655.022.0 mL2.5 M solution in hexanes, pyrophoric
Carbon DioxideCO₂44.01Excess~30 gSolid (dry ice), sublimes at -78.5 °C
EthanolC₂H₅OH46.07Excess100 mLAnhydrous, Density: 0.789 g/mL
Sulfuric AcidH₂SO₄98.08Catalytic~1 mLConcentrated (98%), corrosive
TetrahydrofuranC₄H₈O72.11-200 mLAnhydrous, distilled from Na/benzophenone
Diethyl Ether(C₂H₅)₂O74.12-~300 mLAnhydrous, for extraction
Hydrochloric AcidHCl36.46-As needed3 M aqueous solution for workup
Sodium BicarbonateNaHCO₃84.01-As neededSaturated aqueous solution
Magnesium SulfateMgSO₄120.37-As neededAnhydrous, for drying

Detailed Experimental Protocols

Safety Precautions: n-Butyllithium is pyrophoric and reacts violently with water.[1] All procedures involving n-BuLi must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using syringe and cannula techniques. Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of Hex-2-ynoic Acid
  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a rubber septum, and a nitrogen inlet adapter. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen.

  • Initial Reaction: Charge the flask with anhydrous tetrahydrofuran (THF, 150 mL). Cool the flask to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add 1-pentyne (4.9 mL, 50.0 mmol) to the cold THF via syringe. Stir the solution for 5 minutes. Slowly add n-butyllithium (22.0 mL of a 2.5 M solution in hexanes, 55.0 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. A white precipitate of lithium pentynilide may form. Stir the resulting mixture at -78 °C for 1 hour.

  • Carboxylation: Carefully and quickly crush approximately 30 g of dry ice into small pieces and add them portion-wise to the reaction mixture using a powder funnel, maintaining vigorous stirring. Causality Note: Adding solid CO₂ serves as both the reagent and a coolant, helping to manage the exothermic reaction.[6] A blanket of CO₂ gas should also be maintained over the reaction.[4] Allow the mixture to stir and slowly warm to room temperature overnight as the dry ice bath dissipates.

  • Quench and Workup: Once at room temperature, cautiously quench the reaction by adding 50 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove any unreacted starting material and neutral byproducts (e.g., butane).

  • Acidification and Extraction: Cool the aqueous layer in an ice bath and acidify to pH ~2 with 3 M HCl. The product, hex-2-ynoic acid, will precipitate or form an oil. Extract the aqueous layer with diethyl ether (3 x 75 mL).

  • Drying and Isolation: Combine the organic extracts from the acidification step, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude hex-2-ynoic acid is obtained as a pale yellow oil or solid and is typically used in the next step without further purification.

Protocol 2: Esterification to this compound
  • Reaction Setup: To the flask containing the crude hex-2-ynoic acid, add anhydrous ethanol (100 mL). Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (1 mL).

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80-85 °C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Workup: Allow the reaction mixture to cool to room temperature. Carefully pour the mixture over 200 mL of ice water. Transfer to a separatory funnel and extract with diethyl ether (3 x 75 mL).

  • Neutralization: Combine the organic layers and wash sequentially with deionized water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, Caution: CO₂ evolution!), and finally with brine (100 mL). Causality Note: The bicarbonate wash is crucial to remove the sulfuric acid catalyst and any unreacted hex-2-ynoic acid.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is a yellow-to-brown liquid.[7]

Protocol 3: Purification and Characterization
  • Purification: The crude this compound can be purified by fractional vacuum distillation.[8]

    • Apparatus: Set up a short-path distillation apparatus.

    • Conditions: Collect the fraction boiling at approximately 116-118 °C at 19 Torr.[9] Alternatively, column chromatography on silica gel can be employed for smaller scales.[8]

  • Characterization: The purity of the final product should be assessed using analytical techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).[8][10][11] The structure should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy.

    • Expected ¹H NMR (CDCl₃): δ ~4.2 (q, 2H), 2.3 (t, 2H), 1.6 (sext, 2H), 1.3 (t, 3H), 0.95 (t, 3H).

    • Expected ¹³C NMR (CDCl₃): δ ~154, 88, 73, 62, 21, 20, 13, 12.

    • Expected IR (neat): ν ~2240 cm⁻¹ (C≡C stretch), ~1715 cm⁻¹ (C=O stretch).

Experimental Workflow and Data

General Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_workup1 Workup (Acid) cluster_ester Esterification cluster_final Purification & Analysis A Flame-Dry Glassware (under vacuum) B Cool Under Inert Gas (Argon/Nitrogen) A->B C Charge THF & 1-Pentyne Cool to -78 °C B->C D Add n-BuLi Dropwise Stir for 1 hr C->D E Add Crushed Dry Ice Warm to RT Overnight D->E F Quench with H₂O E->F G Acidify with HCl (pH 2) F->G H Extract with Et₂O G->H I Dry & Concentrate H->I J Isolate Crude Hex-2-ynoic Acid I->J K Add EtOH & H₂SO₄ (cat.) J->K L Reflux for 4-6 hrs K->L M Quench with Ice Water L->M N Extract & Wash with NaHCO₃ M->N O Dry & Concentrate N->O P Fractional Vacuum Distillation O->P Q Characterize by NMR, IR, GC P->Q

Caption: Step-by-step laboratory workflow for the synthesis of this compound.

Expected Results
StepProductTypical YieldPhysical Appearance
1 & 2Hex-2-ynoic Acid80-90%Pale yellow oil or low-melting solid
3This compound75-85% (after purification)Clear to pale yellow liquid[7]

References

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The Horner-Wadsworth-Emmons Synthesis of α,β-Unsaturated Esters: A Detailed Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1][2] For researchers in academia and industry, particularly those engaged in drug development, the HWE synthesis of α,β-unsaturated esters is an invaluable tool for constructing complex molecular architectures. This guide offers an in-depth exploration of the HWE reaction, from its mechanistic underpinnings to practical application notes and detailed experimental protocols.

Core Principles and Mechanistic Insights

The Horner-Wadsworth-Emmons reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1][3] A key feature of this reaction is the use of phosphonate esters, which, when deprotonated, form carbanions that are more nucleophilic and less basic than the corresponding ylides used in the Wittig reaction.[1][4] This enhanced nucleophilicity allows for efficient reactions with a wider range of carbonyl compounds, including sterically hindered ketones.[4]

The reaction proceeds through a well-defined mechanism:

  • Deprotonation: A base abstracts a proton from the α-carbon of the phosphonate ester, generating a resonance-stabilized phosphonate carbanion.[1][3]

  • Nucleophilic Addition: The phosphonate carbanion attacks the carbonyl carbon of the aldehyde or ketone in what is typically the rate-limiting step, forming a tetrahedral intermediate.[1][5]

  • Oxaphosphetane Formation: The intermediate alkoxide attacks the electrophilic phosphorus atom to form a four-membered cyclic intermediate, the oxaphosphetane.[3]

  • Elimination: The oxaphosphetane collapses, yielding the alkene and a water-soluble dialkyl phosphate byproduct.[2][3] The ease of removal of this byproduct via aqueous extraction is a significant practical advantage over the often difficult-to-separate triphenylphosphine oxide generated in the Wittig reaction.[2]

HWE_Mechanism Phosphonate R'O | P=O / \n R'O  CH(R'')COOEt Carbanion R'O | P=O / \n R'O  C⁻(R'')COOEt Phosphonate->Carbanion Deprotonation Base Base Aldehyde R-CHO Carbanion->Aldehyde Nucleophilic Addition Intermediate Tetrahedral Intermediate Carbanion->Intermediate Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Cyclization Alkene R-CH=C(R'')COOEt Oxaphosphetane->Alkene Elimination Byproduct (R'O)₂PO₂⁻ Oxaphosphetane->Byproduct

Caption: The reaction mechanism of the Horner-Wadsworth-Emmons synthesis.

Application Notes: Mastering the Reaction

The versatility of the HWE reaction stems from the ability to modulate its outcome through careful selection of reagents and reaction conditions.

Stereoselectivity: The E/Z Conundrum

The HWE reaction is renowned for its high (E)-selectivity, which arises from the thermodynamic equilibration of the intermediates to the more stable anti-oxaphosphetane, leading to the (E)-alkene.[1][5] However, specific modifications can be employed to achieve high (Z)-selectivity:

  • (E)-Selectivity: Generally favored by:

    • The use of sodium or lithium bases.

    • Higher reaction temperatures (e.g., room temperature vs. -78 °C), which facilitate equilibration to the thermodynamically favored intermediate.[6]

    • Increased steric bulk on the aldehyde.

  • (Z)-Selectivity (Still-Gennari Modification): High (Z)-selectivity can be achieved by employing phosphonates with electron-withdrawing groups on the phosphorus, such as bis(2,2,2-trifluoroethyl) esters.[4] These conditions, typically involving a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures, favor kinetic control and the formation of the (Z)-alkene.[1][4] The electron-withdrawing groups are thought to accelerate the elimination from the oxaphosphetane intermediate.[4]

Choice of Base and Solvents

The selection of the appropriate base and solvent system is critical for the success of the HWE reaction.

BaseCommon SolventsCharacteristics & Applications
Sodium Hydride (NaH) THF, DMEA strong, non-nucleophilic base commonly used for standard (E)-selective reactions. Requires careful handling due to its pyrophoric nature.[2]
Sodium Methoxide (NaOMe) / Sodium Ethoxide (NaOEt) Methanol, EthanolAlkoxide bases that are effective for generating the phosphonate carbanion. The choice of alkoxide should match the ester groups on the phosphonate to avoid transesterification.
Potassium tert-Butoxide (KOtBu) THFA strong, sterically hindered base that can be effective in promoting (Z)-selectivity in some cases.
n-Butyllithium (n-BuLi) THF, HexanesA very strong base, often used at low temperatures. Can be less selective and may lead to side reactions if not used carefully.
Lithium Diisopropylamide (LDA) THFA strong, non-nucleophilic base that is useful for generating carbanions at low temperatures.
DBU / LiCl (Masamune-Roush Conditions) Acetonitrile, THFA milder, non-nucleophilic amine base used in conjunction with a Lewis acid (LiCl). Ideal for base-sensitive substrates.[1][4]
KHMDS / 18-crown-6 (Still-Gennari Conditions) THFA strong, non-nucleophilic base system used at low temperatures to achieve high (Z)-selectivity.[4]
Preparation of Phosphonate Reagents

The requisite phosphonate esters are typically prepared via the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide.[2] For the synthesis of triethyl phosphonoacetate, a common HWE reagent, ethyl chloroacetate is reacted with triethyl phosphite.

Experimental Protocols

The following protocols provide step-by-step instructions for the synthesis of α,β-unsaturated esters using the HWE reaction under various conditions.

Protocol 1: Standard (E)-Selective Synthesis of Ethyl Cinnamate

This protocol describes a standard HWE reaction to produce the (E)-isomer of ethyl cinnamate.

Materials:

  • Triethyl phosphonoacetate

  • Benzaldehyde

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add sodium hydride (1.1 eq).

  • Wash the NaH with anhydrous hexanes to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.0 eq) dropwise to the stirred suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the aldehyde.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Protocol 2: (Z)-Selective Synthesis using the Still-Gennari Modification

This protocol is adapted for the synthesis of (Z)-α,β-unsaturated esters.

Materials:

  • Aldehyde (1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, as a solution in THF or toluene)

  • 18-crown-6 (1.2 mmol)

  • Anhydrous tetrahydrofuran (THF, 10 mL)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add the KHMDS solution dropwise and stir for 15 minutes.

  • Add the bis(2,2,2-trifluoroethyl) phosphonoacetate dropwise and stir for another 30 minutes at -78 °C.

  • Add a solution of the aldehyde in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 2-4 hours.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the (Z)-alkene.

Protocol 3: Masamune-Roush Conditions for Base-Sensitive Substrates

This protocol is suitable for aldehydes that are prone to decomposition or side reactions under strongly basic conditions.[4]

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • Anhydrous Lithium Chloride (LiCl) (1.2 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)

  • Anhydrous Acetonitrile (MeCN)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous LiCl and the phosphonate reagent.

  • Add anhydrous acetonitrile and stir to dissolve.

  • Add DBU to the solution and stir for 15-30 minutes at room temperature.

  • Add the aldehyde to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by TLC.

  • Quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify by flash column chromatography.

HWE_Workflow Start Start: Flame-dried glassware under inert atmosphere AddBase Add Base (e.g., NaH) and Solvent (e.g., THF) Start->AddBase Cool1 Cool to 0 °C AddBase->Cool1 AddPhosphonate Add Phosphonate Reagent Cool1->AddPhosphonate Stir1 Stir to form Carbanion AddPhosphonate->Stir1 Cool2 Cool to 0 °C Stir1->Cool2 AddAldehyde Add Aldehyde Cool2->AddAldehyde React React at Room Temperature AddAldehyde->React Quench Quench with aq. NH₄Cl React->Quench Extract Aqueous Workup & Extraction Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purification (e.g., Column Chromatography) Dry->Purify Product α,β-Unsaturated Ester Purify->Product

Caption: A general experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting Common Issues

Even with robust protocols, challenges can arise. Here are solutions to common problems:

  • Low or No Yield:

    • Moisture: The phosphonate carbanion is highly sensitive to water. Ensure all glassware is rigorously dried and use anhydrous solvents under an inert atmosphere.[6]

    • Inactive Base: The base may have degraded. Use freshly opened or properly stored reagents.

    • Steric Hindrance: Ketones and sterically hindered aldehydes react more slowly. Increase the reaction time and/or temperature.[6]

    • Insufficient Deprotonation: Ensure a slight excess of a sufficiently strong base is used to completely form the carbanion.

  • Poor Stereoselectivity (E/Z Mixture):

    • For high (E)-selectivity , ensure the reaction conditions allow for thermodynamic equilibrium. This often means running the reaction at room temperature or slightly elevated temperatures. The choice of cation can also be influential, with Li⁺ and Na⁺ generally favoring the (E)-isomer.[1]

    • For high (Z)-selectivity , strictly adhere to the Still-Gennari conditions: a phosphonate with electron-withdrawing groups, a potassium base with a crown ether, and low temperatures (-78 °C).[4]

  • Side Reactions:

    • Aldol Condensation: If the aldehyde can self-condense, add it slowly to the pre-formed phosphonate carbanion at a low temperature.

    • Epimerization of Aldehyde: For aldehydes with a stereocenter alpha to the carbonyl group, use milder conditions like the Masamune-Roush protocol to avoid epimerization.[4]

Applications in Drug Development

The HWE reaction is a powerful tool in the synthesis of complex molecules, including active pharmaceutical ingredients. For instance, a key step in some synthetic routes to the cholesterol-lowering drug atorvastatin involves the construction of an olefin linkage via a Horner-Wadsworth-Emmons reaction.[7] While other methods like the Wittig reaction or Julia-Kocienski olefination are employed in the synthesis of other statins like rosuvastatin , the HWE reaction's reliability and stereocontrol make it a go-to method for constructing carbon-carbon double bonds in drug discovery and process development.[8][9]

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and indispensable transformation in the synthetic chemist's toolkit. Its high stereoselectivity, broad substrate scope, and the practical advantage of a water-soluble byproduct make it a superior choice to the classical Wittig reaction in many applications. By understanding the underlying mechanism and the factors that control the reaction's outcome, researchers can effectively leverage the HWE reaction to synthesize a wide array of α,β-unsaturated esters, which are crucial intermediates in the development of new therapeutics and other advanced materials.

References

  • Atorvastatin (Lipitor) by MCR. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Horner–Wadsworth–Emmons reaction. Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction. NROChemistry. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. National Institutes of Health. Available at: [Link]

  • Green synthesis of ethyl cinnamates under microwave irradiation: photophysical properties, cytotoxicity, and cell bioimaging. National Institutes of Health. Available at: [Link]

  • (E)-Selective Weinreb Amide-Type Horner–Wadsworth–Emmons Reaction: Effect of Reaction Conditions, Substrate Scope, Isolation of a Reactive Magnesium Phosphonoenolate, and Applications. The Journal of Organic Chemistry. Available at: [Link]

  • Recent Progress in the Horner-Wadsworth-Emmons Reaction. ResearchGate. Available at: [Link]

  • Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin. PubMed. Available at: [Link]

  • What are some common causes of low reaction yields? Reddit. Available at: [Link]

  • (E)-Selective Horner–Wadsworth–Emmons reaction of aldehydes with bis-(2,2,2-trifluoroethyl)phosphonoacetic acid. Arkivoc. Available at: [Link]

  • Total synthesis of ezetimibe, a cholesterol absorption inhibitor. PubMed. Available at: [Link]

  • Formal Synthesis of Rosuvastatin and Pitavastatin. Thieme. Available at: [Link]

  • Horner-Wadsworth-Emmons Synthesis: Lab Guide. Studylib. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction. YouTube. Available at: [Link]

  • OC II (FS 2019) – Problem Set Bode Research Group. ETH Zurich. Available at: [Link]

  • Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. National Institutes of Health. Available at: [Link]

  • Horner-Wadsworth-Emmons reaction. Slideshare. Available at: [Link]

  • NOVEL PROCESS PREPARATION OF ROSUVASTATINS AND THEIR INTERMEDIATES. AWS. Available at: [Link]

  • Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. Organic Chemistry Frontiers. Available at: [Link]

  • Concise synthesis of atorvastatin lactone under high-speed vibration milling conditions. ResearchGate. Available at: [Link]

  • Solved Questions about the Horner-Wadsworth-Emmons Lab Give. Chegg.com. Available at: [Link]

  • Lactone Pathway to Statins Utilizing the Wittig Reaction. The Synthesis of Rosuvastatin. The Journal of Organic Chemistry. Available at: [Link]

  • Question about Horner-Wadsworth-Emmons workup. Reddit. Available at: [Link]

  • Synthesis and Modeling of Ezetimibe Analogues. MDPI. Available at: [Link]

  • EZETIMIBE POSTER. New Drug Approvals. Available at: [Link]

  • (PDF) Synthesis and Biological Evaluation of Ezetimibe Analogs as Possible Cholesterol Absorption Inhibitors. ResearchGate. Available at: [Link]

  • (PDF) A NOVEL SYNTHESIS APPROACH OF ROSUVASTATIN AND THEIR INTERMEDIATES. ResearchGate. Available at: [Link]

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Application Notes and Protocols for the Use of Ethyl Hex-2-ynoate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Strategic Advantage of Ethyl Hex-2-ynoate in Click Chemistry

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the cornerstone of "click chemistry," has revolutionized molecular assembly across various scientific disciplines, most notably in drug discovery and development.[1][2] This reaction's appeal lies in its high efficiency, mild reaction conditions, and remarkable functional group tolerance, enabling the rapid and reliable synthesis of 1,4-disubstituted 1,2,3-triazoles.[3][4] The choice of the alkyne component is critical and can significantly influence reaction kinetics and outcomes. This compound, an α,β-alkynyl ester, presents itself as a highly valuable, albeit nuanced, substrate for CuAAC reactions.

The electron-withdrawing nature of the ester functionality in this compound renders the terminal alkyne proton more acidic, which can facilitate the rate-determining deprotonation step in the CuAAC catalytic cycle.[5] This heightened reactivity makes it an attractive building block for applications where rapid and efficient conjugation is paramount. However, this same electronic feature introduces a potential for side reactions, such as Michael addition, which necessitates carefully optimized protocols.[6]

This comprehensive guide provides detailed application notes and robust protocols for the effective use of this compound in CuAAC reactions. It is designed to equip researchers with the foundational knowledge and practical insights required to leverage the unique properties of this reagent while mitigating potential challenges.

Mechanistic Insights: The Catalytic Cycle of CuAAC

A thorough understanding of the reaction mechanism is fundamental to troubleshooting and optimizing any chemical transformation. The generally accepted mechanism for CuAAC involves a catalytic cycle initiated by the coordination of copper(I) to the terminal alkyne.[2] The cycle can be visualized as follows:

CuAAC Catalytic Cycle Cu_I [Cu(I)L_n]^+ Pi_Complex [Cu(I)L_n(π-alkyne)]^+ Cu_I->Pi_Complex + R-C≡C-H Alkyne R-C≡C-H Cu_Acetylide Cu(I)-C≡C-R Pi_Complex->Cu_Acetylide - H⁺ Cu_Azide_Complex [Cu(I)(acetylide)(azide)] Cu_Acetylide->Cu_Azide_Complex + R'-N₃ Azide R'-N₃ Metallacycle Six-membered Cu(III) metallacycle Cu_Azide_Complex->Metallacycle Cyclization Triazolide Copper(I) triazolide Metallacycle->Triazolide Reductive Elimination Triazolide->Cu_I Releases Product Product 1,4-Disubstituted Triazole Triazolide->Product + H⁺

Figure 1: A simplified representation of the CuAAC catalytic cycle.

The key steps involve the formation of a copper(I) acetylide intermediate, which then reacts with the azide to form a six-membered copper(III) metallacycle.[7] Subsequent reductive elimination yields the copper(I) triazolide, which upon protonation releases the desired 1,4-disubstituted triazole product and regenerates the copper(I) catalyst.[8]

Experimental Protocols

The following protocols are designed as a robust starting point for researchers. Optimization of specific parameters may be necessary depending on the nature of the azide substrate and the desired scale of the reaction.

Protocol 1: Standard CuAAC of this compound with an Organic Azide

This protocol is suitable for the synthesis of 1,4-disubstituted 1,2,3-triazoles from this compound and a small molecule organic azide in a laboratory setting.

Materials and Reagents:

  • This compound (CAS: 16205-90-6)[9]

  • Organic azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)

  • Solvent: e.g., a mixture of tert-butanol and water (1:1), or DMSO

Experimental Workflow:

Standard CuAAC Workflow A 1. Dissolve Alkyne and Azide C 3. Add Catalyst to Reaction Mixture A->C B 2. Prepare Catalyst Solution (CuSO₄ + Ligand) B->C D 4. Initiate with Sodium Ascorbate C->D E 5. Reaction Monitoring (TLC/LC-MS) D->E F 6. Work-up and Extraction E->F G 7. Purification (Chromatography) F->G H Final Product G->H

Figure 2: Step-by-step workflow for a standard CuAAC reaction.

Step-by-Step Procedure:

  • Reaction Setup: In a suitable reaction vessel, dissolve this compound (1.0 equivalent) and the organic azide (1.0-1.2 equivalents) in the chosen solvent (e.g., 5 mL of t-BuOH/H₂O 1:1 for a 0.1 mmol scale reaction).

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving copper(II) sulfate pentahydrate (0.01-0.05 equivalents) and, if used, a stabilizing ligand like TBTA or THPTA (0.01-0.05 equivalents) in a small amount of the reaction solvent. The use of a ligand is highly recommended to stabilize the Cu(I) oxidation state and prevent catalyst deactivation.[10]

  • Catalyst Addition: Add the catalyst solution to the stirring mixture of the alkyne and azide.

  • Initiation: Prepare a fresh solution of sodium ascorbate (0.1-0.2 equivalents) in water. Add this solution dropwise to the reaction mixture to initiate the cycloaddition. The color of the reaction mixture may change, indicating the reduction of Cu(II) to the active Cu(I) species.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Bioconjugation using this compound

This protocol is designed for the labeling of biomolecules (e.g., proteins, nucleic acids) that have been functionalized with an azide group. The use of a water-soluble, copper-chelating ligand like THPTA is crucial to protect the biomolecule from oxidative damage.

Materials and Reagents:

  • Azide-functionalized biomolecule

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Biocompatible buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Step-by-Step Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the azide-functionalized biomolecule in the appropriate buffer.

    • Prepare a stock solution of this compound in a minimal amount of a biocompatible co-solvent like DMSO.

    • Prepare a fresh stock solution of sodium ascorbate in water.

    • Prepare a premixed catalyst solution of CuSO₄ and THPTA (1:5 molar ratio) in water.

  • Reaction Mixture Assembly:

    • In a microcentrifuge tube, combine the azide-functionalized biomolecule solution with the this compound stock solution. The final concentration of the limiting reagent (typically the biomolecule) will depend on the specific application.

    • Add the premixed CuSO₄/THPTA solution to the reaction mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Gently mix the reaction and incubate at room temperature or 37 °C. Reaction times can vary from 30 minutes to several hours depending on the concentrations of the reactants.

  • Purification:

    • Purify the labeled biomolecule from excess reagents and catalyst using an appropriate method such as size-exclusion chromatography, dialysis, or affinity purification.

Data Presentation: Expected Reagent Concentrations

The following table provides typical concentration ranges for the key reagents in both standard and bioconjugation CuAAC protocols.

ReagentStandard Protocol (Small Molecule)Bioconjugation ProtocolRationale for Concentration
Alkyne (this compound) 1.0 equivalent10-100 µMIn standard synthesis, a 1:1 stoichiometry is typical. For bioconjugation, the biomolecule is often the limiting reagent.
Azide 1.0 - 1.2 equivalents1.1 - 2.0 equivalents (relative to biomolecule)A slight excess of the azide can help drive the reaction to completion.
Copper(II) Sulfate 1 - 5 mol%50 - 250 µMCatalytic amounts are sufficient for small molecule synthesis. Higher concentrations are often needed in dilute bioconjugation reactions.
Sodium Ascorbate 10 - 20 mol%1 - 5 mMA stoichiometric amount relative to Cu(II) is needed to generate Cu(I). An excess can help prevent re-oxidation.
Ligand (TBTA/THPTA) 1 - 5 mol%250 µM - 1.25 mM (5x [Cu])A 1:1 ligand-to-copper ratio is common in organic synthesis. A 5-fold excess is recommended for bioconjugation to protect the biomolecule.

Troubleshooting and Scientific Insights

Problem Potential Cause Solution and Explanation
Low or No Product Formation Catalyst Inactivation: The active Cu(I) catalyst is prone to oxidation to inactive Cu(II).Degas Solvents: Remove dissolved oxygen by sparging with an inert gas (Ar or N₂).[10] Use a Ligand: A stabilizing ligand like TBTA or THPTA protects the Cu(I) from oxidation.[10]
Impure Reagents: Impurities in the alkyne or azide can inhibit the reaction.Purify Starting Materials: Ensure the purity of this compound and the azide substrate before use.
Presence of Side Products Alkyne Homocoupling (Glaser Coupling): This is a common side reaction that forms a diyne.Maintain a Reducing Environment: Ensure a sufficient concentration of sodium ascorbate is present throughout the reaction.
Michael Addition: The electron-deficient nature of this compound makes it susceptible to nucleophilic attack.Control Reaction Conditions: Use a non-nucleophilic solvent and buffer system. Minimize reaction time by optimizing catalyst loading.
Azide Reduction: The azide can be reduced to an amine by excess reducing agent.Optimize Ascorbate Concentration: Use the minimum effective amount of sodium ascorbate.[3]
Incomplete Reaction Low Reactant Concentration: Particularly in bioconjugation, low concentrations can lead to slow reaction rates.Increase Concentration: If possible, increase the concentration of one or both reactants. Optimize Catalyst Loading: Higher catalyst concentrations can accelerate the reaction, but must be balanced against potential negative effects on biomolecules.

Conclusion

This compound is a potent and reactive building block for the construction of 1,2,3-triazoles via the copper-catalyzed azide-alkyne cycloaddition. Its electron-deficient nature can be harnessed to achieve rapid and efficient conjugations, a significant advantage in the fast-paced environment of drug discovery. By understanding the underlying mechanism, adhering to robust and optimized protocols, and being cognizant of potential side reactions, researchers can confidently and effectively employ this compound to accelerate their synthetic endeavors. The protocols and insights provided herein serve as a comprehensive guide to unlocking the full potential of this versatile reagent in click chemistry.

References

  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021. [Link]

  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596-2599. [Link]

  • Jiang, H., & Fokin, V. V. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1669. [Link]

  • Presolski, P. J., Hong, V. P., & Finn, M. G. (2011). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Combinatorial Science, 13(2), 135-139. [Link]

  • Hong, V., Presolski, P. J., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. Jena Bioscience. [Link]

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

  • Díaz, D. D., Punna, S., Holzer, P., McPherson, A. K., Sharpless, K. B., & Fokin, V. V. (2004). Click Chemistry in Materials Synthesis. 1. Azide−Alkyne Cycloaddition with Polymers. The Journal of Organic Chemistry, 69(24), 8379-8385. [Link]

  • Bioclone. (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Discovery. Retrieved from [Link]

  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for assembling molecules in living systems. Chemical Society Reviews, 39(4), 1272-1279. [Link]

  • ResearchGate. (n.d.). Side reactions of macromonomers under CuAAC condition. Retrieved from [Link]

  • Wikipedia. (2023, December 19). Azide-alkyne Huisgen cycloaddition. In Wikipedia. [Link]

  • Chemical Synthesis Database. (n.d.). ethyl 5-methyl-5-hexen-2-ynoate. Retrieved from [Link]

  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68. [Link]

  • Díez-González, S., & Nolan, S. P. (2008). Copper(I), Silver(I) and Gold(I) Complexes in Catalysis. Coordination Chemistry Reviews, 252(5-7), 602-629. [Link]

  • Hong, V., Presolski, P. J., Ma, C., & Finn, M. G. (2011). Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 50(44), 10328-10332. [Link]

  • Himo, F., Lovell, T., Hilgraf, R., Rostovtsev, V. V., Noodleman, L., Sharpless, K. B., & Fokin, V. V. (2005). Copper(I)-Catalyzed Synthesis of Azoles. DFT Study Predicts Unprecedented Reactivity and Intermediates. Journal of the American Chemical Society, 127(1), 210-216. [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

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  • Gándara, Z., & Lavilla, R. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2002-2012. [Link]

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Application Notes and Protocols: Ethyl Hex-2-ynoate as a Versatile Michael Acceptor in Conjugate Additions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Unique Reactivity of Activated Alkynes in Synthesis

The Michael addition, a cornerstone of carbon-carbon and carbon-heteroatom bond formation, traditionally involves the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.[1][2][3] While this reaction is exceptionally powerful, the use of activated alkynes, such as ethyl hex-2-ynoate, as Michael acceptors offers a distinct and highly valuable platform for synthetic chemists.[4][5] The inherent reactivity of the electron-deficient carbon-carbon triple bond, conjugated to an electron-withdrawing ester group, renders this compound a potent electrophile for a wide array of soft nucleophiles.[4][5] This opens avenues for the stereoselective synthesis of highly functionalized vinyl systems, which are key intermediates in the synthesis of pharmaceuticals, natural products, and advanced materials.[6][7]

This guide provides an in-depth exploration of this compound as a Michael acceptor, detailing its reactivity, providing field-proven experimental protocols, and explaining the mechanistic underpinnings of these transformations. The protocols described herein are designed to be self-validating, offering a reliable starting point for researchers in organic synthesis and drug development.

Mechanistic Insight: The Driving Force of Conjugate Addition to Ynoates

The reactivity of this compound in Michael additions is governed by the electronic polarization of its conjugated system. The electron-withdrawing nature of the ethyl ester group creates a significant partial positive charge on the β-carbon of the alkyne, making it the primary site for nucleophilic attack.

The general mechanism for the conjugate addition to this compound proceeds as follows:

  • Nucleophilic Attack: A soft nucleophile (Nu⁻) attacks the electrophilic β-carbon of the alkyne.

  • Intermediate Formation: This attack results in the formation of a vinyl anion intermediate.

  • Protonation: The vinyl anion is subsequently protonated by a proton source in the reaction mixture (e.g., solvent or a mild acid introduced during workup) to yield the final vinyl-substituted product.

The stereochemical outcome of this addition is often highly selective, with the nucleophile and the incoming proton typically adding in an anti fashion, leading to the formation of the (E)-isomer as the major product. This stereoselectivity is a key advantage of using ynoates as Michael acceptors.

Caption: Generalized mechanism of Michael addition to this compound.

Experimental Protocols

Safety Precautions: this compound and its derivatives should be handled in a well-ventilated fume hood.[8][9] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[8][9][10] Refer to the Safety Data Sheets (SDS) for all reagents before use.

Protocol 1: Thiol-yne Conjugate Addition for the Synthesis of Vinyl Sulfides

This protocol describes the synthesis of ethyl (E)-3-(phenylthio)hex-2-enoate, a representative vinyl sulfide, through the conjugate addition of a thiol to this compound. Vinyl sulfides are valuable intermediates in organic synthesis.[11][12][13]

Materials:

  • This compound

  • Thiophenol

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Dissolve the this compound in anhydrous dichloromethane (to achieve a concentration of approximately 0.2 M).

  • Add thiophenol (1.05 eq.) to the solution via syringe.

  • Add triethylamine (1.1 eq.) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure ethyl (E)-3-(phenylthio)hex-2-enoate.

Expected Outcome: The reaction typically proceeds with high stereoselectivity to yield the (E)-isomer as the major product. The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Nucleophile Product Typical Yield Stereoselectivity (E:Z)
This compoundThiophenolEthyl (E)-3-(phenylthio)hex-2-enoate>90%>95:5
Protocol 2: Aza-Michael Addition for the Synthesis of β-Enamino Esters

This protocol details the synthesis of a β-enamino ester through the conjugate addition of a primary or secondary amine to this compound. These products are valuable precursors for the synthesis of β-amino acids and various heterocyclic compounds.[14] The following procedure is adapted from established methods for similar ynoates.[6][7]

Materials:

  • This compound

  • Benzylamine (as a representative primary amine)

  • Anhydrous Tetrahydrofuran (THF)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous THF (to achieve a concentration of approximately 0.1 M).

  • Add benzylamine (1.0 eq.) to the solution at room temperature.[6][15]

  • Stir the reaction mixture at room temperature for 2-4 hours.[6][15]

  • Monitor the reaction progress by TLC (e.g., using a 7:3 hexanes:ethyl acetate eluent).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure β-enamino ester.

Expected Outcome: The reaction with primary amines typically yields the (E)-isomer exclusively. With secondary amines, a mixture of (E)- and (Z)-isomers may be obtained.[6][7] Characterization is performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactant Nucleophile Product Typical Yield Stereoselectivity (E:Z)
This compoundBenzylamineEthyl (E)-3-(benzylamino)hex-2-enoate75-85%>98:2
Protocol 3: Organocuprate Addition for Carbon-Carbon Bond Formation

This protocol describes the 1,4-conjugate addition of a Gilman reagent (a lithium dialkylcuprate) to this compound.[16][17] This method is highly effective for forming a new carbon-carbon bond at the β-position of the ynoate. The following is a general procedure adapted from the known reactivity of organocuprates with α,β-unsaturated carbonyl compounds.[1][18][19]

Materials:

  • Copper(I) iodide (CuI)

  • Methyllithium (MeLi) in diethyl ether

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and ethyl acetate for chromatography

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add CuI (1.0 eq.).

  • Add anhydrous THF and cool the suspension to -78 °C in a dry ice/acetone bath.

  • Slowly add MeLi solution (2.0 eq.) to the stirred suspension. The solution will typically change color, indicating the formation of the lithium dimethylcuprate Gilman reagent.

  • After stirring for 30 minutes at -78 °C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired β-alkylated α,β-unsaturated ester.

Expected Outcome: This reaction should yield the corresponding β-methylated product with high regioselectivity. The stereochemistry of the resulting double bond is typically (E).

Reactant Nucleophile Product Typical Yield
This compoundLithium dimethylcuprateEthyl (E)-3-methylhex-2-enoate70-85%

Workflow Visualization

Conjugate_Addition_Workflow start Start: Prepare Reactants setup Reaction Setup: - Inert atmosphere - Anhydrous solvent start->setup addition Add Nucleophile and Catalyst (if any) setup->addition reaction Stir at Specified Temperature addition->reaction monitoring Monitor Reaction by TLC reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete drying Dry Organic Layer workup->drying concentration Concentrate Under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize Product (NMR, MS, IR) purification->characterization end End: Pure Product characterization->end

Caption: General experimental workflow for conjugate additions to this compound.

Conclusion

This compound is a highly versatile and reactive Michael acceptor for the stereoselective synthesis of a diverse range of functionalized vinyl compounds. The protocols provided in this guide offer robust and reproducible methods for performing conjugate additions with thiol, amine, and organocuprate nucleophiles. The resulting products are valuable intermediates in various fields, particularly in the development of novel therapeutics. By understanding the underlying mechanisms and adhering to the detailed experimental procedures, researchers can effectively leverage the synthetic potential of this compound in their work.

References

  • Chuang, S.-C., et al. (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate. Molecules, 18(3), 2611–2623. Retrieved from [Link]

  • Worch, J., Stubbs, C., Price, M., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews, 121(10), 6089-6140. Retrieved from [Link]

  • Tai, H.-C., Chavan, A. S., & Chuang, S.-C. (2015). Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex-2-en-4-ynedioates: An Access to β(γ′)-Substituted Muconates. Synthesis, 47(14), 2223–2232. Retrieved from [Link]

  • Chuang, S.-C., et al. (2013). α(δ')-Michael Addition of Alkyl Amines to Dimethyl (E)-hex-2-en-4-ynedioate: Synthesis of α,β-Dehydroamino Acid Derivatives. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Vinyl sulfide synthesis by C-S coupling. Organic Chemistry Portal. Retrieved from [Link]

  • Bates, C. G., Saejueng, P., Doherty, M. Q., & Venkataraman, D. (2004). Copper-Catalyzed Synthesis of Vinyl Sulfides. Organic Letters, 6(26), 5005–5008. Retrieved from [Link]

  • Serebryanskaya, T. V., et al. (2021). Metal-Free Stereoselective Synthesis of (E)- and (Z)-N-Monosubstituted β-Aminoacrylates via Condensation Reactions of Carbamates. The Journal of Organic Chemistry, 86(17), 11748–11762. Retrieved from [Link]

  • Tai, H.-C., Chavan, A. S., & Chuang, S.-C. (2015). Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex-2-en-4-ynedioates. Thieme. Retrieved from [Link]

  • Conjugate Addition of Thiols. (n.d.). WordPress. Retrieved from [Link]

  • Wikipedia. (n.d.). Michael reaction. Wikipedia. Retrieved from [Link]

  • Russian Chemical Reviews. (n.d.). Methods for the synthesis of vinyl sulfides. Russian Chemical Reviews. Retrieved from [Link]

  • Yadav, J. S., Reddy, B. V. S., & Baishya, G. (2003). Green Protocol for Conjugate Addition of Thiols to α,β-Unsaturated Ketones Using a [Bmim]PF6/H2O System. The Journal of Organic Chemistry, 68(18), 7098–7100. Retrieved from [Link]

  • Chemistry Steps. (n.d.). R2CuLi Organocuprates – Gilman Reagents. Chemistry Steps. Retrieved from [Link]

  • Worch, J., et al. (2021). Click Nucleophilic Conjugate Additions to Activated Alkynes: Exploring Thiol-yne, Amino-yne, and Hydroxyl-yne Reactions from (Bio)Organic to Polymer Chemistry. Chemical Reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Michael Addition. Organic Chemistry Portal. Retrieved from [Link]

  • Master Organic Chemistry. (2016). Organocuprates (Gilman Reagents): How They’re Made. Master Organic Chemistry. Retrieved from [Link]

  • Professor Dave Explains. (2019, December 13). Organocuprates (Gilman Reagents). YouTube. Retrieved from [Link]

Sources

Application Notes & Protocols: The Diels-Alder Reaction with Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Strategic Insights into the [4+2] Cycloaddition of Ethyl Hex-2-ynoate

The Diels-Alder reaction stands as a cornerstone of synthetic organic chemistry, prized for its ability to form six-membered rings with high stereo- and regiocontrol in a single, concerted step.[1][2] This guide focuses on a specific, highly versatile dienophile: this compound. As an electron-deficient alkyne, its reactivity profile offers a reliable pathway to complex 1,4-cyclohexadiene structures, which are valuable precursors in natural product synthesis and medicinal chemistry.[3][4]

This document moves beyond a simple recitation of steps. It provides a strategic framework for designing, executing, and optimizing Diels-Alder reactions involving this compound. We will delve into the mechanistic underpinnings that govern reaction outcomes, explore catalytic strategies for enhancing efficiency, and present robust protocols validated by established chemical principles.

Mechanistic Framework: Controlling Reactivity and Selectivity

The Diels-Alder reaction is a pericyclic, [4+2] cycloaddition involving the interaction between the 4 π-electrons of a conjugated diene and the 2 π-electrons of a dienophile.[1] The reaction's success and predictability are best understood through the lens of Frontier Molecular Orbital (FMO) theory.

The Role of this compound as a Dienophile

In a normal-demand Diels-Alder reaction, the key orbital interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[2] this compound is an exemplary electron-deficient dienophile due to the presence of the electron-withdrawing ethyl ester group conjugated with the alkyne. This conjugation lowers the energy of the dienophile's LUMO, reducing the HOMO-LUMO energy gap and accelerating the reaction rate.[2][5]

Regioselectivity with Unsymmetrical Dienes

When an unsymmetrical diene is employed, the question of regioselectivity arises. The outcome is dictated by the electronic properties of the substituents on the diene. The reaction proceeds to favor the constitutional isomer that results from the alignment of the atoms with the largest orbital coefficients in the reacting HOMO and LUMO.[6]

  • Diene with Electron-Donating Group (EDG) at C1: The major product is the "ortho" adduct.

  • Diene with Electron-Donating Group (EDG) at C2: The major product is the "para" adduct.

Predicting the outcome requires careful analysis of the resonance structures of the diene to determine which terminal carbon bears the greater partial negative charge, as this atom will preferentially bond with the more electrophilic carbon of the alkyne (the carbon atom beta to the ester).[7]

Stereoselectivity Considerations

The Diels-Alder reaction is stereospecific; the stereochemistry of the diene is preserved in the cyclohexadiene product.[8][9] When using cyclic dienes, such as cyclopentadiene, the reaction can yield two diastereomeric products: endo and exo. The endo product, where the dienophile's substituent (the ester group) is oriented towards the developing diene bridge, is typically the kinetically favored product.[2][6] This preference is attributed to "secondary orbital overlap," an additional stabilizing interaction between the p-orbitals of the activating group and the interior p-orbitals of the diene in the transition state.[6]

Reaction Design and Optimization

Successful execution of a Diels-Alder reaction with this compound hinges on the strategic selection of the diene, catalyst, and reaction conditions.

Diene Selection

The diene must be able to adopt an s-cis conformation to allow for the concerted [4+2] cycloaddition.[5][9]

  • Acyclic Dienes: Dienes like 1,3-butadiene or isoprene are effective, but equilibrium with the more stable s-trans conformation can slow the reaction. Electron-donating groups (e.g., alkyl, alkoxy) on the diene increase its HOMO energy, enhancing reactivity.[9]

  • Cyclic Dienes: Dienes that are locked in an s-cis conformation, such as cyclopentadiene or furan, are exceptionally reactive. Cyclopentadiene, in particular, reacts readily at low temperatures.

The Power of Lewis Acid Catalysis

Lewis acids are powerful tools for accelerating Diels-Alder reactions and enhancing selectivity.[10][11][12] A Lewis acid catalyst coordinates to the carbonyl oxygen of the ethyl ester group on the dienophile. This coordination further withdraws electron density, dramatically lowering the dienophile's LUMO energy and increasing its electrophilicity.[10][13] This catalytic effect can lead to:

  • Increased Reaction Rates: Allowing for lower reaction temperatures and shorter reaction times.

  • Enhanced Regioselectivity: The amplified electronic bias leads to a greater preference for a single regioisomer.[10]

  • Enhanced Stereoselectivity: The steric bulk of the Lewis acid complex can increase the preference for the endo product.

Table 1: Common Lewis Acids for Catalysis

Lewis AcidTypical Loading (mol%)SolventKey Considerations
Aluminum Chloride (AlCl₃)5 - 20Dichloromethane (DCM)Very strong, highly effective but can promote side reactions.[13]
Boron Trifluoride Etherate (BF₃·OEt₂)10 - 50DCM, TolueneStrong catalyst, easier to handle than AlCl₃.
Tin(IV) Chloride (SnCl₄)5 - 20DCMEffective catalyst, particularly for oxygen-containing substrates.[13]
Calcium Triflate (Ca(OTf)₂)10 - 20Acetonitrile, DCMA milder, more sustainable alternative to traditional Lewis acids.[10]
Solvent and Temperature

The choice of solvent can influence reaction rates, though its effect is generally less pronounced than electronic or catalytic factors.

  • Non-polar solvents like toluene or hexane are common for thermal reactions.

  • Chlorinated solvents such as dichloromethane (DCM) are preferred for Lewis acid-catalyzed reactions due to their polarity and ability to dissolve the catalyst complexes.

  • Temperature: Thermal reactions may require heating (reflux) to proceed at a reasonable rate. Lewis acid-catalyzed reactions can often be run at room temperature or below (0 °C to -78 °C) to maximize selectivity.

Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous conditions are critical for many Lewis acid-catalyzed reactions.

General Protocol for a Thermal Diels-Alder Reaction

This protocol provides a general framework for reacting this compound with a moderately reactive diene like isoprene.

dot

Caption: Experimental workflow for a thermal Diels-Alder reaction. Materials:

  • This compound (1.0 eq)

  • Diene (e.g., Isoprene, 1.2 - 2.0 eq)

  • Solvent (e.g., Toluene, ~0.5 M concentration)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • TLC plates, developing chamber, and UV lamp

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the diene and solvent.

  • Add this compound to the stirring solution.

  • Heat the reaction mixture to reflux.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the limiting reagent.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product via flash column chromatography on silica gel, using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

  • Combine the pure fractions and remove the eluent under reduced pressure to yield the final product.

  • Characterize the product using NMR, IR, and mass spectrometry to confirm its structure.

Protocol for a Lewis Acid-Catalyzed Diels-Alder Reaction

This protocol is designed for reactions requiring catalytic activation, for instance, with a less reactive diene or for enhanced selectivity.

dot

Caption: Activation of the dienophile by a Lewis Acid catalyst. Materials:

  • This compound (1.0 eq)

  • Diene (1.1 - 1.5 eq)

  • Lewis Acid (e.g., AlCl₃, 10 mol%)

  • Anhydrous solvent (e.g., Dichloromethane, ~0.2 M)

  • Schlenk flask or oven-dried, three-neck flask with septum, N₂/Ar inlet, and thermometer

  • Syringes for liquid transfer

Procedure:

  • Assemble and flame-dry (or oven-dry) the reaction glassware. Allow to cool to room temperature under a stream of inert gas (N₂ or Ar).

  • To the reaction flask, add the Lewis acid under an inert atmosphere.

  • Add anhydrous solvent via syringe and cool the resulting suspension to the desired temperature (e.g., 0 °C or -78 °C) using an ice or dry ice/acetone bath.

  • In a separate dry flask, prepare a solution of this compound in anhydrous solvent.

  • Slowly add the dienophile solution to the stirring Lewis acid suspension via syringe. Stir for 15-30 minutes to allow for complex formation.

  • Add the diene dropwise to the reaction mixture.

  • Maintain the temperature and monitor the reaction by TLC.

  • Upon completion, quench the reaction by slowly adding a suitable quenching agent (e.g., saturated aq. NaHCO₃ solution or water) at low temperature.

  • Allow the mixture to warm to room temperature. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the reaction solvent (e.g., DCM).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography as described in Protocol 3.1.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Reaction temperature too low.2. Diene is unreactive or in s-trans form.3. Deactivated catalyst (for LA protocol).1. Increase temperature or reaction time.2. Switch to a more reactive diene; consider using a Lewis acid catalyst.3. Ensure strictly anhydrous conditions; use fresh, high-purity catalyst.
Multiple Products/Low Yield 1. Polymerization of the diene.2. Side reactions promoted by strong Lewis acid.3. Retro-Diels-Alder at high temperatures.1. Add a polymerization inhibitor (e.g., hydroquinone); use the diene as the limiting reagent.2. Use a milder Lewis acid (e.g., Ca(OTf)₂[10]); lower the reaction temperature.3. Conduct the reaction at the lowest feasible temperature.
Poor Regio- or Stereoselectivity 1. Insufficient electronic or steric bias.2. Thermal reaction conditions.1. Use a Lewis acid catalyst to enhance electronic differences and steric directing effects.2. Lower the reaction temperature.

References

  • Indian Academy of Sciences. (n.d.). Lewis acid catalyst system for Diels–Alder reaction.
  • Brandeis University. (n.d.). Lewis acid catalyzed reactions of acetylenic esters with alkenes. Stereochemistry and regiochemistry.
  • Sigma-Aldrich. (n.d.). Diels–Alder Reaction.
  • PubMed. (2016, February 26). Asymmetric Lewis acid organocatalysis of the Diels-Alder reaction by a silylated C-H acid.
  • National Institutes of Health (NIH). (n.d.). How Lewis Acids Catalyze Diels–Alder Reactions. PMC.
  • HARVEST (uSask). (n.d.). Lewis acid catalyzed and self-assembled diels-alder reactions (LACASA-DA).
  • Wikipedia. (n.d.). Diels–Alder reaction.
  • Organic Chemistry Portal. (n.d.). Diels-Alder Reaction.
  • (n.d.). NEW ELECTRON DEFICENT DIENES AND THEIR NORMAL AND INVERSE ELECTRON DEMAND DIELS-ALDER REACTIONS.
  • ResearchGate. (n.d.). Regioselectivity of Diels–Alder reactions. [Download Scientific Diagram].
  • Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Stereoselectivity and regioselectivity in Diels–Alder reactions studied by intermolecular perturbation theory.
  • Chemical Communications (RSC Publishing). (n.d.). Iron(III) 2-ethylhexanoate as a novel, stereoselective hetero-Diels–Alder catalyst.
  • Chad's Prep®. (n.d.). Stereoselectivity & Regioselectivity in Diels Alder Reactions.
  • Master Organic Chemistry. (2017, August 30). The Diels-Alder Reaction.
  • YouTube. (2018, September 20). 16.5b Stereoselectivity and Regioselectivity in Diels Alder Reactions.
  • Chemistry LibreTexts. (2023, January 4). 13.4: Diels-Alder Regio- and Stereoselectivity.
  • National Institutes of Health (NIH). (2021, March 22). 1,3-Cyclohexadien-1-Als: Synthesis, Reactivity and Bioactivities. PMC.
  • Chemistry LibreTexts. (2023, January 22). The Diels-Alder Cycloaddition.
  • YouTube. (2021, January 3). Diels Alder Reaction.
  • Chemistry LibreTexts. (2022, September 24). 14.5: Characteristics of the Diels-Alder Reaction.
  • Chemistry LibreTexts. (2021, July 31). 13.3: Cycloaddition Reactions.
  • YouTube. (2019, January 2). introduction to the Diels-Alder cycloaddition.
  • NC State University Libraries. (n.d.). 30.5 Cycloaddition Reactions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
  • MDPI. (n.d.). On the Question of Stepwise [4+2] Cycloaddition Reactions and Their Stereochemical Aspects.
  • ResearchGate. (2025, August 6). Silylated Cyclohexadienes as New Radical Chain Reducing Reagents: Preparative and Mechanistic Aspects | Request PDF.

Sources

Application Note & Protocol: Stereoselective Reduction of Ethyl Hex-2-ynoate to Ethyl (E)-hex-2-enoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Stereocontrolled Alkene Synthesis

The geometric configuration of alkenes is a cornerstone of molecular design in pharmaceuticals, agrochemicals, and materials science. The biological activity and physical properties of a molecule can be profoundly influenced by the cis (Z) or trans (E) arrangement of substituents around a carbon-carbon double bond. The conversion of alkynes to alkenes is a fundamental transformation in organic synthesis, and the ability to selectively produce one geometric isomer is of paramount importance. This application note provides a detailed guide to the stereoselective reduction of ethyl hex-2-ynoate to ethyl (E)-hex-2-enoate, a valuable synthetic intermediate. We will delve into the mechanistic underpinnings of achieving high (E)-selectivity, compare various synthetic strategies, and provide a robust, field-proven protocol for the dissolving metal reduction method.

Mechanistic Insight: Achieving (E)-Selectivity

The synthesis of (E)-alkenes from alkynes is most classically achieved through a dissolving metal reduction, typically using sodium or lithium in liquid ammonia.[1][2][3] This method is stereospecific, yielding the trans-alkene product.[4][5] The reaction proceeds via a distinct stepwise mechanism involving single electron transfers (SET), which dictates the final stereochemistry of the product.

The key to the (E)-selectivity lies in the thermodynamic preference of the vinyl radical and vinyl anion intermediates to adopt a trans configuration, which minimizes steric repulsion between the larger substituents on the developing double bond.[4][6][7] This is in stark contrast to catalytic hydrogenation methods, such as those employing a Lindlar catalyst, which proceed through a syn-addition of hydrogen atoms on a catalyst surface to produce cis-(Z)-alkenes.[7][8][9][10]

Below is a diagram illustrating the step-by-step mechanism of the dissolving metal reduction of an alkyne to a trans-alkene.

G cluster_0 Dissolving Metal Reduction Mechanism Alkyne This compound (R-C≡C-R') RadicalAnion Radical Anion Intermediate (trans-favored) Alkyne->RadicalAnion + Na (e⁻) VinylRadical Vinyl Radical (trans-locked) RadicalAnion->VinylRadical + NH₃ (H⁺) VinylAnion Vinyl Anion (trans) VinylRadical->VinylAnion + Na (e⁻) Alkene Ethyl (E)-hex-2-enoate (trans-Alkene) VinylAnion->Alkene + NH₃ (H⁺)

Caption: Mechanism of sodium in liquid ammonia reduction.

Comparative Analysis of Reduction Methodologies

While the sodium in liquid ammonia reduction is a stalwart method, modern advancements have provided alternative routes to (E)-alkenes, some with improved functional group tolerance.[11][12] Below is a comparison of the primary methods for the reduction of alkynes to (E)-alkenes.

Method Reagents Stereoselectivity Advantages Disadvantages
Dissolving Metal Reduction Na or Li in liquid NH₃High (E)-selectivityCost-effective, well-established, reliable for many substrates.[1][2]Requires cryogenic temperatures (-78 °C), sensitive to moisture, not compatible with many reducible functional groups (e.g., esters, ketones, halides).[11][12]
Ruthenium-Catalyzed Hydrosilylation/Protodesilylation [Cp*Ru(MeCN)₃]PF₆, Silane; then CuI, TBAFExcellent (E)-selectivityMild reaction conditions, high functional group tolerance.[11]Requires a multi-step process, catalyst and reagents can be expensive.
Other Transition Metal-Catalyzed Reductions Various Fe, Co, Ni, Pd, Mn, Ir catalystsCan be tuned for (E) or (Z) selectivityCan offer high selectivity under specific conditions.[12][13]Catalyst-dependent, may require optimization, potential for side reactions.

For the synthesis of ethyl (E)-hex-2-enoate from this compound, the ester functionality of the starting material and product can be susceptible to reduction under dissolving metal conditions. However, with careful control of the reaction conditions, this method can be successfully employed. The ruthenium-catalyzed method would be a milder, albeit more costly, alternative.

Experimental Protocol: Sodium in Liquid Ammonia Reduction of this compound

This protocol details the procedure for the reduction of this compound to ethyl (E)-hex-2-enoate using sodium in liquid ammonia.

Materials:

  • This compound

  • Sodium metal

  • Anhydrous liquid ammonia

  • Anhydrous ethanol

  • Ammonium chloride

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Dry ice/acetone bath

  • Three-neck round-bottom flask with a dry ice condenser, dropping funnel, and gas inlet

Procedure:

  • Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dry ice/acetone condenser, a gas inlet, and a dropping funnel. Ensure all glassware is thoroughly dried.

  • Ammonia Condensation: Cool the flask to -78 °C using a dry ice/acetone bath. Condense approximately 200 mL of anhydrous ammonia into the flask.

  • Substrate Addition: Once the ammonia is condensed, add 10.0 g of this compound to the flask via the dropping funnel.

  • Sodium Addition: Carefully add small, freshly cut pieces of sodium metal (approximately 3.3 g total) to the stirred solution. The solution will turn a deep blue color, indicating the presence of solvated electrons.[1][3] Maintain this blue color for the duration of the reaction. If the color fades, add more sodium.

  • Reaction Monitoring: Allow the reaction to stir at -78 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: Once the reaction is complete, quench the excess sodium by the careful, dropwise addition of anhydrous ethanol until the blue color disappears. Then, cautiously add solid ammonium chloride to neutralize the sodium amide formed during the reaction.

  • Ammonia Evaporation: Remove the dry ice/acetone bath and allow the ammonia to evaporate overnight in a well-ventilated fume hood.

  • Work-up: To the remaining residue, add 100 mL of diethyl ether and 100 mL of water. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by fractional distillation under reduced pressure to yield pure ethyl (E)-hex-2-enoate.

Troubleshooting Guide

Even with a robust protocol, challenges can arise. The following guide addresses common issues in the reduction of this compound.

G cluster_1 Troubleshooting Workflow Problem Problem Observed Incomplete_Reaction Incomplete Reaction (Starting material remains) Problem->Incomplete_Reaction Over_Reduction Over-reduction (Alkane or alcohol formed) Problem->Over_Reduction Low_E_Selectivity Low (E)-Selectivity (Significant (Z)-isomer) Problem->Low_E_Selectivity Cause1 Insufficient sodium or reaction time Incomplete_Reaction->Cause1 Cause2 Excess sodium or prolonged reaction time Over_Reduction->Cause2 Cause3 Reaction temperature too high Low_E_Selectivity->Cause3 Solution1 Add more sodium, extend reaction time Cause1->Solution1 Solution2 Careful monitoring of reaction and prompt quenching Cause2->Solution2 Solution3 Ensure efficient cooling and maintain -78 °C Cause3->Solution3

Caption: A decision-making guide for troubleshooting common issues.

Conclusion

The stereoselective reduction of this compound to ethyl (E)-hex-2-enoate is a valuable transformation for accessing this important synthetic intermediate. While the classic dissolving metal reduction using sodium in liquid ammonia presents some experimental challenges, it remains a highly effective and economical method for achieving high (E)-selectivity. By understanding the underlying reaction mechanism and carefully controlling the reaction parameters, researchers can consistently obtain the desired trans-alkene product in good yield. For substrates with sensitive functional groups, modern catalytic methods offer milder alternatives.

References

  • OrgoSolver. Alkyne Reactions: Dissolving-Metal Reduction to trans-Alkenes (Na / NH₃(l)). Available from: [Link]

  • OrgoSolver. Alkyne Reactions: Partial Hydrogenation to cis-Alkenes with H₂ / Lindlar Catalyst. Available from: [Link]

  • Trost, B. M., & Ball, Z. T. (2002). A Chemoselective Reduction of Alkynes to (E)-Alkenes. Journal of the American Chemical Society, 124(27), 7922–7923. Available from: [Link]

  • Química Organica.org. Hydrogenation of Alkynes with Sodium in Liquid Ammonia. Available from: [Link]

  • JoVE. Video: Reduction of Alkynes to trans-Alkenes: Sodium in Liquid Ammonia. (2023). Available from: [Link]

  • University of Calgary. Ch 9 : Alkynes + Na + NH3. Available from: [Link]

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  • Science of Synthesis. (2002). Catalytic Reduction of Alkynes and Allenes. Thieme, 1-2. Available from: [Link]

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Application Notes and Protocols: Ethyl Hex-2-ynoate as a Versatile Synthon for Heterocyclic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Ethyl Hex-2-ynoate

In the landscape of modern synthetic organic chemistry, the pursuit of molecular diversity and complexity from simple, readily available starting materials is a paramount objective. This compound (EHyo) emerges as a highly valuable and versatile C6 building block for the construction of a wide array of heterocyclic scaffolds, which form the core of numerous pharmaceuticals, agrochemicals, and materials.[1][2] Its structure, featuring a linear four-carbon chain appended to an electron-deficient alkyne conjugated with an ester moiety, provides a unique combination of reactive sites.[1][3] The electrophilic nature of the alkyne makes it an excellent Michael acceptor, while the triple bond itself is a superb dipolarophile and dienophile for cycloaddition reactions. The ester group offers a handle for further transformations or can participate directly in cyclization steps.

This guide provides an in-depth exploration of the synthetic utility of this compound, moving beyond simple procedural lists to explain the mechanistic rationale behind key transformations. We will detail field-proven protocols for the synthesis of critical five- and six-membered heterocycles, including pyrazoles, isoxazoles, and pyridines, through classical cyclocondensations, [3+2] cycloadditions, and advanced multicomponent reactions.

Part 1: Synthesis of Five-Membered Aromatic Heterocycles

The construction of five-membered rings is a cornerstone of medicinal chemistry. This compound serves as an ideal precursor for two of the most important classes: pyrazoles and isoxazoles.

Pyrazole Synthesis via [3+2] Cyclocondensation with Hydrazines

The reaction of α,β-alkynoic esters with hydrazine and its derivatives is a robust and fundamental method for constructing the pyrazole core. This transformation is mechanistically elegant, proceeding through a sequential Michael addition-cyclization pathway.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of a hydrazine nitrogen atom onto the β-carbon of the electron-deficient alkyne in this compound. This conjugate addition forms a transient enolate or vinyl carbanion, which rapidly protonates to yield a hydrazone intermediate. The critical ring-closing step involves the intramolecular attack of the second hydrazine nitrogen onto the electrophilic ester carbonyl. Subsequent elimination of ethanol drives the reaction towards the formation of the stable, aromatic pyrazolone ring. This process is analogous to the classical Knorr pyrazole synthesis.[4]

Pyrazole_Mechanism EHyo This compound Intermediate1 Hydrazone Intermediate EHyo->Intermediate1 Michael Addition Hydrazine R-NH-NH2 Hydrazine->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 3-Propyl-1H-pyrazol-5(4H)-one Intermediate2->Product - EtOH

Caption: Mechanism of Pyrazole Synthesis.

Protocol 1: Synthesis of 3-Propyl-1-phenyl-1H-pyrazol-5(4H)-one

This protocol details a reliable method for the synthesis of an N-phenyl substituted pyrazolone, a common scaffold in drug discovery.

  • Materials:

    • This compound (1.40 g, 10 mmol)

    • Phenylhydrazine (1.08 g, 10 mmol)

    • Glacial Acetic Acid (20 mL)

    • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer with heating plate

    • Standard glassware for workup and purification

  • Procedure:

    • In a 100 mL round-bottom flask, dissolve this compound in glacial acetic acid.

    • Add phenylhydrazine to the solution dropwise with stirring. An exotherm may be observed.

    • Attach a reflux condenser and heat the mixture to reflux (approx. 118 °C) for 4-6 hours.[4]

    • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 hexane/ethyl acetate eluent system. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

    • After completion, cool the reaction mixture to room temperature.

    • Carefully pour the acidic solution into 100 mL of ice-cold water with vigorous stirring to precipitate the crude product.[4]

    • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acetic acid, and air-dry.

    • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture to yield the pure pyrazolone.[4]

Isoxazole Synthesis via 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition, or Huisgen cycloaddition, is a powerful reaction for constructing five-membered heterocycles.[5] this compound, as an activated alkyne (dipolarophile), readily reacts with nitrile oxides (1,3-dipoles) to regioselectively form isoxazoles.[6][7]

Mechanistic Insight: Nitrile oxides are typically generated in situ from the dehydrohalogenation of hydroxamoyl chlorides or the oxidation of aldoximes. The cycloaddition itself is a concerted pericyclic reaction where the three atoms of the nitrile oxide add across the two carbons of the alkyne in a single step.[5][8] This process is highly efficient and offers excellent control over regiochemistry, yielding the 3,5-disubstituted isoxazole isomer.

Isoxazole_Mechanism cluster_reactants Reactants EHyo This compound (Dipolarophile) TS Concerted [3+2] Transition State EHyo->TS NitrileOxide Ar-C≡N⁺-O⁻ (1,3-Dipole) NitrileOxide->TS Product Ethyl 3-Aryl-5-propylisoxazole-4-carboxylate TS->Product Cycloaddition

Caption: 1,3-Dipolar Cycloaddition for Isoxazole Synthesis.

Part 2: Synthesis of Six-Membered Heterocycles: Pyridines

The synthesis of substituted pyridines is of immense interest due to their prevalence in pharmaceuticals and functional materials. This compound can be incorporated into pyridine rings through annulation reactions, often involving a Michael addition followed by a series of condensation and cyclization steps.[9]

Protocol 2: Three-Component Synthesis of a Substituted Pyridine

This protocol exemplifies a one-pot, three-component reaction for the synthesis of highly functionalized 2,4,6-tri-substituted pyridines, a reaction reminiscent of the Krohnke pyridine synthesis.[10] While the original Krohnke synthesis uses α,β-unsaturated ketones, the principle can be adapted for activated alkynes like this compound.

  • Materials:

    • This compound (1.40 g, 10 mmol)

    • Acetophenone (2.40 g, 20 mmol)

    • Ammonium acetate (7.71 g, 100 mmol)

    • Ethanol (30 mL)

    • Round-bottom flask (100 mL), reflux condenser, magnetic stirrer

  • Procedure:

    • Combine this compound, acetophenone, and a large excess of ammonium acetate in a round-bottom flask.

    • Add ethanol as the solvent and stir to create a slurry.

    • Heat the mixture to reflux (approx. 78 °C) under an air atmosphere for 8-12 hours. The ammonium acetate serves as the nitrogen source.

    • Reaction Monitoring: Monitor the reaction by TLC (e.g., 4:1 hexane/ethyl acetate).

    • Upon completion, cool the mixture and reduce the solvent volume using a rotary evaporator.

    • Add 50 mL of water to the residue and extract the product with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • Purification: The resulting crude oil or solid is purified by flash column chromatography on silica gel to afford the target pyridine derivative.[10]

Part 3: Advanced Strategies: Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are powerful tools that combine three or more starting materials in a single synthetic operation to generate complex products, embodying the principles of atom economy and green chemistry.[11][12][13] this compound is an excellent substrate for MCRs, enabling the rapid assembly of intricate heterocyclic systems.

A prominent example is the four-component synthesis of pyrano[2,3-c]pyrazoles. In this reaction, hydrazine, a β-ketoester (or in our case, this compound as the Michael acceptor), an aldehyde, and a source of active methylene (like malononitrile) are combined.[11]

MCR_Workflow cluster_reactants One-Pot Reaction Vessel EHyo This compound Hydrazine Hydrazine Conditions Catalyst (e.g., TEA) Solvent (e.g., H₂O/EtOH) Room Temperature Aldehyde Aldehyde Malononitrile Malononitrile Product Highly Substituted Pyrano[2,3-c]pyrazole Conditions->Product Sequential Condensations & Cyclizations

Caption: Workflow for a Four-Component Reaction.

The causality of this MCR involves the initial formation of a pyrazolone from this compound and hydrazine. Concurrently, a Knoevenagel condensation occurs between the aldehyde and malononitrile. These two intermediates then undergo a tandem Michael addition and cyclization to construct the fused pyran ring, all within the same reaction vessel.[11]

Data Summary

The following table summarizes representative yields and conditions for the synthesis of various heterocycles using alkyne esters as key starting materials.

HeterocycleReaction TypeKey ReagentsCatalyst/SolventTypical Yield (%)Reference
PyrazoleCyclocondensationPhenylhydrazineAcetic Acid70-85%[4]
Isoxazole[3+2] CycloadditionAldoxime, NCSBase / DCM60-90%[7]
PyridineThree-ComponentAcetophenone, NH₄OAcNone / Ethanol50-75%[10]
Pyrano[2,3-c]pyrazoleFour-ComponentHydrazine, Aldehyde, MalononitrileTEA / Water85-95%[11]

Conclusion

This compound has demonstrated its significant utility as a versatile and powerful building block in heterocyclic synthesis. Its unique electronic and structural features allow it to participate in a diverse range of transformations, including cyclocondensations, cycloadditions, and complex multicomponent reactions. The protocols and mechanistic insights provided herein serve as a robust foundation for researchers in drug discovery and materials science to leverage this valuable synthon for the efficient construction of novel and functional heterocyclic compounds.

References

  • Benchchem. Application Notes and Protocols for the Synthesis of Substituted Pyrazoles from Ethyl 3-oxo-2-phenylbutanoate.
  • Lin, P.-C., et al. (2014). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Molecules.
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  • Reed College Library. Multicomponent reactions towards heterocycles : concepts and applications.
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  • Bakulina, O., et al. (2018). [3+2]-Annulation reactions with nitroalkenes in the synthesis of aromatic five-membered nitrogen heterocycles. Chemistry of Heterocyclic Compounds.
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  • Maleki, A., et al. (2021). Synthesis of 2,4,6-Triaryl Pyridines Using Hydrotalcite Magnetic Nanoparticles Decorated with Cobalt. Polycyclic Aromatic Compounds.
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Application Notes & Protocols: The Strategic Application of Ethyl Hex-2-ynoate in the Total Synthesis of Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Synthetic Power of Ethyl Hex-2-ynoate

This compound is an aliphatic alkyne ester that serves as a highly versatile and valuable building block in modern organic synthesis.[1] Its structure, featuring a linear six-carbon chain with an ester functionality and an internal alkyne, presents a unique combination of reactive sites.[1][2] The electron-withdrawing nature of the ethyl ester group activates the alkyne, rendering it susceptible to a variety of nucleophilic and cycloaddition reactions. This inherent reactivity, combined with the potential for stereoselective transformations of the triple bond, allows for the efficient construction of complex molecular architectures, making it a prized precursor in the synthesis of intricate natural products.[3][4] This guide elucidates the core reactivity of this compound and provides detailed protocols for its strategic application in complex synthetic campaigns.

Part 1: Foundational Reactivity and Mechanistic Insights

The synthetic utility of this compound is rooted in the reactivity of its conjugated system. The alkyne can be transformed into diverse functional groups, including stereodefined alkenes, ketones, and heterocyclic moieties, providing chemists with a powerful tool for molecular construction.

Conjugate (Michael) Addition: Crafting Carbon-Carbon and Carbon-Heteroatom Bonds

One of the most powerful transformations involving this compound is the conjugate addition, where a nucleophile adds to the β-carbon of the alkyne.[5][6] This reaction is driven by the polarization of the π-system by the adjacent ester group, creating an electrophilic site ripe for attack.

Mechanism: The reaction proceeds via the attack of a nucleophile on the β-carbon, leading to a vinyl anion intermediate. This intermediate is then protonated (typically during aqueous workup) to yield the final addition product. The regioselectivity is high, with the nucleophile consistently adding to the carbon distal to the ester.

A wide range of nucleophiles can be employed, including organocuprates (Gilman reagents) for C-C bond formation, as well as thiols and amines for C-S and C-N bond formation, respectively.[7][8]

Caption: Mechanism of Conjugate Addition to this compound.

Stereoselective Reduction of the Alkyne

The ability to reduce the alkyne of this compound to a stereodefined alkene is paramount in total synthesis, where precise control of geometry is often required. Two primary methods allow access to either the (E)- or (Z)-olefin.

  • (Z)-Alkene Formation (cis): Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) selectively reduces the alkyne to the cis-alkene, ethyl (Z)-hex-2-enoate. The poison prevents over-reduction to the alkane.

  • (E)-Alkene Formation (trans): Dissolving metal reduction, typically using sodium in liquid ammonia, provides the thermodynamically more stable trans-alkene, ethyl (E)-hex-2-enoate.[9][10]

Alkyne_Reduction start CCCC#CC(=O)OCC This compound z_alkene Ethyl (Z)-hex-2-enoate (cis-alkene) start->z_alkene H₂, Lindlar's Catalyst e_alkene Ethyl (E)-hex-2-enoate (trans-alkene) start->e_alkene Na, NH₃ (l)

Caption: Stereoselective Reduction Pathways of this compound.

Cycloaddition Reactions: Building Heterocyclic Scaffolds

The activated alkyne of this compound is an excellent dipolarophile in [3+2] cycloaddition reactions, providing a direct route to five-membered heterocycles.[11][12] For example, reaction with azides (Huisgen cycloaddition) yields triazoles, while reaction with nitrones can produce isoxazolines. These reactions are often highly regioselective and provide complex scaffolds in a single, atom-economical step.

Part 2: Case Study - The Role of Hexynoate-Derived Moieties in the Total Synthesis of (+)-Patulolide C

(+)-Patulolide C is a 12-membered macrolide with significant antifungal and antibacterial activity.[13][14] Its total synthesis has been the subject of numerous studies, demonstrating a variety of strategies for macrolide construction. Several of these syntheses rely on building blocks that are structurally analogous or directly derivable from this compound, showcasing the strategic importance of this C6 unit.

One convergent approach involves the synthesis of two key fragments that are later coupled to form the macrocycle's seco-acid.[14] A C6 fragment containing the required stereocenter and terminal functionality is often prepared and elaborated. While not always starting directly from this compound itself, the synthetic logic highlights the value of a C6 building block with latent functionality at the C2 and C3 positions.

For instance, a common strategy involves a Wittig or Horner-Wadsworth-Emmons (HWE) olefination to construct the C2-C3 double bond.[15][16] An alkyne precursor, conceptually derived from a hexynoate, allows for late-stage introduction of this crucial alkene with excellent control over its (E)-geometry.

Patulolide_Synthesis_Workflow cluster_A Fragment A Synthesis cluster_B Fragment B Synthesis A1 Chiral Precursor (e.g., R-(+)-γ-valerolactone) A2 Homologation & Elaboration A1->A2 A3 Aldehyde Fragment A2->A3 couple Wittig / HWE Olefination A3->couple B1 C6 Alkyne Building Block (Conceptually from Ethyl Hexynoate) B2 Functional Group Interconversion B1->B2 B3 Phosphonium Salt or Phosphonate Ester B2->B3 B3->couple seco_acid Seco-Acid Intermediate couple->seco_acid macro Macrolactonization (e.g., Yamaguchi) seco_acid->macro patulolide (+)-Patulolide C macro->patulolide

Caption: Convergent Synthesis Strategy for (+)-Patulolide C.

Part 3: Detailed Experimental Protocols

The following protocols are representative examples of key transformations involving this compound.

Protocol 1: Copper-Catalyzed Conjugate Addition of a Grignard Reagent

This protocol describes the 1,4-addition of an alkyl group to this compound using a Gilman-type reaction.

Materials:

  • This compound (1.0 eq)

  • Copper(I) Iodide (CuI, 0.1 eq)

  • Methylmagnesium bromide (MeMgBr, 3.0 M in Et₂O, 1.1 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Diethyl ether (Et₂O)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Safety: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) in a flame-dried flask. All reagents are moisture-sensitive.

  • To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -20 °C, add MeMgBr (1.1 eq) dropwise.

  • Stir the resulting solution at -20 °C for 20 minutes.

  • Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the cuprate solution.

  • Allow the reaction to stir at -20 °C for 2 hours, monitoring by TLC.

  • Upon completion, quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Extract the mixture with Et₂O (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the β-alkylated α,β-unsaturated ester.

Protocol 2: (Z)-Selective Alkyne Reduction using Lindlar's Catalyst

This protocol details the partial hydrogenation of the alkyne to the corresponding cis-alkene.

Materials:

  • This compound (1.0 eq)

  • Lindlar's catalyst (5% Pd on CaCO₃, poisoned with Pb, 0.05 eq by weight)

  • Quinoline (1-2 drops, optional catalyst poison)

  • Ethyl acetate (EtOAc) or Hexane as solvent

  • Hydrogen gas (H₂) balloon

Procedure:

  • Safety: Hydrogen gas is flammable. Conduct the reaction in a well-ventilated fume hood away from ignition sources.

  • Dissolve this compound (1.0 eq) in ethyl acetate in a round-bottom flask.

  • Add Lindlar's catalyst (0.05 eq) and quinoline (1-2 drops).

  • Seal the flask with a septum and purge the system with H₂ gas (evacuate and backfill with H₂ from a balloon three times).

  • Stir the reaction vigorously under a positive pressure of H₂ (balloon) at room temperature.

  • Monitor the reaction progress carefully by TLC or GC/MS to avoid over-reduction to the alkane.

  • Once the starting material is consumed, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure. The crude product, ethyl (Z)-hex-2-enoate, is often of sufficient purity for subsequent steps, or can be purified by chromatography if necessary.

Part 4: Data Summary

The choice of reaction conditions can significantly impact the outcome of transformations with this compound. The following table summarizes typical outcomes for selected reactions.

Reaction TypeReagents & ConditionsMajor ProductTypical YieldKey Advantage
Conjugate Addition R₂CuLi, THF, -20 °Cβ-alkylated (E)-enoate70-90%Forms C-C bonds with high regioselectivity.
(Z)-Reduction H₂, Lindlar's Catalyst, EtOAcEthyl (Z)-hex-2-enoate>95%High stereoselectivity for the cis-alkene.
(E)-Reduction Na, NH₃ (l), -78 °CEthyl (E)-hex-2-enoate85-95%High stereoselectivity for the trans-alkene.
[3+2] Cycloaddition R-N₃, Cu(I) catalyst1,4-disubstituted triazole80-98%Atom-economical formation of heterocycles.

Conclusion

This compound stands as a testament to the power of simple, functionalized building blocks in the assembly of complex molecules.[17][18] Its predictable reactivity in conjugate additions, stereoselective reductions, and cycloadditions provides synthetic chemists with a reliable and versatile tool. As demonstrated in the synthetic strategies toward (+)-Patulolide C, the C6 hexynoate framework is a strategically vital component for constructing advanced intermediates. The protocols and data provided herein serve as a practical guide for leveraging the full synthetic potential of this valuable reagent in natural product synthesis and broader drug discovery efforts.

References

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Palladium-catalyzed reactions of terminal alkynes and esters

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Palladium-Catalyzed Reactions of Terminal Alkynes and Esters: Mechanisms, Protocols, and Applications

Introduction

The construction of carbon-carbon bonds is the cornerstone of modern organic synthesis, enabling the assembly of complex molecular architectures required for pharmaceuticals, agrochemicals, and materials science. Among the most versatile building blocks are alkynes, whose rigid structures and rich reactivity are prized in drug development. Palladium-catalyzed cross-coupling reactions, such as the renowned Sonogashira reaction, have traditionally provided a powerful means to functionalize terminal alkynes.[1] However, these classic methods typically rely on aryl or vinyl halides and triflates as electrophilic partners.[2]

Recent innovations in catalysis have expanded the synthetic toolkit to include carboxylic acid derivatives, particularly esters, as viable electrophiles. This advancement is significant because carboxylic acids and their esters are among the most abundant, diverse, and stable organic compounds available. By harnessing esters as coupling partners, chemists can leverage a broader and often more accessible pool of starting materials, streamlining synthetic routes to high-value compounds like ynones and internal alkynes.

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of two key modern strategies for the palladium-catalyzed coupling of terminal alkynes with esters: the direct acyl-alkyne coupling using activated esters for ynone synthesis and the decarbonylative Sonogashira coupling. We will explore the underlying mechanisms, provide detailed experimental protocols, and discuss the practical applications of these transformative reactions.

Mechanism I: Direct Acyl-Alkyne Coupling with Activated Esters

The direct coupling of a terminal alkyne with a standard ester (e.g., methyl or ethyl ester) is challenging due to the low reactivity of the C(acyl)-O bond. To overcome this, researchers have developed "super-active esters" that serve as potent acyl electrophiles.[3] Triazine-based esters are a prime example, where the electron-withdrawing nature of the triazine ring and its ability to coordinate with the palladium center are crucial for facilitating C-O bond activation.[4][5] This strategy provides a direct and efficient route to ynones (α,β-acetylenic ketones), which are valuable intermediates in the synthesis of heterocycles and biologically active molecules.[6]

The reaction proceeds under mild, often ligand-free and copper-free conditions, highlighting its efficiency and operational simplicity.[7] The proposed catalytic cycle involves the direct oxidative addition of the palladium(0) catalyst into the activated C(acyl)-O bond.

Proposed Catalytic Cycle for Ynone Synthesis

The catalytic cycle begins with the coordination of the activated triazine ester to the Pd(0) catalyst. A key feature of this system is the N-Pd coordination, which positions the catalyst for the subsequent C-O bond cleavage.[4] The alkyne then reacts with the resulting acyl-palladium(II) intermediate, followed by reductive elimination to yield the ynone product and regenerate the active Pd(0) species.

Ynone Synthesis Catalytic Cycle pd0 Pd(0)L_n intermediate_I I: Pd(0)-Ester Complex pd0->intermediate_I Coordination intermediate_II II: Acyl-Pd(II) Complex intermediate_I->intermediate_II Oxidative Addition (C-O Activation) intermediate_III III: Acyl-Pd(II)-Alkyne Complex intermediate_II->intermediate_III Alkyne Coordination/ Deprotonation leaving_group ArOH intermediate_II->leaving_group intermediate_III->pd0 Reductive Elimination product Ynone Product (R-CO-C≡C-R') intermediate_III->product activated_ester Activated Ester (R-CO-OAr) activated_ester->intermediate_I terminal_alkyne Terminal Alkyne (R'-C≡CH) terminal_alkyne->intermediate_II

Caption: Catalytic cycle for direct ynone synthesis.

Application Protocol 1: Ynone Synthesis via Alkynylation of Triazine Esters

This protocol is adapted from the ligand- and copper-free methodology developed by Gao and coworkers.[3][4] It describes the synthesis of 1,3-diphenylprop-2-yn-1-one from the triazine ester of benzoic acid and phenylacetylene.

Materials & Reagents
  • Palladium Precatalyst: Palladium(II) acetate, Pd(OAc)₂

  • Activated Ester: 2-(Benzoyloxy)-4,6-dimethoxy-1,3,5-triazine

  • Alkyne: Phenylacetylene

  • Solvent: Acetonitrile (CH₃CN), anhydrous

  • Reaction Vessel: Schlenk tube or similar oven-dried glassware

  • Inert Gas: Nitrogen (N₂) or Argon (Ar)

Experimental Workflow

Experimental Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep 1. Assemble & Purge Oven-dried Schlenk tube Purge with N₂/Ar reagents 2. Add Reagents - Activated Ester (1.0 eq) - Pd(OAc)₂ (1-2 mol%) - CH₃CN (solvent) prep->reagents alkyne 3. Add Alkyne Phenylacetylene (1.5 eq) reagents->alkyne heat 4. Heat Reaction Stir at 50-80 °C alkyne->heat monitor 5. Monitor Progress TLC or GC-MS heat->monitor cool 6. Cool & Concentrate Cool to RT Remove solvent in vacuo monitor->cool purify 7. Purify Product Silica gel column chromatography cool->purify

Caption: General workflow for palladium-catalyzed ynone synthesis.

Step-by-Step Procedure
  • Vessel Preparation: Place a magnetic stir bar into a 25 mL Schlenk tube. Seal the tube, and heat-dry it under vacuum. Allow the vessel to cool to room temperature and backfill with an inert atmosphere (N₂ or Ar).

  • Reagent Addition: To the Schlenk tube, add the triazine ester of benzoic acid (e.g., 0.5 mmol, 1.0 equiv) and Pd(OAc)₂ (1.1 mg, 0.005 mmol, 1 mol%).

  • Solvent and Substrate Addition: Add anhydrous acetonitrile (3 mL) via syringe, followed by phenylacetylene (82 µL, 0.75 mmol, 1.5 equiv).

  • Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 50 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 10-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Concentrate the mixture under reduced pressure to remove the solvent.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the pure ynone product.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(OAc)₂ (1-2 mol%)Found to be the most active precatalyst.[4] Higher loadings may be needed for less reactive substrates.
Ligand NoneThe reaction proceeds efficiently without an external phosphine ligand, which can inhibit activity.[4]
Copper Salt NoneThis method avoids the use of copper co-catalysts, preventing Glaser-Hay homocoupling of the alkyne.
Base NoneThe reaction is base-free, enhancing its functional group tolerance.
Solvent CH₃CNAcetonitrile is the optimal solvent, though others like dioxane can be used.
Temperature 50-80 °CMild heating is sufficient to drive the reaction to completion.
Substrate Scope BroadTolerates various aromatic and aliphatic alkynes and esters with diverse functional groups.[3]

Mechanism II: Decarbonylative Sonogashira Coupling

An alternative strategy for utilizing esters in cross-coupling is the decarbonylative Sonogashira reaction.[8] In this process, the ester functions as an aryl or vinyl electrophile precursor. The palladium catalyst first activates the C(acyl)-O bond, but instead of direct coupling, the acyl group subsequently undergoes decarbonylation (loss of a carbon monoxide molecule). This generates an aryl-palladium intermediate, which then enters a Sonogashira-type catalytic cycle to couple with the terminal alkyne.

This approach is powerful because it allows for the use of widely available carboxylic acids (converted to esters) as surrogates for aryl halides, effectively "unlocking" a new class of substrates for classic cross-coupling reactions.[8]

Proposed Catalytic Cycle for Decarbonylative Coupling

The cycle initiates with the oxidative addition of Pd(0) into the C(acyl)-O bond of the ester. The resulting acyl-palladium(II) species undergoes decarbonylation to form an aryl-palladium(II) complex. This complex then reacts with a copper(I) acetylide (formed in a separate copper cycle), leading to transmetalation. The final step is reductive elimination, which forms the internal alkyne product and regenerates the Pd(0) catalyst.

Decarbonylative Sonogashira Cycle pd0 Pd(0)L_n acyl_pd_II I: Acyl-Ar-Pd(II)-X pd0->acyl_pd_II Oxidative Addition aryl_pd_II II: Ar-Pd(II)-X acyl_pd_II->aryl_pd_II Decarbonylation co CO acyl_pd_II->co alkynyl_pd_II III: Ar-Pd(II)-C≡C-R' aryl_pd_II->alkynyl_pd_II Transmetalation alkynyl_pd_II->pd0 Reductive Elimination product Internal Alkyne (Ar-C≡C-R') alkynyl_pd_II->product cu_x CuX alkynyl_pd_II->cu_x ester Aryl Ester (Ar-CO-OR) ester->pd0 cu_acetylide Copper(I) Acetylide (Cu-C≡C-R') cu_acetylide->aryl_pd_II

Caption: Catalytic cycle for decarbonylative Sonogashira coupling.

Application Protocol 2: Decarbonylative Coupling of Aryl Esters

This protocol is a representative example for the synthesis of an internal alkyne from an aryl ester and a terminal alkyne, based on principles reported in the literature.[8][9]

Materials & Reagents
  • Palladium Precatalyst: Pd(acac)₂ or PdCl₂(dppf)

  • Ligand: Bidentate phosphine ligand (e.g., dcypt, dppp)

  • Copper Co-catalyst: Copper(I) iodide (CuI)

  • Ester: Aryl ester (e.g., 2-pyridyl ester for enhanced reactivity)

  • Alkyne: Terminal alkyne (e.g., phenylacetylene)

  • Base: Inorganic base (e.g., Na₂CO₃ or Cs₂CO₃)

  • Solvent: Anhydrous polar aprotic solvent (e.g., Dioxane, Toluene)

Step-by-Step Procedure
  • Vessel Preparation: In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the palladium precatalyst (5 mol%), the phosphine ligand (10 mol%), CuI (10 mol%), and the base (2.0 equiv).

  • Reagent Addition: Add the aryl ester (1.0 equiv) and the terminal alkyne (1.2-1.5 equiv) to the tube.

  • Solvent Addition: Add the anhydrous solvent (to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or GC-MS until the starting ester is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of Celite to remove inorganic salts and catalyst residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to yield the desired internal alkyne.

ParameterRecommended ConditionRationale / Notes
Catalyst Pd(acac)₂ or PdCl₂(dppf) (5 mol%)Robust palladium sources suitable for high-temperature reactions.
Ligand Bidentate Phosphine (10 mol%)Ligands like dcypt or dppp are crucial for facilitating the oxidative addition and preventing catalyst decomposition.[8]
Copper Salt CuI (10 mol%)Essential for the Sonogashira-type transmetalation step.
Base Na₂CO₃ or Cs₂CO₃ (2.0 eq)Required for the formation of the copper acetylide nucleophile.
Solvent Dioxane or TolueneHigh-boiling, non-coordinating solvents are typically used.
Temperature 100-120 °CHigher temperatures are generally required to promote both oxidative addition and decarbonylation.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficient temperature. 3. Poor quality reagents/solvent.1. Use a fresh batch of palladium catalyst and ligand. 2. Increase the reaction temperature in 10 °C increments. 3. Ensure reagents are pure and solvents are anhydrous.
Alkyne Homocoupling 1. Presence of oxygen. 2. High concentration of copper catalyst.1. Thoroughly degas the solvent and maintain a strict inert atmosphere. 2. Reduce the loading of the copper co-catalyst (if applicable).
Catalyst Decomposition 1. Reaction temperature is too high. 2. Inappropriate ligand.1. Lower the reaction temperature. 2. Screen different phosphine ligands to find one that better stabilizes the palladium center.
Low Yield of Ynone 1. Hydrolysis of activated ester. 2. Competing side reactions.1. Use anhydrous solvent and reagents. 2. For direct alkynylation, ensure no base is present. Adjust stoichiometry if needed.

Conclusion

The palladium-catalyzed coupling of terminal alkynes with esters represents a significant evolution in cross-coupling chemistry. By moving beyond traditional halide electrophiles, these modern methods provide access to a more diverse and sustainable chemical space. The direct alkynylation of activated esters offers a streamlined, atom-economical route to valuable ynone building blocks, while decarbonylative coupling transforms readily available esters into effective arylating agents. For professionals in drug discovery and chemical synthesis, mastering these protocols opens new avenues for molecular design and accelerates the development of novel therapeutics and functional materials.

References

  • Yu, B., Sun, H., Xie, Z., Zhang, G., Xu, L.-W., Zhang, W., & Gao, Z. (2015). Privilege Ynone Synthesis via Palladium-Catalyzed Alkynylation of “Super-Active Esters”. Organic Letters, 17(13), 3298–3301. [Link][3][4][5]

  • Zhang, Y., Xie, Y., Chen, J., Wu, Y., & Ma, S. (2020). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 44(35), 15147-15151. [Link][10]

  • Trost, B. M., & Sorum, M. T. (1997). Palladium-Catalyzed Additions of Terminal Alkynes to Acceptor Alkynes. Journal of the American Chemical Society, 119(4), 698-708. [Link][11]

  • Odagiri, A., Nishizawa, Y., & Itami, K. (2014). Palladium-catalyzed decarboxylative trifluoroethylation of aryl alkynyl carboxylic acids. Chemical Communications, 50(44), 5854-5856. [Link][12]

  • Liu, C., & Szostak, M. (2022). Decarbonylative Sonogashira cross-coupling: a fruitful marriage of alkynes with carboxylic acid electrophiles. Organic Chemistry Frontiers, 9(1), 216-222. [Link][8]

  • Lee, C.-F., Liu, Y.-C., & Badsara, S. S. (2018). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Aryl Tosylates. ACS Omega, 3(11), 16335–16343. [Link][13]

  • De la Rosa, M., & Alonso, D. A. (2019). Conjugated Ynones in Organic Synthesis. Chemical Reviews, 119(21), 11449-11566. [Link][6]

  • Zhang, W.-W., Zhang, X.-G., & Li, J.-H. (2010). Palladium-Catalyzed Decarboxylative Coupling of Alkynyl Carboxylic Acids with Benzyl Halides or Aryl Halides. The Journal of Organic Chemistry, 75(15), 5259–5264. [Link][14]

  • Park, K., & Lee, S. (2009). Palladium-catalyzed decarboxylative coupling of alkynyl carboxylic acids and aryl halides. The Journal of Organic Chemistry, 74(5), 2197-2200. [Link][15]

  • Organic Chemistry Portal. (n.d.). Synthesis of alkynyl ketones, carboxylic acids and derivatives. Retrieved from [Link][7]

  • Wikipedia. (2023). Sonogashira coupling. In Wikipedia. [Link][1]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link][2]

  • Yamaguchi, J., Muto, K., & Itami, K. (2017). Palladium-catalyzed cross-coupling of arylcarboxylic acid 2-pyridyl esters with terminal alkynes. Organic & Biomolecular Chemistry, 15(4), 715-718. [Link][9]

Sources

Protecting group strategies for terminal alkynes in multi-step synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Protecting Group Strategies for Terminal Alkynes in Multi-Step Synthesis

Introduction: The Necessity of Masking the Acetylenic Proton

In the intricate landscape of multi-step organic synthesis, the terminal alkyne stands out as a versatile functional group. However, its utility is intrinsically linked to the reactivity of its sp-hybridized C-H bond. With a pKa of approximately 25, the acetylenic proton is sufficiently acidic to be deprotonated by a wide range of reagents, including organometallics (Grignard, organolithium reagents) and strong bases.[1][2] This acidity can disrupt planned synthetic routes by causing unwanted side reactions. Consequently, the temporary masking, or "protection," of this proton is a fundamental strategy in modern synthesis.[1]

An ideal protecting group strategy is defined by several key characteristics: the group must be introduced easily and in high yield, remain stable under a variety of subsequent reaction conditions, and be removed selectively and efficiently ("deprotected") under mild conditions that do not affect other functional groups within the molecule.[1] This guide provides a detailed overview of the most common and effective protecting groups for terminal alkynes, complete with mechanistic insights, comparative data, and detailed laboratory protocols to empower researchers in their synthetic endeavors.

The Workhorse of Alkyne Protection: Trialkylsilyl Groups

Trialkylsilyl ethers are the most frequently employed protecting groups for terminal alkynes due to their ease of introduction, tunable stability, and well-established deprotection methods.[1] The stability of the silyl group is directly related to the steric bulk of the alkyl substituents on the silicon atom, providing a valuable tool for selective protection and deprotection schemes.[3]

The general order of stability is: Trimethylsilyl (TMS) < Triethylsilyl (TES) < tert-Butyldimethylsilyl (TBDMS/TBS) < Triisopropylsilyl (TIPS) < tert-Butyldiphenylsilyl (TBDPS) [3]

This tunable stability allows for orthogonal strategies; for instance, a labile TMS group can be cleaved under mild basic conditions while a robust TIPS group on the same molecule remains intact.[4]

Workflow for Silyl Group Protection and Deprotection

Silyl_Protecting_Group_Workflow cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection TerminalAlkyne Terminal Alkyne (R-C≡C-H) SilylatedAlkyne Silylated Alkyne (R-C≡C-SiR'3) TerminalAlkyne->SilylatedAlkyne  1. Base (e.g., n-BuLi, EtMgBr)  2. Silyl Halide (R'3SiCl) or R'3SiCl, Base (e.g., Et3N, Imidazole) SilylatedAlkyne_mod Modified Silylated Alkyne SilylatedAlkyne->SilylatedAlkyne_mod Reaction(s) at 'R' group (Stable to PG conditions) DeprotectedAlkyne Terminal Alkyne (R-C≡C-H) SilylatedAlkyne_mod->DeprotectedAlkyne Fluoride Source (e.g., TBAF) or Mild Base (e.g., K2CO3/MeOH) or Silver/Copper Salts Hay_Protection_Workflow cluster_protection Protection (via Sonogashira Coupling) cluster_deprotection Deprotection (Retro-Favorskii) ArylHalide Aryl Halide (Ar-X) ProtectedAlkyne Acetone-Protected Alkyne (Ar-C≡C-C(OH)Me2) ArylHalide->ProtectedAlkyne  2-Methyl-3-butyn-2-ol  Pd/Cu catalyst, Base TerminalAlkyne Terminal Alkyne (Ar-C≡C-H) ProtectedAlkyne->TerminalAlkyne Base (e.g., KOH) Heat (e.g., 60-110 °C) Solvent (e.g., Dioxane, Toluene) (+ Acetone) DPP_Protection_Workflow cluster_protection Protection cluster_synthesis Multi-Step Synthesis cluster_deprotection Deprotection TerminalAlkyne Terminal Alkyne (R-C≡C-H) DPP_Alkyne DPP-Protected Alkyne (R-C≡C-P(O)Ph2) TerminalAlkyne->DPP_Alkyne 1. Ph2PCl, CuI, Et3N 2. H2O2 Oxidation DPP_Alkyne_mod Modified DPP-Alkyne DPP_Alkyne->DPP_Alkyne_mod Reaction(s) at 'R' group (Stable to PG conditions) DeprotectedAlkyne Terminal Alkyne (R-C≡C-H) DPP_Alkyne_mod->DeprotectedAlkyne Base (e.g., t-BuOK, MeMgBr) Orthogonal_Deprotection_Workflow Start Dually Protected Alkyne (TIPS-C≡C-R-C≡C-TMS) PathA_Product Mono-TIPS Protected (TIPS-C≡C-R-C≡C-H) Start->PathA_Product Selective TMS Cleavage K2CO3 / MeOH PathB_Product Mono-TMS Protected (H-C≡C-R-C≡C-TMS) Start->PathB_Product Selective TIPS Cleavage (e.g., AgF/MeOH) Final_Product Fully Reacted & Deprotected PathA_Product->Final_Product Reaction at free alkyne, then TIPS deprotection (TBAF) Final_Product_B Fully Reacted & Deprotected PathB_Product->Final_Product_B Reaction at free alkyne, then TMS deprotection (K2CO3)

Sources

Application Note & Protocol: Scale-Up Synthesis of Ethyl Hex-2-ynoate for Pilot Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Ethyl Hex-2-ynoate

This compound is a valuable acetylenic ester that serves as a versatile building block in organic synthesis.[1] Its unique structure, featuring an electron-deficient triple bond conjugated to an ester moiety, makes it a key intermediate in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.[2][3][4] The transition from laboratory-scale synthesis (milligram to gram) to pilot-scale production (kilogram) presents significant challenges in process safety, thermal management, and scalability.

This document provides a comprehensive guide for the scale-up synthesis of this compound. It is designed for researchers, process chemists, and drug development professionals, offering a robust, validated protocol grounded in established chemical principles. We will detail a preferred synthetic route, address critical safety considerations, and provide step-by-step protocols for synthesis, purification, and analytical characterization suitable for pilot plant operations.

Synthetic Strategy: A Mechanistic Approach to Scalability

Retrosynthetic Analysis

A retrosynthetic analysis of this compound reveals several potential synthetic pathways. The most direct and industrially viable approach involves the formation of the C-C bond between the C4-butyl chain and the C2-propynoate fragment.

G cluster_reagents Practical Starting Materials target This compound disconnection C-C Disconnection (Alkylation) target->disconnection intermediates Butyl-anion equivalent + Ester synthon disconnection->intermediates reagent1 1-Butyne intermediates->reagent1 reagent2 Ethyl Chloroformate intermediates->reagent2

Caption: Retrosynthesis of this compound.

Selection of the Optimal Scale-Up Route

Several routes were considered, including the esterification of hex-2-ynoic acid and the decarboxylation of substituted malonic acids.[5][6][7] However, for pilot-scale synthesis, we have selected the alkylation of a terminal alkyne as the most efficient and controllable strategy.[8][9][10]

Chosen Route: Deprotonation of 1-butyne with n-butyllithium (n-BuLi) to form lithium butylacetylide, followed by quenching with ethyl chloroformate.

Justification for Selection:

  • Convergence: This two-step, one-pot process is highly convergent, maximizing atom economy.

  • Readily Available Materials: 1-butyne, n-butyllithium, and ethyl chloroformate are common industrial reagents.

  • Control: The reaction proceeds via well-understood ionic intermediates, allowing for precise control through temperature and addition rates, which is critical for managing exotherms during scale-up.

  • Avoids Unstable Intermediates: This route bypasses the need to isolate potentially unstable 2-alkynoic acids, which can be prone to decarboxylation.[5]

Process Chemistry, Safety, and Mechanism

Reaction Mechanism

The synthesis proceeds through a two-stage mechanism. First, the highly basic n-butyllithium deprotonates the terminal alkyne, 1-butyne, which has a pKa of approximately 25.[9] This acid-base reaction is rapid and highly exothermic, forming the nucleophilic lithium butylacetylide. In the second stage, this acetylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate in a nucleophilic acyl substitution reaction to yield the final product.

G cluster_step1 Step 1: Deprotonation (Exothermic) cluster_step2 Step 2: Nucleophilic Acyl Substitution A 1-Butyne C Lithium Butylacetylide A->C + n-BuLi, THF, -78 °C B n-Butyllithium (n-BuLi) C_ref Lithium Butylacetylide C->C_ref Nucleophilic Attack D Ethyl Chloroformate E This compound C_ref->E + Ethyl Chloroformate

Caption: Two-stage reaction mechanism.

Hazard Analysis and Mitigation

Scaling up this synthesis requires rigorous adherence to safety protocols due to the hazardous nature of the reagents.

ReagentHazard ClassificationKey Risks & Mitigation Strategies
n-Butyllithium (n-BuLi) Pyrophoric, Water-Reactive, CorrosiveRisks: Ignites spontaneously in air; reacts violently with water, releasing flammable butane gas. Causes severe chemical burns.[11][12] Mitigation: Must be handled under an inert atmosphere (Nitrogen/Argon) at all times. Use specialized transfer techniques (e.g., cannula transfer). All equipment must be rigorously dried. Operators must wear fire-retardant lab coats, safety goggles, and appropriate gloves.[13] Keep a Class D fire extinguisher (for combustible metals) and dry sand readily available.[14]
1-Butyne Extremely Flammable GasRisks: Forms explosive mixtures with air. Mitigation: Handle in a well-ventilated area (fume hood or ventilated enclosure). Ground all equipment to prevent static discharge. Ensure no ignition sources are present. Often supplied as a cooled liquid or in a cylinder.
Ethyl Chloroformate Toxic, Corrosive, LachrymatorRisks: Causes severe burns upon contact. Harmful if inhaled. Mitigation: Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield. Ensure an eyewash station and safety shower are immediately accessible.
Tetrahydrofuran (THF) Highly Flammable, Peroxide-FormerRisks: Can form explosive peroxides upon storage. Mitigation: Use anhydrous grade from a freshly opened container or test for and remove peroxides before use. Ground all transfer equipment.

Pilot-Scale Synthesis Protocol (Target: ~1.0 kg)

This protocol is designed for a 20 L glass-lined reactor equipped with a mechanical stirrer, temperature probe, nitrogen inlet, and a pressure-equalizing dropping funnel.

Reagent & Equipment Table
Reagent/MaterialMolar Mass ( g/mol )Molar Eq.QuantityNotes
1-Butyne54.091.00455 g (8.41 mol)Gas, to be condensed or bubbled
n-Butyllithium (2.5 M in hexanes)64.061.053.53 L (8.83 mol)Anhydrous, pyrophoric solution
Ethyl Chloroformate108.521.101005 g (9.26 mol)Anhydrous grade
Tetrahydrofuran (THF)72.11-10 LAnhydrous, peroxide-free
Saturated NH₄Cl (aq)--5 LFor quenching
Ethyl Acetate88.11-2 x 4 LFor extraction
Brine (Saturated NaCl)--2 LFor washing
Anhydrous Sodium Sulfate (Na₂SO₄)142.04-500 gFor drying
Equipment
Reactor20 L glass-linedWith overhead stirrer, baffle, condenser, and chiller
Addition Funnel5 L pressure-equalizingFor controlled liquid addition
Chiller/Cooling Bath-Capable of maintaining -78 °C
Experimental Workflow Diagram

Caption: Pilot-scale synthesis workflow.

Step-by-Step Procedure
  • Reactor Preparation: Ensure the 20 L reactor and all glassware are thoroughly dried. Assemble the apparatus and purge the entire system with dry nitrogen for at least 1 hour. Maintain a positive nitrogen pressure throughout the reaction.

  • Solvent Charging: Charge the reactor with 10 L of anhydrous tetrahydrofuran (THF).

  • Cooling: Begin cooling the stirred THF to -78 °C using an external cooling bath or chiller.

  • 1-Butyne Addition: Carefully add 455 g (8.41 mol) of 1-butyne to the cold THF. This can be achieved by condensing the gas into a pre-weighed, cold cylinder and transferring it as a liquid, or by bubbling the gas subsurface into the vigorously stirred solvent.

  • n-BuLi Addition: Once the temperature has stabilized at -78 °C, begin the slow, subsurface addition of 3.53 L of 2.5 M n-butyllithium solution via a cannula or dropping funnel. This step is highly exothermic. The addition rate must be carefully controlled to maintain the internal temperature below -65 °C. The total addition time should be approximately 2-3 hours.

  • Acetylide Formation: After the n-BuLi addition is complete, stir the resulting milky white suspension at -78 °C for 1 hour to ensure complete formation of the lithium butylacetylide.

  • Acylation: Slowly add 1005 g (9.26 mol) of ethyl chloroformate via the dropping funnel. This step is also exothermic. Control the addition rate to maintain the internal temperature below -65 °C. The addition should take approximately 1.5-2 hours.

  • Reaction Monitoring (IPC): After the addition is complete, stir the mixture for an additional 2 hours, allowing the temperature to slowly warm to -20 °C. Monitor the reaction progress by taking a small aliquot, quenching it with saturated NH₄Cl, extracting with ether, and analyzing by GC to confirm the consumption of starting materials.

  • Quenching: In a separate vessel, prepare 5 L of saturated aqueous ammonium chloride solution. Once the reaction is deemed complete, slowly transfer the cold reaction mixture into the stirred quench solution. Perform this transfer cautiously to control the quenching of any unreacted n-BuLi. The temperature of the quench pot should be monitored and kept below 25 °C.

  • Work-up and Extraction: Transfer the quenched mixture to a suitable separatory funnel or extraction vessel. Separate the organic and aqueous layers. Extract the aqueous layer twice with 4 L portions of ethyl acetate.

  • Washing and Drying: Combine all organic layers. Wash the combined organic phase with 2 L of brine to remove the bulk of the water. Dry the organic layer over approximately 500 g of anhydrous sodium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product as an oil.

Purification and Quality Control

Purification by Fractional Vacuum Distillation

The crude this compound is best purified by fractional vacuum distillation to remove lower-boiling impurities (e.g., residual solvents) and higher-boiling byproducts.[15]

  • Apparatus: Set up a distillation apparatus with a heating mantle, a distillation flask of appropriate size, a 30 cm Vigreux column, a distillation head with a thermometer, a condenser, and a series of receiving flasks. Connect the system to a vacuum pump with a pressure gauge.

  • Procedure:

    • Transfer the crude oil into the distillation flask and add a few boiling chips.

    • Slowly apply vacuum to the system.

    • Gently heat the flask. Collect and discard any initial low-boiling fractions.

    • The main fraction, this compound, should be collected at its characteristic boiling point under the applied vacuum (e.g., approx. 75-80 °C at 15 mmHg).

    • Collect the pure product in a pre-weighed container. The expected yield of the pure, isolated product is typically in the range of 70-85%.

Analytical Specifications and Methods

The final product must be analyzed to ensure it meets the required quality specifications for pilot studies.

ParameterSpecificationMethod
Appearance Clear, colorless to pale yellow liquidVisual Inspection
Purity (by GC) ≥ 98.0% (Area %)Gas Chromatography-FID
Identity Conforms to reference spectra¹H NMR, ¹³C NMR, FT-IR
Residual Solvents Per specificationHeadspace GC-MS

Recommended GC-FID Method for Purity Analysis: [16]

  • Column: HP-5 (or equivalent), 30 m x 0.32 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium, constant flow (e.g., 1.2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Program: Initial 60 °C for 2 min, ramp at 10 °C/min to 240 °C, hold for 5 min.

  • Sample Prep: Dilute sample ~1:1000 in methylene chloride.

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Low Yield - Incomplete deprotonation (inactive n-BuLi, wet THF).- Side reactions due to temperature excursions.- Titrate n-BuLi before use. Ensure all reagents and equipment are scrupulously dry.- Improve cooling efficiency and slow down addition rates.
Incomplete Reaction (IPC) - Insufficient equivalents of n-BuLi or ethyl chloroformate.- Poor mixing in the reactor.- Re-evaluate stoichiometry. Titrate n-BuLi.- Ensure the stirrer speed is adequate for the reactor volume.
Presence of Dimer Byproducts - Reaction may have warmed significantly, causing side reactions.- Maintain strict temperature control during all additions.
Product is Yellow/Dark - Thermal decomposition during distillation.- Reduce distillation temperature by using a higher vacuum. Consider a pre-treatment of the crude oil with activated carbon before distillation.[15]

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Nasution, M. A. F. (2017). How do we do retrosynthesis and synthesis approach of ethyl 6-mercapto-4-(2-methoxyethyl)hexanoate? ResearchGate. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of this compound on Newcrom R1 HPLC column. Retrieved from [Link]

  • SIELC Technologies. (2018). This compound. Retrieved from [Link]

  • Dudek, M., et al. (2010). Catalytic Decarboxylation of 2-Alkynoic Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2020). Alkylation of terminal alkynes. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Jones Oxidation. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2023). Jones Oxidation of Alcohols in Organic Chemistry. YouTube. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • American Chemical Society. (2010). Catalytic Decarboxylation of 2-Alkynoic Acids. Retrieved from [Link]

  • Chemistry Steps. (2019). Alkylation of Terminal Alkynes in Organic Synthesis with Practice Problems. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Novel One-Pot Synthesis of Diverse γ,δ-Unsaturated β-Ketoesters by Thermal Cascade Reactions of Diazodicarbonyl Compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Jones Oxidation. Retrieved from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). HAZARD SUMMARY: BUTYL LITHIUM. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ResearchGate. (2025). Sonogashira coupling in natural product synthesis. Retrieved from [Link]

  • Scribd. (n.d.). 2-Ethylhexanoic Acid Analysis Methods. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Organic Syntheses. (n.d.). ENANTIOMERICALLY PURE ETHYL (R)- AND (S)- 2-FLUOROHEXANOATE BY ENZYME-CATALYZED KINETIC RESOLUTION. Retrieved from [Link]

  • Leah4sci.com. (2020). 127: Alkylation of terminal alkynes. YouTube. Retrieved from [Link]

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Role of ethyl hex-2-ynoate in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Role of Ethyl Hex-2-ynoate in Fragment-Based Drug Discovery

Abstract

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for identifying novel lead compounds.[1][2] A particularly potent evolution of this approach is covalent FBDD, which utilizes electrophilic fragments to form a stable covalent bond with a target protein.[3][4] This methodology can deliver compounds with high potency and prolonged duration of action, often succeeding against challenging targets deemed "undruggable" by conventional methods.[4][5][6] This guide details the application of this compound, a small, mildly electrophilic fragment, as a versatile starting point in covalent FBDD campaigns. We provide the scientific rationale for its use, a comprehensive experimental workflow from primary screening to hit validation, and detailed protocols for researchers in drug discovery.

Introduction: The Power of Covalent Fragments

Traditional high-throughput screening (HTS) explores vast libraries of large, complex molecules, whereas FBDD screens smaller libraries of low-molecular-weight fragments (<300 Da).[1][7][8] While these fragments initially bind with low affinity, they do so with high ligand efficiency, providing superior starting points for chemical optimization.[9]

Covalent FBDD builds on this principle by incorporating a reactive "warhead" into the fragment scaffold.[] This warhead forms a covalent bond with a nucleophilic amino acid residue (e.g., Cysteine, Lysine, Serine) on the target protein.[4][] This approach offers several distinct advantages:

  • Enhanced Potency: The covalent bond provides a significant affinity contribution, allowing even weakly interacting fragments to achieve potent and durable target modification.[11][12]

  • Targeting Challenging Sites: Covalent fragments can effectively target proteins with shallow or solvent-exposed binding pockets where non-covalent inhibitors struggle to gain sufficient affinity.[4]

  • Simplified Hit Detection: The formation of a permanent covalent adduct makes hit identification straightforward and unambiguous, primarily through mass spectrometry.[12][13]

The key to a successful covalent inhibitor is balancing reactivity and selectivity. Overly reactive electrophiles will bind promiscuously, leading to toxicity. The ideal warhead is mildly reactive, with its covalent modification being directed and accelerated by the initial non-covalent binding of the fragment to the target protein.[5][14]

This compound: A Privileged Covalent Warhead

This compound is an exemplary fragment for covalent FBDD campaigns targeting nucleophilic residues, particularly cysteine.

Chemical Properties and Reactivity Profile
  • Molecular Formula: C₈H₁₂O₂

  • Molecular Weight: 140.18 g/mol

  • Structure: The molecule contains an internal alkyne conjugated to an ester. This electron-withdrawing ester group polarizes the alkyne, rendering it susceptible to nucleophilic attack.

The reactivity of this compound is considered "tuned" or mild. It is not indiscriminately reactive but will form a covalent bond with a suitably positioned and activated nucleophile, such as the thiolate anion of a cysteine residue.

Mechanism of Covalent Modification

The primary mechanism of action involves a Michael-type addition reaction. A deprotonated cysteine residue (thiolate), a potent "soft" nucleophile, attacks one of the sp-hybridized carbons of the polarized alkyne.[15][16] This results in the formation of a stable vinyl thioether linkage, permanently modifying the protein.

Caption: Covalent modification via Michael addition.

Experimental Workflow and Protocols

A systematic workflow is essential for identifying and validating hits from a covalent fragment screen. The process begins with a robust primary screen to detect covalent binding, followed by orthogonal assays to confirm functional activity and pinpoint the modification site.

FBDD_Workflow cluster_screening Phase 1: Hit Discovery cluster_validation Phase 2: Hit Validation & Characterization cluster_optimization Phase 3: Lead Optimization lib 1. Covalent Fragment Library (incl. This compound) ms_screen 2. Primary Screen: Intact Protein LC-MS lib->ms_screen hit_id 3. Hit Identification (Mass Shift Analysis) ms_screen->hit_id biochem 4. Functional Assay (e.g., Enzymatic Activity) hit_id->biochem Prioritized Hits kinetics 5. Kinetic Analysis (Determine kinact/KI) biochem->kinetics peptide_map 6. Binding Site ID (Peptide Mapping LC-MS/MS) kinetics->peptide_map structure 7. Structural Biology (X-ray Crystallography) peptide_map->structure sar 8. Structure-Activity Relationship (SAR) structure->sar Structural Insights lead_opt 9. Lead Optimization sar->lead_opt

Caption: Workflow for Covalent Fragment-Based Drug Discovery.

Protocol 3.1: Primary Screening via Intact Protein LC-MS

This protocol is the cornerstone for identifying fragments that form a covalent adduct with the target protein. The primary readout is an increase in the protein's mass corresponding to the molecular weight of the bound fragment.[13][14][17]

Objective: To identify fragments that covalently modify the target protein.

Materials:

  • Purified target protein (e.g., 10 µM in 50 mM HEPES, pH 7.4).

  • Fragment stock solutions (e.g., 100 mM this compound in DMSO).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4).

  • Quenching solution (e.g., 0.1% formic acid).

  • LC-MS system (e.g., UPLC coupled to a high-resolution mass spectrometer).

Procedure:

  • Compound Plating: In a 96-well plate, add 1 µL of 10 mM fragment solution (diluted from 100 mM stock) to the appropriate wells. For a final screening concentration of 200 µM in a 50 µL reaction volume, this intermediate dilution is necessary.

  • Controls:

    • Negative Control: Add 1 µL of DMSO to several wells.

    • Positive Control (if available): Use a known covalent binder for the target.

  • Protein Addition: Add 49 µL of the target protein solution (e.g., at ~10.2 µM to achieve a final 10 µM) to each well. The final fragment concentration will be 200 µM with 2% DMSO.

  • Incubation: Seal the plate and incubate for a defined period (e.g., 4 to 24 hours) at a controlled temperature (e.g., 4°C or room temperature).[14] The choice depends on protein stability and fragment reactivity.

  • Quenching: Stop the reaction by adding 10 µL of quenching solution to each well.

  • LC-MS Analysis:

    • Inject a small volume (e.g., 5-10 µL) onto the LC-MS system.

    • Use a rapid desalting column to remove salts and non-covalently bound fragments.

    • Acquire the mass spectrum of the intact protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the zero-charge mass of the protein.

    • Compare the mass of the protein from fragment-treated wells to the DMSO control.

    • A mass shift equal to the molecular weight of the fragment (140.18 Da for this compound) indicates a covalent binding event.

    • Quantify the percentage of labeled protein by comparing the peak intensities of the unmodified (M) and modified (M + 140.18) protein.

Expected Results: The DMSO control should show a single major peak corresponding to the unmodified protein's mass. "Hit" wells will show an additional peak at [Mass_protein + 140.18 Da].

Protocol 3.2: Determining Covalent Inhibition Kinetics (k_inact/K_I)

For enzyme targets, it's crucial to confirm that covalent modification leads to functional inhibition. The potency of an irreversible inhibitor is best described by the second-order rate constant k_inact/K_I, which is superior to a simple IC50 value.[6]

Objective: To quantify the inactivation efficiency of a covalent hit.

Materials:

  • Enzyme and its specific substrate.

  • Continuous-read spectrophotometer or fluorometer.

  • Confirmed covalent hit (e.g., this compound).

Procedure:

  • Assay Setup: Prepare a series of reactions in a microplate, each containing the enzyme at a fixed concentration.

  • Inhibitor Addition: Add varying concentrations of the fragment inhibitor to the wells.

  • Initiate Reaction: Start the enzymatic reaction by adding the substrate.

  • Monitor Progress: Immediately monitor the reaction progress (e.g., absorbance or fluorescence) over time for each inhibitor concentration.

  • Data Analysis:

    • For each inhibitor concentration [I], fit the progress curve to a single exponential decay equation to obtain the observed rate of inactivation (k_obs).

    • Plot k_obs versus the inhibitor concentration [I].

    • Fit the resulting data to the appropriate kinetic model (e.g., for a two-step mechanism, a hyperbola) to determine the maximal inactivation rate (k_inact) and the inhibitor concentration at half-maximal rate (K_I).[18][19]

    • Calculate the second-order rate constant: k_inact/K_I .

Data Presentation:

Fragment HitK_I (µM)k_inact (min⁻¹)k_inact/K_I (M⁻¹s⁻¹)
This compound1500.1011.1
Analog A850.1223.5
Analog B2000.086.7
Protocol 3.3: Identification of Modification Site by Peptide Mapping

This protocol definitively identifies which amino acid residue the fragment has modified, providing crucial information for structure-based design.[6][13]

Objective: To identify the specific amino acid residue covalently labeled by the fragment.

Materials:

  • Protein-fragment adduct (from a scaled-up incubation).

  • Unmodified control protein.

  • Dithiothreitol (DTT) for reduction.

  • Iodoacetamide (IAM) for alkylation.

  • Trypsin (or other protease).

  • LC-MS/MS system.

Procedure:

  • Prepare Adduct: Incubate the target protein with a slight excess of the fragment to achieve high labeling stoichiometry. Remove unbound fragment via buffer exchange.

  • Denaturation, Reduction, and Alkylation:

    • Denature the modified and unmodified protein samples (e.g., with urea or guanidine HCl).

    • Reduce disulfide bonds with DTT.

    • Alkylate free cysteines (those not modified by the fragment) with IAM. This step is critical to prevent disulfide scrambling and allows for unambiguous identification of the fragment-modified cysteine.

  • Proteolytic Digestion: Digest the proteins into smaller peptides overnight using trypsin.

  • LC-MS/MS Analysis:

    • Analyze the peptide mixtures by LC-MS/MS. The mass spectrometer will fragment the peptides and measure the masses of the resulting fragments.

  • Data Analysis:

    • Use proteomics software to search the MS/MS data against the protein's sequence.

    • In the sample treated with this compound, search for a peptide whose mass has increased by 140.18 Da compared to the control.

    • The MS/MS fragmentation pattern of this modified peptide will reveal which specific amino acid within the peptide carries the +140.18 Da modification, thus identifying the binding site.[20]

Conclusion and Outlook

This compound serves as an excellent starting point for covalent FBDD. Its mild reactivity, small size, and simple structure provide a foundation that can be elaborated through medicinal chemistry. Once a hit is validated and its binding mode is confirmed, the fragment can be "grown" or "merged" to improve non-covalent interactions with the target, thereby dramatically increasing both potency (k_inact/K_I) and selectivity.[1] This iterative, structure-guided process, enabled by versatile fragments like this compound, accelerates the discovery of novel covalent therapeutics for a wide range of challenging disease targets.[21]

References

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Application Notes & Protocols: A Guide to Bioconjugation Using Functionalized Alkyne Esters

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of the Alkyne Handle in Modern Bioconjugation

In the landscape of modern drug development, diagnostics, and fundamental biological research, the precise and stable covalent linkage of molecules—a process known as bioconjugation—is a cornerstone technology. Among the diverse chemical tools available, those leveraging the alkyne functional group have emerged as exceptionally powerful due to their participation in "click chemistry" reactions. These reactions are characterized by their high efficiency, specificity, and biocompatibility.[] Functionalized alkyne esters, in particular, serve as versatile reagents for introducing an alkyne "handle" onto biomolecules, paving the way for subsequent, highly specific ligation reactions.[2]

This guide provides an in-depth exploration of bioconjugation techniques centered on functionalized alkyne esters. We will delve into the underlying chemical principles, offer practical guidance on experimental design, and provide detailed, field-proven protocols for researchers, scientists, and drug development professionals. Our focus is to not only present methodologies but to also explain the causality behind experimental choices, ensuring a robust and reproducible application of these powerful techniques.

Core Chemical Principles: Harnessing the Alkyne for Bioorthogonal Ligation

The utility of the alkyne group in bioconjugation stems from its ability to undergo highly selective cycloaddition reactions with azide partners, forming a stable triazole linkage.[3][4] The azide and alkyne moieties are largely absent in native biological systems, rendering their reaction bioorthogonal—it proceeds without interfering with endogenous biochemical processes.[5] Two primary strategies are employed to facilitate this reaction: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][7]

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is a highly efficient and widely used click chemistry reaction that utilizes a cuprous ion (Cu(I)) catalyst to join terminal alkynes and azides, forming a 1,4-disubstituted triazole.[3][] The reaction is lauded for its rapid kinetics and high yields under mild, aqueous conditions compatible with many biomolecules.[3][]

The catalytic cycle begins with the formation of a copper-acetylide intermediate, which then reacts with the azide to form a six-membered cupracycle. This intermediate subsequently rearranges and, upon protonation, releases the stable triazole product, regenerating the copper catalyst.[]

CuAAC_Mechanism cluster_0 CuAAC Catalytic Cycle Alkyne R1-C≡CH Azide R2-N3 Cu(I) Cu(I) Catalyst Cu_Acetylide R1-C≡C-Cu Cupracycle Six-membered Cupracycle Intermediate Triazole 1,4-disubstituted Triazole Product

A primary consideration for CuAAC in biological applications is the potential cytotoxicity of copper.[9][10] To mitigate this, the reaction is often performed with copper-chelating ligands that both stabilize the Cu(I) oxidation state and protect sensitive biomolecules from oxidative damage.[7][11][12]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To circumvent the need for a potentially toxic metal catalyst, SPAAC was developed. This technique utilizes a cyclooctyne, a strained alkyne, which readily reacts with azides without the need for a catalyst.[][13] The driving force for this reaction is the release of ring strain in the cyclooctyne as it transitions to the more stable triazole product.[][14][15]

SPAAC_Mechanism cluster_1 SPAAC Reaction Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Azide Azide-containing Biomolecule Transition_State [3+2] Cycloaddition Transition State Triazole Stable Triazole Product

SPAAC is the preferred method for bioconjugation in living systems, such as live-cell imaging, where the introduction of copper is not feasible.[][9] The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne, with various derivatives like dibenzocyclooctyne (DBCO) being developed to enhance reaction rates.[2][16]

Functionalizing Biomolecules with Alkyne Esters

The first step in these bioconjugation workflows is the introduction of the alkyne handle onto the target biomolecule. Alkyne-functionalized N-hydroxysuccinimide (NHS) esters are widely used for this purpose.[2][17] The NHS ester reacts efficiently and specifically with primary amines, such as the side chain of lysine residues and the N-terminus of proteins, to form a stable amide bond.[2][17][18]

Functionalization_Workflow Start Biomolecule with Primary Amines (e.g., Protein) Reaction Amine-NHS Ester Reaction (pH 8.3-8.5) Start->Reaction Reagent Alkyne-NHS Ester Reagent->Reaction Intermediate Alkyne-Functionalized Biomolecule Reaction->Intermediate Purification Purification (e.g., Gel Filtration) Intermediate->Purification Product Purified Alkyne-Biomolecule Ready for Click Chemistry Purification->Product

Choosing the Right Alkyne-NHS Ester

The selection of the appropriate alkyne-NHS ester is critical and depends on the intended downstream application.[2]

Reagent TypeAlkyne StructureKey Features & Applications
Terminal Alkyne-NHS Ester Linear alkyne (e.g., Hexynoic acid NHS ester)Used for CuAAC reactions. Cost-effective for in vitro applications where copper can be tolerated.[19]
Terminal Alkyne-PEG-NHS Ester Linear alkyne with a polyethylene glycol (PEG) spacerThe PEG linker enhances aqueous solubility and can reduce steric hindrance, improving reaction efficiency.[4][19]
Strained Alkyne-NHS Ester Cyclooctyne (e.g., DBCO-NHS ester)Essential for SPAAC (copper-free) reactions. Ideal for live-cell labeling and applications where copper toxicity is a concern.[2]

Experimental Protocols

The following protocols are designed to be self-validating systems, with clear steps and explanations for critical parameters.

Protocol 1: Functionalization of a Protein with a Terminal Alkyne-PEG4-NHS Ester

This protocol describes the labeling of a generic IgG antibody with a terminal alkyne for subsequent CuAAC reactions.

Materials:

  • IgG Antibody (or other amine-containing protein)

  • Alkyne-PEG4-NHS Ester (dissolved in anhydrous DMSO or DMF)[4]

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5[17][18]

  • Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette[4]

Procedure:

  • Protein Preparation: Prepare a solution of the IgG antibody at a concentration of 2-5 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).[4]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Alkyne-PEG4-NHS ester in anhydrous DMSO or DMF. The NHS ester is moisture-sensitive and will hydrolyze in aqueous solutions.[4]

  • Reaction Setup: Add a 10- to 20-fold molar excess of the Alkyne-PEG4-NHS ester stock solution to the protein solution. The optimal molar excess may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. Gentle mixing during incubation is recommended.

  • Purification: Remove the unreacted alkyne reagent and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).[4]

  • Characterization (Optional but Recommended): Confirm the incorporation of the alkyne group using techniques such as MALDI-TOF mass spectrometry (to observe a mass shift) or by proceeding with a small-scale click reaction with an azide-functionalized fluorescent dye.

Causality Behind Experimental Choices:

  • pH 8.3-8.5: This pH range is a compromise between ensuring the primary amines are deprotonated and nucleophilic, while minimizing the hydrolysis of the NHS ester.[17][18]

  • Molar Excess of NHS Ester: Using a molar excess drives the reaction to completion, but an excessive amount can lead to multiple labeling events per protein molecule. The degree of labeling can be controlled by adjusting this ratio.

  • Anhydrous Solvent: The use of anhydrous DMSO or DMF for the NHS ester stock is critical to prevent premature hydrolysis, which would render the reagent inactive.[4]

Protocol 2: CuAAC Reaction - Ligation of an Alkyne-Functionalized Protein to an Azide-Containing Molecule

This protocol details the copper-catalyzed click reaction between the alkyne-labeled protein from Protocol 1 and a small molecule containing an azide group.

Materials:

  • Alkyne-functionalized protein (from Protocol 1) in an amine-free buffer (e.g., PBS)

  • Azide-containing molecule (e.g., Azide-fluorophore, Azide-biotin)

  • Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)

  • Copper ligand (e.g., THPTA) solution (e.g., 100 mM in water)

  • Reducing Agent: Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)[7][12]

Procedure:

  • Prepare Reagents: It is crucial to prepare the sodium ascorbate solution immediately before use, as it readily oxidizes in air.[20]

  • Reaction Setup: In a microcentrifuge tube, combine the following in order: a. Alkyne-functionalized protein (to a final concentration of 1-10 µM) b. Azide-containing molecule (to a final concentration of 2-5 times the protein concentration) c. Copper(II) Sulfate (to a final concentration of 50-100 µM) d. Copper ligand (to a final concentration of 250-500 µM; a 5-fold excess relative to copper)[12]

  • Initiate the Reaction: Add the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM to initiate the reaction by reducing Cu(II) to the active Cu(I) state.[11] Mix gently.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature.

  • Quenching (Optional): The reaction can be quenched by adding a chelating agent like EDTA to sequester the copper ions.

  • Purification: Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents and the copper catalyst.

Causality Behind Experimental Choices:

  • Ligand before Ascorbate: The copper ligand is added before the sodium ascorbate to form a complex with the copper ions. This complex accelerates the reaction and protects the biomolecule from potential damage caused by reactive oxygen species that can be generated by the Cu(I)/ascorbate system.[7][12]

  • Fresh Sodium Ascorbate: Ascorbate is an effective reducing agent but is unstable in solution. Using a freshly prepared solution ensures a sufficient concentration of the active reductant to maintain the copper in its catalytic Cu(I) state.[20]

  • Stoichiometry: While the copper is a catalyst, it is often used in stoichiometric or excess amounts in bioconjugation to overcome a threshold concentration required for maximal activity, which is typically around 250 µM.[12]

Protocol 3: SPAAC Reaction - Ligation of a DBCO-Functionalized Protein to an Azide-Containing Molecule

This protocol outlines the copper-free click reaction, ideal for sensitive biological systems. It assumes the protein has been functionalized with a DBCO-NHS ester following a similar procedure to Protocol 1.

Materials:

  • DBCO-functionalized protein in a suitable buffer (e.g., PBS, pH 7.4)

  • Azide-containing molecule

Procedure:

  • Reaction Setup: Combine the DBCO-functionalized protein and the azide-containing molecule in a microcentrifuge tube. A 2- to 10-fold molar excess of the azide-containing molecule is typically sufficient.

  • Incubation: Incubate the reaction mixture at room temperature for 4-12 hours, or at 4°C for 12-24 hours. The reaction time will depend on the concentrations of the reactants and the specific azide used.

  • Purification: Purify the bioconjugate using standard methods such as size-exclusion chromatography or dialysis to remove the unreacted azide molecule. No catalyst removal is necessary.

Causality Behind Experimental Choices:

  • Absence of Additives: The beauty of SPAAC lies in its simplicity. No catalyst, ligand, or reducing agent is required, which minimizes perturbation to the biological sample and simplifies the purification process.[]

  • Concentration Dependence: The reaction rate of SPAAC is second-order and therefore highly dependent on the concentrations of both the cyclooctyne and the azide. Higher concentrations will lead to faster reaction times.

Conclusion

Functionalized alkyne esters are indispensable tools in the bioconjugation toolkit, enabling the precise and robust modification of biomolecules. By understanding the distinct mechanisms and experimental considerations of CuAAC and SPAAC, researchers can select the optimal strategy for their specific application, from creating well-defined antibody-drug conjugates to imaging dynamic processes in living cells. The protocols provided herein serve as a validated starting point for the successful implementation of these powerful click chemistry techniques.

References

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A Versatile and Efficient Click Chemistry for Bioconjugation and Drug Disco - Bioclone. Bioclone.
  • Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) - Bioconjugation - BOC Sciences. BOC Sciences.
  • Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - Bioconjugation - BOC Sciences. BOC Sciences.
  • Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC - PubMed Central. PubMed Central.
  • Utilization of alkyne bioconjugations to modulate protein function - PMC - NIH. National Institutes of Health.
  • Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation - ResearchGate. ResearchGate.
  • "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology - Jena Bioscience. Jena Bioscience.
  • Strain-Promoted Azide-Alkyne Cycloaddition. Multidisciplinary Digital Publishing Institute (MDPI).
  • Instructions for the use of Alkyne-(PEG)n-acid and Alkyne-(PEG)n-NHS. BroadPharm.
  • Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents - PubMed. PubMed.
  • Strain-Promoted Azide-Alkyne Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC - NIH. National Institutes of Health.
  • Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition - PMC - NIH. National Institutes of Health.
  • Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC - NIH. National Institutes of Health.
  • Peptide/Protein Functionalization and Macrocyclization via Alkyne Umpolung with Hypervalent Iodine Reagents - PMC - NIH. National Institutes of Health.
  • A Head-to-Head Comparison of Alkyne-Modified NHS Esters for Bioconjugation - Benchchem. BenchChem.
  • Bioconjugation reagents - Lumiprobe. Lumiprobe.
  • Conjugation of Alkyne- or Azide-modified Proteins with Dye Azides or Alkynes - Lumiprobe. Lumiprobe.
  • Alkynes - Click Chemistry Reagents - Probes / BOC Sciences. BOC Sciences.
  • Protocol: NHS Ester Labeling of Amino-Biomolecules - Interchim. Interchim.
  • Bioconjugation application notes. CUSABIO.
  • Bioconjugation with Strained Alkenes and Alkynes - Radboud Repository. Radboud University.
  • NHS Ester Labeling of Biomolecules Containing Primary Amino Groups - Lumiprobe. Lumiprobe.
  • Bioconjugation with strained alkenes and alkynes - PubMed. PubMed.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of ethyl hex-2-ynoate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your reaction yield and purity. Our focus is on the common and efficient method of reacting the acetylide of 1-butyne with ethyl chloroformate.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: One of the most direct and widely employed methods for synthesizing this compound involves the reaction of a terminal alkyne, 1-butyne, with a strong base to form the corresponding acetylide anion. This nucleophilic acetylide is then reacted with an electrophilic carbonyl compound, typically ethyl chloroformate, to yield the desired α,β-acetylenic ester.[1] This method is favored for its relatively high yields and the ready availability of the starting materials.

Q2: Why is my reaction yield of this compound consistently low?

A2: Low yields can stem from several factors. The most common culprits include incomplete deprotonation of 1-butyne, side reactions of the acetylide, and suboptimal reaction conditions. It is crucial to use a sufficiently strong base and anhydrous conditions to ensure the complete formation of the butynide anion. The temperature of the reaction is also critical; it should be kept low during the deprotonation and the addition of ethyl chloroformate to minimize side reactions.

Q3: What are the likely byproducts in this synthesis?

A3: Several byproducts can form, reducing the yield and complicating purification. These can include:

  • Dimerization of the acetylide: The butynide anion can potentially react with another molecule of 1-butyne or other electrophiles present in the reaction mixture.

  • Reaction with residual water: Any moisture in the reaction will quench the acetylide, reverting it back to 1-butyne and reducing the amount available to react with ethyl chloroformate.

  • Products of ethyl chloroformate decomposition: Ethyl chloroformate is sensitive to moisture and can decompose.[2][3]

  • Unreacted starting materials: Incomplete reaction will leave both 1-butyne and ethyl chloroformate in the crude product.

Q4: How can I best purify the crude this compound?

A4: The choice of purification method depends on the scale of your reaction and the nature of the impurities. For most lab-scale syntheses, fractional vacuum distillation is an effective method to separate the product from less volatile impurities. For smaller scales or to remove impurities with similar boiling points, column chromatography on silica gel can be employed.[4] High-performance liquid chromatography (HPLC) can also be used for both analysis and purification.[5][6]

Q5: What analytical techniques are recommended to confirm the purity of my final product?

A5: A combination of analytical methods is ideal for confirming the purity and structure of your this compound.

  • Gas Chromatography (GC): Useful for assessing the overall purity and detecting volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for purity determination and quantifying non-volatile impurities.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the chemical structure of the desired product and identifying any byproducts.

  • Infrared (IR) Spectroscopy: Can confirm the presence of the key functional groups: the alkyne (C≡C) and the ester (C=O).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Incomplete deprotonation of 1-butyne due to a weak base or insufficient amount. 2. Presence of moisture in the reaction, quenching the acetylide. 3. Low reaction temperature leading to slow reaction kinetics. 4. Inactive ethyl chloroformate (e.g., due to hydrolysis).1. Use a strong base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂). Ensure at least one equivalent of the base is used. 2. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 3. While the initial deprotonation is done at low temperatures, allow the reaction to warm to the optimal temperature for the acylation step. 4. Use a fresh bottle of ethyl chloroformate or distill it before use.
Formation of a Complex Mixture of Byproducts 1. Reaction temperature is too high, promoting side reactions. 2. Slow addition of ethyl chloroformate. 3. Presence of oxygen, leading to oxidative side reactions.1. Maintain a low temperature (e.g., -78 °C) during the addition of ethyl chloroformate and allow the reaction to warm slowly. 2. Add the ethyl chloroformate dropwise to the acetylide solution to control the reaction exotherm. 3. Ensure the reaction is carried out under a positive pressure of an inert gas.
Product is Contaminated with a Yellow Tint 1. Formation of colored polymeric byproducts. 2. Thermal decomposition during distillation.1. Treat the crude product with activated carbon before distillation. 2. Use a high vacuum for distillation to lower the boiling point and minimize thermal stress on the product.
Difficulty in Isolating the Product During Workup 1. Emulsion formation during aqueous extraction. 2. Product loss in the aqueous layer if it has some water solubility.1. Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion. 2. Perform multiple extractions with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to ensure complete recovery of the product.

Experimental Protocol: Synthesis of this compound

This protocol details a standard laboratory procedure for the synthesis of this compound.

Materials:

  • 1-Butyne

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Ethyl chloroformate

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Low-temperature thermometer

  • Inert gas supply (nitrogen or argon)

  • Ice bath and dry ice/acetone bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a low-temperature thermometer, and an inlet for inert gas. Flame-dry the glassware under vacuum and cool under a stream of inert gas.

  • Deprotonation of 1-Butyne:

    • Dissolve 1-butyne (1.0 equivalent) in anhydrous THF in the reaction flask.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature below -70 °C.

    • Stir the resulting solution at -78 °C for 1 hour to ensure complete formation of the lithium butynide.

  • Acylation:

    • Add ethyl chloroformate (1.1 equivalents) dropwise to the lithium butynide solution at -78 °C.

    • After the addition is complete, stir the reaction mixture at -78 °C for another hour.

    • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Workup:

    • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether.

    • Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic layers and wash with brine.

    • Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate using a rotary evaporator.

  • Purification:

    • Purify the crude product by fractional vacuum distillation to obtain pure this compound.

Safety Precautions:

  • 1-Butyne: Is a flammable gas. Handle in a well-ventilated fume hood.

  • n-Butyllithium: Is a pyrophoric liquid (ignites spontaneously in air). Handle with extreme care under an inert atmosphere using proper syringe techniques.

  • Ethyl Chloroformate: Is a toxic and corrosive liquid that is a lachrymator.[2][3] It is also moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Anhydrous Solvents: Are flammable. Keep away from ignition sources.

Visualizing the Workflow and Logic

Synthesis Workflow

The overall synthetic process can be visualized as a straightforward sequence of steps.

SynthesisWorkflow A 1. Deprotonation (1-Butyne + n-BuLi in THF at -78°C) B 2. Acylation (Addition of Ethyl Chloroformate at -78°C) A->B Formation of Lithium Butynide C 3. Workup (Quenching, Extraction, Drying) B->C Crude Product Formation D 4. Purification (Vacuum Distillation) C->D Crude Product E Pure this compound D->E Final Product

Caption: A streamlined workflow for the synthesis of this compound.

Troubleshooting Logic

When encountering issues such as low yield, a logical troubleshooting process is essential.

TroubleshootingLogic Start Low Yield of This compound CheckDeprotonation Check Deprotonation Step: - Base strength and amount? - Anhydrous conditions? Start->CheckDeprotonation CheckAcylation Check Acylation Step: - Temperature control? - Reagent quality? CheckDeprotonation->CheckAcylation Deprotonation OK OptimizeDeprotonation Optimize Deprotonation: - Use fresh, titrated n-BuLi. - Ensure dry solvent/glassware. CheckDeprotonation->OptimizeDeprotonation Issue Found CheckWorkup Check Workup/Purification: - Efficient extraction? - Distillation conditions? CheckAcylation->CheckWorkup Acylation OK OptimizeAcylation Optimize Acylation: - Maintain low temperature. - Use fresh ethyl chloroformate. CheckAcylation->OptimizeAcylation Issue Found OptimizeWorkup Optimize Workup/Purification: - Multiple extractions. - Adjust vacuum for distillation. CheckWorkup->OptimizeWorkup Issue Found End Improved Yield CheckWorkup->End Workup/Purification OK OptimizeDeprotonation->End OptimizeAcylation->End OptimizeWorkup->End

Caption: A decision tree for troubleshooting low yields in the synthesis.

References

  • Optimization of Enzymatic Synthesis of Cetyl 2-Ethylhexanoate by Novozym® 435. ResearchGate. Available at: [Link]

  • Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). ResearchGate. Available at: [Link]

  • Hexanoic acid, 2-fluoro-, ethyl ester, (R)- and (S) - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Optimization of enzymatic synthesis of ethyl hexanoate in a solvent free system using response surface methodology (RSM). SciSpace. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Separation of this compound on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Material Safety Data Sheet - Ethyl chloroformate. Cole-Parmer. Available at: [Link]

  • How would I synthesize ethyl 2‐oxocyclohexane‐1‐carboxylate from cyclohexanone? Chemistry Stack Exchange. Available at: [Link]

  • Ethyl propiolate. Wikipedia. Available at: [Link]

  • Process for synthesizing ethyl propiolate. Google Patents.
  • One-pot reactions of ethyl propiolate. UR Scholarship Repository. Available at: [Link]

  • What is the best way to purify a crude reaction mixture that auto-crystallizes? Biotage. Available at: [Link]

  • How to purify and isolate required compound from a reaction mixture? ResearchGate. Available at: [Link]

  • ethyl n-methylcarbamate - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... ResearchGate. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • A Brief Introduction to Chemical Reaction Optimization. PubMed Central. Available at: [Link]

  • This compound. SIELC Technologies. Available at: [Link]

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Technical Support Center: Purification of Crude Ethyl Hex-2-Ynoate by Flash Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals engaged in the purification of crude ethyl hex-2-ynoate via flash column chromatography. Here, we address common challenges and frequently asked questions to streamline your purification workflow and enhance experimental outcomes.

Introduction to the Purification Challenge

This compound is an aliphatic alkyne ester with moderate lipophilicity, as indicated by its LogP value of approximately 2.55.[1] Its structure, containing both an ester and an alkyne functional group, makes it a valuable synthetic intermediate. However, purification of this and similar molecules can be challenging due to the potential for co-elution with structurally similar impurities, such as starting materials or byproducts. Flash column chromatography is a powerful technique for this purification, provided the methodology is carefully optimized.

Troubleshooting Guide

This section addresses specific problems you may encounter during the flash column chromatography of this compound.

Question: Why am I seeing poor separation between my product and an impurity, even though they have different Rf values on the TLC plate?

Answer: This is a common issue that can arise from several factors:

  • Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation. The stationary phase has a finite capacity, and exceeding it will cause bands to broaden and overlap. As a general rule, for a standard 40-63 µm silica gel, the sample load should be between 1% and 10% of the silica gel mass, depending on the difficulty of the separation.

  • Improper Sample Loading Technique: The initial band of the sample should be as narrow as possible.[2] If the sample is dissolved in too much of a strong solvent (e.g., ethyl acetate), it will not load onto the column in a tight band, leading to smearing and co-elution.[3] It is best to dissolve the crude mixture in a minimal amount of the mobile phase or a weaker solvent like hexane. For samples with poor solubility in the mobile phase, dry loading is a highly effective alternative.[2]

  • Inadequate TLC to Column Correlation: While TLC is an excellent tool for developing a separation method, the conditions do not perfectly replicate a column.[4] The larger particle size and different packing density in a column can lead to differences in separation efficiency. An Rf value of 0.3 is often recommended for the target compound on a TLC plate to ensure good separation on the column.[5]

Question: My product is coming off the column with a yellow tint. What is the cause and how can I remove it?

Answer: A yellow tint often indicates the presence of colored impurities, which may be polar polymeric materials formed during the reaction or from the degradation of starting materials.

  • Charcoal Treatment: Before chromatography, you can dissolve the crude product in a suitable solvent and stir it with a small amount of activated carbon for 15-30 minutes. The activated carbon will adsorb many colored impurities. Filter the mixture through a pad of Celite® to remove the carbon before concentrating and proceeding with chromatography.

  • Silica Gel Plug: If the colored impurities are highly polar, they will stick to the very top of the silica gel column. In this case, ensure you are not eluting with an overly strong solvent system that could wash these impurities down. Sometimes, a quick filtration through a small plug of silica gel before the main column can remove baseline impurities.[6][7]

Question: I'm experiencing a very low yield of this compound after purification. Where could my product have gone?

Answer: Several factors could contribute to low recovery:

  • Compound Decomposition on Silica: Although this compound is generally stable, some compounds can be sensitive to the acidic nature of standard silica gel.[7] This can lead to degradation during the purification process. You can test for this by spotting your compound on a TLC plate, letting it sit for a few hours, and then eluting it to see if any new spots have appeared.[7] If your compound is acid-sensitive, you can use deactivated silica gel (by adding 1-3% triethylamine to your solvent system) or an alternative stationary phase like alumina.[6]

  • Irreversible Adsorption: Highly polar impurities in your crude mixture can bind irreversibly to the silica gel, potentially trapping some of your product.

  • Product Volatility: this compound has a boiling point of 116-118 °C at 19 Torr.[8] While not extremely volatile, aggressive removal of the solvent on a rotary evaporator, especially at higher temperatures and lower pressures, can lead to product loss. It is advisable to use moderate temperatures and to carefully monitor the evaporation process.

  • Incomplete Elution: If your solvent system is not strong enough, your product may remain on the column. If you suspect this is the case, you can try flushing the column with a much more polar solvent (e.g., 100% ethyl acetate) after you think all the desired fractions have been collected and check these fractions for your product.

Question: The separation of my product from a closely-related impurity is very difficult (ΔRf < 0.1). How can I improve the resolution?

Answer: For challenging separations, several strategies can be employed:

  • Use a Gradient Elution: Instead of an isocratic (constant solvent mixture) elution, a gradient elution can significantly improve separation.[6][7] Start with a less polar solvent system where your product has an Rf of around 0.2 or less.[6][7] Gradually increase the polarity of the mobile phase during the elution. This will keep the bands tighter and enhance the separation between closely eluting compounds.

  • Optimize the Solvent System: The standard hexane/ethyl acetate system may not be optimal for all separations.[9] Experiment with different solvent systems on TLC plates to find one that provides better selectivity.[9] For a compound like this compound, you might explore mixtures of hexane with dichloromethane or toluene.[9][10]

  • Choose the Right Stationary Phase: Standard silica gel (40-63 µm particle size) is typically used for flash chromatography.[11] Using a finer grade of silica may offer better resolution, but will also lead to higher back pressure.[11]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the TLC analysis of crude this compound?

A1: Given its moderate polarity, a good starting point for TLC analysis would be a mixture of hexane and ethyl acetate.[5][12] Begin with a relatively non-polar mixture, such as 5% ethyl acetate in hexane (5:95 v/v), and gradually increase the proportion of ethyl acetate until the desired Rf value is achieved.[13] An ideal Rf for the product on a TLC plate is around 0.3 for optimal separation on a column.[5]

Q2: How do I prepare the sample for loading onto the column?

A2: There are two main methods for sample loading:

  • Wet Loading: Dissolve the crude this compound in the minimum amount of the initial, least polar mobile phase.[2] Carefully pipette this solution onto the top of the column, ensuring not to disturb the silica bed.[2] This method is quick but can be problematic if the compound is not very soluble in the mobile phase.

  • Dry Loading: Dissolve the crude product in a volatile solvent (like dichloromethane or acetone). Add a small amount of silica gel (typically 2-3 times the mass of the crude product) to this solution and evaporate the solvent completely on a rotary evaporator to obtain a free-flowing powder.[2][5] This powder is then carefully added to the top of the packed column. Dry loading is highly recommended for difficult separations and when the sample has poor solubility in the mobile phase, as it ensures a very narrow starting band.[3]

Q3: How much silica gel should I use for my column?

A3: The amount of silica gel depends on the amount of crude material and the difficulty of the separation. A common rule of thumb is to use a silica gel to crude product mass ratio of 30:1 to 100:1. For easier separations, a lower ratio can be used, while for more challenging separations, a higher ratio is recommended.

Q4: Should I use a constant (isocratic) or a gradient solvent system to elute my product?

A4: The choice depends on the separation. If your TLC analysis shows that your product is well-separated from all impurities (ΔRf > 0.2) in a particular solvent system, an isocratic elution may be sufficient. However, if there are impurities close to your product, a gradient elution will almost always provide a better result.[6][7] A shallow gradient from a low polarity solvent to a slightly higher polarity solvent will help to resolve closely eluting compounds.

Q5: How can I monitor the fractions as they come off the column?

A5: The most common method is to collect fractions of a fixed volume (e.g., 10-20 mL) in test tubes. These fractions are then analyzed by TLC to determine which ones contain the pure product. Spot a small amount from each fraction onto a TLC plate, alongside a spot of your crude starting material and a pure standard if available. After eluting and visualizing the plate, you can identify and combine the fractions that contain only the spot corresponding to pure this compound.

Experimental Protocols

Protocol 1: TLC Method Development
  • Preparation: Prepare several developing chambers with different solvent systems. A good starting range would be 5%, 10%, and 20% ethyl acetate in hexane.

  • Spotting: Dissolve a small amount of the crude this compound in a volatile solvent. Using a capillary tube, spot the solution onto the baseline of a TLC plate.

  • Development: Place the TLC plate in a developing chamber, ensuring the solvent level is below the baseline. Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active) and/or by staining with a suitable agent (e.g., potassium permanganate stain, which reacts with the alkyne).

  • Analysis: Calculate the Rf value for each spot. The optimal solvent system will give the this compound an Rf of approximately 0.3 and show good separation from other spots.

Protocol 2: Flash Column Chromatography
  • Column Packing: Select an appropriately sized column. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, least polar solvent system determined from your TLC analysis.[14] Pour the slurry into the column and allow it to settle, tapping the column gently to ensure even packing. Add another layer of sand on top of the silica bed.

  • Equilibration: Elute the packed column with 2-3 column volumes of the initial mobile phase to ensure the silica is fully equilibrated.

  • Sample Loading: Load the crude sample using either the wet or dry loading method as described in the FAQ section.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. If running a gradient, gradually increase the percentage of the more polar solvent.

  • Fraction Analysis: Monitor the collected fractions by TLC as described in the FAQ section.

  • Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator to yield the purified product.

Data Summary

PropertyValue
Molecular Formula C₈H₁₂O₂
Molecular Weight 140.18 g/mol
Boiling Point 116-118 °C @ 19 Torr
LogP ~2.55
Solubility Insoluble in water
Appearance Clear liquid
Stationary Phase Silica Gel (40-63 µm)
Recommended Mobile Phase Hexane/Ethyl Acetate mixtures
Target TLC Rf ~0.3

Visual Workflows

PurificationWorkflow cluster_prep Preparation cluster_column Flash Column Chromatography cluster_analysis Analysis & Isolation TLC TLC Method Development (Optimize Solvent System) Pack Pack Column with Silica Gel TLC->Pack Optimized System Crude Crude this compound Crude->TLC Load Load Sample (Wet or Dry Loading) Pack->Load Elute Elute with Mobile Phase (Isocratic or Gradient) Load->Elute Collect Collect Fractions Elute->Collect Analyze Analyze Fractions by TLC Collect->Analyze Combine Combine Pure Fractions Analyze->Combine Identify Pure Fractions Evaporate Evaporate Solvent Combine->Evaporate PureProduct Pure this compound Evaporate->PureProduct

Caption: Overall workflow for the purification of this compound.

TroubleshootingTree cluster_separation Poor Separation cluster_yield Low Yield Start Problem Encountered Q_Sep Poor Separation? Start->Q_Sep Q_Yield Low Yield? Start->Q_Yield A_Overload Reduce Sample Load Q_Sep->A_Overload Yes A_DryLoad Use Dry Loading Q_Sep->A_DryLoad Yes A_Gradient Run a Gradient Elution Q_Sep->A_Gradient Yes A_Decomp Check for Decomposition (Use Deactivated Silica) Q_Yield->A_Decomp Yes A_Volatile Gentle Solvent Removal Q_Yield->A_Volatile Yes A_Elute Flush Column with Stronger Solvent Q_Yield->A_Elute Yes

Caption: Troubleshooting decision tree for common purification issues.

References

  • This compound|C8H12O2|16205-90-6. (n.d.). Benchchem.
  • How can I modify my flash chromatography method to separate chemically similar compounds? (2023, January 30). Biotage.
  • Tips & Tricks: Tips for Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Buy this compound from JHECHEM CO LTD. (n.d.). ECHEMI.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Technical Support Center: Ethyl 2-cyano-3-methylhex-2-enoate Purification. (n.d.). Benchchem.
  • Several Problems of Flash Column Chromatography. (2025, February 11). Hawach.
  • Chromatography: Solvent Systems for TLC. (n.d.). University of Rochester, Department of Chemistry.
  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. (2012, August 7). ChemistryViews.
  • Purification of Organic Compounds by Flash Column Chromatography. (2025, June 19). Organic Syntheses.
  • Successful Flash Chromatography. (n.d.). King Group.
  • Purification: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry.
  • Thin Layer Chromatography. (n.d.).
  • Successful flash chromatography. (n.d.). Biotage.
  • Using TLC to Scout Flash Chromatography Solvents. (2023, January 19). Biotage.

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Technical Support Center: Removing Triphenylphosphine Oxide from Wittig Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-Wittig reaction purification. The formation of triphenylphosphine oxide (TPPO) is an unavoidable consequence of the otherwise powerful and versatile Wittig reaction.[1] Its removal from the reaction mixture often presents a significant challenge for researchers, hindering product isolation and purity.[2][3] This guide provides in-depth, field-proven strategies and troubleshooting advice to effectively eliminate TPPO from your reaction products.

Frequently Asked Questions (FAQs)

Here are answers to some of the most common questions encountered when dealing with triphenylphosphine oxide byproduct.

Q1: Why is triphenylphosphine oxide so difficult to remove?

A1: The difficulty in removing triphenylphosphine oxide stems from its physical properties. It is a highly polar, crystalline solid with a high melting point (154-158 °C).[1] While it is poorly soluble in non-polar solvents like hexanes and diethyl ether, it has significant solubility in many common organic solvents used for reactions and chromatography, such as dichloromethane and ethyl acetate.[1][4][5] This often results in co-elution with the desired product during chromatographic purification.

Q2: I've tried standard silica gel chromatography, but the TPPO is still contaminating my product. What am I doing wrong?

A2: This is a very common issue. Due to its polarity, TPPO can streak across a wide range of solvent polarities on a silica gel column. If your product has a similar polarity, separation can be challenging. Often, a significant amount of TPPO will remain at the top of the column, but tailing can lead to contamination of your product fractions.[6]

Q3: Are there any quick, non-chromatographic methods to remove the bulk of TPPO?

A3: Yes, several methods can be employed before resorting to chromatography. The most common are:

  • Precipitation/Crystallization: Exploiting the low solubility of TPPO in non-polar solvents is a primary strategy.[2][3][7][8][9]

  • Complexation with Metal Salts: TPPO, being a Lewis base, can form insoluble complexes with certain metal salts, which can then be filtered off.[1][7][8][10]

Q4: Can I prevent the formation of TPPO in the first place?

A4: While TPPO is an inherent byproduct of the classical Wittig reaction, alternative reagents have been developed to simplify purification. These include using phosphonates in the Horner-Wadsworth-Emmons reaction, which generates a water-soluble phosphate byproduct, or employing polymer-supported phosphines.[11] However, for the standard Wittig reaction, the focus remains on efficient removal of TPPO post-reaction.

Troubleshooting Guides: Step-by-Step Solutions

This section provides detailed protocols and troubleshooting for the most effective TPPO removal techniques.

Method 1: Selective Precipitation and Crystallization

Underlying Principle: This technique leverages the significant difference in solubility between TPPO and many organic products in various solvents. TPPO is notably insoluble in non-polar solvents like cyclohexane, pentane, and hexanes.[2][3][8][9]

Workflow for Selective Precipitation

A Crude Reaction Mixture B Concentrate under reduced pressure A->B C Dissolve residue in a minimum volume of a polar solvent (e.g., DCM, Toluene) B->C D Slowly add a non-polar anti-solvent (e.g., Hexanes, Pentane) with stirring C->D E Cool mixture (ice bath or refrigerator) to maximize precipitation D->E F Filter to collect precipitated TPPO E->F G Filtrate containing purified product F->G Filtrate H Concentrate filtrate to isolate product G->H

Caption: Workflow for TPPO removal by precipitation.

Detailed Protocol: Precipitation by Anti-Solvent Addition
  • Concentration: Following the reaction, remove the reaction solvent under reduced pressure to obtain a crude oil or solid.

  • Dissolution: Dissolve the crude residue in a minimal amount of a solvent in which both your product and TPPO are soluble (e.g., dichloromethane, toluene, or diethyl ether).[7]

  • Precipitation: While stirring vigorously, slowly add a non-polar "anti-solvent" such as hexanes or pentane. You should observe the formation of a white precipitate (TPPO).

  • Crystallization: To maximize the precipitation of TPPO, cool the mixture in an ice bath or refrigerator for at least 30 minutes.[7]

  • Filtration: Collect the precipitated TPPO by vacuum filtration, washing the solid with a small amount of the cold non-polar solvent.

  • Isolation: The filtrate contains your purified product. Concentrate the filtrate under reduced pressure to isolate your compound.[7]

Troubleshooting Guide: Precipitation
Issue Potential Cause Solution
No precipitate forms. The product and TPPO are too soluble in the chosen solvent mixture.Concentrate the solution further and add more anti-solvent. Alternatively, try a different, less polar dissolution solvent.
Product co-precipitates with TPPO. The product has low solubility in the anti-solvent.Use a slightly more polar anti-solvent or a more polar primary solvent to increase product solubility. Slowing the addition of the anti-solvent can also improve selectivity.
An oil forms instead of a solid. The concentration of impurities is high, or the cooling was too rapid.Try adding the anti-solvent more slowly or at a slightly higher temperature before cooling. Scratching the inside of the flask with a glass rod can sometimes induce crystallization.
Significant TPPO remains in the filtrate. Incomplete precipitation.Repeat the process. Concentrate the filtrate and attempt a second precipitation. Cooling for a longer duration may also be beneficial.
Method 2: Complexation with Metal Salts

Underlying Principle: As a Lewis base, the oxygen atom of TPPO can coordinate with Lewis acidic metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[1][7][12][13] These resulting complexes are often insoluble in common organic solvents and can be easily removed by filtration.[1][7][10]

Workflow for Metal Salt Complexation

A Crude Reaction Mixture B Dissolve in a suitable polar solvent (e.g., Ethanol, THF) A->B C Add a solution of a metal salt (e.g., ZnCl₂, MgCl₂) B->C D Stir to allow complex formation and precipitation C->D E Filter to remove the insoluble TPPO-metal complex D->E F Filtrate containing purified product E->F Filtrate G Concentrate filtrate and perform -aqueous workup to remove excess metal salts F->G H Isolate purified product G->H

Caption: Workflow for TPPO removal by metal salt complexation.

Detailed Protocol: Precipitation with Zinc Chloride (ZnCl₂) in Ethanol
  • Dissolution: Dissolve the crude reaction mixture in ethanol.

  • Addition of ZnCl₂: Prepare a 1.8 M solution of ZnCl₂ in warm ethanol. Add this solution to the crude mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to the theoretical amount of TPPO is often effective.[7]

  • Precipitation: Stir the mixture. A white precipitate of the ZnCl₂(TPPO)₂ adduct should form. Scraping the inside of the flask can help induce precipitation.[7]

  • Filtration: Collect the precipitate by vacuum filtration.

  • Workup: Concentrate the filtrate to remove the ethanol. The remaining residue can be taken up in a different organic solvent and washed with water to remove any excess, soluble zinc salts. Dry the organic layer and concentrate to yield the purified product.

Troubleshooting Guide: Metal Salt Complexation
Issue Potential Cause Solution
Incomplete precipitation of the TPPO complex. Insufficient metal salt or reaction time.Add additional metal salt solution and allow for a longer stirring time. Ensure the solvent is appropriate for complex formation (polar solvents generally work best).[10]
Product is trapped in the precipitate. The product may also coordinate with the metal salt or be physically occluded.Wash the filtered solid thoroughly with the reaction solvent. If the product is still lost, consider using a different metal salt or a different purification method.
Difficulty removing excess metal salts. Metal salts are highly soluble in polar solvents.Perform a thorough aqueous workup after filtration. Multiple extractions with water or a brine wash may be necessary.
Method 3: Chromatographic Purification

Underlying Principle: While challenging, chromatographic separation is sometimes necessary. The key is to exploit even small differences in polarity between the product and TPPO.

Detailed Protocol: Flash Column Chromatography
  • Initial Attempt: A standard approach is to use a silica gel column with a gradient elution, starting from a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increasing the polarity.

  • For Non-Polar Products: If your product is relatively non-polar, a useful technique is to dissolve the crude mixture in a minimal amount of dichloromethane, adsorb it onto a small amount of silica gel, and load it onto a column packed with silica gel in a non-polar solvent like hexanes. Elute with a mixture of pentane (or hexane) and diethyl ether. The non-polar product should elute while the highly polar TPPO remains strongly adsorbed to the top of the column.[6] It may be necessary to repeat this process to achieve high purity.[6]

  • Alternative Chromatography: High-performance countercurrent chromatography (HPCCC) has been shown to be an effective method for separating TPPO from reaction products, in some cases with better recovery than traditional HPLC.[14]

Troubleshooting Guide: Chromatography
Issue Potential Cause Solution
Co-elution of product and TPPO. Similar polarities of the product and TPPO.Try a different solvent system. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter the selectivity. Consider using a different stationary phase, such as alumina.
Streaking of TPPO across fractions. Overloading the column or inappropriate solvent system.Reduce the amount of crude material loaded onto the column. Ensure the initial elution solvent is non-polar enough to "stick" the TPPO to the top of the column. A pre-wash with a non-polar solvent before eluting the product can be beneficial.
Method 4: Chemical Conversion

Underlying Principle: In some cases, TPPO can be chemically converted into a species that is more easily removed.

Detailed Protocol: Conversion to an Insoluble Salt with Oxalyl Chloride
  • Reaction: The crude product containing TPPO can be treated with oxalyl chloride.[11][12] This converts the TPPO into an insoluble chlorophosphonium salt.

  • Filtration: The insoluble salt can then be removed by simple filtration.

  • Workup: The filtrate containing the desired product is then subjected to a standard aqueous workup to remove any remaining reagents.

Note: This method is effective but involves the use of oxalyl chloride, which is a corrosive and moisture-sensitive reagent. Appropriate safety precautions must be taken.

Comparative Summary of Methods

Method Advantages Disadvantages Best Suited For
Precipitation/Crystallization Simple, fast, and avoids chromatography.[2][3]May not be effective if the product is also insoluble in non-polar solvents. May require multiple attempts.Non-polar to moderately polar products.
Complexation with Metal Salts Effective in polar solvents where precipitation is difficult.[10] High efficiency of TPPO removal.[12]Requires an additional workup step to remove excess metal salts. The product may co-precipitate.Polar products that are soluble in solvents like ethanol or THF.
Chromatography Can provide very high purity.Can be time-consuming and may lead to product loss on the column. Co-elution is a common problem.Products with a significantly different polarity from TPPO.
Chemical Conversion Can be very effective for complete removal of phosphorus-containing byproducts.[11]Involves the use of additional, potentially hazardous reagents.Situations where other methods have failed and complete removal of phosphorus species is critical.

Final Recommendations

For most routine Wittig reactions, a combination of methods is often the most effective strategy. Attempting a simple precipitation/crystallization first can remove the bulk of the TPPO, which can then be followed by flash column chromatography if necessary.[6] For reactions conducted in more polar solvents, the metal salt complexation method is a powerful alternative to chromatography.[10] By understanding the principles behind each of these techniques and applying the troubleshooting advice provided, you can significantly improve the efficiency and success of your post-Wittig reaction purifications.

References
  • Merwade, A. M., et al. (2021). Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature. ACS Omega. [Link]

  • Shenvi Lab. Work up tips: Reactions with Triphenylphosphine oxide. Shenvi Lab. [Link]

  • Wikipedia. (2023). Triphenylphosphine oxide. Wikipedia. [Link]

  • Batesky, D. C., et al. (2017). Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents. The Journal of Organic Chemistry. [Link]

  • Demaerel, J. (n.d.). Workup: Triphenylphosphine Oxide. University of Rochester Department of Chemistry. [Link]

  • Gilheany, D. G., et al. (2012). A convenient and mild chromatography-free method for the purification of the products of Wittig and Appel reactions. Organic & Biomolecular Chemistry. [Link]

  • Scientific Update. (2023). Triphenylphosphine Oxide- Waste Not, Want Not. Scientific Update. [Link]

  • Hu, Y., et al. (2009). Solubilities of Triphenylphosphine Oxide in Selected Solvents. Journal of Chemical & Engineering Data. [Link]

  • ResearchGate. (2014). How does one remove triphenylphosphine oxide from product?. ResearchGate. [Link]

  • YouTube. (2022). How to remove PPh3=O (triphenyl phosphine oxide) from crude after Wittig or Mitsunobu reaction?. YouTube. [Link]

  • U.S. Patent No. US6011181A. (2000).
  • Webb, J. A., & Janse van Rensburg, W. (2014). A general method for the separation of triphenylphosphine oxide and reaction products using high performance countercurrent chromatography. Journal of Chromatography A. [Link]

  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts. [Link]

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Technical Support Center: Synthesis of α,β-Acetylenic Ketones

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of α,β-acetylenic ketones, often referred to as ynones. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable compounds. Here, we address common challenges and side reactions encountered during synthesis, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common methods for synthesizing α,β-acetylenic ketones?

    • What are the primary side reactions I should be aware of?

    • How can I improve the yield and purity of my ynone synthesis?

  • Troubleshooting Guides for Common Side Reactions

    • Issue 1: Homocoupling of Terminal Alkynes in Sonogashira Coupling

    • Issue 2: Meyer-Schuster vs. Rupe Rearrangement in Propargyl Alcohol Oxidation

    • Issue 3: Unwanted Michael Addition to the Ynone Product

    • Issue 4: Hydration of the Alkyne Moiety

    • Issue 5: Oligomerization of the Terminal Alkyne

    • Issue 6: Acetylene-Allene Isomerization

  • Experimental Protocols

    • General Protocol for Copper-Free Sonogashira Coupling to Minimize Homocoupling

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing α,β-acetylenic ketones?

There are several established methods for the synthesis of α,β-acetylenic ketones (ynones).[1][2][3][4][5][6] The choice of method often depends on the specific substrate, functional group tolerance, and desired scale. Some of the most prevalent methods include:

  • Palladium-catalyzed couplings: The Sonogashira coupling of a terminal alkyne with an acyl chloride is a widely used method.[7][8] Variations of this, including copper-free conditions, have been developed to address common side reactions.[9][10]

  • Oxidation of propargyl alcohols: The oxidation of a secondary propargylic alcohol, often formed from the reaction of a lithium acetylide with an aldehyde, is a two-step approach to ynones.[2]

  • Meyer-Schuster rearrangement: This acid-catalyzed rearrangement of propargylic alcohols can directly yield α,β-unsaturated ketones.[11][12]

  • Reaction of metal acetylides with acylating agents: The reaction of metal acetylides (e.g., lithium, aluminum, or copper acetylides) with acyl chlorides or other activated carboxylic acid derivatives is a fundamental approach.[2][4]

  • From aldehydes and hypervalent alkynyl iodides: A gold-catalyzed method allows for the direct synthesis of ynones from aldehydes.[5][13]

Q2: What are the primary side reactions I should be aware of?

The synthesis of ynones can be accompanied by several side reactions that can significantly impact yield and purity. The most common side reactions include:

  • Homocoupling of terminal alkynes: Particularly prevalent in copper-catalyzed Sonogashira reactions, leading to the formation of diynes (Glaser coupling).[7][9][10][14][15][16]

  • Rearrangements: In syntheses involving propargyl alcohols, the Meyer-Schuster and competing Rupe rearrangements can occur.[11][12][17][18][19]

  • Michael addition: The electrophilic nature of the ynone product makes it susceptible to nucleophilic attack by bases, solvents, or other nucleophiles present in the reaction mixture.[20][21][22][23]

  • Hydration: The alkyne triple bond can undergo hydration, especially in the presence of acid and water, to form 1,3-dicarbonyl compounds.[24][25][26][27][28]

  • Oligomerization: Terminal alkynes can undergo oligomerization, leading to a complex mixture of byproducts.[29]

  • Isomerization: Acetylene-allene isomerization can be a thermodynamically favorable side reaction in certain substrates.[30]

Q3: How can I improve the yield and purity of my ynone synthesis?

Improving the yield and purity of your ynone synthesis requires careful consideration of the reaction conditions and potential side reactions. Key strategies include:

  • Inert atmosphere: For reactions sensitive to oxygen, such as the Sonogashira coupling, rigorously excluding air by using an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent side reactions like homocoupling.[9]

  • Catalyst and ligand selection: The choice of catalyst and ligand can significantly influence the outcome of the reaction. For instance, in Sonogashira couplings, using bulky, electron-rich phosphine ligands can sometimes favor the desired cross-coupling over homocoupling.[9]

  • Copper-free conditions: To completely avoid the issue of homocoupling in Sonogashira reactions, employing a copper-free protocol is a highly effective strategy.[9][10]

  • Control of reaction parameters: Optimizing the temperature, reaction time, and concentration of reactants can minimize the formation of byproducts.

  • Slow addition of reagents: In some cases, slow addition of a reactive species, such as the terminal alkyne in a Sonogashira coupling, can help maintain a low concentration and disfavor bimolecular side reactions.[9]

  • Careful workup and purification: Proper quenching of the reaction and careful purification by chromatography are essential to isolate the pure ynone product.

Troubleshooting Guides for Common Side Reactions

Issue 1: Homocoupling of Terminal Alkynes in Sonogashira Coupling

Symptom: You observe a significant amount of a symmetrical diyne byproduct (Glaser coupling product) in your reaction mixture, leading to a lower yield of the desired α,β-acetylenic ketone.

Causality: The homocoupling of terminal alkynes is a common side reaction in Sonogashira couplings, and it is primarily caused by two factors: the presence of oxygen and the copper(I) co-catalyst.[9] Oxygen promotes the oxidative coupling of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[9][14][15] While the copper co-catalyst is added to increase the reactivity of the Sonogashira coupling, it also catalyzes this unwanted side reaction.[7][9][16]

Troubleshooting Flowchart:

Caption: Troubleshooting homocoupling in Sonogashira reactions.

Actionable Solutions:

Solution Detailed Explanation
1. Implement Strict Inert Atmosphere Techniques Rigorously exclude oxygen from your reaction. This can be achieved by using Schlenk techniques or a glovebox. Ensure all solvents and liquid reagents are thoroughly degassed prior to use by methods such as freeze-pump-thaw or sparging with an inert gas (argon or nitrogen).[9]
2. Switch to a Copper-Free Protocol The most effective way to eliminate Glaser homocoupling is to avoid the copper co-catalyst altogether.[9][10] Numerous copper-free Sonogashira protocols have been developed and are often highly efficient.[15]
3. Optimize Reaction Parameters The choice of palladium catalyst, ligand, base, and solvent can significantly influence the competition between cross-coupling and homocoupling. Experiment with different phosphine ligands (e.g., bulky and electron-rich ligands may favor cross-coupling) and bases.
4. Slow Addition of the Terminal Alkyne Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can help to maintain a low concentration of the alkyne, thus disfavoring the bimolecular homocoupling reaction.[9]
Issue 2: Meyer-Schuster vs. Rupe Rearrangement in Propargyl Alcohol Oxidation

Symptom: When synthesizing an α,β-acetylenic ketone from a tertiary propargylic alcohol via a Meyer-Schuster type rearrangement, you observe the formation of an α,β-unsaturated methyl ketone instead of the expected aldehyde.[11]

Causality: The Meyer-Schuster rearrangement is an acid-catalyzed conversion of propargylic alcohols to α,β-unsaturated carbonyl compounds.[11] For secondary and tertiary internal propargyl alcohols, this typically yields α,β-unsaturated ketones. However, for tertiary alcohols containing a terminal alkyne, a competing reaction known as the Rupe rearrangement can occur, leading to the formation of α,β-unsaturated methyl ketones via an enyne intermediate.[11] The traditional use of strong acids often promotes the Rupe rearrangement.[11]

Reaction Diagram:

Meyer_Schuster_vs_Rupe cluster_0 Starting Material cluster_1 Reaction Conditions cluster_2 Products Tertiary_Alcohol Tertiary Propargylic Alcohol Strong_Acid Strong Acid Tertiary_Alcohol->Strong_Acid favors Mild_Catalyst Mild Lewis/Transition Metal Catalyst Tertiary_Alcohol->Mild_Catalyst favors Rupe_Product Rupe Product (α,β-Unsaturated Methyl Ketone) Strong_Acid->Rupe_Product MS_Product Meyer-Schuster Product (α,β-Unsaturated Ketone) Mild_Catalyst->MS_Product

Caption: Competition between Meyer-Schuster and Rupe rearrangements.

Actionable Solutions:

Solution Detailed Explanation
1. Use Milder Catalysts Instead of strong protic acids, employ milder Lewis acid or transition metal catalysts.[11] Catalysts based on gold, ruthenium, or silver have been shown to effectively promote the Meyer-Schuster rearrangement while suppressing the Rupe pathway.[11][19] Indium(III) chloride with microwave irradiation has also been reported to give excellent yields with good stereoselectivity.[11]
2. Modify the Substrate If possible, using a secondary propargylic alcohol instead of a tertiary one will favor the Meyer-Schuster rearrangement and avoid the Rupe pathway.
3. Optimize Reaction Conditions Carefully screen solvents and reaction temperatures. In some cases, lower temperatures may favor the desired Meyer-Schuster rearrangement.
Issue 3: Unwanted Michael Addition to the Ynone Product

Symptom: The isolated product shows evidence of addition across the carbon-carbon triple bond, resulting in an enone or a saturated ketone, and a lower yield of the desired ynone.

Causality: α,β-Acetylenic ketones are potent Michael acceptors due to the electron-withdrawing nature of the carbonyl group, which polarizes the triple bond.[20][21][23] Nucleophiles present in the reaction mixture, such as amines (often used as a base in Sonogashira couplings), alkoxides, or even water, can add to the β-carbon of the ynone in a 1,4-conjugate addition.[20][21]

Mechanistic Diagram:

Michael_Addition Ynone R-C≡C-C(=O)-R' Intermediate [R-C(Nu)=C⁻-C(=O)-R'] Ynone->Intermediate + Nucleophile Nucleophile Nu:⁻ Product R-C(Nu)=CH-C(=O)-R' Intermediate->Product + H⁺

Caption: Mechanism of Michael addition to an ynone.

Actionable Solutions:

Solution Detailed Explanation
1. Choose a Non-Nucleophilic Base If a base is required, select one that is sterically hindered and non-nucleophilic. For example, in Sonogashira couplings, diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used, but if Michael addition is a problem, a bulkier base like 2,6-lutidine or a weaker inorganic base such as K₂CO₃ or Cs₂CO₃ might be a better choice.
2. Control Reaction Temperature Michael additions are often favored at higher temperatures. Running the reaction at a lower temperature may slow down the rate of the unwanted Michael addition more than the desired synthesis reaction.
3. Minimize Excess Nucleophiles Use the minimum necessary amount of any nucleophilic reagents (e.g., amine base).
4. In Situ Protection/Derivatization In some cases, it may be possible to perform a subsequent reaction in the same pot that consumes the ynone as it is formed, preventing its decomposition via Michael addition. This is a more advanced strategy that depends on the overall synthetic goal.
Issue 4: Hydration of the Alkyne Moiety

Symptom: You observe the formation of a 1,3-dicarbonyl compound as a byproduct.

Causality: The alkyne triple bond in ynones can undergo hydration in the presence of water and an acid or metal catalyst, leading to the formation of an enol which then tautomerizes to the more stable 1,3-dicarbonyl compound.[25][26][27][28] This is particularly a risk during acidic workup procedures.

Actionable Solutions:

Solution Detailed Explanation
1. Use Anhydrous Conditions Ensure that all solvents and reagents are rigorously dried before use to minimize the amount of water present in the reaction mixture.
2. Avoid Strong Acids If an acidic workup is necessary, use a dilute solution of a weak acid and perform the extraction quickly at low temperatures to minimize the contact time of the ynone with the acidic aqueous environment. Alternatively, consider a non-acidic workup if possible.
3. Neutralize the Reaction Mixture Carefully Before workup, carefully neutralize the reaction mixture to a pH of ~7 to avoid both acid- and base-catalyzed hydration.
Issue 5: Oligomerization of the Terminal Alkyne

Symptom: A significant portion of your starting alkyne is converted into a complex mixture of higher molecular weight byproducts, often appearing as a baseline smudge or multiple spots on a TLC plate.

Causality: Terminal alkynes can undergo oligomerization or polymerization, especially in the presence of certain transition metal catalysts and at elevated temperatures.[29] The exact mechanism can vary depending on the catalyst system used.

Actionable Solutions:

Solution Detailed Explanation
1. Optimize Catalyst Loading Use the lowest effective catalyst loading. Higher concentrations of the catalyst can sometimes promote side reactions like oligomerization.
2. Control the Reaction Temperature Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures can often lead to increased oligomerization.
3. Modify the Catalyst System The choice of ligands on the metal catalyst can influence its propensity to cause oligomerization. Screening different ligands may help to suppress this side reaction.
4. Use a Protecting Group If oligomerization is a persistent issue, consider protecting the terminal alkyne (e.g., as a trimethylsilyl alkyne), performing the coupling, and then deprotecting in a subsequent step.
Issue 6: Acetylene-Allene Isomerization

Symptom: In addition to your desired ynone, you observe the formation of an allenic ketone isomer.

Causality: Ketoacetylenes that have a methylene group adjacent to the alkyne can undergo a thermodynamically favorable isomerization to the corresponding allene.[30] This is particularly a concern for heteropropargyl systems.[30]

Actionable Solutions:

Solution Detailed Explanation
1. Kinetic Control Run the reaction under conditions that favor kinetic control (e.g., lower temperatures, shorter reaction times) to isolate the desired ynone before it has a chance to isomerize.
2. Choice of Base and Solvent The choice of base and solvent can influence the rate of isomerization. Weaker bases and less polar solvents may disfavor the rearrangement.
3. Substrate Design If possible, design the synthetic route to avoid substrates that are prone to this type of isomerization.

Experimental Protocols

General Protocol for Copper-Free Sonogashira Coupling to Minimize Homocoupling

This protocol provides a general guideline for a copper-free Sonogashira coupling of an acyl chloride with a terminal alkyne. Note that optimization of specific reagents, solvents, and temperatures may be necessary for your particular substrate.

Step-by-Step Methodology:

  • Preparation: To a dried Schlenk flask under an argon atmosphere, add the acyl chloride (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand (if not using a pre-formed catalyst complex).

  • Solvent Addition: Add a degassed solvent (e.g., THF, toluene, or dioxane) to the flask.

  • Addition of Base: Add a degassed amine base (e.g., triethylamine or diisopropylethylamine, 2-3 equiv.).

  • Addition of Alkyne: Add the terminal alkyne (1.1-1.2 equiv.) to the reaction mixture. For highly reactive systems, consider slow addition via a syringe pump.

  • Reaction: Stir the reaction mixture at the appropriate temperature (ranging from room temperature to reflux, depending on the reactivity of the substrates) and monitor the progress by TLC or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature, dilute with an appropriate organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

Sources

Technical Support Center: Optimizing Temperature and Reaction Time for Alkyne Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for alkyne coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for optimizing temperature and reaction time in Sonogashira, Glaser, and Eglinton couplings. Our goal is to move beyond simple procedural lists and offer a deeper understanding of the causality behind experimental choices, ensuring the scientific integrity and success of your work.

Troubleshooting Guides & FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Sonogashira Coupling

The Sonogashira coupling is a powerful and versatile reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] However, its success is highly dependent on carefully controlled reaction conditions.

Question 1: My Sonogashira reaction is giving a low or no yield. How do temperature and reaction time contribute to this, and what should I do?

Answer:

Low or no yield in a Sonogashira coupling is a common issue that can often be traced back to suboptimal temperature and reaction time, which directly impact catalyst activity and stability.

  • Causality: The catalytic cycle of the Sonogashira reaction involves multiple steps, including oxidative addition, transmetalation, and reductive elimination.[2] Each of these steps has a specific activation energy, and therefore, the overall reaction rate is temperature-dependent.

    • Insufficient Temperature: If the temperature is too low, the catalytic cycle may proceed very slowly or stall altogether, leading to low conversion of starting materials. This is particularly true for less reactive aryl bromides and chlorides, which often require higher temperatures to undergo oxidative addition compared to the more reactive aryl iodides.[1]

    • Excessive Temperature: Conversely, excessively high temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[3][4] This inactive form of palladium will halt the reaction prematurely. High temperatures can also promote undesirable side reactions.

    • Inadequate Reaction Time: Even at an appropriate temperature, an insufficient reaction time will not allow the reaction to proceed to completion.

  • Troubleshooting Steps:

    • Systematic Temperature Screening: Begin by running the reaction at room temperature, especially when using highly reactive aryl iodides.[5] If the reaction is sluggish, incrementally increase the temperature in 10-20 °C intervals (e.g., 40 °C, 60 °C, 80 °C). Monitor the reaction progress by TLC or GC/MS at regular time points.

    • Consider the Substrates: For aryl bromides, starting temperatures of 60-80 °C are common, while aryl chlorides may require temperatures exceeding 100 °C, sometimes necessitating the use of microwave irradiation.[6]

    • Time Course Study: Once a suitable temperature is identified, perform a time course study to determine the optimal reaction time. This involves running the reaction and taking aliquots at various time points (e.g., 1, 2, 4, 8, and 24 hours) to find when the product yield plateaus.

    • Catalyst and Ligand Choice: If temperature optimization fails, consider that the thermal stability of your catalyst system may be the limiting factor. Bulky, electron-rich phosphine ligands can enhance the stability of the palladium catalyst at higher temperatures.[7]

Question 2: I am observing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I use temperature and reaction time to minimize this side reaction?

Answer:

Glaser coupling is a common side reaction in copper-cocatalyzed Sonogashira reactions, leading to the formation of a 1,3-diyne from the homocoupling of the terminal alkyne.[1][8] Temperature and reaction time are critical parameters to control in minimizing this undesired pathway.

  • Causality: The Glaser coupling is highly sensitive to the presence of oxygen and the concentration of the copper(I) acetylide intermediate.

    • Temperature Effects: Higher temperatures can accelerate the rate of both the desired Sonogashira coupling and the undesired Glaser coupling. However, the Glaser coupling is often more sensitive to temperature increases, especially in the presence of trace oxygen.

    • Reaction Time: Prolonged reaction times, particularly after the aryl halide has been consumed, can favor the Glaser coupling as the terminal alkyne remains in the presence of the active copper catalyst.

  • Troubleshooting Steps:

    • Lower the Reaction Temperature: Often, reducing the reaction temperature can significantly decrease the rate of Glaser coupling relative to the Sonogashira coupling. If you are running the reaction at an elevated temperature, try reducing it by 20 °C.

    • Slow Addition of the Alkyne: Instead of adding the entire amount of the alkyne at the beginning of the reaction, add it slowly over a period of several hours using a syringe pump. This maintains a low concentration of the alkyne, disfavoring the bimolecular homocoupling reaction.[3][4]

    • Minimize Reaction Time: As determined by your time course study, quench the reaction as soon as the starting aryl halide is consumed to prevent subsequent homocoupling.

    • Strictly Anaerobic Conditions: While not directly related to temperature and time, ensuring rigorously oxygen-free conditions is paramount to suppressing Glaser coupling.[8][9] This includes thorough degassing of solvents and running the reaction under an inert atmosphere (argon or nitrogen).[3]

    • Copper-Free Conditions: If homocoupling remains a persistent issue, the most effective solution is to switch to a copper-free Sonogashira protocol.[3][8]

ParameterLow/No YieldExcessive Glaser Coupling
Temperature Too low (insufficient activation) or too high (catalyst decomposition).Often too high, accelerating the homocoupling pathway.
Reaction Time Too short for the reaction to reach completion.Too long, allowing for homocoupling after the primary reaction is complete.
Solution Systematically screen temperatures and perform a time course study.Lower the reaction temperature and quench the reaction upon completion.
Glaser and Eglinton Couplings

The Glaser and Eglinton couplings are oxidative homocoupling reactions of terminal alkynes to form symmetrical 1,3-diynes. The primary difference lies in the copper source and oxidant.[6][10]

Question 3: My Glaser-Hay coupling is slow and gives a low yield. How should I optimize the temperature and reaction time?

Answer:

The Glaser-Hay coupling, a modification of the original Glaser coupling, typically uses a Cu(I) catalyst with a ligand like TMEDA (N,N,N′,N′-tetramethylethylenediamine) and oxygen as the oxidant.[5] Optimizing temperature and time is crucial for achieving high yields.

  • Causality: The rate-limiting step in the Glaser-Hay coupling is often the reoxidation of the copper catalyst by oxygen.[11] The reaction rate is therefore dependent on both the temperature and the efficiency of oxygen transfer into the reaction mixture.

    • Temperature: Increasing the temperature generally increases the reaction rate. However, for sensitive substrates, such as in bioconjugation, high temperatures can lead to degradation.[3] In some systems, an optimal temperature is found, after which further increases lead to side reactions or catalyst deactivation.

    • Reaction Time: The reaction needs sufficient time for the catalytic cycle to turn over multiple times. However, extended reaction times can lead to product degradation or the formation of byproducts, especially in the presence of reactive functional groups.[3]

  • Troubleshooting Steps:

    • Temperature Optimization: For standard organic synthesis, reactions are often run at room temperature to 60 °C. If the reaction is slow, a modest increase in temperature can be beneficial. For bioconjugations, it's crucial to balance reaction rate with the stability of the biomolecule. A study on Glaser-Hay bioconjugations found that room temperature (22 °C) was more effective than 4 °C, 30 °C, or 37 °C in maximizing coupling and minimizing degradation.[3]

    • Monitor Reaction Progress: Use TLC, LC-MS, or NMR to monitor the consumption of the starting alkyne and the formation of the diyne product. This will help you determine the point of maximum yield before potential degradation occurs.

    • Ensure Efficient Oxygen Supply: Since oxygen is the oxidant, ensuring its availability is critical. This can be achieved by stirring the reaction mixture vigorously to maximize surface area contact with the atmosphere or by bubbling air or oxygen through the reaction mixture. The rate of stirring can have a significant effect on the reaction rate.[4]

    • Solvent and Ligand Effects: The choice of solvent and ligand can significantly impact the reaction rate and required temperature. The copper-TMEDA complex is soluble in a wide range of solvents, offering versatility.[12]

Question 4: I am performing an Eglinton coupling for macrocyclization, but I am getting low yields of the desired cyclic product and a lot of oligomers. How can I use reaction time and temperature to favor cyclization?

Answer:

The Eglinton coupling uses a stoichiometric amount of a Cu(II) salt, such as copper(II) acetate, in a coordinating solvent like pyridine.[10] It is frequently used for intramolecular couplings to form macrocycles.

  • Causality: In macrocyclization, the desired intramolecular coupling is in competition with intermolecular coupling, which leads to the formation of linear oligomers and polymers.

    • High Dilution Principle: To favor the intramolecular reaction, the concentration of the starting material must be kept very low. This is typically achieved by the slow addition of the starting material to the reaction mixture over a long period.

    • Temperature: The temperature needs to be sufficient to overcome the activation energy for the coupling reaction but not so high that it promotes side reactions or degradation of the product. The optimal temperature will depend on the specific substrate and solvent.

    • Reaction Time: The total reaction time must be long enough to allow for the complete addition of the starting material and for the subsequent cyclization to occur.

  • Troubleshooting Steps:

    • Slow Addition is Key: The most critical factor for successful macrocyclization is the slow addition of the di-alkyne precursor to the reaction vessel. This is often done using a syringe pump over several hours (e.g., 4-24 hours).

    • Optimize Addition Rate and Total Reaction Time: Experiment with different addition rates. A slower addition rate will maintain a lower effective concentration, favoring cyclization. After the addition is complete, the reaction may need to be stirred for an additional period to ensure all the starting material has reacted. Monitor the reaction by LC-MS to determine the optimal total reaction time.

    • Temperature Control: Eglinton couplings are often performed at elevated temperatures (e.g., 50-80 °C) to ensure a reasonable reaction rate. However, the optimal temperature should be determined empirically for your specific system. Start with a moderate temperature (e.g., 60 °C) and adjust as needed based on the reaction progress and byproduct formation.

    • Solvent Choice: Pyridine is the traditional solvent for Eglinton couplings as it acts as both a solvent and a base. The choice of solvent can influence the conformation of the precursor, which can in turn affect the efficiency of cyclization.

Coupling TypeCommon Temperature RangeKey Time-Related Optimization
Sonogashira Room temperature to >100 °CTime course study to determine completion.
Glaser-Hay Room temperature to 60 °CMonitor for maximum yield before degradation.
Eglinton 50 °C to 80 °CSlow addition over several hours for macrocyclization.

Experimental Protocols

Protocol 1: General Workflow for Optimizing Temperature in a Sonogashira Coupling

This protocol outlines a systematic approach to finding the optimal temperature for a Sonogashira coupling of an aryl bromide with a terminal alkyne.

Materials:

  • Aryl bromide (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol)

  • Copper(I) iodide (0.04 mmol)

  • Anhydrous, degassed solvent (e.g., THF or DMF, 5 mL)

  • Anhydrous, degassed amine base (e.g., triethylamine, 3.0 mmol)

  • Schlenk flasks and standard Schlenk line equipment

  • TLC plates and GC/MS for analysis

Procedure:

  • Reaction Setup: In parallel, set up three oven-dried Schlenk flasks, each with a stir bar.

  • Inert Atmosphere: Place the flasks under an inert atmosphere of argon or nitrogen.

  • Addition of Solids: To each flask, add the aryl bromide, palladium catalyst, and copper(I) iodide.

  • Addition of Liquids: Add the degassed solvent and amine base to each flask via syringe.

  • Temperature Control: Place each flask in a pre-heated sand bath or heating block at three different temperatures (e.g., 40 °C, 60 °C, and 80 °C).

  • Initiation: Add the terminal alkyne to each flask dropwise via syringe.

  • Monitoring: At regular intervals (e.g., 1, 2, 4, and 8 hours), take a small aliquot from each reaction mixture, quench with saturated aqueous ammonium chloride, extract with an organic solvent, and analyze by TLC and/or GC/MS to determine the conversion and yield.

  • Analysis: Compare the results from the three temperatures to identify the optimal temperature that provides the best yield in a reasonable amount of time with minimal byproduct formation.

G cluster_setup Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis A Prepare 3 Schlenk flasks under inert atmosphere B Add aryl bromide, Pd catalyst, and CuI A->B C Add degassed solvent and base B->C D Set each flask to a different temperature (40, 60, 80°C) C->D E Add terminal alkyne D->E F Monitor reactions at t = 1, 2, 4, 8h via TLC/GC-MS E->F G Compare yield and byproduct formation F->G H Determine optimal temperature G->H

Caption: Workflow for Temperature Optimization in Sonogashira Coupling.

Mechanistic Considerations

Understanding the underlying mechanisms of these coupling reactions provides a logical framework for troubleshooting and optimization.

The Role of Temperature in the Sonogashira Catalytic Cycle

The Sonogashira reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5] Temperature influences the rate of each elementary step in these cycles.

Sonogashira_Cycle Pd0 Pd(0)L₂ PdII R¹-Pd(II)L₂-X Pd0->PdII Oxidative Addition (R¹-X) Temp dependent PdII_alkyne R¹-Pd(II)L₂-C≡CR² PdII->PdII_alkyne Transmetalation PdII_alkyne->Pd0 Reductive Elimination Product R¹-C≡C-R² PdII_alkyne->Product CuX CuX Cu_alkyne Cu-C≡CR² CuX->Cu_alkyne Deprotonation Cu_alkyne->PdII To Pd Cycle Alkyne H-C≡CR² Alkyne->Cu_alkyne Base Base Base->Cu_alkyne

Sources

Technical Support Center: Troubleshooting Low Conversion Rates in Ynone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Ynones are powerful intermediates in organic synthesis, prized for their versatility in constructing complex molecular architectures.[1] However, achieving high conversion rates in ynone synthesis can be a significant challenge. This guide provides a comprehensive troubleshooting resource for researchers encountering low yields, drawing upon established methodologies and field-proven insights to help you navigate the complexities of these reactions.

Frequently Asked Questions (FAQs)

Q1: My Sonogashira coupling reaction for ynone synthesis is showing low to no conversion. What are the most common culprits?

Low conversion in a Sonogashira coupling for ynone synthesis is a frequent issue. The primary factors to investigate are the catalyst system, reaction conditions, and the quality of your reagents.

A1: Common Culprits and Initial Checks:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Sonogashira reaction.[2][3]

    • Palladium(0) Species: Ensure you are using a true Pd(0) source or that your Pd(II) precatalyst is efficiently reduced in situ. The reaction mixture turning black immediately upon adding the base can sometimes indicate rapid decomposition of the palladium catalyst to palladium black, which is inactive.[4]

    • Ligand Degradation: Phosphine ligands are susceptible to oxidation. Use fresh, properly stored ligands.

    • Copper(I) Co-catalyst: The copper(I) source is crucial.[3] Use freshly purchased or purified CuI. Older bottles may contain oxidized copper species that are detrimental to the reaction.

  • Sub-optimal Reaction Conditions:

    • Temperature: Many Sonogashira reactions with aryl bromides require elevated temperatures to facilitate the rate-limiting oxidative addition step.[5] If you are running the reaction at room temperature or a low temperature, a gradual increase may be necessary.

    • Solvent: The choice of solvent is critical. While THF is common, it can sometimes promote the formation of palladium black.[4] Consider switching to or adding a co-solvent like triethylamine, which can also act as the base.[4]

    • Base: The amine base must be pure and dry. Distilling the amine before use can sometimes resolve issues.[4]

  • Reagent Quality:

    • Aryl Halide Reactivity: The reactivity of the aryl halide follows the trend I > Br > Cl.[3][4] If you are using an aryl bromide and experiencing difficulties, switching to the corresponding aryl iodide can significantly improve yields.[4]

    • Terminal Alkyne Purity: Ensure your terminal alkyne is free of impurities, especially those that could poison the catalyst.

    • Moisture and Oxygen: While some modern protocols are more robust, traditional Sonogashira couplings are sensitive to air and moisture.[6] Employing standard Schlenk techniques or working in a glovebox can be beneficial. Degassing your solvents is a critical step.[4]

Q2: I'm observing multiple byproducts in my reaction mixture. What are the likely side reactions and how can I minimize them?

The formation of byproducts is a clear indicator of non-optimal reaction conditions or competing reaction pathways.

A2: Identifying and Mitigating Side Reactions:

  • Homocoupling of the Alkyne (Glaser Coupling): This is a very common side reaction, especially in the presence of copper and oxygen, leading to the formation of a diyne.

    • Mitigation: Rigorously exclude oxygen from your reaction by using degassed solvents and maintaining an inert atmosphere (e.g., argon or nitrogen).

  • Hydrolysis of the Acyl Chloride: If you are using an acyl chloride as your electrophile, it can react with any trace water in the reaction mixture.

    • Mitigation: Use anhydrous solvents and reagents. Ensure your glassware is thoroughly dried.

  • Double Addition to the Ynone Product: The newly formed ynone can sometimes undergo a subsequent reaction, such as a Giese-type addition of a second acyl radical.[7][8]

    • Mitigation: In photochemical syntheses, the addition of a co-solvent like acetone has been shown to suppress this side reaction.[7][8] For other methods, optimizing the stoichiometry of the reactants is key.

  • Decomposition of Starting Materials or Product: Ynones themselves can be unstable under certain conditions.

    • Mitigation: Monitor the reaction progress closely (e.g., by TLC or LC-MS) to avoid prolonged reaction times at high temperatures.

In-depth Troubleshooting Guides

Guide 1: Optimizing the Catalyst System for Sonogashira Coupling

The choice and handling of the catalyst system are paramount for a successful Sonogashira reaction.

Problem: Consistently low yields despite using standard Sonogashira conditions.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for catalyst system optimization.

Detailed Steps & Explanations:

  • Evaluate the Palladium Catalyst:

    • Rationale: The oxidative addition of the aryl halide to the Pd(0) species is often the first and most critical step. If the active Pd(0) concentration is low, the reaction will not proceed efficiently.

    • Action: Discard old bottles of palladium catalysts. For Pd(PPh₃)₄, which can degrade over time, consider using a more stable Pd(II) precatalyst like PdCl₂(PPh₃)₂.[2] For particularly challenging couplings, catalysts with more robust ligands, such as those incorporating dppf (1,1'-bis(diphenylphosphino)ferrocene), can be effective.[5]

  • Assess the Copper Co-catalyst:

    • Rationale: The copper acetylide is a key intermediate in the catalytic cycle. Oxidized copper species can inhibit the reaction and promote unwanted side reactions like Glaser coupling.

    • Action: Use a fresh bottle of CuI. If in doubt, purify the CuI according to standard procedures.

  • Consider Ligand Effects:

    • Rationale: The phosphine ligands stabilize the palladium center and influence its reactivity. For electron-rich or sterically hindered aryl bromides, standard PPh₃ ligands may not be sufficient.

    • Action: Switching to a ligand like dppf can sometimes improve the rate of oxidative addition and lead to better yields.[5]

Guide 2: The Critical Role of Base and Solvent Selection

The reaction medium plays a crucial role in the outcome of ynone synthesis.

Problem: Reaction stalls or produces significant byproducts.

Parameter Optimization Table:

ParameterCommon ChoicesRationale & Troubleshooting Insights
Base Triethylamine (Et₃N), Diisopropylamine (DIPA), Cs₂CO₃, K₂CO₃The base neutralizes the HX byproduct and facilitates the deprotonation of the terminal alkyne.[3] Amine bases often serve as both the base and a co-solvent. If you suspect your amine base is impure, distillation is recommended.[4] For sensitive substrates, inorganic bases like Cs₂CO₃ can be a milder alternative.[9]
Solvent THF, DMF, Dioxane, Toluene, or neat amineThe solvent must solubilize all reactants and catalysts. For Sonogashira reactions, polar aprotic solvents like DMF can be effective but may require higher temperatures.[5] In some cases, running the reaction in neat triethylamine can be advantageous.[4] If you observe catalyst decomposition (e.g., formation of palladium black), switching from THF to a different solvent system is a good strategy.[4]

Experimental Protocol: Solvent and Base Screening

  • Set up a parallel reaction array with your standard substrates and catalyst system.

  • In separate vials, test different combinations of solvents and bases (e.g., Et₃N in THF, DIPA in DMF, Cs₂CO₃ in dioxane).

  • Run the reactions at your standard temperature and monitor by TLC or LC-MS at regular intervals.

  • Analyze the results to identify the solvent/base combination that gives the highest conversion to the desired ynone with the fewest byproducts.

Guide 3: Alternative Ynone Synthesis Strategies

If the Sonogashira coupling proves intractable for your specific substrates, several alternative methods for ynone synthesis exist.[10][11]

1. Acyl Chlorides and Potassium Alkynyltrifluoroborates:

  • Description: This metal-free method involves the reaction of an acyl chloride with a potassium alkynyltrifluoroborate salt in the presence of a Lewis acid like boron trichloride.[12][13]

  • Advantages: This technique often tolerates a wider variety of functional groups compared to some transition-metal-catalyzed methods.[14]

  • Troubleshooting:

    • Ensure the potassium alkynyltrifluoroborate salt is pure and dry.

    • The dropwise addition of boron trichloride is important for controlled reaction.[13]

    • Sonication can sometimes improve the formation of the reactive intermediate.[12][13]

Experimental Protocol: Ynone Synthesis via Alkynyltrifluoroborates [12][13]

  • To a clean vial with a magnetic stir bar, add the potassium alkynyltrifluoroborate salt (1.5 equivalents).

  • Add anhydrous DCM to create a 0.3 M solution.

  • Add 1.0 M boron trichloride solution (1.5 equivalents) dropwise at room temperature with stirring.

  • Stir the reaction for an additional 20 minutes.

  • Add the desired acyl chloride (1.0 equivalent) and continue stirring at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup by quenching with cold water and extracting with ethyl acetate.[12][13]

  • Dry the organic layer, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[12]

2. Photochemical Synthesis from Aldehydes:

  • Description: This method utilizes a photocatalyst, such as tetrabutylammonium decatungstate (TBADT), to generate an acyl radical from an aldehyde, which then couples with an alkynyl sulfone.[7][8]

  • Advantages: This approach avoids the use of palladium and copper catalysts and can be highly chemoselective, tolerating functional groups like aryl bromides and boronic esters that are challenging in Sonogashira reactions.[8]

  • Troubleshooting:

    • The choice of solvent is critical. A mixture of acetonitrile and acetone can suppress the formation of double-addition byproducts.[7][8]

    • Ensure a sufficient photon flux by using an appropriate light source and reactor setup.

Purification of Ynones

Ynones can sometimes be challenging to purify due to their reactivity.

General Guidance:

  • Flash Column Chromatography: This is the most common method for purifying ynones.[12]

    • Solvent System: A mixture of hexanes and ethyl acetate is typically suitable, with the ratio adjusted based on the polarity of the ynone.[12] A retention factor (Rf) of around 0.5 on TLC is often a good starting point for separation.[12][13]

    • Pentane Wash: For ynones prepared from electron-poor acyl chlorides, a pentane wash on a short silica column can be effective for removing nonpolar impurities.[12][13]

  • Aqueous Workup: Before chromatography, a standard aqueous workup is essential to remove inorganic salts and water-soluble impurities. This typically involves quenching the reaction with water, extracting with an organic solvent (e.g., ethyl acetate), and washing with water and brine.[12][13]

Characterization

Confirming the structure and purity of your final ynone product is a critical final step.

TechniqueKey Observables
¹³C NMR Look for the characteristic carbonyl carbon peak around 177 ppm and the two sp-hybridized carbons of the alkyne near 87 and 93 ppm.[13]
Infrared (IR) Spectroscopy The carbonyl stretch of an ynone typically appears in the range of 1600-1650 cm⁻¹ due to conjugation with the triple bond.[13]
High-Resolution Mass Spectrometry (HRMS) Provides an accurate mass measurement to confirm the molecular formula of the synthesized ynone.[13]

By systematically addressing these common issues and considering alternative synthetic strategies, researchers can significantly improve their success rates in ynone synthesis.

References

  • Taylor, C. L., & Bolshan, Y. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52401. [Link]

  • Taylor, C. L., & Bolshan, Y. (2015). ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. ChemInform, 46(36). [Link]

  • Various Authors. (n.d.). Optimisation of reaction conditions for the synthesis of ynone 3a. ResearchGate. [Link]

  • JoVE. (2022, August 20). Synthesis Of Ynones From Acyl Chlorides & Potassium Alkynyltrifluoroborate Salts l Protocol Preview [Video]. YouTube. [Link]

  • Various Authors. (n.d.). Optimization conditions for the synthesis of ynones. a. ResearchGate. [Link]

  • Various Authors. (n.d.). Synthesis of Ynones and Recent Application in Transition-Metal-Catalyzed Reactions. ResearchGate. [Link]

  • Griese, J. J., et al. (2022). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. The Journal of Organic Chemistry, 87(19), 12879–12887. [Link]

  • Griese, J. J., et al. (2022). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. Europe PMC. [Link]

  • Li, J., et al. (2020). Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New Journal of Chemistry, 44(30), 12935-12939. [Link]

  • Wang, Y., et al. (2010). A Mild, One-Pot Synthesis of 4-Quinolones via Sequential Pd-Catalyzed Amidation and Base-Promoted Cyclization. Organic Letters, 12(19), 4340–4343. [Link]

  • Wikipedia contributors. (n.d.). Ynone. In Wikipedia. Retrieved from [Link]

  • Various Authors. (n.d.). Optimization of the reaction conditions a. ResearchGate. [Link]

  • Reddit community. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. [Link]

  • Reddit community. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. [Link]

  • Dong, G. research group. (2014, October 1). Ynone Preparation and Applications. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]

  • Wikipedia contributors. (n.d.). Sonogashira coupling. In Wikipedia. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. [Link]

Sources

Preventing polymerization of alkynes during synthesis and storage

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for alkyne handling. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the synthesis and storage of alkynes. Unwanted polymerization can lead to yield loss, product contamination, and significant safety hazards. This resource provides in-depth, field-proven insights and troubleshooting protocols to ensure the stability and integrity of your acetylenic compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental principles behind alkyne instability.

Q1: Why are my alkynes polymerizing? What are the primary mechanisms?

Alkynes, particularly terminal alkynes and those with activating functional groups, are prone to polymerization through several mechanisms. Understanding the trigger is the first step in prevention.

  • Radical Polymerization: This is a common pathway initiated by trace impurities, light, or heat. The process involves the classic steps of initiation, propagation, and termination. The conjugated polyacetylene backbone formed is often highly colored, leading to the characteristic darkening or "tarring" of the sample.[1][2]

  • Transition Metal-Catalyzed Polymerization: Trace amounts of transition metals (e.g., copper, palladium, rhodium, nickel) are potent catalysts for alkyne polymerization.[3][4][5] This is a significant concern if your synthesis involved metal catalysts that were not completely removed. For instance, copper can catalyze the oxidative dimerization of terminal alkynes (Glaser coupling), which can propagate into larger polymers.[6]

  • Thermal Polymerization/Decomposition: At elevated temperatures, alkynes can undergo polymerization or decomposition, which can be violent and explosive, especially for acetylene itself.[7][8] The reaction is often autocatalytic and exothermic. For polyynes, longer chains are progressively less stable.[9]

  • Anionic Polymerization: While less common for simple alkynes, those substituted with strong electron-withdrawing groups can be susceptible to anionic polymerization.[1]

Q2: What is the difference between an inhibitor and a stabilizer?

While often used interchangeably, their roles can be distinct.

  • Inhibitor: A substance that stops or severely retards polymerization.[] Inhibitors are typically radical scavengers (e.g., BHT, hydroquinone) that interrupt the chain reaction. They are added in parts-per-million (ppm) concentrations.

  • Stabilizer: A substance that prevents degradation from external factors. For alkynes, this can include preventing explosive decomposition. For example, acetylene is stabilized by dissolving it in acetone or dimethylformamide (DMF) within a porous mass inside a cylinder to prevent the formation of pockets of pure, shock-sensitive gas.[11][12] Bulky end-groups on polyynes also act as stabilizers by preventing close approach of the reactive chains.[13]

Q3: My alkyne is a terminal alkyne. Is it more or less stable than an internal alkyne?

Terminal alkynes (R-C≡C-H) are generally less stable and more reactive than internal alkynes (R-C≡C-R'). The acidic proton on the sp-hybridized carbon makes them susceptible to a unique set of reactions, including:

  • Formation of explosive metal acetylides: The acidic proton can be displaced by heavy metals like copper(I), silver, and mercury to form highly shock-sensitive acetylides.[8] It is critical to avoid contact with these metals, especially in piping or reactors.[8][14]

  • Higher propensity for polymerization: The terminal C-H bond can participate in various catalytic cycles, making terminal alkynes more prone to polymerization than their internal counterparts.

Part 2: Troubleshooting Guide & Protocols

This section provides solutions to specific experimental problems.

Scenario 1: "During my reaction workup, the product started turning dark brown/black."

Problem: This is a classic sign of uncontrolled polymerization, likely initiated by heat, air exposure, or residual catalyst.

Troubleshooting Steps:

  • Lower the Temperature: Immediately cool the reaction mixture. Polymerization rates are highly temperature-dependent.

  • Ensure Inert Atmosphere: If not already done, blanket the mixture with an inert gas (Nitrogen or Argon). Oxygen can initiate radical formation, and for some inhibitors like hydroquinone, oxygen is required for activation, but uncontrolled exposure is detrimental.[]

  • Add an Inhibitor: If compatible with your downstream processing, add a radical inhibitor immediately.

  • Prepare Inhibitor Stock: Have a stock solution of 1% Butylated hydroxytoluene (BHT) or phenothiazine in a compatible, peroxide-free solvent (e.g., THF, toluene) ready.

  • Cool the Reaction: Place the flask in an ice bath.

  • Add Inhibitor: Under a positive pressure of inert gas, add the inhibitor solution dropwise until a concentration of 100-200 ppm is reached.

  • Proceed Quickly: Continue with your workup and purification as rapidly as possible. Do not leave the unpurified material sitting for extended periods.

Scenario 2: "How do I safely remove a transition metal catalyst after my synthesis?"

Problem: Incomplete removal of catalysts (e.g., Pd from a Sonogashira coupling) is a primary cause of polymerization during storage.

Recommended Methods:

  • Aqueous Washes: Use washes with solutions that can chelate the metal. An ammonium chloride wash can help remove copper, while washes with aqueous ethylenediaminetetraacetic acid (EDTA) can sequester various metals.

  • Specialized Scavengers: Use silica-functionalized metal scavengers (e.g., silica-thiol, silica-amine) or polymer-supported scavengers. These can be stirred with the crude product solution and then simply filtered off.

  • Activated Carbon: Stirring the crude product in a solution with a small amount of activated charcoal can effectively adsorb residual palladium catalysts.[15]

  • Thorough Chromatography: Meticulous flash column chromatography is often the most effective method. Ensure the silica gel is neutral, as acidic or basic silica can sometimes promote degradation of sensitive compounds.

Scenario 3: "What are the best practices for long-term storage of a synthesized alkyne?"

Problem: An alkyne that is pure post-synthesis can degrade or polymerize over weeks or months if stored improperly.

Storage Protocol & Decision Workflow:

The optimal storage conditions depend on the alkyne's structure and purity.

AlkyneStorage start Alkyne Purified check_metal Trace Metals Present? start->check_metal is_terminal Terminal Alkyne? is_conjugated Conjugated or Electron-Rich? is_terminal->is_conjugated Yes is_solid Solid or Liquid? is_terminal->is_solid No (Internal) is_conjugated->is_solid No storage_B Store as Dilute Solution in Degassed Solvent -20°C, Add Inhibitor is_conjugated->storage_B Yes storage_A Store Neat, -20°C Inert Atmosphere Add BHT (100 ppm) is_solid->storage_A Solid is_solid->storage_B Liquid storage_C Store Neat, 5°C Inert Atmosphere Monitor Regularly is_solid->storage_C Internal & Not Conjugated C C check_metal->is_terminal No repurify Re-purify to Remove Metals check_metal->repurify Yes repurify->is_terminal

Caption: Decision workflow for selecting the appropriate alkyne storage conditions.

Step-by-Step Storage Procedure:

  • Confirm Purity: Ensure the alkyne is free from solvents and, most importantly, residual metal catalysts.

  • Select an Inhibitor: For general-purpose radical inhibition, BHT is an excellent choice as it is non-acidic and readily soluble in organic compounds. See the table below for other options.

  • Inert Atmosphere is Crucial: Degas the storage solvent (if any) and the container by bubbling argon or nitrogen through it or by using freeze-pump-thaw cycles.

  • Container: Use an amber glass vial with a Teflon-lined cap to protect from light.

  • Labeling: Clearly label the vial with the compound name, date, purity, and the type and concentration of inhibitor added.

  • Temperature: Store at -20°C in a freezer that is not frost-free (to avoid temperature cycling).

InhibitorTypical ConcentrationMechanismNotes
Butylated hydroxytoluene (BHT) 50 - 200 ppmRadical ScavengerExcellent general-purpose inhibitor; easily removed by chromatography or vacuum.
Hydroquinone 100 - 500 ppmRadical ScavengerRequires trace oxygen to be effective; can be acidic.[]
Phenothiazine 100 - 1000 ppmRadical ScavengerHighly effective but can be more difficult to remove.
Diethylhydroxylamine 100 - 500 ppmRadical ScavengerVolatile and water-soluble, making it useful in some systems.[]
Part 3: Analytical Detection of Early-Stage Polymerization

Detecting oligomerization before it becomes a visible problem can save a sample.

Q4: How can I detect low levels of polymerization in my "pure" alkyne sample?

Visual inspection is not enough. Use spectroscopic and chromatographic methods to check for the formation of small oligomers.

  • Nuclear Magnetic Resonance (NMR): In ¹H NMR, the appearance of broad signals in the olefinic region (5-7 ppm) or a general broadening of all signals can indicate the onset of oligomerization.

  • Gel Permeation Chromatography (GPC): This is a very sensitive technique for detecting higher molecular weight species. The appearance of a shoulder or a new peak at a shorter retention time than your monomer is a clear sign of oligomer formation.

  • Mass Spectrometry (e.g., MALDI-TOF): This technique can identify specific oligomers (dimers, trimers, etc.) and confirm the presence of unwanted polymerization products.[16][17]

  • UV-Vis Spectroscopy: As conjugated systems form, new absorptions will appear at longer wavelengths (a bathochromic shift). This is particularly useful for detecting the formation of polyene structures from alkyne polymerization.

QC_Workflow Sample Stored Alkyne Sample NMR ¹H NMR Analysis Sample->NMR GPC GPC Analysis Sample->GPC Decision Broad Signals or High MW Shoulder? NMR->Decision GPC->Decision Result_Good Sample OK Proceed with Use Result_Bad Oligomers Detected! Re-purify Sample Decision->Result_Good No Decision->Result_Bad Yes

Caption: A simple workflow for routine quality control of stored alkyne samples.

References
  • The Safe Transport, Use and Storage of Acetylene Cylinders. EIGA.

  • Acetylene safety. BOC.

  • Safe Handling of Acetylene Gas. HSSE World.

  • Acetylene Safety Tips: Handling and Storage Best Practices. nexAir.

  • How to Handle and Store Acetylene Cylinders. Rexarc.

  • Advances in Transition-Metal-Catalyzed Synthesis of Alkyne Polymers. ResearchGate.

  • Kinds of Reactivity: Recent Breakthroughs in Metal-Catalyzed Alkyne Chemistry. PMC - NIH.

  • Transition metal acetylide catalysts for polymerization of alkynes. ResearchGate.

  • Transition metal alkyne complex. Wikipedia.

  • Notes On Alkynes: Reactions. NextGurukul.

  • Alkyne Polymerization. ResearchGate.

  • Polyyne. Wikipedia.

  • Mechanochemical and Transition-Metal-Catalyzed Reactions of Alkynes. MDPI.

  • Alkyne Reactions: Coupling, Polymerisation, Examples. StudySmarter.

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. ACS Publications.

  • Polymerization of Alkenes. Chemistry LibreTexts.

  • Inhibition of Spontaneous Decomposition of Acetylene by Hydrocarbon and Hydrogen. ResearchGate.

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. PMC - NIH.

  • Acetylene - Code of Safety. BIS.

  • Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. Journal of the American Chemical Society.

  • Polyyne[18]Rotaxanes: Synthesis via Dicobalt Carbonyl Complexes and Enhanced Stability. PMC - NIH.

  • Alkynes. KPU Pressbooks.

  • Strategies for synthesizing long polyynes. ResearchGate.

  • Thermal crosslinking of acetylene-containing polymers obtained by radical polymerization of aromatic enynes. ResearchGate.

  • Polyyne Rotaxanes: Stabilization by Encapsulation. PMC - PubMed Central.

  • Alkyne Polymers from Stable Butatriene Homologues: Controlled Radical Polymerization of Vinylidenecyclopropanes. ChemRxiv.

  • Terminal alkyne synthesis by C-C coupling. Organic Chemistry Portal.

  • Synthesis of Alkynes. Chemistry LibreTexts.

  • Polymerization Inhibitors. BOC Sciences.

  • Hazards in handling acetylene in chemical processes, particularly under pressure. IChemE.

  • Acetylene. Wikipedia.

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Journal of the American Chemical Society.

  • Advances and Challenges in User-friendly Alkyne Metathesis Catalysts. MDPI.

  • Cyclic polymers from alkynes: a review. PMC - PubMed Central.

  • Monodisperse Molecular Models for the sp Carbon Allotrope Carbyne. ACS Publications.

  • Alkyne Synthesis Challenge Not as Straightforward as it Might Seem. YouTube.

  • High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. PMC - NIH.

  • Synthesis of terminal alkynes. YouTube.

  • Synthesis and Characterization of Alkyne-Functionalized Photo-Cross-Linkable Polyesters. PMC - NIH.

  • Polymerization Inhibitors. ChemScene.

  • An In-depth Technical Guide to the Discovery and Synthesis of Alkyne Compounds. Benchchem.

  • Method for stabilizing acetylene. Google Patents.

  • Synthesis using alkynes. Khan Academy.

  • Synthesis of Alkynes. YouTube.

  • Reactions of Alkynes. Master Organic Chemistry.

  • Alkynes. MedchemExpress.com.

  • CHARACTERIZATION OF SOME TERMINAL ALIPHATIC ALKYNE OLIGOMERS BY HIGH FIELD 13C N. M. R. SPECTROSCOPY. King Fahd University of Petroleum & Minerals.

  • Selective detection of alkenes or alkynes. Google Patents.

  • Exploration of Alkyne-Based Multilayered 3D Polymers and Oligomers. MDPI.

Sources

Identifying impurities in ethyl hex-2-ynoate via GC-MS analysis

Author: BenchChem Technical Support Team. Date: January 2026

An indispensable tool in the arsenal of researchers and drug development professionals is Gas Chromatography-Mass Spectrometry (GC-MS), a high-fidelity technique for the separation, identification, and quantification of volatile and semi-volatile compounds. The purity of chemical intermediates, such as ethyl hex-2-ynoate, is paramount to the safety, efficacy, and reproducibility of final pharmaceutical products. Even trace-level impurities can alter biological activity or lead to unforeseen side reactions.

This technical support guide provides in-depth, practical answers and troubleshooting strategies for identifying impurities in this compound using GC-MS. As Senior Application Scientists, we bridge the gap between theory and practice, offering insights grounded in both established scientific principles and extensive field experience.

Frequently Asked Questions (FAQs)

This section addresses the most common questions encountered when developing and executing a GC-MS method for the purity analysis of this compound.

Q1: What are the most likely impurities I should be looking for in my this compound sample?

A1: Impurities in a synthetic compound can originate from several sources. A systematic approach involves considering the entire lifecycle of the compound, from synthesis to storage.

  • Unreacted Starting Materials: Depending on the synthetic route, common starting materials like hex-2-ynoic acid and ethanol could be present.

  • Reaction Byproducts: Side reactions can introduce structurally related compounds. For instance, if the synthesis involves steps similar to other esterifications or alkylations, byproducts from unintended condensations or eliminations may be present.[1]

  • Isomers:

    • Positional Isomers: Isomers such as ethyl hex-3-ynoate or ethyl hex-5-ynoate could form depending on the synthetic precursors and reaction conditions.

    • Geometric Isomers: If the triple bond is partially reduced during synthesis or workup, you may find (E)- and (Z)-ethyl hex-2-enoate. The NIST Chemistry WebBook contains spectral data for ethyl (E)-2-hexenoate, which can be a useful reference.[2]

  • Degradation Products: Esters are susceptible to hydrolysis, especially in the presence of moisture. This would lead to the formation of hex-2-ynoic acid and ethanol.

  • Solvent Residues: Residual solvents from the reaction or purification steps (e.g., methylene chloride, ethyl acetate, hexane) are common process-related impurities.

Q2: How do I select the appropriate GC column for analyzing this compound and its potential impurities?

A2: Column selection is the most critical factor for achieving a successful chromatographic separation.[3] The principle of "like dissolves like" is a good starting point.[4]

  • Stationary Phase: this compound is a moderately polar compound due to the ester functional group. Therefore, a mid-polarity column is often the best choice.

    • Recommended Starting Point: A 5% phenyl-methylpolysiloxane phase (e.g., HP-5MS, DB-5MS, TG-5MS) is highly versatile and robust. It separates compounds primarily by boiling point but offers enough polarity to resolve components with minor differences in polarity.[5] For most routine purity analyses, this is the recommended phase.

    • Alternative for Polar Impurities: If you suspect the presence of more polar impurities, like the hydrolysis product hex-2-ynoic acid, a column with higher polarity, such as a polyethylene glycol (WAX) phase, may provide better peak shape and resolution for these specific compounds.[6]

  • Column Dimensions: For standard analyses, a column with the following dimensions provides a good balance between resolution, speed, and sample capacity:[7]

    • Length: 30 m

    • Internal Diameter (I.D.): 0.25 mm

    • Film Thickness: 0.25 µm

Q3: What are the key GC-MS parameters I need to optimize for this analysis?

A3: Optimizing your instrument parameters is crucial for achieving good sensitivity, peak shape, and resolution.

  • Injector Temperature: Set to 250 °C. This is hot enough to ensure rapid vaporization of the analyte and its impurities without causing thermal degradation.

  • Carrier Gas: Use Helium at a constant flow rate of approximately 1.0-1.2 mL/min. This provides good efficiency and is compatible with mass spectrometers.

  • Oven Temperature Program: A temperature ramp is essential to separate compounds with different boiling points. A typical program would be:

    • Initial Temperature: 50 °C, hold for 2 minutes (to resolve volatile solvents).

    • Ramp: Increase temperature at 15 °C/min to 280 °C.

    • Final Hold: Hold at 280 °C for 5-10 minutes (to elute any high-boiling impurities and clean the column).

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Standard Electron Ionization (EI) at 70 eV.

    • Scan Range: 35 to 400 m/z. This range will capture the molecular ion of this compound (m/z 140) and a wide array of potential lower and higher mass fragments and impurities.

Q4: How do I interpret the mass spectrum of this compound? What are the characteristic fragments?

A4: The mass spectrum provides a molecular fingerprint. For this compound (C₈H₁₂O₂, MW: 140.18), you should look for several key features in the EI mass spectrum.

  • Molecular Ion (M⁺·): The peak at m/z 140 corresponds to the intact molecule with one electron removed. Its presence is crucial for confirming the molecular weight.

  • Key Fragmentation Pathways: Esters undergo predictable fragmentation patterns.[8][9]

    • Loss of the Ethoxy Group (-OCH₂CH₃): This is often a prominent fragmentation, resulting in an acylium ion at m/z 95 ([M-45]⁺). This is a strong indicator of an ethyl ester.

    • Loss of an Ethyl Radical (-CH₂CH₃): Cleavage of the ethyl group from the ester results in a peak at m/z 111 ([M-29]⁺).

    • McLafferty Rearrangement: This rearrangement involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by cleavage. This would result in a characteristic peak at m/z 86 .

    • Cleavage Alpha to the Triple Bond: Fragmentation of the propyl group at the other end of the molecule can lead to the loss of a propyl radical, resulting in a fragment at m/z 97 ([M-43]⁺).

Final identification should always be confirmed by matching the acquired spectrum against a reliable spectral library, such as the NIST/EPA/NIH Mass Spectral Library or the Wiley Registry of Mass Spectral Data.[10][11]

Troubleshooting Guide: Common GC-MS Issues

This guide provides solutions to specific problems you may encounter during your analysis.

  • Issue 1: I see peak tailing, especially for my main this compound peak.

    • Possible Cause: Active sites in the injector liner or the front of the GC column. The ester group can interact with acidic sites (silanols) on the glass surfaces.

    • Solution:

      • Perform Inlet Maintenance: Replace the injector liner with a new, deactivated liner. Using a liner with glass wool can aid in vaporization and trap non-volatile residues.[12]

      • Trim the Column: Cut the first 10-15 cm from the front of the column. This removes accumulated non-volatile residue and active sites.

      • Check for Leaks: Air leaks can damage the column's stationary phase, creating active sites. Perform a leak check on the system.[12][13]

  • Issue 2: My chromatogram shows a noisy or rising baseline.

    • Possible Cause: Column bleed or contamination in the carrier gas or injector.

    • Solution:

      • Condition the Column: Heat the column to its maximum isothermal temperature (or 20 °C above your final ramp temperature) for a few hours with carrier gas flowing but disconnected from the detector. This removes volatile contaminants.

      • Check Gas Purity: Ensure you are using high-purity (99.999% or better) helium. Install or replace carrier gas filters to remove oxygen, moisture, and hydrocarbons. Oxygen is particularly damaging to the stationary phase at high temperatures.[14][15]

      • Clean the Injector: If the problem persists, the injector port may need to be cleaned.

  • Issue 3: I don't see a molecular ion peak (m/z 140) for my compound.

    • Possible Cause: The molecular ion of some compounds is unstable and fragments completely upon ionization.

    • Solution:

      • Check for Expected Fragments: Even without a molecular ion, the presence of key fragments like m/z 95 ([M-45]⁺) and m/z 111 ([M-29]⁺) can provide strong evidence for the compound's identity.

      • Lower Ionization Energy: If your instrument allows, reducing the electron energy from 70 eV to a lower value (e.g., 20-30 eV) can sometimes reduce fragmentation and allow the molecular ion to be observed, albeit with lower overall sensitivity.

      • Consider Soft Ionization: If available, using a soft ionization technique like Chemical Ionization (CI) will almost always produce a strong protonated molecule peak ([M+H]⁺ at m/z 141), confirming the molecular weight.

  • Issue 4: The library search for an unknown peak gives a low match score (<80%).

    • Possible Cause: The compound is not in the library, or the spectrum is distorted due to co-elution or background interference.

    • Solution:

      • Manual Interpretation: Do not rely solely on the library match. Manually interpret the spectrum. Look at the molecular ion (if present) and the fragmentation pattern to deduce the class of compound. Is it an alkane, an ester, an alcohol?

      • Check for Co-elution: Examine the peak shape. If it is not symmetrical, two or more components may be eluting together. Try to improve the chromatography by slowing the oven ramp rate.

      • Background Subtraction: Ensure you are using proper background subtraction on your peak to get a "clean" mass spectrum before sending it to the library search.

Visualizations and Protocols

Workflow for Impurity Identification

The following diagram outlines the systematic process for identifying an unknown peak in your chromatogram.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Spectral Analysis cluster_2 Phase 3: Hypothesis & Confirmation start Run Sample via Optimized GC-MS Method detect Detect Unknown Peak in Chromatogram start->detect bkg_subtract Perform Background Subtraction detect->bkg_subtract library_search Search Spectrum Against NIST/Wiley Libraries bkg_subtract->library_search manual_interp Manually Interpret Fragmentation Pattern bkg_subtract->manual_interp decision High Match Score? (>85%) library_search->decision propose_struct Propose Plausible Structure(s) manual_interp->propose_struct confirm_id Tentatively Confirm Impurity Identity decision->confirm_id Yes decision->propose_struct No confirm_std Confirm with Authentic Standard (if available) propose_struct->confirm_std

Caption: A systematic workflow for GC-MS impurity identification.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing common GC-MS issues.

G cluster_peakshape Poor Peak Shape cluster_sensitivity Poor Sensitivity / No Peaks cluster_baseline Baseline Issues start Problem Observed in Chromatogram is_tailing Tailing Peaks? start->is_tailing is_leak System Leak? start->is_leak is_noisy Noisy or Drifting? start->is_noisy check_activity Check for Active Sites: 1. Replace Liner 2. Trim Column is_tailing->check_activity Yes check_temp Check Injector/Oven Temp (Too Low?) is_tailing->check_temp No (Fronting) leak_check Perform Leak Check (Inlet, Fittings) is_leak->leak_check Yes check_syringe Check Syringe & Sample Concentration is_leak->check_syringe No check_gas Check Gas Purity & Filters is_noisy->check_gas Yes bake_column Bake Out Column / Clean Source is_noisy->bake_column If persists check_gas->bake_column

Caption: A decision tree for troubleshooting common GC-MS problems.

Data Summary and Protocols

Table 1: Potential Impurities in this compound
Compound NameMolecular FormulaMolecular Weight ( g/mol )Potential OriginKey m/z Fragments
This compound C₈H₁₂O₂ 140.18 Analyte 140, 111, 95, 86
Hex-2-ynoic acidC₆H₈O₂112.13Hydrolysis112, 95, 67
EthanolC₂H₆O46.07Starting Material / Hydrolysis46, 45, 31
Ethyl (E)-hex-2-enoateC₈H₁₄O₂142.20Partial Reduction142, 113, 97, 45
Ethyl hexanoateC₈H₁₆O₂144.21Over-reduction144, 101, 88, 73
Diethyl etherC₄H₁₀O74.12Solvent / Byproduct74, 59, 45
Protocol: Standard GC-MS Analysis of this compound

This protocol provides a validated starting point for the analysis.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a suitable high-purity solvent (e.g., methylene chloride or ethyl acetate) in a volumetric flask to create a 1 mg/mL stock solution.

    • Perform a further 1:10 dilution to obtain a final concentration of 100 µg/mL.

    • Transfer the final solution to a 2 mL autosampler vial.

  • Blank Preparation:

    • Fill a separate autosampler vial with the pure solvent used for sample dilution. This will be used to identify any background contamination from the solvent or the system.

  • GC-MS Instrument Setup:

    • Column: HP-5MS (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Injector:

      • Mode: Split (use a split ratio of 20:1 to 50:1 for a 100 µg/mL sample).

      • Temperature: 250 °C.

      • Injection Volume: 1 µL.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Oven Program:

      • Initial: 50 °C, hold 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line Temperature: 280 °C.

    • MS Ion Source: 230 °C.

    • MS Quadrupole: 150 °C.

    • Acquisition Mode: Full Scan.

    • Scan Range: 35 - 400 amu.

  • Analysis Sequence:

    • Inject the solvent blank first to ensure the system is clean.

    • Inject the this compound sample.

    • (Optional but Recommended) Inject a solvent blank after the sample to check for carryover.

  • Data Analysis:

    • Integrate the chromatogram.

    • For each peak of interest, perform a background subtraction.

    • Compare the resulting mass spectrum against the NIST and/or Wiley spectral libraries for identification.

    • Calculate the purity by area percent normalization: (Area of Main Peak / Total Area of All Peaks) * 100. Note that this method assumes all compounds have a similar response factor in the detector. For accurate quantification, calibration with authentic standards is required.

References

  • Wiley FAMES: Fatty Acid Methyl Ester Mass Spectral Library. LabRulez GCMS. [Link]

  • FAMES: Fatty Acid Methyl Ester Mass Spectral Library. Wiley Science Solutions. [Link]

  • Wiley Spectral Libraries - MS Wil. [Link]

  • Wiley FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. [Link]

  • Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent. [Link]

  • Wiley Registry of Mass Spectral Data, 11th Edition. JSB. [Link]

  • GC Troubleshooting Guide. Restek. [Link]

  • Ethyl 2-hexenoate, trans-. NIST WebBook. [Link]

  • Ethyl trans-2-hexenoate. PubChem. [Link]

  • GC Columns. Fisher Scientific. [Link]

  • Vinyl 2-ethylhexanoate. NIST WebBook. [Link]

  • This compound. SIELC Technologies. [Link]

  • Hexanoic acid, 2-ethyl-. NIST WebBook. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • How to Troubleshoot and Improve your GC/MS. Agilent Technologies YouTube. [Link]

  • Fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

  • TIN (II)2-ETHYL HEXANOATE. Ataman Kimya. [Link]

  • Gas Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu. [Link]

  • Fragmentation (mass spectrometry). Wikipedia. [Link]

  • Appendix B: GC/MS Troubleshooting Quick Reference. ResearchGate. [Link]

  • Butyl 2-ethylhexanoate. NIST WebBook. [Link]

  • This compound (C8H12O2). PubChemLite. [Link]

  • This compound. PubChem. [Link]

  • NIST 23 Mass Spectral Library. Scientific Instrument Services. [Link]

  • CHAPTER 2 Fragmentation and Interpretation of Spectra. [Link]

  • NIST / EPA / NIH Mass Spectral Library 2023. Wiley Science Solutions. [Link]

  • 11.8: Fragmentation Patterns in Mass Spectrometry. Chemistry LibreTexts. [Link]

  • Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Shimadzu. [Link]

  • Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. Shimadzu. [Link]

  • Qualitative Analysis of Impurities in a Solvent for Semiconductor Fabrication using msFineAnalysis AI. JEOL. [Link]

  • Non-Targeted Analysis Using Gas Chromatography-Mass Spectrometry for Evaluation of Chemical Composition of E-Vapor Products. Frontiers in Chemistry. [Link]

  • Multi-Target Strategy to Uncover Unexpected Compounds in Rinse-Off and Leave-On Cosmetics. National Institutes of Health. [Link]

Sources

Technical Support Center: Stabilizing Ynone Compounds for Long-Term Storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the handling and long-term storage of ynone compounds. This guide is designed for researchers, scientists, and drug development professionals who utilize these versatile but sensitive building blocks in their experimental workflows. As a Senior Application Scientist, I have compiled this resource to provide not only procedural steps but also the underlying scientific principles to ensure the stability and integrity of your ynone compounds, thereby safeguarding the reproducibility and success of your research.

This center is structured to address your needs proactively, starting with frequently asked questions for quick reference, followed by in-depth troubleshooting guides for more complex challenges. We will explore the inherent instability of ynones, preventative measures, and remedial actions for compounds that may have begun to degrade.

Frequently Asked Questions (FAQs)

Q1: My ynone, which was a colorless oil upon arrival, has now turned yellow/brown. What does this color change indicate?

A1: A color change from colorless or pale yellow to a more intense yellow or brown is a common visual indicator of ynone degradation. This is often due to the formation of conjugated polymeric materials or oxidation byproducts. The extended π-systems in these degradation products absorb light at longer wavelengths, resulting in the observed color. It is crucial to assess the purity of the compound before proceeding with your experiment.

Q2: I've stored my ynone in the freezer, but it seems to have polymerized. Why did this happen and how can I prevent it?

A2: While low-temperature storage is essential, it may not be sufficient on its own to prevent polymerization, especially for highly reactive ynones. Polymerization is often initiated by free radicals, which can be present due to exposure to light or trace oxygen. To prevent this, it is critical to store ynones under an inert atmosphere (e.g., argon or nitrogen) and in an amber vial to protect from light. Additionally, the use of a radical inhibitor is highly recommended for long-term storage.

Q3: What is a suitable inhibitor for stabilizing my ynone, and at what concentration should I use it?

A3: For inhibiting free-radical polymerization of ynones, butylated hydroxytoluene (BHT) or hydroquinone are commonly used.[1][2] A general guideline is to add these inhibitors at a concentration of 50-200 ppm (0.005-0.02% by weight). It is advisable to start with a lower concentration to minimize potential interference with subsequent reactions. The choice of inhibitor may depend on the specific ynone and the intended application.

Q4: Can I store my ynone compound in a solution? If so, what is the best solvent?

A4: Storing ynones in a degassed, anhydrous, non-protic solvent can enhance stability by minimizing intermolecular interactions that can lead to polymerization. Solvents such as toluene or dioxane are suitable choices. It is imperative that the solvent is rigorously dried and purged with an inert gas before use. Storing in solution can also be convenient for handling small quantities. However, the long-term stability in solution should be monitored, as solvent-mediated degradation pathways can sometimes occur.

Q5: How can I quickly check the purity of my stored ynone before using it in a reaction?

A5: The most reliable and rapid method for a purity check is Thin Layer Chromatography (TLC). A pure ynone should ideally show a single spot. The appearance of streaking, baseline material, or multiple spots is indicative of degradation. For a more quantitative assessment, a proton NMR (¹H NMR) spectrum can be run.[3][4] The presence of new signals, particularly in the vinylic or aromatic regions, or a change in the integration of characteristic peaks, suggests decomposition.[5][6]

In-Depth Troubleshooting Guides

Guide 1: Investigating and Addressing Ynone Decomposition

This guide provides a systematic approach to identifying and managing ynone degradation.

Problem: You suspect your ynone has degraded based on visual observation (color change, increased viscosity, or precipitate formation) or anomalous experimental results.

Causality Analysis: Ynone degradation is primarily driven by three pathways: free-radical polymerization, hydrolysis, and photodegradation. The conjugated system of α,β-ynones makes them particularly susceptible to these pathways.

dot

Caption: Primary degradation pathways for ynone compounds.

Step-by-Step Troubleshooting and Resolution:

  • Initial Purity Assessment (Spectroscopic Analysis):

    • ¹H NMR Spectroscopy: Acquire a proton NMR spectrum of the suspect ynone.[3][4] Compare it to the spectrum of a pure sample if available. Look for a decrease in the integration of the characteristic acetylenic and α-protons, and the appearance of broad signals indicative of polymeric material or new sharp signals corresponding to hydrolysis or oxidation products.[5][6]

    • FTIR Spectroscopy: Obtain an infrared spectrum. A decrease in the intensity of the characteristic alkyne (C≡C) stretch (around 2100-2260 cm⁻¹) and the ketone (C=O) stretch (around 1650-1680 cm⁻¹ for conjugated ynones) can indicate degradation. The appearance of a broad hydroxyl (-OH) peak (around 3200-3600 cm⁻¹) may suggest hydrolysis.

  • Purification of Partially Decomposed Ynones:

    • If the degradation is minor, purification can often salvage the material.

    • Flash Column Chromatography: This is the most common and effective method for purifying ynones from non-volatile impurities and oligomers.[7][8][9][10][11] Use a silica gel stationary phase and a non-polar eluent system (e.g., hexanes/ethyl acetate). Monitor the separation by TLC.

    • Recrystallization: If your ynone is a solid, recrystallization from an appropriate solvent can be an effective purification method.[12][13][14] This is particularly useful for removing colored impurities and byproducts with different solubility profiles.

  • Preventative Measures for Future Storage:

    • Implement the stringent storage protocols outlined in the tables below.

Guide 2: Implementing a Robust Ynone Storage Protocol

This guide provides a detailed protocol for the long-term storage of ynone compounds to maintain their integrity.

Principle: The key to long-term stability is the exclusion of initiators of degradation, namely oxygen, moisture, and light, while maintaining a low-temperature environment.[15][16][17][18] The addition of a free-radical scavenger provides an extra layer of protection.[19]

Experimental Protocol: Preparing a Ynone for Long-Term Storage

  • Inhibitor Addition:

    • If the ynone is a liquid, add a stock solution of BHT or hydroquinone in a volatile, anhydrous solvent (e.g., dichloromethane) to achieve the desired final concentration (e.g., 100 ppm).

    • If the ynone is a solid, the inhibitor can be added as a solution, followed by removal of the solvent under a stream of inert gas, or by co-dissolving the ynone and inhibitor and then removing the solvent.

  • Inert Atmosphere Packaging:

    • Place the ynone (with inhibitor) in a clean, dry amber glass vial.[15]

    • For optimal protection, perform this step inside a glovebox with a low oxygen and moisture atmosphere.[20]

    • Alternatively, use a Schlenk line to evacuate the vial and backfill with a high-purity inert gas (argon is preferred due to its higher density). Repeat this cycle three times.[20]

  • Sealing and Labeling:

    • Securely cap the vial. For maximum protection, use a cap with a PTFE liner. Parafilm can be wrapped around the cap-vial interface for an additional seal against atmospheric moisture.

    • Clearly label the vial with the compound name, date of storage, concentration of inhibitor, and any other relevant information.

  • Storage:

    • Store the sealed vial in a freezer, preferably at -20 °C or below. Ensure the freezer is in a dark location.

dot

StorageWorkflow Start Pure Ynone Add_Inhibitor Add Inhibitor (e.g., BHT, 50-200 ppm) Start->Add_Inhibitor Inert_Atmosphere Package under Inert Atmosphere (Ar or N₂) Add_Inhibitor->Inert_Atmosphere Seal_Vial Seal in Amber Vial Inert_Atmosphere->Seal_Vial Store_Cold Store at ≤ -20 °C in the Dark Seal_Vial->Store_Cold End Stable Ynone Store_Cold->End

Caption: Recommended workflow for preparing ynones for long-term storage.

Quantitative Data Summary

The following tables provide a summary of recommended storage conditions and the expected stability of ynone compounds. Please note that the stability timeline is a general guideline and can vary depending on the specific structure of the ynone.

Table 1: Recommended Long-Term Storage Conditions for Ynone Compounds

ParameterRecommended ConditionRationale
Temperature ≤ -20 °CSlows down the rate of all chemical degradation pathways.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and reactions with atmospheric moisture.[15]
Light Exposure None (Store in amber vials in the dark)Prevents photodegradation and light-induced radical formation.
Inhibitor BHT or Hydroquinone (50-200 ppm)Scavenges free radicals to inhibit polymerization.[1][2]
Container Amber glass vial with PTFE-lined capProvides protection from light and an inert, well-sealed environment.[15]

Table 2: Estimated Shelf-Life of Ynones Under Various Storage Conditions

Storage ConditionInhibitorEstimated Shelf-Life
-20 °C, Inert Atmosphere, DarkWith (100 ppm BHT)> 2 years
-20 °C, Inert Atmosphere, DarkWithout6 months - 1 year
4 °C, Inert Atmosphere, DarkWith (100 ppm BHT)1-2 years
4 °C, Inert Atmosphere, DarkWithout3-6 months
Room Temperature, Air, LightWithoutDays to weeks

Disclaimer: The estimated shelf-life is based on general principles of chemical stability and may vary for different ynone structures. It is always recommended to re-analyze the compound if it has been stored for an extended period.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • JoVE. (2022, August 20). Synthesis Of Ynones From Acyl Chlorides & Potassium Alkynyltrifluoroborate Salts l Protocol Preview [Video]. YouTube. [Link]

  • Khan Academy. (2015, July 7). Free Radical Polymerization. Chemistry LibreTexts. [Link]

  • MDPI. (2023, February 1). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. [Link]

  • Mettler-Toledo International Inc. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

  • New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Taylor, C. L., & Bolshan, Y. (2015). Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52401.
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  • Wipf, P. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. [Link]

  • Wikipedia. (2023, November 29). Butylated hydroxytoluene. [Link]

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  • European Commission. (2021, December 2). Opinion on Butylated Hydroxytoluene (BHT). [Link]

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  • ResearchGate. (n.d.). Application of Flash Chromatography in Purification of Natural and Synthetic Products. [Link]

  • Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • National Center for Biotechnology Information. (2013, July 19). Mechanisms of lactone hydrolysis in neutral and alkaline conditions. [Link]

  • YouTube. (2017, March 14). Lactone Hydrolysis. [Link]

  • ResearchGate. (2015, February 24). (PDF) ChemInform Abstract: Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. [Link]

  • YouTube. (2014, September 18). How to Perform a Recrystallization. [Link]

  • Biotage. (2023, January 23). Ionizable compound purification using reversed-phase flash column chromatography. [Link]

  • ResearchGate. (n.d.). Figure S -16: 1 H NMR spectra for degradation study of MnPr from 0 to.... [Link]

  • YouTube. (2022, August 20). Synthesis Of Ynones From Acyl Chlorides & Potassium Alkynyltrifluoroborate Salts l Protocol Preview. [Link]

  • MDPI. (2023, February 1). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. [Link]

  • National Center for Biotechnology Information. (2025, September 8). Photochemical Synthesis of Ynones from Aryl Aldehydes and Sulfone-Based Alkynes. [Link]

  • National Center for Biotechnology Information. (2023, February 16). The Effect of Different Storage Conditions on Phytochemical Composition, Shelf-Life, and Bioactive Compounds of Voghiera Garlic PDO. [Link]

  • New York State Department of Environmental Conservation. (2016, April 7). Chemical Storage and Handling Recommendations. [Link]

  • ResearchGate. (2026, January 7). Optimization of BHT Concentration to Maintain the Stability of Natural Pigments in Cream Blush Preparations From Hemigraphis Colorata Extract. [Link]

  • MDPI. (2024, November 10). Effects of Different Packaging Types and Storage Periods on Physicochemical and Antioxidant Properties of Honeys. [Link]

  • The Effect of Various Shelf Life and Conditions on Storage of Walnuts. (n.d.). [Link]

  • National Center for Biotechnology Information. (2004, September). Monitoring degradation in paper: non-invasive analysis by unilateral NMR. Part II. [Link]

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Technical Support Center: Managing Thermal Decomposition During Vacuum Distillation of Alkynoates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced purification challenges. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with thermally sensitive compounds, specifically the decomposition of alkynoates during vacuum distillation. My aim is to provide not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions in your laboratory work.

Introduction: The Challenge of Alkynoate Purification

Alkynoates are valuable synthetic intermediates. However, their purification via distillation is often complicated by their thermal lability. The high temperatures required for distillation at atmospheric pressure can initiate undesirable side reactions, such as polymerization, isomerization, or complete decomposition (thermolysis). This[1] leads to reduced yield, contamination of the final product with colored impurities, and in severe cases, the formation of intractable tars.

Vacuum distillation is the technique of choice for these heat-sensitive materials because it significantly lowers the boiling point of a liquid by reducing the ambient pressure. By lo[2][3][4][5]wering the pressure, the temperature required to achieve vaporization is reduced, thereby minimizing the risk of thermal degradation.

This[3][4][6] guide will walk you through troubleshooting common issues and provide best practices for the successful distillation of alkynoates.

Troubleshooting Guide: A-Q&A Approach

This section directly addresses common problems observed during the vacuum distillation of alkynoates.

Q1: My distillation pot residue is dark and tarry, and my yield is very low. What's happening?

A1: This is a classic sign of thermal decomposition and/or polymerization. High temperatures, even under vacuum, can provide sufficient energy to break bonds or initiate radical chain reactions, especially with the reactive alkyne functionality.

  • Underlying Cause: The energy input (heat) is greater than the activation energy for decomposition or polymerization over the time the compound is heated. Alkynes can undergo thermal cyclization or polymerization, often catalyzed by trace impurities.

  • Immediate Actions & Solutions:

    • Improve the Vacuum: The most critical variable is pressure. A lower pressure directly translates to a lower boiling point. Check[2][3][5] your vacuum system for leaks. Ensure all glass joints are properly sealed with a suitable vacuum grease. Veri[7]fy your pump is reaching its specified ultimate pressure.

    • Minimize Residence Time: The longer your compound is hot, the more likely it is to decompose. For highly sensitive materials, consider specialized equipment that minimizes the time the compound spends on the hot surface.

      • Short-Path Distillation: This technique is ideal for thermally unstable compounds. The d[8][9]istance between the evaporator and the condenser is very short (often just a few centimeters), which means the vapor travels a minimal distance, reducing heat exposure and pressure drop within the apparatus. [8][10] * Kugelrohr Distillation: A Kugelrohr apparatus is a type of short-path distillation unit excellent for small-scale purifications. It us[10][11][12]es rotating, bulb-shaped flasks to create a thin film of the material, promoting efficient evaporation at lower temperatures and minimizing heating time. 3[10][11]. Use a Polymerization Inhibitor: If polymerization is suspected, the addition of a radical scavenger can be highly effective.

      • Common Inhibitors: For unsaturated compounds like alkynoates, inhibitors such as 4-methoxyphenol (MEHQ), butylated hydroxytoluene (BHT), or phenothiazine are often used. These[13][14][15] compounds work by quenching radical species that initiate polymerization chains.

      • Protocol: Add the inhibitor to the crude alkynoate before heating. Typical concentrations are in the range of 100-1000 ppm. A small-scale trial is recommended to determine the optimal concentration.

Q2: The distillation is extremely slow, and I have to increase the mantle temperature to get any distillate, which then causes decomposition. What's the issue?

A2: This suggests an issue with heat transfer or an inefficient vacuum. Bumping and uneven boiling can also contribute to this problem.

  • Underlying Cause: The liquid is not reaching its boiling point uniformly, or the system pressure is higher than what the gauge indicates, possibly due to a leak or an obstruction.

  • Immediate Actions & Solutions:

    • Ensure Efficient Stirring: Vigorous stirring is crucial in vacuum distillation. It breaks the surface tension, prevents bumping, and ensures even heat distribution throughout the liquid. Boiling chips are ineffective under vacuum. Use a[7] magnetic stir bar and a stir plate.

    • Check for System Leaks: A small leak can significantly raise the pressure in the system, requiring higher temperatures for distillation. Meticulously check all joints, connections, and tubing.

    • Use a Suitable Heating Mantle/Bath: Ensure the heating mantle is the correct size for the flask. An oil bath or sand bath can provide more uniform heating than a mantle. Never fill the distillation flask more than two-thirds full to provide adequate surface area for evaporation.

    • Insulate the Distillation Head: To maintain the vapor temperature and prevent premature condensation before the condenser (refluxing), wrap the distillation head and column (if used) with glass wool or aluminum foil.

Q3: My final product is discolored, even though the distillation seemed to proceed smoothly at a low temperature. Why?

A3: Discoloration can arise from very minor decomposition or from catalysis by impurities or the apparatus itself.

  • Underlying Cause: Trace amounts of acid, base, or metal ions can catalyze decomposition pathways even at reduced temperatures. Furthermore, the glass surface itself can have active sites.

  • Immediate Actions & Solutions:

    • Neutralize the Crude Product: Before distillation, wash the crude alkynoate with a mild base (e.g., saturated sodium bicarbonate solution) and then with brine to remove any trace acids. Ensure the product is thoroughly dried before distilling, as water can interfere with the vacuum.

    • Passivate the Glassware: Active silanol groups on the surface of borosilicate glass can act as catalytic sites. Passivating the glassware can render these sites inert.

      • Protocol for Passivation: A common method involves washing the glassware with a base bath, followed by an acid wash, a thorough rinse with deionized water, and then oven-drying to remove adsorbed moisture. For h[16]ighly sensitive compounds, silanizing the glassware with an agent like dichlorodimethylsilane can provide a more robustly inert surface. 3[17][18]. Consider a "Sacrificial" First Cut: Sometimes the initial fraction of the distillate will co-distill with volatile, colored impurities. Collecting a small first fraction separately can improve the purity of the main fraction.

Visual Troubleshooting Guide

The following diagram outlines a logical workflow for diagnosing and solving common issues during the vacuum distillation of alkynoates.

TroubleshootingWorkflow Start Problem Observed During Alkynoate Distillation Decomposition Q: Dark Residue / Tar? Low Yield? Start->Decomposition SlowDist Q: Slow Distillation? Requires High Temp? Start->SlowDist Discolored Q: Product Discolored? Start->Discolored Cause_HighTemp Cause: Excessive Temperature or Prolonged Heating Time Decomposition->Cause_HighTemp Cause_InefficientVac Cause: Poor Vacuum / Leaks or Inefficient Heat Transfer SlowDist->Cause_InefficientVac Cause_Catalysis Cause: Trace Impurities (Acid/Metal) or Active Glassware Discolored->Cause_Catalysis Sol_ImproveVac Solution: Improve Vacuum System (Check Leaks/Pump) Cause_HighTemp->Sol_ImproveVac Sol_ShortPath Solution: Use Short-Path or Kugelrohr Distillation Cause_HighTemp->Sol_ShortPath Sol_Inhibitor Solution: Add Polymerization Inhibitor (e.g., MEHQ) Cause_HighTemp->Sol_Inhibitor Cause_InefficientVac->Sol_ImproveVac Sol_Stirring Solution: Ensure Vigorous Stirring (No Boiling Chips) Cause_InefficientVac->Sol_Stirring Sol_Insulate Solution: Insulate Distillation Head Cause_InefficientVac->Sol_Insulate Sol_Neutralize Solution: Pre-wash/Neutralize Crude Material Cause_Catalysis->Sol_Neutralize Sol_Passivate Solution: Passivate Glassware Cause_Catalysis->Sol_Passivate

Caption: Troubleshooting workflow for alkynoate distillation.

Frequently Asked Questions (FAQs)

  • Q: At what pressure should I aim for my distillation?

    • A: Aim for the lowest pressure your system can reliably achieve. A high-vacuum pump (diffusion or turbomolecular) can achieve pressures below 0.1 mbar, significantly lowering boiling points. For a standard rotary vane pump, pressures of 1-10 mbar are typical. Use a pressure-temperature nomograph to estimate the boiling point of your compound at different pressures.

  • [5][19]Q: Can I use boiling chips instead of a stir bar?

    • A: No. Under vacuum, the trapped air in the pores of boiling chips is rapidly removed, rendering them ineffective. This [7]can lead to violent bumping of the liquid, which can contaminate your distillate and create a safety hazard. Always use a magnetic stir bar for smooth boiling.

  • Q: How do I properly grease the joints for a vacuum distillation?

    • A: Apply a thin, uniform band of vacuum grease to the upper part of the male joint. When you connect the two joints and rotate them, the grease should spread to form a clear, transparent seal with no air bubbles or streaks. Using too much grease can lead to contamination of your product.

  • [7]Q: What is the benefit of a Kugelrohr apparatus?

    • A: The main benefits are the extremely short path for the vapor and the thin film created by rotation. This [8][11]combination allows for distillation of small quantities of high-boiling, thermally sensitive materials at lower temperatures and with minimal loss of material on the surfaces of the apparatus.

  • [9][10]Q: What factors influence thermal decomposition?

    • A: The primary factors are temperature and time. However, other factors like the presence of oxygen (which can initiate radical reactions), trace acids or bases, and metal ions can catalyze decomposition. The inherent stability of the molecule itself is also a key factor.

The diagram below illustrates the key influencers on the thermal decomposition of alkynoates.

DecompositionFactors Decomposition Alkynoate Thermal Decomposition Temp High Temperature Temp->Decomposition Time Prolonged Heating Time Time->Decomposition Pressure High Pressure (Insufficient Vacuum) Pressure->Decomposition Impurities Catalytic Impurities (Acids, Bases, Metals) Impurities->Decomposition Oxygen Presence of Oxygen (Radical Initiator) Oxygen->Decomposition Glassware Active Glassware Surface (Silanol Groups) Glassware->Decomposition

Caption: Key factors influencing alkynoate decomposition.

Data Summary Table

ParameterRecommendation for Thermally Sensitive AlkynoatesRationale
Distillation Technique Short-Path (e.g., Kugelrohr)Minimizes residence time at high temperature and reduces product loss on apparatus surfaces.
[8][9]System PressureAs low as achievable (<1 mbar is ideal)Significantly lowers the boiling point, reducing the required heat input.
[2][3]StirringVigorous magnetic stirringPrevents bumping, ensures even heat transfer, and promotes smooth boiling.
[7]AdditivesRadical Inhibitor (e.g., MEHQ, 100-1000 ppm)Prevents thermally initiated polymerization.
[15]Glassware PreparationPassivation (e.g., acid/base wash, silanization)Renders the glass surface inert, preventing catalytic decomposition.
[18][20]HeatingUse of oil/sand bath; insulate columnProvides uniform heating and prevents unwanted refluxing in the distillation head.

References

  • Busch Global. Vacuum Distillation. [Link]

  • BRANDTECH Scientific. Vacuum Distillation: Process, Applications & Pump Requirements. [Link]

  • Wikipedia. Short-path distillation. [Link]

  • Chemistry LibreTexts. Distillation. [Link]

  • Chemtips. Praise for the Kugelrohr. [Link]

  • Scribd. Kugelrohr Distillation Guide. [Link]

  • USA Lab. Advantages of Short Path Molecular Distillation. [Link]

  • Myers Vacuum. Short Path Molecular Distillation. [Link]

  • Auber Instruments. Molecular Distillation for Heat-Sensitive Compounds: Preventing Degradation. [Link]

  • Edwards Vacuum. Short Path Distillation. [Link]

  • Lab Unique. Short Path Distillation Complete Guide. [Link]

  • Wikipedia. Vacuum distillation. [Link]

  • Google Patents.
  • ResearchGate. Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]

  • ACS Figshare. Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]

  • ACS Publications. Efficient Polymerization Inhibition Systems for Acrylic Acid Distillation: New Liquid-Phase Inhibitors. [Link]

  • Wikipedia. Polymerisation inhibitor. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • SCHOTT. Passivation Glass Frits. [Link]

  • YouTube. Vacuum Distillation. [Link]

  • ResearchGate. Silica Passivation Efficiency Monitored By a Surface-Bound Fluorescent Dye. [Link]

  • Wikipedia. Passivation (chemistry). [Link]

  • NIH National Library of Medicine. Surface Passivation for Single-molecule Protein Studies. [Link]

  • Wikipedia. Thermal decomposition. [Link]

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Technical Support Center: Troubleshooting Catalyst Poisoning in Palladium-Catalyzed Reactions of Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Palladium-Catalyzed Reactions of Alkynes. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with catalyst performance in their synthetic endeavors. As a senior application scientist, I have compiled this resource to provide not only troubleshooting steps but also the underlying scientific principles to empower you to make informed decisions in your laboratory work. Our focus here is on identifying and mitigating catalyst poisoning, a common pitfall in these powerful synthetic transformations.

Section 1: Frequently Asked Questions (FAQs) on Catalyst Deactivation

This section addresses the most common initial questions and observations when a palladium-catalyzed reaction of an alkyne is not performing as expected.

Q1: My Sonogashira coupling reaction has stalled or is giving a very low yield. What are the first things I should check?

A1: When a Sonogashira reaction fails, a systematic approach is key. The primary suspects are the integrity of your catalytic system, the quality of your reagents, and the reaction environment.

  • Catalyst Activity: Ensure your palladium source (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and any copper co-catalyst (e.g., CuI) are fresh and have been stored under an inert atmosphere. Pd(0) complexes can be sensitive to air and moisture.[1]

  • Reaction Atmosphere: The presence of oxygen can lead to the oxidative homocoupling of the alkyne (Glaser coupling), a common side reaction.[2] It is critical to degas your solvent and maintain an inert atmosphere (argon or nitrogen) throughout the reaction.

  • Reagent Purity: Impurities in your aryl halide, alkyne, solvent, or base can act as potent catalyst poisons.

Q2: I'm observing a black precipitate in my reaction mixture. What is this, and is it a problem?

A2: The formation of a black precipitate, commonly known as "palladium black," is a visual indicator of catalyst decomposition and aggregation.[3] This is a significant problem as it represents the conversion of your active, soluble catalyst into an inactive, heterogeneous form. This can be triggered by:

  • High Temperatures: Excessive heat can accelerate the decomposition of the palladium complex.

  • Inappropriate Ligand-to-Metal Ratio: An insufficient amount of stabilizing ligand can leave the palladium center exposed and prone to aggregation.[3]

  • Impurities: As mentioned, various impurities can lead to catalyst decomposition.

  • Solvent Choice: Some solvents may promote the formation of palladium black more than others.

To mitigate this, consider using fresh, high-purity reagents and solvents, optimizing the reaction temperature, and ensuring an appropriate ligand-to-palladium ratio.

Q3: My Heck reaction involving an alkyne is giving a mixture of products, including the desired enyne and some reduced byproducts. What could be the cause?

A3: The formation of reduced byproducts in a Heck reaction can be attributed to side reactions involving the palladium hydride species that is formed during the catalytic cycle. After the desired coupling, a β-hydride elimination step regenerates the Pd(0) catalyst and produces an equivalent of H-X. Under certain conditions, this palladium hydride can react with the starting materials or the product, leading to reduction. To minimize this, ensure you are using a suitable base in sufficient quantity to efficiently neutralize the H-X produced.

Q4: I am attempting a Suzuki coupling with a terminal alkyne, but the reaction is not proceeding. Is direct coupling of terminal alkynes possible in Suzuki reactions?

A4: While the Sonogashira reaction is the classic method for coupling terminal alkynes, Suzuki-type couplings of terminal alkynes are not straightforward. The mechanism of the Suzuki reaction involves transmetalation from an organoboron compound. Terminal alkynes themselves do not typically participate directly in this step. More commonly, the alkyne is first converted to an alkynylboron species, which can then be used in a subsequent Suzuki coupling. If you are experiencing a failed reaction with a terminal alkyne in a Suzuki setup, it is likely that the desired catalytic cycle is not being initiated.

It's also worth noting that alkyne poisoning of the palladium catalyst in this context is unlikely to be the primary issue, as many other palladium-catalyzed reactions tolerate terminal alkynes well.[4] The more probable cause is a failure to form the active Pd(0) species or a stall in the catalytic cycle due to the nature of the substrates.[4]

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, problem-oriented approach to diagnosing and solving issues related to catalyst poisoning.

Problem: Reaction Failure or Low Conversion

Q: I've confirmed my reaction setup and stoichiometry are correct, but the reaction is still failing. How can I definitively determine if catalyst poisoning is the issue?

A: A control experiment is the most effective way to diagnose catalyst poisoning.

Experimental Protocol: Control Reaction for Catalyst Poisoning

  • Baseline Reaction: Set up your reaction using your standard reagents and solvents. Monitor the reaction progress by TLC or GC/LC-MS.

  • High-Purity Reaction: In parallel, set up an identical reaction, but with the following modifications:

    • Use freshly purified or newly purchased, high-purity starting materials (alkyne and coupling partner).

    • Use anhydrous, degassed solvent from a freshly opened bottle or one that has been purified.

    • Use a fresh, high-purity base.

    • Use a new vial of the palladium catalyst and ligand.

  • Analysis: Compare the results of the two reactions. A significant improvement in the high-purity reaction is a strong indicator that impurities in your original reagents or solvents are poisoning the catalyst.

Identifying the Culprit: Common Catalyst Poisons and Their Sources

Once poisoning is suspected, the next step is to identify the source. The following table summarizes common poisons in palladium-catalyzed alkyne reactions.

Poison Common Sources Mechanism of Poisoning
Sulfur Compounds - Reagents (e.g., thiols, thioethers) - Solvents (e.g., impure DMSO) - Contaminated glasswareStrong coordination to the palladium center, blocking active sites. Can be irreversible.
Nitrogen-Containing Heterocycles & Amines - Substrates or products with coordinating nitrogen atoms (e.g., pyridines, imidazoles) - Amine bases or additivesCoordination to the palladium center, forming inactive complexes.[3][5]
Halides (Excess) - Byproducts of the reaction (e.g., from oxidative addition) - Additives (e.g., salts)Can form stable, less reactive palladium-halide complexes, slowing down the catalytic cycle.
Phosphine Degradation Products - Oxidation of phosphine ligands to phosphine oxidesPhosphine oxides can have a complex effect, sometimes stabilizing and other times inhibiting the catalyst.[6]
Heavy Metals - Contaminants in reagents or starting materialsCan form alloys with palladium or block active sites.
Water - Wet solvents or reagents - Atmospheric moistureCan hydrolyze reagents or affect the stability and solubility of the catalytic species. The effect of water can be complex and is sometimes beneficial, but excess water is often detrimental.[7]
Peroxides - Aged ether solvents (e.g., THF, dioxane)Can oxidize the active Pd(0) to inactive Pd(II) species.

dot

Caption: A workflow for diagnosing and addressing catalyst poisoning.

Section 3: Preventative Measures and Purification Protocols

Proactive measures are often more effective than reactive troubleshooting. This section provides protocols for purifying common laboratory reagents to remove potential catalyst poisons.

Purification of Terminal Alkynes

Terminal alkynes can contain various impurities, including oligomers and oxidation products, that can inhibit catalysis.

Protocol: Purification of Liquid Terminal Alkynes by Filtration through Activated Carbon

  • Preparation: To a flask containing the liquid terminal alkyne, add 5-10 wt% of activated carbon.[8]

  • Stirring: Stir the mixture at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of Celite® or a short silica gel plug to remove the activated carbon.

  • Storage: Store the purified alkyne under an inert atmosphere and in the dark.

Solvent Purification

Solvents are a common source of catalyst poisons, particularly water, peroxides, and sulfur-containing impurities.

Protocol: Removal of Peroxides from Tetrahydrofuran (THF)

Ethereal solvents like THF can form explosive peroxides upon storage. These peroxides are also detrimental to many palladium catalysts.

  • Testing for Peroxides: Before purification, test for the presence of peroxides using commercially available test strips or a potassium iodide solution. A yellow to brown color indicates the presence of peroxides.

  • Purification: Pass the THF through a column of activated alumina.[9] This will effectively remove peroxides.

  • Storage: Store the purified THF over molecular sieves under an inert atmosphere and away from light.

Section 4: Catalyst Regeneration

In some cases, a poisoned catalyst can be regenerated, offering a more sustainable and cost-effective solution than disposal.

Q: My palladium on carbon (Pd/C) catalyst from an alkyne hydrogenation is no longer active. Can it be regenerated?

A: Yes, Pd/C catalysts deactivated by organic residues or certain poisons can often be regenerated. However, the success of regeneration depends on the nature of the poison. For deactivation due to the deposition of organic species, a simple washing procedure can be effective. For more strongly bound poisons, a thermal treatment may be necessary.

Protocol: Regeneration of Pd/C by Washing

This procedure is suitable for removing non-covalently bound organic residues.

  • Filtration: After the reaction, carefully filter the Pd/C catalyst from the reaction mixture.

  • Washing: Wash the catalyst cake sequentially with several portions of a solvent that will dissolve the suspected impurities (e.g., hot toluene, acetone, or ethanol).

  • Drying: Dry the washed catalyst under vacuum.

  • Activity Test: Test the activity of the regenerated catalyst in a small-scale reaction.

Protocol: Thermal Regeneration of Pd/C

This method is more aggressive and can remove more stubborn carbonaceous deposits.

  • Washing: Perform the washing protocol as described above.

  • Drying: Dry the catalyst thoroughly under vacuum.

  • Oxidative Treatment: Heat the catalyst in a tube furnace under a slow stream of air or a dilute oxygen/nitrogen mixture. The temperature should be carefully controlled (typically 200-300 °C) to burn off organic residues without sintering the palladium nanoparticles.

  • Reduction: After the oxidative treatment, reduce the catalyst by heating it under a stream of hydrogen gas.

  • Passivation: Carefully passivate the regenerated catalyst with a dilute stream of oxygen in nitrogen before exposing it to air to prevent pyrophoric behavior.

dot

Catalyst_Regeneration_Workflow cluster_workflow Pd/C Regeneration Workflow Start Deactivated Pd/C Catalyst Wash Wash with Organic Solvents Start->Wash Dry Dry Under Vacuum Wash->Dry Test_Activity Test Catalyst Activity Dry->Test_Activity Regenerated Regenerated Catalyst Test_Activity->Regenerated Activity Restored Thermal_Treatment Thermal Treatment (Oxidation & Reduction) Test_Activity->Thermal_Treatment Activity Not Restored Discard Discard Catalyst Test_Activity->Discard Activity Not Restored After Thermal Treatment Passivate Passivate Catalyst Thermal_Treatment->Passivate Passivate->Test_Activity

Caption: A decision-making workflow for the regeneration of Pd/C catalysts.

Section 5: Ligand Considerations

The choice of phosphine ligand is crucial for the stability and activity of the palladium catalyst. Ligand degradation can be a hidden cause of catalyst deactivation.

Q: My reaction is sluggish, and I suspect my phosphine ligand is decomposing. What are the common degradation pathways?

A: Triphenylphosphine (PPh₃), a commonly used ligand, is susceptible to oxidation to triphenylphosphine oxide (TPPO).[6] This can occur in the presence of trace oxygen or other oxidants. While TPPO can sometimes act as a stabilizing ligand, its formation consumes the active phosphine ligand, which can lead to catalyst deactivation. The mechanism of catalyst generation from a Pd(II) precursor like Pd(OAc)₂ with PPh₃ often involves the reduction of Pd(II) to Pd(0) with concomitant oxidation of the phosphine.[10][11]

To minimize ligand degradation:

  • Use an inert atmosphere: Rigorously exclude oxygen from your reaction.

  • Use high-purity ligands: Ensure your phosphine ligand is free of oxidized impurities.

  • Consider more robust ligands: For challenging reactions, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands) or N-heterocyclic carbene (NHC) ligands, which can be more resistant to oxidation and form more stable palladium complexes.

References

  • Best Guidelines for Removal of Peroxide from THF using Activated Alumina Balls. (2019-11-13). Retrieved from [Link]

  • Insights into the mechanism of active catalyst generation for the PdII(acac)2/PPh3 system in the context of telomerization of 1,3-butadiene. (2025-07-21). Chemical Science. Retrieved from [Link]

  • Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions. (n.d.). MDPI. Retrieved from [Link]

  • Terminal Alkyne in Suzuki Coupling. (2017-04-28). Chemistry Stack Exchange. Retrieved from [Link]

  • Synthesis and catalytic properties of palladium(II) complexes with P,π-chelating ferrocene phosphinoallyl ligands and their non-tethered analogues. (2024-05-01). RSC Publishing. Retrieved from [Link]

  • Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. (n.d.). PMC. Retrieved from [Link]

  • CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst. (n.d.). Google Patents.
  • Heck Reaction—State of the Art. (n.d.). MDPI. Retrieved from [Link]

  • One-Pot Synthesis of Terminal Alkynes from Alkenes. (2024-08-05). JACS Au. Retrieved from [Link]

  • Diagnosing issues with a failed Suzuki coupling? (2021-07-09). Reddit. Retrieved from [Link]

  • Heck reaction. (n.d.). Wikipedia. Retrieved from [Link]

  • Poisoning and deactivation of palladium catalysts. (n.d.). ResearchGate. Retrieved from [Link]

  • Amine might end palladium's reign over classic cross coupling reaction. (2021-01-26). Chemistry World. Retrieved from [Link]

  • Alkyne Aminopalladation/Heck and Suzuki Cascades: An Approach to Tetrasubstituted Enamines. (2021-10-14). PMC. Retrieved from [Link]

  • Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019-09-20). PMC. Retrieved from [Link]

  • Palladium(0)-Catalyzed Cyclization of Electron-Deficient Enynes and Enediynes. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • General solution to amine and heterocycle poisoning during C–H alkenylation, arylation, and carbonylation using thioether-palladium catalysis. (2019-04-04). Morressier. Retrieved from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. (2023-09-06). Organic Process Research & Development. Retrieved from [Link]

  • Alkynes in Suzuki couplings. (2022-01-05). Reddit. Retrieved from [Link]

  • Heck Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Palladium complexes containing diphosphine and sulfonated phosphine ligands for C-C bond forming reactions. Catalytic and mechanistic studies. (n.d.). ResearchGate. Retrieved from [Link]

  • Alkyne Aminopalladation/Heck and Suzuki Cascades: An Approach to Tetrasubstituted Enamines. (2021-10-25). PubMed. Retrieved from [Link]

  • Palladium-Catalysed Coupling Chemistry. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW). (2022-12-01). MDPI. Retrieved from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022-01-20). NIH. Retrieved from [Link]

  • Stability of palladium-based catalysts during catalytic combustion of methane: The influence of water. (2025-08-05). ResearchGate. Retrieved from [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine. (n.d.). DCL Inc. Retrieved from [Link]

  • Ruthenium- and Palladium-Catalyzed Enyne Cycloisomerizations: Differentially Stereoselective Syntheses of Bicyclic Structures. (n.d.). Journal of the American Chemical Society. Retrieved from [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]

  • Recent advances in NHC–palladium catalysis for alkyne chemistry: versatile synthesis and applications. (n.d.). RSC Publishing. Retrieved from [Link]

  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023-11-22). ACS Publications. Retrieved from [Link]

  • Stabilized Palladium Nanoparticles from Bis-(N-benzoylthiourea) Derived-PdII Complexes as Efficient Catalysts for Sustainable Cross-Coupling Reactions in Water. (2024-03-04). MDPI. Retrieved from [Link]

  • Role of Hydrogen Species in Palladium-Catalyzed Alkyne Hydrogenation. (2010-01-20). The Journal of Physical Chemistry C. Retrieved from [Link]

  • Synthesis of a 1,3-Bridged Macrobicyclic Enyne via Chemoselective Cycloisomerization Using Palladium-catalyzed Alkyne-Alkyne Coupling. (n.d.). NIH. Retrieved from [Link]

  • Chemo- and regioselective cyclization of diene-tethered enynes via palladium-catalyzed aminomethylamination. (n.d.). Organic Chemistry Frontiers. Retrieved from [Link]

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Technical Support Center: Solvent Effects on Cycloaddition Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for cycloaddition reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the critical role of the solvent in directing regioselectivity. Here, we move beyond simple protocols to explain the causality behind solvent choices, helping you to rationalize unexpected results and optimize your reaction outcomes.

Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles governing how solvents influence the regiochemical outcome of cycloaddition reactions.

Q1: What is regioselectivity and why is it crucial in cycloaddition reactions?

A1: Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In cycloadditions, where two new bonds are formed, reactants can often combine in different orientations, leading to distinct regioisomers. For example, in a 1,3-dipolar cycloaddition between an unsymmetrical alkyne and a 1,3-dipole, two different five-membered rings can be formed.[1] Controlling this selectivity is paramount in synthesis, as different regioisomers can have vastly different biological activities and physical properties. Achieving high regioselectivity simplifies purification, increases the yield of the desired product, and is a key tenet of efficient chemical synthesis.

Q2: How do solvents fundamentally influence the regioselectivity of a reaction?

A2: Solvents influence reactions by differentially solvating the ground states (reactants) and the transition states (TS). A solvent will accelerate a reaction if it stabilizes the transition state more than it stabilizes the reactants.

In the context of regioselectivity, a cycloaddition reaction proceeding through two different pathways to form two regioisomers will have two corresponding transition states (TS1 and TS2). The ratio of the products formed is determined by the difference in the free energies of activation (ΔΔG‡) for these two pathways. A solvent can alter this product ratio by:

  • Stabilizing one transition state more than the other: If one transition state is significantly more polar or has a larger dipole moment than the other, a polar solvent will stabilize it to a greater extent, lowering its activation energy and favoring the corresponding product.[2]

  • Specific Solute-Solvent Interactions: Interactions like hydrogen bonding between the solvent and a functional group on one of the reactants can lock the reactants into a specific orientation as they approach the transition state, thereby favoring one regioisomeric outcome.[3][4]

Q3: What are the key solvent properties I should consider, and how do they impact my reaction?

A3: The most influential solvent properties are polarity, polarizability, and specific hydrogen-bonding capabilities. It's crucial to understand their distinct effects.

  • Polarity: This refers to the distribution of partial charges within a solvent molecule, quantified by its dipole moment. Polar solvents are effective at stabilizing charged or highly polar species.[2] If the transition state leading to one regioisomer has greater charge separation than the other, increasing solvent polarity will favor that pathway.[5][6]

  • Polarizability: This is the ability of the electron cloud of a solvent molecule to be distorted by the electric field of a solute.[7][8] It is related to non-specific interactions like London dispersion forces. Polarizability can be important for stabilizing large, soft transition states, but its effect is often intertwined with polarity.

  • Hydrogen Bonding: This is a highly specific and directional interaction. Protic solvents (like methanol or water) can act as hydrogen bond donors (HBD), while many polar aprotic solvents (like DMSO or DMF) can act as hydrogen bond acceptors (HBA). An HBD solvent can coordinate to a Lewis basic site (e.g., a carbonyl oxygen) on a dienophile, which can lower its LUMO energy and alter the electronic factors that govern regioselectivity.[3][4][9]

The following diagram illustrates how different solvent types interact with a generic cycloaddition transition state possessing a polar character.

G cluster_0 Reaction Core Reactants Diene + Dienophile TS Polar Transition State (e.g., TS1 for Regioisomer 1) Reactants->TS ΔG‡ Product Regioisomer 1 TS->Product NonPolar Non-Polar Solvent (e.g., Hexane) NonPolar->TS Weak van der Waals Interactions PolarAprotic Polar Aprotic Solvent (e.g., Acetonitrile, DMSO) PolarAprotic->TS Strong Dipole-Dipole Stabilization PolarProtic Polar Protic Solvent (e.g., Methanol) PolarProtic->TS Dipole-Dipole & Hydrogen Bonding Stabilization

Caption: Solvent interactions with a polar transition state.

Q4: How does Frontier Molecular Orbital (FMO) theory help predict regioselectivity and the solvent's role?

A4: FMO theory is a powerful model for rationalizing regioselectivity.[10] It posits that the reaction is primarily governed by the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of the other. The preferred regiochemistry is the one that results from the orientation maximizing the orbital overlap between the atoms with the largest orbital coefficients.[1][10]

Solvents do not change the intrinsic orbital coefficients but can influence which FMO interaction dominates. For a given reaction, there are two possible primary interactions: HOMO(diene)-LUMO(dienophile) or HOMO(dienophile)-LUMO(diene). A solvent can:

  • Alter FMO Energies: A polar solvent can stabilize the orbitals of a more polar reactant, lowering both its HOMO and LUMO energies. This can change the relative energy gaps (ΔE) between the competing HOMO-LUMO pairs, potentially switching the dominant interaction and thus altering or even reversing the regioselectivity.

  • Mediate Lewis Acidity: In the presence of a Lewis acid catalyst, the solvent's donor ability can compete with the reactant for binding to the catalyst.[11][12][13] A strongly coordinating solvent can reduce the effective Lewis acidity, diminishing its ability to lower the dienophile's LUMO and influence selectivity.[14]

Troubleshooting Guide: Addressing Common Experimental Issues

This section provides direct answers to specific problems you may encounter in the lab.

Q5: My reaction gives a poor ratio of regioisomers. How can I use solvents to improve it?

A5: A poor regioisomeric ratio indicates that the activation energy difference (ΔΔG‡) between the two competing transition states is small. Your goal is to choose a solvent that maximizes this difference.

Troubleshooting Steps:

  • Analyze the Transition States: First, assess the likely nature of the two transition states. Do you expect one to be significantly more polar than the other? Computational modeling (DFT) can provide this insight, or you can infer it from the electronic nature of your reactants.[15]

  • Systematically Vary Solvent Polarity: Screen a range of solvents with increasing polarity. A common progression is Hexane → Toluene → Dichloromethane (DCM) → Acetonitrile → Dimethylformamide (DMF).[16] If one TS is more polar, its formation should be favored in more polar solvents.[5]

  • Probe for Hydrogen Bonding Effects: If your dienophile contains a hydrogen bond acceptor (like a carbonyl group), test a protic solvent like methanol or even water.[4][17] Hydrogen bonding can enforce a specific geometry, dramatically enhancing selectivity. Ionic liquids with hydrogen-bond-donating cations can also be highly effective.[4][18]

Data Snapshot: Solvent Effects on a Model Diels-Alder Reaction The following table illustrates typical trends for the reaction between cyclopentadiene and methyl acrylate.

SolventDielectric Constant (ε)Predominant InteractionTypical Endo:Exo Ratio
Hexane1.9van der Waals~3:1
Toluene2.4van der Waals, π-stacking~3.5:1
Dichloromethane9.1Dipole-Dipole~5:1
Acetonitrile37.5Strong Dipole-Dipole~6:1
Methanol32.7Hydrogen Bonding>6.5:1[19]

Note: Ratios are illustrative and can vary with concentration and temperature. This data shows that both polarity and, more significantly, hydrogen bonding capability can enhance the selectivity.[18][19]

Q6: I observed an unexpected reversal of regioselectivity when I switched to a highly polar solvent. What is happening?

A6: This is a fascinating and not uncommon observation. It strongly suggests that the transition state leading to the major product in non-polar solvents is less polar than both the reactants and the transition state for the minor pathway.

Here's the causal explanation: While polar solvents generally stabilize polar transition states, they can destabilize a transition state that is significantly less polar than the starting materials.[5] If the pathway to the "expected" regioisomer involves a less polar TS, and the pathway to the "unexpected" isomer involves a more polar TS, increasing solvent polarity can raise the energy of the former while lowering the energy of the latter, eventually flipping the major product.[5] This highlights that the change in polarity from reactants to TS is the key factor.

Q7: My Lewis acid-catalyzed reaction is not selective. Could the solvent be the problem?

A7: Absolutely. The solvent can directly compete with your substrate for coordination to the Lewis acid, effectively inhibiting catalysis or preventing the desired stereocontrol.[11][12][13]

Troubleshooting Steps:

  • Check Solvent Donor Ability: Solvents like THF, acetonitrile, or DMSO are strong Lewis bases (high donor number) and can bind strongly to the Lewis acid, preventing it from activating your dienophile.[14]

  • Switch to a Non-Coordinating Solvent: The best solvents for Lewis acid catalysis are typically non-polar and have low donor ability, such as dichloromethane, toluene, or hexane.[14]

  • Consider Solvent Polarity vs. Donor Ability: There is a dichotomy between a solvent's polarity and its donor ability.[12][13] A polar solvent can increase the effective strength of a Lewis acid, but if it is also a strong donor, it will quench it.[14] This is why DCM is often an excellent choice, as it is reasonably polar but a poor donor.

Q8: My computational predictions (in gas phase) don't match my experimental results. How can I refine my model?

A8: Gas-phase calculations neglect the profound influence of the solvent. To bridge the gap between theory and experiment, you must incorporate solvent effects into your calculations.

  • Implicit Solvation Models: These models, such as the Polarizable Continuum Model (PCM), treat the solvent as a continuous medium with a defined dielectric constant. This is a computationally efficient way to account for bulk electrostatic effects and is often sufficient to correct major discrepancies in regioselectivity predictions.[20]

  • Explicit Solvation Models: For reactions where specific interactions like hydrogen bonding are critical, an explicit model is necessary.[21] This involves including one or more solvent molecules directly in the quantum mechanical calculation.[20] While computationally expensive, this is the only way to accurately model the geometry and energetics of specific solvent-solute interactions that can dictate selectivity.[21]

Experimental Protocol: Screening Solvents for Regioselectivity

This section provides a robust, self-validating workflow for investigating solvent effects on a model 1,3-dipolar cycloaddition reaction.

Objective: To determine the effect of solvent polarity and hydrogen bonding ability on the regiochemical outcome of the reaction between an in-situ generated nitrile oxide and a dipolarophile.

G prep 1. Reagent Preparation - Prepare stock solutions of  oxime precursor and  dipolarophile in a non-  coordinating solvent (e.g., Toluene). setup 2. Reaction Setup - To 5 separate flame-dried vials  under Argon, add the  dipolarophile stock solution. prep->setup solvent 3. Solvent Addition - Add 5 mL of each test solvent  (Hexane, Toluene, DCM,  MeCN, MeOH) to a  respective vial. setup->solvent initiate 4. Reaction Initiation - Add oxime precursor stock solution. - Add oxidant (e.g., NaOCl)  dropwise to each vial at 0 °C  to generate nitrile oxide in situ. solvent->initiate run 5. Reaction Monitoring - Stir all reactions at RT for 24h. - Monitor progress by TLC or  LC-MS by taking aliquots  at regular intervals (2, 6, 24h). initiate->run quench 6. Workup & Quench - Quench reactions with sat.  aq. NaHCO₃. - Extract with ethyl acetate. - Dry organic layer over MgSO₄  and concentrate. run->quench analyze 7. Analysis - Analyze crude product mixture  by ¹H NMR or GC-MS to  determine the ratio of  regioisomers. quench->analyze

Caption: Experimental workflow for solvent screening in a cycloaddition reaction.

Step-by-Step Methodology:

  • Reagent Preparation: Ensure all glassware is flame-dried and reagents are anhydrous where necessary. Prepare a stock solution of your dipolarophile (e.g., ethyl propiolate, 1.0 M in anhydrous toluene).[5] Prepare a separate stock solution of your nitrile oxide precursor (e.g., furfural oxime, 1.0 M in anhydrous toluene).[5]

  • Reaction Setup: In parallel, set up a series of identical reaction vials equipped with stir bars under an inert atmosphere (Argon or N₂).

  • Solvent Screening: To each vial, add the dipolarophile (e.g., 1.0 mmol) and the chosen solvent (5 mL). The solvent set should include:

    • Non-polar: Hexane, Toluene

    • Polar Aprotic: Dichloromethane (DCM), Acetonitrile (MeCN)

    • Polar Protic: Methanol (MeOH)

  • Reaction Initiation: Add the oxime precursor (1.1 mmol) to each vial. Cool the vials to 0 °C in an ice bath. To each vial, add an oxidant (e.g., aqueous bleach, NaOCl) dropwise over 10 minutes to generate the nitrile oxide in situ.[5]

  • Monitoring: Allow the reactions to warm to room temperature and stir for a set period (e.g., 12-24 hours). Monitor the consumption of the limiting reagent by Thin Layer Chromatography (TLC) or by analyzing small aliquots via LC-MS.

  • Workup: Upon completion, quench the reactions by adding saturated aqueous sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3x10 mL). Combine the organic layers, dry with anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis: Analyze the crude residue directly by ¹H NMR spectroscopy. The ratio of regioisomers can be determined by integrating characteristic, well-resolved peaks corresponding to each isomer. GC-MS can also be used for quantification.

References
  • Solvent Effects on the Selectivity of Ambimodal Dipolar/Diels–Alder Cycloadditions: A Study Using Explicit Solvation Models. National Institutes of Health (NIH).[Link]

  • Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. JOURNAL OF UNIVERSITY OF BABYLON for Pure and Applied Sciences.[Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv.[Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts (Preprint). Cambridge Open Engage.[Link]

  • An Experimental Study of the Solvent Effect on Rate and Selectivity in a Concentrated Diels−Alder Reaction. ACS Publications - Organic Process Research & Development.[Link]

  • (PDF) Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ResearchGate.[Link]

  • Theoretical studies of solvent effects and Lewis acid catalysis on Diels-Alder reactions. University of Delaware Institutional Repository.[Link]

  • A Dft Study of Solvent Effects on the Cycloaddition of Norbornadiene and 3,4–Dihydroisoquinoline-N-Oxide. ResearchGate.[Link]

  • A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. RSC Publishing - Organic & Biomolecular Chemistry.[Link]

  • Probing the Impact of Solvent on Lewis Acid Catalysis via Fluorescent Lewis Adducts. ChemRxiv.[Link]

  • Theoretical Study of Solvent Effects on 1,3-Dipolar Cycloaddition Reaction. ResearchGate.[Link]

  • SOLVENT EFFECTS ON DIELS-ALDER REACTIONS : AB INITIO VERSUS DENSITY FUNCTIONAL THEORY. AIP Publishing.[Link]

  • Solvent-Free 1,3-Dipolar Cycloadditions of Nitrones for a More Sustainable Synthesis of Glycomimetics. MDPI.[Link]

  • Solvent Effects on the [3+2] Cycloaddition of 2-Furfural Oxime and Ethyl Propiolate: Unexpected Change in Regioselectivity. Science and Education Publishing.[Link]

  • Recent Developments on 1,3-Dipolar Cycloaddition Reactions by Catalysis in Green Solvents. MDPI.[Link]

  • (PDF) REACTIVITY, STEREO- AND REGIOSELECTIVITY OF DIELS-ALDER REACTIONS BETWEEN FIVE-MEMBERED HETEROCYCLES AND DANISHEFSKY'S DIENE. ResearchGate.[Link]

  • Bifunctional Hydrogen Bond Donor‐Catalyzed Diels–Alder Reactions: Origin of Stereoselectivity and Rate Enhancement. NIH - PMC.[Link]

  • Effect of solvent motions on the dynamics of the Diels-Alder reaction. Lirias.[Link]

  • Best solvent for azide alkyne cycloaddition? ResearchGate.[Link]

  • Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions. Frontiers.[Link]

  • 1,3-Dipolar cycloaddition. Wikipedia.[Link]

  • Quantum chemistry study on the regioselective behavior of 1,3- dipolar cycloaddition reaction of azides with various substituted cyclooctynes. Alzahra University.[Link]

  • Solvent Effects on Structure and Reaction Mechanism: A Theoretical Study of [2 + 2] Polar Cycloaddition between Ketene and Imine. ACS Publications - The Journal of Physical Chemistry B.[Link]

  • Diels–Alder Cycloaddition Reactions in Sustainable Media. NIH - PMC.[Link]

  • The effects of solvent nature and steric hindrance on the reactivity, mechanism and selectivity of the cationic imino‐Diels–Alder cycloaddition reaction between cationic 2‐azadienes and arylpropene. ResearchGate.[Link]

  • Cycloaddition Reactions. ChemTalk.[Link]

  • CYCLOADDITION MECHANISM AND THE SOLVENT DEPENDENCE OF RATE. Pure and Applied Chemistry.[Link]

  • Substituent and Solvent Effects in the [2 + 2] Cycloaddition Reaction between Olefins and Isocyanates. Journal of the American Chemical Society.[Link]

  • Directing of enantio‐ and regioselectivity by intra‐ and intermolecular hydrogen bonds. ResearchGate.[Link]

  • Enhanced Reactivity for the Wagner-Jauregg Reaction Under Aqueous Conditions. ACS Omega.[Link]

  • Solvent Polarity/Polarizability Parameters: A Study of Catalan's SPP N , Using Computationally Derived Molecular Properties, and Comparison with π and E T (30).* MDPI.[Link]

  • Theoretical Investigation of the Effect of Hydrogen Bonding on the Stereoselectivity of the Diels-Alder Reaction. ResearchGate.[Link]

  • Regioselectivity of cycloaddition reaction. YouTube.[Link]

  • The role of hydrogen bonding in controlling the selectivity of Diels–Alder reactions in room-temperature ionic liquids. RSC Publishing.[Link]

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  • (PDF) Solvent Polarity/Polarizability Parameters: A Study of Catalan's SPPN, Using Computationally Derived Molecular Properties, and Comparison with π and ET(30).* ResearchGate.[Link]

  • Solvent effects on the mechanism and selectivities of asymmetric Diels-Alder reactions. ACS Publications.[Link]

  • Polarity of Solvents. Angelo State University.[Link]

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Technical Support Center: Overcoming Poor Solubility in Ynone Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for ynone synthesis. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with poorly soluble starting materials during the synthesis of ynones (α,β-acetylenic ketones). Ynones are critical building blocks in the creation of diverse heterocyclic compounds and are present in many biologically active molecules.[1][2] However, the synthetic utility of these compounds can be hampered when starting materials exhibit poor solubility in common reaction solvents, leading to low yields, slow reaction rates, and reproducibility issues.

This document provides in-depth troubleshooting strategies and answers to frequently asked questions, moving beyond simple procedural lists to explain the underlying chemical principles. Our goal is to empower you with the knowledge to diagnose and solve solubility-related problems in your ynone synthesis workflows.

Troubleshooting Guide: Tackling Poor Solubility Head-On

This section is structured in a question-and-answer format to directly address specific experimental challenges.

Q1: My Sonogashira coupling reaction for ynone synthesis is sluggish, and I suspect my aryl halide is not fully dissolved. What are my immediate options?

Answer:

Poor solubility of the aryl halide is a frequent bottleneck in Sonogashira couplings.[3] Before resorting to more complex solutions, a systematic approach to solvent and condition optimization is recommended.

Initial Steps: Solvent Screening

The principle of "like dissolves like" is your first guide.[4] The complex nature of a Sonogashira reaction, involving polar and non-polar species, often requires a nuanced solvent choice.

  • Polar Aprotic Solvents: Solvents like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) are often effective due to their ability to dissolve a wide range of organic substrates and the catalyst complex.[5]

  • Non-Polar Solvents: In some cases, particularly with non-polar aryl halides, a non-polar solvent like toluene may be more effective. Interestingly, some studies have shown that polar aprotic solvents like DMF can sometimes slow the reaction by displacing ligands from the active palladium complex.[3]

  • Co-Solvent Systems: A powerful technique is the use of a co-solvent system.[][7] This involves adding a miscible solvent to the primary solvent to enhance the solubility of a poorly soluble reactant.[7][8][9] For instance, if your aryl halide is sparingly soluble in your primary reaction solvent, adding a small amount of a co-solvent in which it is highly soluble can significantly improve the overall reaction rate. Synergistic solvation, where a binary solvent mixture has a higher solvating power than either pure solvent, can also occur.[10]

Experimental Protocol: Systematic Solvent Screening

  • Small-Scale Tests: Set up several small-scale reactions in parallel using different solvents or co-solvent mixtures.

  • Solvent Selection: Choose a range of solvents with varying polarities (e.g., toluene, THF, DMF, acetonitrile).

  • Monitor Dissolution: Visually inspect the dissolution of your starting material at the reaction temperature.

  • Analyze Reaction Progress: Monitor the reactions by TLC or LC-MS to determine the most effective solvent system.

SolventDielectric Constant (ε)TypeTypical Application Notes
Toluene2.4Aprotic, Non-polarGood for non-polar substrates; can be less effective for polar salts.[3]
Tetrahydrofuran (THF)7.6Aprotic, PolarA versatile solvent, often a good starting point.
Acetonitrile (MeCN)37.5Aprotic, PolarCan be effective, but may coordinate to the metal center.
N,N-Dimethylformamide (DMF)36.7Aprotic, PolarExcellent solvating power for a wide range of substrates.[5]

Table 1: Properties of common solvents for Sonogashira coupling.[3]

Q2: I've tried various solvents, but my starting material still precipitates out, especially when the reaction is scaled up. What advanced techniques can I employ?

Answer:

When conventional solvent screening fails, more advanced methods are necessary. These techniques aim to either fundamentally change the reaction environment or enhance the transport of reactants between phases.

Option 1: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis is an excellent strategy for reactions where reactants are in immiscible phases.[11] A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, facilitates the movement of a reactant from one phase (e.g., an aqueous or solid phase) to the phase where the reaction occurs (e.g., an organic phase).[11][12] This is particularly useful if you are using an inorganic base that is insoluble in your organic reaction solvent.

How it Works in Ynone Synthesis:

In a Sonogashira-type reaction, if the base is in an aqueous or solid phase and the aryl halide and alkyne are in an organic phase, a PTC can transport the anionic base or the acetylide into the organic phase, thereby accelerating the reaction.[13][14]

Experimental Protocol: Implementing Phase-Transfer Catalysis

  • Catalyst Selection: Choose a suitable PTC. Common examples include tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride.

  • Biphasic System: Set up your reaction in a biphasic system (e.g., toluene/water).

  • Catalyst Loading: Add a catalytic amount of the PTC (typically 1-10 mol%).

  • Vigorous Stirring: Ensure vigorous stirring to maximize the interfacial area between the two phases.

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Base Base (e.g., K2CO3) Anion Anion (e.g., OH⁻) Base->Anion Dissociation PTC_aq PTC⁺X⁻ Anion->PTC_aq Ion Exchange ArylHalide Aryl Halide Product Ynone Product ArylHalide->Product Pd/Cu Catalysis Alkyne Alkyne Alkyne->Product Pd/Cu Catalysis PTC_org PTC⁺Anion⁻ PTC_aq->PTC_org Phase Transfer PTC_org->ArylHalide Reaction

Caption: Phase-transfer catalysis workflow for ynone synthesis.

Option 2: High-Temperature or Mechanochemical Methods

For extremely insoluble materials, such as certain pigments or large polycyclic aromatic hydrocarbons, even advanced solvent systems may be insufficient.[15]

  • High-Temperature Synthesis: Increasing the reaction temperature can significantly enhance solubility. This may require the use of high-boiling point solvents (e.g., diphenyl ether) or sealed-vessel microwave synthesis.

  • Mechanochemistry (Ball Milling): This solvent-free technique uses mechanical force to initiate chemical reactions in the solid state.[15] Ball milling can be highly effective for cross-coupling reactions involving insoluble starting materials, as it bypasses the need for dissolution entirely.[15]

Q3: My ynone synthesis involves the oxidation of a propargyl alcohol, and the alcohol has poor solubility. Are there specific oxidants or conditions better suited for this?

Answer:

Yes, the choice of oxidant and reaction conditions can be tailored to accommodate poorly soluble propargyl alcohols.

Oxidant and Solvent Compatibility:

  • Heterogeneous Oxidants: Using a solid-supported oxidant like manganese dioxide (MnO₂) can be advantageous. The reaction occurs at the surface of the oxidant, and the choice of a solvent in which the propargyl alcohol has even slight solubility can be sufficient to drive the reaction to completion.

  • Mild, Soluble Oxidants: Recently, methods using N-iodosuccinimide (NIS) as a mild oxidant have been developed.[2][16][17] These reactions often proceed at room temperature and in common organic solvents, which can be optimized for the solubility of your specific substrate.[16][17] An iron/TEMPO-catalyzed aerobic oxidation in toluene is another practical option that works well for a range of substrates.[18]

Experimental Protocol: NIS-Mediated Oxidation of a Poorly Soluble Propargyl Alcohol

  • Solvent Screening: Test the solubility of your propargyl alcohol in various solvents (e.g., acetonitrile, dichloromethane, THF).

  • Reaction Setup: In the chosen solvent, suspend the propargyl alcohol.

  • Reagent Addition: Add N-iodosuccinimide (NIS) to the suspension.

  • Monitoring: Stir the reaction at room temperature and monitor by TLC. Even if the starting material is not fully dissolved, the reaction should proceed as the dissolved portion is consumed.

Solubility_Troubleshooting_Flowchart start Poor Solubility Observed in Ynone Synthesis solvent_screen Q: Is the issue mild? A: Perform Systematic Solvent Screening start->solvent_screen co_solvent Try Co-Solvent System solvent_screen->co_solvent temp_increase Increase Reaction Temperature solvent_screen->temp_increase final_check Reaction Proceeds? co_solvent->final_check temp_increase->final_check advanced_methods Q: Is solubility still poor? A: Employ Advanced Techniques ptc Use Phase-Transfer Catalysis advanced_methods->ptc mechanochem Consider Mechanochemistry (Ball Milling) advanced_methods->mechanochem ptc->final_check mechanochem->final_check final_check->advanced_methods No end Problem Solved final_check->end Yes

Sources

Chemoselectivity Control Center: A Technical Resource for Polyfunctional Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Chemoselectivity Control Center. This technical resource is designed for researchers, scientists, and drug development professionals navigating the complexities of reactions with polyfunctional molecules. The inherent challenge of making a reagent react with one functional group in the presence of others is a frequent hurdle in multi-step synthesis.[1][2] This guide moves beyond theoretical knowledge to provide actionable troubleshooting advice and practical protocols, grounded in mechanistic principles, to help you achieve your desired chemical transformations with precision and control.

Our approach is built on the understanding that true expertise combines not just knowing the steps of a protocol, but understanding the causal relationships behind them. Every recommendation is designed to be a self-validating system, empowering you to diagnose issues and rationally design solutions for your specific synthetic challenges.

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding chemoselectivity.

Q1: What is the first thing to consider when a chemoselective reaction has low selectivity?

A1: Before extensively modifying the core reaction conditions, first verify the fundamentals.[3] Ensure all reagents are pure and the solvents are anhydrous and properly degassed, especially for oxygen-sensitive reactions like cross-couplings.[4] Confirm that your starting material is pure and that no unexpected functional groups are present. Incorrect stoichiometry or the presence of impurities can often be the root cause of poor selectivity.

Q2: How do I choose between a strong, non-selective reagent and a milder, more selective one?

A2: The choice depends on the relative reactivity of the functional groups in your substrate. A powerful reagent like lithium aluminum hydride (LiAlH₄) will reduce most carbonyl groups indiscriminately.[5] In contrast, sodium borohydride (NaBH₄) is milder and will selectively reduce aldehydes and ketones without affecting esters or carboxylic acids.[6][7] If you need to reduce a less reactive group in the presence of a more reactive one, a protection strategy is often necessary.[5]

Q3: When should I use a protecting group strategy?

A3: A protecting group strategy is essential when the desired reaction conditions are incompatible with a functional group elsewhere in the molecule that you wish to remain unchanged.[8][9][10] This strategy involves temporarily masking the reactive group, performing the desired transformation, and then deprotecting it.[10] This is particularly crucial in the synthesis of complex molecules like peptides and natural products where multiple sensitive functionalities are present.[11][12]

Q4: My cross-coupling reaction is sluggish or failing. What are the likely causes?

A4: For cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), common failure points include an inactive catalyst, poor choice of ligand, or an inappropriate base.[13] The palladium catalyst, especially in its active Pd(0) state, is oxygen-sensitive, making rigorous degassing of the reaction mixture critical.[4] The ligand choice is also vital; bulky, electron-rich phosphine ligands can often improve the reactivity for challenging substrates like aryl bromides.[13]

Troubleshooting Guides

This section provides in-depth guidance on specific, challenging scenarios.

Guide 1: Poor Selectivity in Reductions of Carbonyl Compounds

The selective reduction of one carbonyl group in the presence of another is a common synthetic challenge. The outcome is governed by the inherent reactivity of the carbonyls and the choice of reducing agent.

Problem: An attempt to reduce a ketone in the presence of an ester using LiAlH₄ results in the reduction of both functional groups.

Causality: LiAlH₄ is a highly reactive hydride source, capable of reducing most carbonyl functionalities.[4][7] Its high reactivity precludes selectivity between ketones and esters.

Troubleshooting Workflow:

  • Reagent Re-evaluation: Switch to a more chemoselective reducing agent. Sodium borohydride (NaBH₄) is an excellent first choice as it readily reduces ketones but not esters.[14]

  • Condition Optimization for Borderline Cases: If some ester reduction is still observed with NaBH₄, further tuning of the reaction conditions can enhance selectivity. Performing the reaction at low temperatures (-78 °C) often improves chemoselectivity.[14]

  • Advanced Reagent Selection: For particularly challenging substrates, consider specialized reducing agents. For example, the Luche reduction (NaBH₄ with CeCl₃) is highly effective for the 1,2-reduction of α,β-unsaturated ketones, leaving other carbonyls intact.

  • Protecting Group Strategy: If the desired transformation requires the reduction of the less reactive functional group (e.g., the ester in the presence of a ketone), a protecting group strategy is unavoidable. The more reactive ketone can be protected as an acetal, which is stable to hydride reagents.[8][10] Following the reduction of the ester, the ketone can be regenerated by acidic workup.[10]

G

Comparative Analysis of Common Reducing Agents:

Reducing AgentTypical Substrates ReducedSubstrates Generally Not ReducedKey Considerations
LiAlH₄ Aldehydes, Ketones, Esters, Carboxylic Acids, AmidesAlkenes, AlkynesHighly reactive, often unselective. Reacts violently with water.[4][7]
NaBH₄ Aldehydes, Ketones, Acyl ChloridesEsters, Carboxylic Acids, AmidesMilder and more selective than LiAlH₄. Can be used in protic solvents.[6][14]
NaBH₃CN Imines, Iminium ionsAldehydes, Ketones (at neutral pH)Excellent for reductive amination. Highly toxic.[15]
Na(OAc)₃BH (STAB) Aldehydes, Ketones, IminesEsters, AmidesMild and highly selective. Excellent for reductive amination of a wide range of substrates. Less toxic than NaBH₃CN.[15]
DIBAL-H Esters (to aldehydes at low temp), Lactones, NitrilesCarboxylic AcidsReactivity is highly temperature-dependent.
Guide 2: Optimizing Selectivity in Palladium-Catalyzed Cross-Coupling Reactions

Cross-coupling reactions are powerful C-C and C-heteroatom bond-forming tools, but their success with polyfunctional molecules hinges on catalyst control.

Problem: A Suzuki-Miyaura coupling between an aryl bromide and a boronic acid is resulting in low yield, significant starting material recovery, and the formation of a homocoupled boronic acid byproduct.

Causality: These symptoms often point to catalyst deactivation or inefficient catalytic turnover. The presence of oxygen can lead to both catalyst decomposition (formation of palladium black) and oxidative homocoupling of the boronic acid.[4] Additionally, certain functional groups on the substrates can coordinate to the palladium center and inhibit the catalytic cycle.[4]

Troubleshooting Protocol:

  • Verify Inert Atmosphere and Solvent Quality: This is the most critical first step. Ensure your solvent is thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction setup and execution.[4]

  • Evaluate the Ligand: For less reactive aryl bromides or complex substrates, standard ligands like triphenylphosphine may not be sufficient. Switch to a bulky, electron-rich ligand from the Buchwald or Josiphos families (e.g., SPhos, XPhos). These ligands promote the oxidative addition step and stabilize the active catalytic species.[13]

  • Assess the Base: The base is not merely a spectator; it participates in the transmetalation step. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and that it is of high quality and anhydrous.[13] The choice of base can also affect the solubility of the reagents and intermediates.

  • Check the Boronic Acid/Ester Quality: Boronic acids can degrade over time, leading to protodeboronation (replacement of the boron group with hydrogen).[13] Using more stable boronic esters, such as pinacol esters, can mitigate this side reaction.[13]

  • Temperature Optimization: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition and side reactions.[4] Try running the reaction at the lowest temperature that still provides a reasonable conversion rate.

G

Guide 3: Leveraging Orthogonal Protecting Groups

In complex syntheses, multiple functional groups may need to be masked and unmasked at different stages. This requires an orthogonal protecting group strategy, where each group can be removed under specific conditions without affecting the others.[11][16]

Scenario: A molecule contains a primary alcohol, a secondary alcohol, and a primary amine. The goal is to selectively acylate the amine.

Challenge: Standard acylation conditions will likely react with all three functional groups.

Orthogonal Strategy Protocol:

  • Initial Protection:

    • Protect the primary alcohol selectively over the secondary alcohol using a sterically demanding silyl ether, such as tert-butyldimethylsilyl (TBDMS) chloride.

    • Protect the remaining secondary alcohol and the primary amine. A common strategy is to use a base-labile group for one and an acid-labile group for the other. For example, protect the amine as a tert-butoxycarbonyl (Boc) carbamate (acid-labile) and the secondary alcohol as an acetate ester (base-labile).

  • Selective Deprotection and Acylation:

    • To acylate the amine, you must first deprotect it. The Boc group can be selectively removed using a strong acid like trifluoroacetic acid (TFA), leaving the TBDMS and acetate groups intact.

    • Perform the desired acylation on the now-free amine.

  • Sequential Deprotection:

    • The remaining protecting groups can be removed in any order. The acetate can be cleaved with a base (e.g., K₂CO₃ in methanol), and the TBDMS ether can be removed with a fluoride source (e.g., TBAF).

Common Orthogonal Protecting Group Pairs:

Protecting Group 1Removal ConditionsProtecting Group 2Removal ConditionsOrthogonality
Fmoc (amine)Base (e.g., Piperidine)Boc (amine)Acid (e.g., TFA)Excellent for peptide synthesis.[5][16]
TBDMS (alcohol)Fluoride (e.g., TBAF)Benzyl (Bn) (alcohol)Hydrogenolysis (H₂, Pd/C)Widely used in complex molecule synthesis.[11]
Acetyl (Ac) (alcohol/amine)Base (e.g., K₂CO₃/MeOH)Tosyl (Ts) (amine)Reductive cleavageUseful for differential protection.
Alloc (amine)Pd(0) catalysisFmoc (amine)Base (e.g., Piperidine)Allows for selective deprotection under neutral conditions.[16]

The Role of Solvent and Temperature

While reagents and catalysts are the primary drivers of chemoselectivity, the reaction environment plays a critical, and sometimes overlooked, role.

  • Solvent Polarity: The polarity of the solvent can dramatically influence reaction rates and selectivity by stabilizing or destabilizing reactants, intermediates, and transition states.[12][17] A polar protic solvent, for example, can stabilize charged intermediates, which may favor one reaction pathway over another. A comprehensive understanding of solvent polarity scales can aid in the rational selection of a solvent to enhance desired reactivity.[17][18]

  • Temperature: Temperature affects the rates of competing reaction pathways. Lowering the reaction temperature often increases selectivity because the difference in activation energies between the desired and undesired reactions becomes more significant. However, this comes at the cost of a slower reaction rate. Conversely, increasing the temperature may overcome a high activation barrier but can lead to a loss of selectivity and increased side product formation.[4]

By systematically evaluating each of these factors—reagents, catalysts, protecting groups, solvents, and temperature—researchers can effectively troubleshoot and control chemoselectivity, paving the way for the successful synthesis of complex, polyfunctional molecules.

References

  • Chemoselective Oxidation of Alcohols in the Presence of Amines Using an Oxoammonium Salt. (n.d.).
  • Stahl, S. S. (n.d.).
  • The Oxidation of Alcohols by Modified Oxochromium(VI)–Amine Reagents. (n.d.).
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131.
  • Pathak, G., & Rokhum, S. L. (n.d.). Selective Monoesterification of Symmetrical Diols Using Resin-Bound Triphenylphosphine.
  • Orthogonal Protection Definition - Organic Chemistry Key Term. (n.d.). Fiveable.
  • Protecting Groups and Orthogonal Protection Str
  • Lan, Y., et al. (2016). New Mechanistic Insights on the Selectivity of Transition-Metal-Catalyzed Organic Reactions: The Role of Computational Chemistry. Accounts of Chemical Research.
  • Troubleshooting low conversion rates in 1-Bromo-1-butene cross-coupling. (n.d.). Benchchem.
  • Oxidation of Alcohols and Amines. (n.d.). Organic Chemistry Portal.
  • Sunoj, R. B., et al. (n.d.). Mechanistic Insights on Cooperative Catalysis through Computational Quantum Chemical Methods.
  • Leigh, D. A., et al. (2022). Controlling catalyst activity, chemoselectivity and stereoselectivity with the mechanical bond.
  • Troubleshooting common issues in furo[2,3-b]pyridine cross-coupling reactions. (n.d.). Benchchem.
  • Ester synthesis by esterific
  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
  • Lan, Y., et al. (n.d.). New Mechanistic Insights on the Selectivity of Transition-Metal-Catalyzed Organic Reactions: The Role of Computational Chemistry.
  • Wei, D., & Lan, Y. (2020).
  • Comparative analysis of different reducing agents in amin
  • Mahmoud, A. R. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates.
  • Monitoring of Peptide Coupling and Capping; Coupling Tests. (n.d.). AAPPTec.
  • Reichardt, C. (n.d.). Quantitative Measures of Solvent Polarity. Chemical Reviews.
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 123-39.
  • Baran, P. S. (n.d.). Chemoselectivity: The Mother of Invention in Total Synthesis. Accounts of Chemical Research.
  • Yudin, A. K., & Afagh, N. A. (2010). Chemoselectivity and the curious reactivity preferences of functional groups.
  • Chemoselective enrichment for natural products discovery. (n.d.). NIH Public Access.
  • Poulsen, T. B., et al. (n.d.). Dehydration reactions in polyfunctional natural products.
  • Poulsen, T. B., et al. (2020). Dehydration reactions in polyfunctional natural products.
  • Krische, M. J. (n.d.). Enantioselective Alcohol C-H Functionalization for Polyketide Construction: Unlocking Redox-Economy and Site-Selectivity for Ideal Chemical Synthesis. NIH Public Access.
  • Stereoisomer-differentiating esterification of diols with methylboronic acid. A simple method for the separation of cis- and trans-1,2-diols. (n.d.).
  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. (2021, August 11). YouTube.
  • Sorensen, E. J., et al. (2018). Recent Applications of C–H Functionalization in Complex Natural Product Synthesis. Royal Society of Chemistry.
  • How do I avoid side reactions while doing this peptide coupling reaction? (2025, March 20). Reddit.
  • Quantitative Measures of Solvent Polarity. (n.d.).
  • Optimizing Peptide Coupling: Key Techniques. (n.d.). CDMO.
  • The oxidation of amino alcohols. (n.d.). University of Louisville ThinkIR.
  • Grindley, T. B., & Twibanire, J. K. (n.d.). Efficient and Controllably Selective Preparation of Esters Using Uronium-Based Coupling Agents. Luxembourg Bio Technologies.
  • Chemoselective reductions with sodium borohydride. (n.d.).
  • Procedures to Improve Difficult Couplings. (n.d.).
  • Synthron Case Study. (2007, July 31). U.S.
  • Why can't I achieve good yields for this Suzuki reaction? (2018, October 2).
  • Development and Mechanism of Rh-Catalyzed Keto-(5 + 1 + 2) Reaction of Keto-Vinylcyclopropanes and CO, and Answering Why Rh-Catalyzed Keto-(5 + 2) Reaction of Keto-Vinylcyclopropanes Fails. (2026, January 5). Journal of the American Chemical Society.
  • Reducing Agents. (n.d.). TCI Chemicals.
  • Buchwald, S. L., & Tudge, M. T. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH Public Access.
  • Chemoselective Reactions. (2014, July 26). Chemistry LibreTexts.

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Validation & Comparative

Unambiguous Structural Confirmation of Ethyl Hex-2-ynoate Using 2D NMR: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Positional Isomerism in Alkynoate Esters

The precise structural determination of organic molecules is a fundamental requirement in chemical research, particularly in the synthesis of novel compounds for drug development and materials science. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides essential information about the types and numbers of protons and carbons, it often falls short in unambiguously defining the connectivity of the molecular backbone, especially in the presence of unsaturated functionalities.[1]

Ethyl hex-2-ynoate, an α,β-alkynoate ester, presents a classic structural elucidation challenge. Standard spectroscopic techniques like IR spectroscopy can confirm the presence of the ester carbonyl and alkyne functional groups, but they cannot definitively establish the position of the carbon-carbon triple bond within the hexyl chain.[1] Positional isomers, such as ethyl hex-3-ynoate, possess the same molecular formula and many of the same functional groups, leading to 1D NMR spectra that can be deceptively similar.

This guide provides a definitive, field-proven methodology for confirming the structure of this compound by leveraging the power of two-dimensional (2D) NMR spectroscopy. We will focus on the comparative analysis of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) data, which together provide an irrefutable map of covalent bonding.[2][3] This approach is not merely a procedural walkthrough but an exercise in chemical logic, demonstrating how to design an experiment that is inherently self-validating.

The Structural Hypothesis: this compound vs. Its Isomers

To confirm a structure, one must demonstrate that the experimental data uniquely matches the proposed molecule and simultaneously excludes other plausible alternatives. Our primary candidate is This compound (A) . The most likely positional isomer from a synthetic standpoint is ethyl hex-3-ynoate (B) .

Structure CandidateChemical Structure
A: this compound CH₃CH₂-O-C(=O)-C≡C-CH₂CH₂CH₃
B: Ethyl hex-3-ynoate CH₃CH₂-O-C(=O)-CH₂-C≡C-CH₂CH₃

The core analytical question is: how can we prove the connectivity between the ester group and the alkyne, and the alkyne's subsequent position in the alkyl chain? This requires observing correlations through the non-protonated, sp-hybridized carbons of the triple bond.

Experimental Protocol: Acquiring High-Fidelity 2D NMR Data

The quality of the final structural elucidation is entirely dependent on the quality of the acquired data. The following protocol is designed for robustness and high sensitivity.

Sample Preparation:

  • Dissolve approximately 10-15 mg of the synthesized compound in 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for nonpolar to moderately polar compounds and its well-defined residual solvent signal.

  • Add tetramethylsilane (TMS) as an internal standard (0 ppm) for accurate chemical shift referencing.

  • Transfer the solution to a 5 mm NMR tube.

Spectrometer & Acquisition Parameters:

  • Instrument: 500 MHz NMR Spectrometer with a cryoprobe.

  • Temperature: 298 K.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 8

    • Relaxation Delay (d1): 2.0 s

  • ¹³C{¹H} NMR:

    • Pulse Program: zgpg30

    • Number of Scans: 1024

    • Relaxation Delay (d1): 2.0 s

  • ¹H-¹³C HSQC:

    • Pulse Program: hsqcetgpsisp2.2 (multiplicity-edited)[3]

    • ¹J(CH) Coupling Constant: Optimized for 145 Hz.

    • Spectral Windows: Calibrated to cover all ¹H and ¹³C signals.

    • Acquisition: 256 increments in the F1 dimension, 8 scans per increment.

  • ¹H-¹³C HMBC:

    • Pulse Program: hmbcgplpndqf

    • Long-Range Coupling Constant: Optimized for 8 Hz. This value is a robust compromise for detecting typical 2- and 3-bond J(CH) couplings.[4]

    • Acquisition: 256 increments in the F1 dimension, 16 scans per increment.

Data Analysis: Building the Molecule from 2D Correlations

The interpretation strategy involves a layered approach: first, identify the basic spin systems and protonated carbons, then use long-range correlations to piece the fragments together around the quaternary centers.

Predicted ¹H and ¹³C Chemical Shifts

Before analyzing the 2D spectra, it is crucial to predict the chemical shifts for our target molecule, this compound. These predictions are based on established values for similar functional groups.[5][6][7]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Position Atom Label Predicted ¹H Shift (δ, ppm) Predicted ¹³C Shift (δ, ppm) Multiplicity
Carbonyl C1 - ~154.0 -
Alkyne C2 - ~72.0 -
Alkyne C3 - ~90.0 -
Propyl Chain C4 ~2.30 ~20.0 t
Propyl Chain C5 ~1.55 ~22.0 sext
Propyl Chain C6 ~0.95 ~13.5 t
Ethyl Ester C1' ~4.20 ~61.5 q

| Ethyl Ester | C2' | ~1.30 | ~14.2 | t |

HSQC Analysis: Assigning Protonated Carbons

The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates protons directly to the carbons they are attached to (¹JCH).[4][8][9] This is the first and most crucial step in assigning the carbon skeleton. An edited HSQC also provides information about the type of carbon (CH, CH₂, or CH₃).[4]

For this compound, the HSQC spectrum will show the following key correlations:

  • The quartet at δH ~4.20 (H1') will correlate to the CH₂ carbon at δC ~61.5 (C1').

  • The triplet at δH ~1.30 (H2') will correlate to the CH₃ carbon at δC ~14.2 (C2').

  • The triplet at δH ~2.30 (H4) will correlate to the CH₂ carbon at δC ~20.0 (C4).

  • The sextet at δH ~1.55 (H5) will correlate to the CH₂ carbon at δC ~22.0 (C5).

  • The triplet at δH ~0.95 (H6) will correlate to the CH₃ carbon at δC ~13.5 (C6).

Crucially, the carbons at δC ~154.0 (C1), ~72.0 (C2), and ~90.0 (C3) will show NO cross-peaks in the HSQC spectrum, confirming their status as quaternary carbons. [10]

HMBC Analysis: The Definitive Connectivity Proof

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is the cornerstone of this analysis, revealing correlations between protons and carbons over two and three bonds (²JCH and ³JCH).[4][11] This allows us to connect the molecular fragments identified in the HSQC.

The following key correlations are expected for this compound and are essential for its unambiguous confirmation.

Table 2: Key Diagnostic HSQC and HMBC Correlations for this compound

Proton(s) (δH) Correlation Type Correlates to Carbon (δC) J-Coupling Structural Significance
H1' (~4.20 ppm) HSQC C1' (~61.5 ppm) ¹JCH Confirms C1' is a CH₂ attached to oxygen.
HMBC C1 (~154.0 ppm) ²JCH Connects the ethyl group to the carbonyl carbon.
HMBC C2 (~72.0 ppm) ³JCH CRITICAL: Proves the C1-C2 bond. This is the key correlation confirming the "2-ynoate" structure.
HMBC C2' (~14.2 ppm) ²JCH Confirms ethyl group fragment.
H4 (~2.30 ppm) HSQC C4 (~20.0 ppm) ¹JCH Confirms C4 is a CH₂.
HMBC C3 (~90.0 ppm) ²JCH CRITICAL: Connects the propyl chain to the C3 end of the alkyne.
HMBC C2 (~72.0 ppm) ³JCH CRITICAL: Further confirms the C2-C3-C4 linkage.
HMBC C5 (~22.0 ppm) ²JCH Confirms propyl chain fragment.

| | HMBC | C6 (~13.5 ppm) | ³JCH | Confirms propyl chain fragment. |

Comparative Analysis: Ruling Out Ethyl Hex-3-ynoate

The power of this analysis lies in its ability to falsify alternative hypotheses. If the compound were ethyl hex-3-ynoate, the HMBC spectrum would be fundamentally different:

  • The H1' protons (~4.20 ppm) would still show a ²JCH correlation to the carbonyl (C1), but they would be too far away (5 bonds) to show any correlation to an alkyne carbon . The absence of the H1'-to-C2 correlation is definitive proof that the structure is not this compound.

  • Instead, one would see correlations from the methylene protons adjacent to the carbonyl (H2) to both C1 and the alkyne carbon C3.

This direct comparison of expected vs. observed long-range correlations provides an unassailable confirmation of the alkyne's position.

Visualization of Key Structural Correlations

Visual aids are indispensable for conceptualizing the through-bond correlations that define the molecular structure.

Caption: Key 2- and 3-bond HMBC correlations confirming this compound.

Workflow cluster_workflow Structure Elucidation Workflow cluster_F A Synthesized Product (Unknown Isomer) B 1D NMR (¹H, ¹³C) - Identify functional groups - Propose fragments A->B C ¹H-¹³C HSQC - Correlate protons to directly attached carbons B->C E ¹H-¹³C HMBC - Observe long-range (2-3 bond) H-C correlations B->E D Assign Protonated Fragments (e.g., Ethyl, Propyl) C->D F Assemble Fragments - Connect fragments via quaternary carbons (C=O, C≡C) D->F E->F G Unambiguous Structure This compound F->G

Caption: Logical workflow for structural confirmation using 2D NMR.

Conclusion

The structural confirmation of this compound serves as a powerful example of the capabilities of modern 2D NMR spectroscopy. While 1D NMR and other techniques can suggest the presence of key functional groups, they lack the power to define the intricate connectivity that distinguishes between positional isomers. The HSQC experiment provides a robust foundation by mapping out all directly bonded C-H pairs. The HMBC experiment delivers the final, conclusive evidence by revealing long-range correlations across quaternary centers—specifically, the carbonyl and the two sp-hybridized alkyne carbons. The observation of a ³JCH correlation from the ethyl ester methylene protons (H1') to the alkyne carbon (C2) and corresponding correlations from the propyl chain protons (H4) to both alkyne carbons (C2 and C3) irrefutably establishes the "2-ynoate" structure. This multi-faceted, correlation-based approach provides a self-validating system that is essential for ensuring scientific integrity in chemical research and development.

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A Comparative Guide to HPLC Analysis for Purity Assessment of Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. Ethyl hex-2-ynoate (CAS No. 16205-90-6), an unsaturated ester, serves as a versatile building block in the synthesis of various complex organic molecules.[1] Its reactivity, centered around the alkyne functionality, makes it a valuable synthon, but also presents unique challenges in ensuring its purity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other key analytical techniques for the purity assessment of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

The narrative that follows is grounded in the principles of scientific integrity, drawing from established pharmacopeial standards and regulatory guidelines to provide a self-validating framework for analytical method selection and implementation.

The Criticality of Purity in this compound

Impurities in this compound can arise from various stages of its synthesis, such as unreacted starting materials, by-products from side reactions, or degradation products formed during storage. These impurities can have a significant impact on the yield, purity, and pharmacological profile of the final active pharmaceutical ingredient (API). Therefore, a robust and reliable analytical method for purity assessment is paramount. The International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A(R2), provide a framework for the identification and control of impurities in new drug substances, underscoring the regulatory importance of this analytical endeavor.[2][3][4]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity Determination

HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and applicability to a wide range of compounds, including those that are non-volatile or thermally labile.[5][6][7] For a moderately polar compound like this compound, reversed-phase HPLC (RP-HPLC) is the method of choice.

Rationale for RP-HPLC Method Design

The selection of chromatographic conditions is a critical step in developing a robust HPLC method.[8][9][10] A typical RP-HPLC method for this compound would involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile or methanol. The C18 column provides a non-polar stationary phase that retains the analyte based on its hydrophobicity. The mobile phase composition is optimized to achieve adequate retention and separation of the main component from its potential impurities.

A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the elution of both polar and non-polar impurities within a reasonable timeframe.[8] Detection is typically performed using a UV detector, as the α,β-unsaturated ester moiety in this compound exhibits sufficient UV absorbance.[11]

Experimental Protocol: RP-HPLC for this compound Purity

The following protocol outlines a validated RP-HPLC method for the purity assessment of this compound. This protocol is designed to be a self-validating system, incorporating system suitability tests as mandated by pharmacopeias like the USP.[12][13][14]

1. Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% B to 95% B over 15 min, hold at 95% B for 5 min, return to 50% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution: Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

3. System Suitability:

Before sample analysis, inject the standard solution in replicate (typically 5 or 6 injections). The system is deemed suitable for use if the relative standard deviation (RSD) of the peak area is not more than 2.0%, and the tailing factor for the this compound peak is between 0.8 and 1.5. These criteria are in line with the general requirements outlined in USP General Chapter <621> Chromatography.[12][13][14]

4. Analysis and Calculation:

Inject the sample solution and record the chromatogram. The purity of the sample is calculated using the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis Weigh Accurately Weigh Reference & Sample Dissolve Dissolve in Diluent (Acetonitrile/Water) Weigh->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Chromatographic Separation (C18 Column, Gradient Elution) Inject->Separate Detect UV Detection at 220 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate Purity (Area Normalization) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for HPLC Purity Assessment of this compound.

Comparative Analysis with Alternative Techniques

While HPLC is a powerful tool, a comprehensive understanding of a compound's purity profile often necessitates the use of orthogonal analytical techniques. Gas Chromatography (GC) and Nuclear Magnetic Resonance (NMR) spectroscopy are two such valuable alternatives.[6][15]

Gas Chromatography (GC)

GC is an excellent technique for the analysis of volatile and thermally stable compounds.[7] Given that this compound has a reasonable boiling point, GC can be a viable method for its purity assessment.

  • Principle: Separation is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity.

  • Advantages over HPLC:

    • Higher Resolution for Volatiles: GC can provide superior resolution for volatile impurities.

    • Simpler and Less Expensive: GC systems can be less complex and have lower operational costs compared to HPLC, primarily due to the lower cost of carrier gases versus HPLC solvents.[7]

  • Limitations:

    • Thermal Lability: Not suitable for thermally unstable impurities that may degrade in the heated injector or column.

    • Non-Volatile Impurities: Non-volatile impurities will not elute from the GC column and will go undetected.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination.[16][17] It allows for the direct measurement of the analyte concentration against a certified internal standard, providing an absolute purity value.

  • Principle: The technique relies on the principle that the area of an NMR signal is directly proportional to the number of nuclei contributing to that signal.[18][19]

  • Advantages over HPLC and GC:

    • Absolute Quantification: qNMR can determine the absolute purity of a sample without the need for a reference standard of the analyte itself, provided a certified internal standard is used.[6][17]

    • Structural Information: Provides detailed structural information about both the main component and any impurities present, aiding in their identification.[20]

    • Non-destructive: The sample can be recovered after analysis.[16]

  • Limitations:

    • Lower Sensitivity: NMR is generally less sensitive than HPLC and GC, making it less suitable for the detection of trace-level impurities.[20][21]

    • Signal Overlap: Complex mixtures can lead to overlapping signals in the NMR spectrum, complicating quantification.

    • Higher Equipment Cost: NMR spectrometers are significantly more expensive to purchase and maintain than HPLC or GC systems.

Comparative Summary of Analytical Techniques

The following table provides a comparative summary of the performance of HPLC, GC, and qNMR for the purity assessment of this compound.

ParameterHPLC-UVGC-FID¹H-qNMR
Principle Liquid-solid partitioningGas-liquid/solid partitioningNuclear magnetic resonance
Analyte Suitability Non-volatile, thermally (un)stableVolatile, thermally stableSoluble compounds
Quantification Relative (area %) or external standardRelative (area %) or external standardAbsolute (with internal standard)[17]
Sensitivity High (ng to pg)Very High (pg to fg)Moderate (µg to mg)[20]
Impurity Detection Broad range of polaritiesVolatile impurities onlyStructurally distinct impurities
Structural Info. NoLimited (with MS)Yes
Throughput HighHighModerate

Decision-Making Framework for Method Selection

The choice of the most appropriate analytical technique depends on the specific requirements of the analysis at different stages of drug development.

Method_Selection cluster_stage Development Stage cluster_method Recommended Method Start Purity Assessment of this compound QC Routine Quality Control Start->QC Impurity_ID Impurity Profile & Identification Start->Impurity_ID Ref_Std Reference Standard Characterization Start->Ref_Std HPLC HPLC-UV QC->HPLC High throughput, robust for known impurities Impurity_ID->HPLC Initial screening GC GC-FID/MS Impurity_ID->GC Volatile impurities NMR qNMR Impurity_ID->NMR Structural elucidation Ref_Std->NMR Absolute purity

Caption: Decision-Making Framework for Analytical Method Selection.

For routine quality control in a manufacturing environment, a validated HPLC method is typically the most practical and efficient choice. For comprehensive impurity profiling during process development, a combination of HPLC and GC-MS is often employed to ensure that both non-volatile and volatile impurities are detected and identified. When it comes to the characterization of a primary reference standard, qNMR is the gold standard due to its ability to provide an absolute purity value.

Conclusion

The purity assessment of this compound is a critical aspect of ensuring the quality and safety of its downstream applications, particularly in the pharmaceutical industry. While reversed-phase HPLC stands out as a robust, versatile, and widely accessible technique for routine analysis, a multi-faceted approach that incorporates orthogonal methods like GC and qNMR provides a more complete and trustworthy purity profile. By understanding the principles, advantages, and limitations of each technique, researchers and drug development professionals can make informed decisions to select the most appropriate analytical strategy, thereby upholding the tenets of scientific integrity and regulatory compliance.

References

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A Comparative Guide to the Reactivity of Ethyl Hex-2-ynoate and Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Tale of Two Alkynes

In the landscape of organic synthesis, alkynes serve as powerful and versatile building blocks. Their carbon-carbon triple bond, a hub of high electron density, is a gateway to a vast array of molecular transformations. However, the reactivity of this functional group is not monolithic; it is profoundly influenced by its position within the carbon skeleton. This guide provides an in-depth comparison between two distinct classes of alkynes: terminal alkynes , characterized by a triple bond at the end of a carbon chain (R-C≡C-H), and ethyl hex-2-ynoate , a representative α,β-alkynyl ester, which showcases the unique reactivity of an internal alkyne activated by a conjugated electron-withdrawing group.

The fundamental difference lies in the presence of a weakly acidic proton on the sp-hybridized carbon of a terminal alkyne (pKa ≈ 25-26), a feature entirely absent in internal alkynes like this compound.[1][2][3] This seemingly small structural variance leads to dramatically divergent chemical behavior, particularly in nucleophilic and coupling reactions. Furthermore, this compound's ester functionality polarizes the triple bond, rendering it susceptible to reaction pathways that are inaccessible to simple terminal alkynes.[4] This guide will dissect these differences through the lens of key reaction classes, supported by experimental data and protocols to inform practical synthetic strategies.

Visualizing the Divergent Paths

The choice between a terminal alkyne and an activated internal alkyne like this compound directs a synthesis down fundamentally different pathways. The following workflow illustrates the primary reaction classes available to each, highlighting their complementary nature in synthetic chemistry.

G cluster_terminal Terminal Alkyne (e.g., 1-Hexyne) cluster_internal This compound TA R-C≡C-H TA_Sonogashira Sonogashira Coupling TA->TA_Sonogashira Pd/Cu cat. Aryl-X TA_Click CuAAC 'Click' Chemistry TA->TA_Click Cu(I) cat. Azide (R-N3) TA_Hydration Hydration (Markovnikov) TA->TA_Hydration H2O, H+, HgSO4 TA_React Key Reactivity: - Acidic Proton (pKa ~25) - Nucleophilic Acetylide Formation - Sterically Accessible TA_Product1 Aryl/Vinyl-Alkyne TA_Sonogashira->TA_Product1 TA_Product2 1,4-Triazole TA_Click->TA_Product2 TA_Product3 Methyl Ketone TA_Hydration->TA_Product3 EH R-C≡C-COOEt EH_Michael Michael (Conjugate) Addition EH->EH_Michael Soft Nucleophiles (e.g., R-SH, R2NH) EH_RuAAC RuAAC Cycloaddition EH->EH_RuAAC Ru cat. Azide (R-N3) EH_Hydration Hydration EH->EH_Hydration H2O, H+, HgSO4 EH_React Key Reactivity: - No Acidic Proton - Electrophilic β-Carbon - Michael Acceptor EH_Product1 β-Substituted α,β-Unsaturated Ester EH_Michael->EH_Product1 EH_Product2 1,5-Triazole (or Trisubstituted) EH_RuAAC->EH_Product2 EH_Product3 β-Keto Ester EH_Hydration->EH_Product3

Caption: Comparative reaction pathways for terminal vs. activated internal alkynes.

I. Reactions Involving the Terminal Proton: The Domain of Terminal Alkynes

The most significant distinction of terminal alkynes is their acidity, which enables the formation of highly nucleophilic acetylide anions. This reactivity is the foundation for many essential carbon-carbon bond-forming reactions.

A. Acetylide Formation and Sonogashira Coupling

The sp-hybridized C-H bond can be readily deprotonated by a strong base, such as sodium amide (NaNH2), to form a potent carbon nucleophile.[1] This acetylide is the key intermediate in the Sonogashira cross-coupling reaction , a palladium/copper co-catalyzed process that forges a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is a cornerstone of modern synthesis, valued for its reliability and mild conditions.

This compound, lacking a terminal proton, is incapable of forming an acetylide and therefore cannot participate in the classic Sonogashira coupling.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_int1 R-Pd(II)L₂-X Pd0->Pd_int1 Oxidative Addition (R-X) Pd_int2 R-Pd(II)L₂-C≡CR' Pd_int1->Pd_int2 Transmetalation Pd_int2->Pd0 Reductive Elimination Product R-C≡CR' Pd_int2->Product Alkyne H-C≡CR' Cu_acetylide Cu(I)-C≡CR' Alkyne->Cu_acetylide Deprotonation CuX Cu(I)X CuX->Alkyne Cu_acetylide->Pd_int1 Transfers Acetylide to Palladium Base Base Base->Alkyne

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

B. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The archetypal "click chemistry" reaction, CuAAC, is a highly efficient and regiospecific 1,3-dipolar cycloaddition between an azide and a terminal alkyne .[7] The reaction, catalyzed by copper(I), exclusively yields the 1,4-disubstituted 1,2,3-triazole isomer. Its wide scope, reliability, and tolerance of numerous functional groups have made it invaluable in drug discovery, bioconjugation, and materials science.

Internal alkynes like this compound are generally unreactive under CuAAC conditions. However, they can participate in related cycloadditions catalyzed by other metals, such as ruthenium. Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can proceed with both terminal and internal alkynes but typically yields the 1,5-disubstituted triazole regioisomer or, with internal alkynes, a fully substituted triazole.[8][9][10]

ReactionTerminal Alkyne (e.g., 1-Hexyne)This compound
Sonogashira Coupling Highly Reactive: Forms C(sp)-C(sp²) bond.Unreactive: Lacks terminal proton.
CuAAC (Click Chemistry) Highly Reactive: Forms 1,4-triazole.Unreactive: Internal alkyne.
RuAAC Reactive: Forms 1,5-triazole.Reactive: Forms 1,4,5-trisubstituted triazole.[8][9]

II. Nucleophilic Addition: The Unique Forte of this compound

The most striking difference in reactivity emerges in reactions with nucleophiles. While terminal alkynes are generally resistant to nucleophilic attack, the conjugated ester group in this compound transforms the alkyne into a potent electrophile.

This activation makes this compound an excellent Michael acceptor . The electron-withdrawing nature of the ester polarizes the molecule, creating a partial positive charge on the β-carbon, which becomes a prime target for attack by soft nucleophiles like thiols, amines, and enolates.[11][12] This reaction, known as a nucleophilic conjugate addition (or Michael addition), is a powerful method for forming C-S, C-N, and C-C bonds.[13]

Caption: Mechanism of nucleophilic conjugate (Michael) addition to this compound.

III. Electrophilic Additions: A More Level Playing Field

In electrophilic additions, such as hydration and halogenation, both alkyne types react, though often with different regiochemical outcomes and rates. Generally, electrophilic additions to alkynes are slower than to alkenes because they proceed through a high-energy vinyl carbocation intermediate.[4] Both steric and electronic factors influence the reaction rates and regioselectivity.[14][15][16][17]

A. Hydration

The addition of water across the triple bond, typically catalyzed by mercury(II) sulfate in aqueous acid, is a common method for synthesizing carbonyl compounds.[18]

  • Terminal Alkynes : Hydration follows Markovnikov's rule, where the hydroxyl group adds to the more substituted internal carbon. The initial enol product rapidly tautomerizes to the more stable methyl ketone.[19][20]

  • This compound : As an unsymmetrical internal alkyne, hydration can potentially yield two different ketone products. However, the strong electronic influence of the ester group directs the addition. The initial electrophilic attack (by H⁺ or Hg²⁺) occurs at the β-carbon, leading to the formation of a β-keto ester after tautomerization.

B. Halogenation

Alkynes react with halogens (e.g., Br₂, Cl₂) to form dihaloalkenes and, with excess halogen, tetrahaloalkanes. The first addition often proceeds with anti-stereochemistry. For unsymmetrical alkynes, the regiochemistry can be complex, but it provides another point of comparison.

ReactionTerminal Alkyne (e.g., 1-Hexyne)This compound
Mercury-Catalyzed Hydration Regioselective: Forms a methyl ketone (2-hexanone).[19][20]Regioselective: Forms a β-keto ester (ethyl 3-oxohexanoate).
Halogenation (1 equiv. X₂) Forms a 1,2-dihalo-1-hexene.Forms an ethyl 2,3-dihalohex-2-enoate.

Experimental Protocols

To provide a practical context for the discussed reactivity, the following are representative, self-validating protocols for key transformations that differentiate these alkyne classes.

Protocol 1: Sonogashira Coupling of a Terminal Alkyne (1-Hexyne)

This protocol demonstrates the hallmark reaction of terminal alkynes, forming a new C-C bond with an aryl halide.

  • System Preparation: To a dry Schlenk flask under an inert argon atmosphere, add bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 mmol), copper(I) iodide (CuI, 0.04 mmol), and a magnetic stir bar.

  • Solvent and Base Addition: Evacuate and backfill the flask with argon (3 cycles). Add anhydrous tetrahydrofuran (THF, 5 mL) and freshly distilled triethylamine (Et₃N, 3.0 mmol). Stir the resulting suspension for 15 minutes at room temperature.

  • Reactant Addition: Add 1-hexyne (1.2 mmol) dropwise via syringe, followed by the addition of iodobenzene (1.0 mmol).

  • Reaction Monitoring: Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Completion is typically observed within 2-6 hours.

  • Work-up and Purification: Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite® to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield hex-1-yn-1-ylbenzene.[21][22][23][24]

Protocol 2: Michael Addition of Thiophenol to this compound

This protocol illustrates the unique reactivity of an activated alkyne as a Michael acceptor.

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in ethanol (10 mL).

  • Nucleophile and Catalyst Addition: Add thiophenol (1.1 mmol) to the solution. To catalyze the reaction, add a catalytic amount of a non-nucleophilic base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.1 mmol).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. The disappearance of the starting materials can be monitored by TLC. The reaction is often complete within 1-3 hours.

  • Work-up and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate (25 mL) and wash with 1 M HCl, followed by saturated aqueous NaHCO₃, and finally brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. The resulting crude product, ethyl (Z)-3-(phenylthio)hex-2-enoate, can be purified by column chromatography if necessary.

Conclusion

The reactivity of an alkyne is a tale of its environment. A terminal alkyne, defined by its acidic proton, excels in reactions predicated on acetylide formation, such as the Sonogashira coupling and CuAAC click chemistry. In contrast, this compound, an internal alkyne activated by a conjugated ester, is defined by its electrophilicity. It serves as a powerful Michael acceptor, readily undergoing conjugate additions with a variety of soft nucleophiles—a reaction pathway largely closed to its terminal counterparts. While both classes undergo standard electrophilic additions, the regiochemical outcomes are dictated by their distinct electronic and steric profiles. Understanding these fundamental dichotomies is crucial for any researcher aiming to strategically leverage the synthetic power of alkynes in the development of novel molecules and materials.

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A Tale of Two Alkynes: A Comparative Guide to the Reactivity of Ynones and Ynamides in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the choice of starting materials is paramount to the success of a synthetic campaign. Among the myriad of functional groups available, alkynes stand out for their versatility. This guide delves into a comparative analysis of two activated alkyne classes: ynones and ynamides . While structurally similar, their distinct electronic properties impart divergent reactivities, opening up different avenues for molecular construction. This document aims to provide an in-depth, evidence-based comparison to inform your synthetic strategies, supported by experimental data and detailed protocols.

The Electronic Dichotomy: Understanding the Source of Divergent Reactivity

The fundamental difference between ynones and ynamides lies in the nature of the substituent attached to the alkyne terminus. This substituent dictates the electronic distribution within the triple bond, thereby defining its reactivity profile.

  • Ynones: The Electrophilic Alkynes: The carbonyl group in an ynone is a powerful electron-withdrawing group (EWG). This conjugation polarizes the alkyne, rendering the β-carbon electron-deficient and highly susceptible to nucleophilic attack. This electrophilic nature is the hallmark of ynone reactivity.

  • Ynamides: The Nucleophilic Alkynes: In contrast, the nitrogen atom of the amide group in an ynamide is electron-donating. This donation of electron density to the alkyne makes the β-carbon electron-rich and nucleophilic. The electron-withdrawing group on the nitrogen atom tempers this reactivity, making ynamides more stable and easier to handle than their ynamine counterparts[1].

This electronic dichotomy is visually represented in the following diagram:

G cluster_0 Electronic Properties Ynone Ynone Ynone_structure R-C(O)-C≡C-R' Ynamide Ynamide Ynamide_structure R-N(EWG)-C≡C-R' Ynone_beta β-carbon (electron-deficient) Ynone_structure->Ynone_beta Electrophilic Ynamide_beta β-carbon (electron-rich) Ynamide_structure->Ynamide_beta Nucleophilic

Figure 1: Electronic polarization of ynones and ynamides.

A deeper understanding of this divergent reactivity can be gleaned from Frontier Molecular Orbital (FMO) theory. Computational studies have shown that the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of ynones is significantly lower than that of ynamides, making them better electrophiles. Conversely, the Highest Occupied Molecular Orbital (HOMO) of ynamides is higher in energy, rendering them more nucleophilic[2][3][4][5][6][7].

Comparative Reactivity in Key Organic Transformations

The inherent electronic differences between ynones and ynamides manifest in their behavior across a range of important synthetic reactions.

Cycloaddition Reactions: A Tale of Two Dienophiles/Dienes

In [4+2] cycloaddition reactions, such as the Diels-Alder reaction, the roles of ynones and ynamides are typically reversed.

  • Ynones as Dienophiles: Due to their electron-deficient nature, ynones are excellent dienophiles, readily reacting with electron-rich dienes in normal-electron-demand Diels-Alder reactions.

  • Ynamides as Dienes or Dienophiles: Ynamides, being electron-rich, can act as the diene component in inverse-electron-demand Diels-Alder reactions with electron-poor dienes. Alternatively, they can function as dienophiles with highly reactive dienes[1][8].

Reaction TypeSubstratePartnerConditionsYield (%)Reference
Diels-Alder YnoneCyclopentadieneNeat, 25°CHigh[9]
Diels-Alder YnamidePyrimidineSulfolane, MW, 210°C72-78[1]
Nucleophilic Addition: A Clear Distinction in Reactivity

The most pronounced difference in reactivity is observed in nucleophilic addition reactions.

  • Ynones in Michael Additions: Ynones are classic Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles, including amines, thiols, and carbanions[10][11][12].

  • Ynamides in Nucleophilic Addition: The electron-rich nature of ynamides generally precludes them from acting as Michael acceptors. Instead, they can act as nucleophiles themselves, for example, in additions to aldehydes[13][14]. Under acidic conditions, protonation of the ynamide can generate a keteniminium ion, which is then susceptible to nucleophilic attack at the α-position. Conversely, basic conditions can favor β-addition[15].

Reaction TypeSubstrateNucleophileProduct TypeReference
Michael Addition Ynoneα-amido sulfoneAxially chiral styrene[11]
Nucleophilic Addition YnamideAldehydeN-substituted propargylic alcohol[13]
Regioselective Addition YnamideCarboxylic Acid (acidic)α-adduct[15]
Regioselective Addition YnamideAmine (basic)β-adduct[15]
Transition-Metal Catalysis: Expanding the Synthetic Toolbox

Both ynones and ynamides are excellent substrates for a variety of transition-metal-catalyzed transformations, particularly with gold catalysts. However, their distinct electronic properties often lead to different reaction pathways and products.

  • Gold-Catalyzed Reactions of Ynones: Gold catalysts activate the alkyne of ynones towards nucleophilic attack, facilitating a range of cyclization and addition reactions[16]. For instance, gold-catalyzed heterocyclization/(6+3) cycloaddition cascades of yne-enones have been developed[16].

  • Gold-Catalyzed Reactions of Ynamides: Gold catalysis with ynamides often proceeds through the formation of α-imino gold carbene intermediates, which can then undergo a variety of cyclization reactions to form nitrogen-containing heterocycles like pyrroles and 1,4-oxazepines[17][18][19].

Experimental Protocols: Representative Syntheses

To provide a practical context for the discussed reactivities, detailed protocols for the synthesis of a furan from an ynone and a pyrrole from an ynamide are presented below.

Furan Synthesis via Paal-Knorr Reaction of a 1,4-Diketone Derived from an Ynone

The Paal-Knorr synthesis is a classic method for preparing furans from 1,4-dicarbonyl compounds. Ynones can serve as precursors to these 1,4-dicarbonyls through Michael addition.

G Start Start: Ynone and Nucleophile Michael_Addition Michael Addition Start->Michael_Addition Diketone 1,4-Diketone Intermediate Michael_Addition->Diketone Acid_Catalysis Acid-Catalyzed Cyclization (e.g., p-TsOH, reflux) Diketone->Acid_Catalysis Furan End: Substituted Furan Acid_Catalysis->Furan

Figure 2: Workflow for furan synthesis from an ynone.

Experimental Protocol:

  • Michael Addition: To a solution of the ynone (1.0 equiv) in a suitable solvent (e.g., THF), add the nucleophile (1.1 equiv) at 0 °C. Allow the reaction to warm to room temperature and stir until complete consumption of the starting material (monitored by TLC).

  • Work-up and Isolation of 1,4-Diketone: Quench the reaction with saturated aqueous NH₄Cl and extract with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 1,4-diketone can be purified by column chromatography or used directly in the next step.

  • Paal-Knorr Cyclization: Dissolve the 1,4-diketone (1.0 equiv) in toluene and add a catalytic amount of p-toluenesulfonic acid (0.1 equiv). Heat the mixture to reflux with a Dean-Stark apparatus to remove water. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature, wash with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography to afford the substituted furan[20].

Pyrrole Synthesis via Copper-Mediated Cyclization of an N-Sulfonyl Ynamide

Ynamides are excellent precursors for the synthesis of N-heterocycles. The following protocol describes a copper-mediated approach to substituted pyrroles.

G Start Start: N-alkynyl-iodopyrimidine Grignard Add iPrMgCl·LiCl Start->Grignard Transmetalation Transmetalate with CuCN·2LiCl Grignard->Transmetalation Carbocupration Intramolecular Carbocupration Transmetalation->Carbocupration Quench Quench with Electrophile (e.g., Allyl Bromide) Carbocupration->Quench Pyrrole End: Substituted Pyrrolopyrimidine Quench->Pyrrole

Figure 3: Workflow for pyrrole synthesis from an ynamide.

Experimental Protocol:

  • Preparation of the Organometallic Reagent: To a solution of the N-alkynyl-5-iodo-6-sulfamido-pyrimidine (1.0 equiv) in dry THF at -10 °C, add iPrMgCl·LiCl (1.1 equiv) dropwise. Stir the mixture for 1 hour at -10 °C.

  • Transmetalation and Cyclization: Add a solution of CuCN·2LiCl (1.2 equiv) in THF to the reaction mixture. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Quenching with an Electrophile: Cool the mixture to -78 °C and add the electrophile (e.g., allylic halide, 1.5 equiv). Stir at this temperature for 30 minutes and then allow to warm to room temperature overnight.

  • Work-up and Purification: Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to afford the polyfunctional pyrrolo[2,3-d]pyrimidine[21].

Conclusion: Strategic Selection for Synthetic Success

The choice between an ynone and an ynamide as a synthetic precursor is a strategic decision that hinges on the desired reactivity and target molecular architecture. Ynones, as potent electrophiles, are the substrates of choice for conjugate additions and as dienophiles in normal-electron-demand cycloadditions. In contrast, the nucleophilic character of ynamides makes them ideal for reactions where the alkyne acts as the electron-rich partner, leading to the efficient construction of a diverse array of nitrogen-containing heterocycles. A thorough understanding of their fundamental electronic differences, as outlined in this guide, empowers the synthetic chemist to harness their distinct reactivities for the elegant and efficient synthesis of complex molecules.

References

  • Nickel, J., Fernández, M., Klier, L., & Knochel, P. (2016). Synthesis of Pyrrolo[2,3-d]pyrimidines by Copper-Mediated Carbomagnesiations of N-Sulfonyl Ynamides and Application to the Preparation of Rigidin A and a 7-Azaserotonin Derivative. Chemistry – A European Journal, 22(40), 14397-14400. [Link]

  • Request PDF on ResearchGate. (n.d.). Synthesis of Novel Cyclonona[c]furan Frameworks via Gold(I)‐Catalyzed Heterocyclization/(6 + 3) Cycloaddition Cascade of Yne‐enones with Hexahydropyrimidines. [Link]

  • Gold‐Catalyzed Cyclization of Yndiamides with Isoxazoles via α‐Imino Gold Fischer Carbenes - PMC. (n.d.). [Link]

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  • Organocatalytic atropo- and E/Z-selective Michael addition reaction of ynones with α-amido sulfones as sulfone-type nucleophile - Organic Chemistry Frontiers (RSC Publishing). (n.d.). [Link]

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A Comparative Guide to the Catalytic Synthesis of Ynones: Efficiency and Mechanistic Insights

Author: BenchChem Technical Support Team. Date: January 2026

Ynones, or α,β-acetylenic ketones, are invaluable building blocks in organic synthesis, serving as precursors to a diverse array of complex molecules and heterocyclic scaffolds. The efficiency of ynone synthesis is critically dependent on the choice of catalyst, with transition metals such as palladium, gold, and copper, as well as organocatalysts, demonstrating distinct advantages and limitations. This guide provides a comparative analysis of the leading catalytic systems for ynone synthesis, offering insights into their relative efficiencies, mechanistic underpinnings, and practical applications for researchers, scientists, and drug development professionals.

Palladium Catalysis: The Workhorse of Ynone Synthesis via Sonogashira Coupling

Palladium-catalyzed cross-coupling reactions, particularly the Sonogashira coupling, represent the most established and widely utilized method for the synthesis of ynones.[1][2] This reaction typically involves the coupling of a terminal alkyne with an acyl chloride in the presence of a palladium catalyst and a copper(I) co-catalyst.[2]

Mechanistic Rationale

The catalytic cycle of the acyl-Sonogashira reaction involves two interconnected cycles for palladium and copper (Figure 1). The palladium cycle begins with the oxidative addition of the acyl chloride to a Pd(0) species, forming a Pd(II) intermediate. Simultaneously, the copper cycle involves the formation of a copper(I) acetylide from the terminal alkyne and a copper(I) salt. Transmetalation of the acetylide group from copper to the palladium center, followed by reductive elimination, yields the desired ynone and regenerates the active Pd(0) catalyst.[3] The choice of ligands on the palladium catalyst is crucial for its stability and activity, with phosphine ligands being commonly employed.[4]

Acyl-Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L2 PdII R(CO)Pd(II)(X)L2 Pd0->PdII PdII->Pd0 CuAcetylide Cu(I)-C≡CR' Product R(CO)C≡CR' (Ynone) CuX Cu(I)X CuX->CuAcetylide CuAcetylide->PdII CuAcetylide->CuX

Figure 1: Simplified representation of the interconnected palladium and copper catalytic cycles in the acyl-Sonogashira reaction for ynone synthesis.

Performance and Efficiency

Palladium catalysts, particularly palladacycles, have demonstrated exceptional efficiency in ynone synthesis. For instance, phosphane-free oxime-derived palladacycles can achieve very high turnover numbers (TONs) and turnover frequencies (TOFs) even at very low catalyst loadings.[4] The use of copper-free conditions is also possible, which simplifies product purification by avoiding the formation of diynes as byproducts.[4]

Catalyst SystemSubstratesConditionsYield (%)TONTOF (h⁻¹)Reference
Palladacycle 2 (10⁻³ mol%)Benzoyl chloride, PhenylacetyleneToluene, TEA, 110 °C, 24 h9223,000958[4]
Pd(OAc)₂ (0.2 mol%)Various acid chlorides and terminal alkynesSolvent-free, rt, 10 min68-98--[5]
CuI/Pd(PPh₃)₂Cl₂Various carboxylic acids and terminal alkynesEt₃N, 80 °C, 12 hup to 88--[4]

Table 1: Comparative performance of selected palladium-based catalytic systems for ynone synthesis.

Experimental Protocol: Ynone Synthesis using a Palladacycle Catalyst

This protocol is adapted from the work of Alonso, Nájera, and Pacheco, demonstrating a highly efficient copper-free acyl-Sonogashira coupling.[4]

Materials:

  • Palladacycle 2 (precatalyst)

  • Acyl chloride (1 mmol)

  • Terminal alkyne (1.2 mmol)

  • Triethylamine (TEA) (3 mmol)

  • Toluene (5 mL)

Procedure:

  • To a Schlenk tube equipped with a magnetic stir bar, add the palladacycle precatalyst (10⁻³ mol%).

  • Under an inert atmosphere (e.g., argon or nitrogen), add toluene (5 mL), the acyl chloride (1 mmol), the terminal alkyne (1.2 mmol), and triethylamine (3 mmol).

  • Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., diethyl ether) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ynone.

Gold Catalysis: A Milder and Versatile Alternative

In recent years, gold catalysis has emerged as a powerful tool for the synthesis of ynones, often proceeding under milder conditions than traditional palladium-catalyzed methods.[6][7] Gold catalysts, typically Au(I) or Au(III) complexes, exhibit a strong affinity for alkynes, activating them towards nucleophilic attack.[7]

Mechanistic Rationale

Gold catalysts act as soft π-acids, coordinating to the C-C triple bond of the alkyne and rendering it more electrophilic.[6] This activation facilitates the addition of a variety of nucleophiles. In one notable example, a gold catalyst and a secondary amine work in synergy to convert aldehydes and hypervalent alkynyl iodides into ynones.[8][9][10] The reaction proceeds through an α-vinylidenation to form an allenyl aldehyde, which then undergoes an in-situ oxidative C-C bond cleavage.[8][9][10]

Gold-Catalyzed Ynone Synthesis from Aldehydes Aldehyde Aldehyde Allenyl_Aldehyde α-Allenyl Aldehyde Aldehyde->Allenyl_Aldehyde Au(I)/Au(III) Secondary Amine Alkyne Hypervalent Alkynyl Iodide Alkyne->Allenyl_Aldehyde Ynenamine Ynenamine Intermediate Allenyl_Aldehyde->Ynenamine Secondary Amine Ynone Ynone Ynenamine->Ynone Aerobic Oxidation (O2)

Figure 2: Proposed reaction pathway for the gold-catalyzed synthesis of ynones from aldehydes.

Performance and Efficiency

Gold-catalyzed ynone syntheses are often characterized by their mild reaction conditions and broad substrate scope. While direct comparisons of TONs and TOFs with palladium systems are not always available, the ability to use readily available starting materials like aldehydes under aerobic conditions highlights the efficiency of this methodology.[8][9][10]

Catalyst SystemSubstratesConditionsYield (%)Reference
AuCl₃/4,5-diazafluorenoneVarious aldehydes and TIPS-EBXEt₂O, Pyrrolidine, O₂, 40 °Cup to 81[9]
AuClPhenylacetylene, IodobenzeneBase, Solvent2 (without Pd)[11]

Table 2: Performance of selected gold-based catalytic systems for ynone synthesis. It is important to note that some studies suggest that palladium impurities may be the true catalyst in some "gold-catalyzed" Sonogashira-type reactions.[11]

Experimental Protocol: Gold-Catalyzed Synthesis of Ynones from Aldehydes

This protocol is based on the work of Wang, Li, and Huang, which describes a synergistic gold and amine-catalyzed synthesis of ynones.[9]

Materials:

  • AuCl₃ (5 mol%)

  • 4,5-diazafluorenone (ligand, 5 mol%)

  • Aldehyde (0.1 mmol)

  • (Triisopropylsilyl)ethynyl-1λ³-iodane bis(trifluoroacetate) (TIPS-EBX) (0.12 mmol)

  • Pyrrolidine (0.12 mmol)

  • Diethyl ether (Et₂O) (5.0 mL)

  • Oxygen balloon

Procedure:

  • To a flame-dried reaction tube, add AuCl₃ (5 mol%), 4,5-diazafluorenone (5 mol%), the aldehyde (0.1 mmol), TIPS-EBX (0.12 mmol), and diethyl ether (5.0 mL).

  • Add pyrrolidine (0.12 mmol) to the mixture.

  • Seal the tube and place it under an oxygen balloon.

  • Stir the reaction mixture at 40 °C.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography on silica gel to yield the pure ynone.

Copper Catalysis: A Cost-Effective and Efficient Approach

Copper catalysts offer a more economical and environmentally friendly alternative to palladium for ynone synthesis.[12] Copper(I) salts are well-known to catalyze the coupling of terminal alkynes with various electrophiles.

Mechanistic Rationale

In the context of ynone synthesis from acyl chlorides, copper(I) iodide can facilitate the reaction without the need for a palladium co-catalyst, although the mechanism is believed to be similar to the copper cycle in the Sonogashira reaction. The copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide. This species then reacts with the acyl chloride, likely through an oxidative addition/reductive elimination sequence, to afford the ynone and regenerate the copper(I) catalyst.

Copper-Catalyzed Ynone Synthesis CuI Cu(I)I CuAcetylide Cu(I)-C≡CR' CuI->CuAcetylide + H-C≡CR' Alkyne H-C≡CR' Alkyne->CuAcetylide Ynone R(CO)C≡CR' (Ynone) CuAcetylide->Ynone + R(CO)Cl - Cu(I)Cl AcylChloride R(CO)Cl AcylChloride->Ynone

Figure 3: A simplified proposed pathway for the copper-catalyzed synthesis of ynones from acyl chlorides.

Performance and Efficiency

Copper-catalyzed systems can be highly efficient, particularly under solvent-free conditions at room temperature. The use of a simple and inexpensive catalyst like copper(I) iodide, often in combination with a ligand such as N,N,N′,N′-tetramethylethylenediamine (TMEDA), provides a practical and scalable method for ynone synthesis.[12]

Catalyst SystemSubstratesConditionsYield (%)Reference
CuI/TMEDAVarious terminal alkynes and acid chloridesSolvent-free, rt, short reaction timevery good[12]

Table 3: Performance of a copper-based catalytic system for ynone synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of Ynones

This protocol is based on the efficient, solvent-free method developed by Yin et al.[12]

Materials:

  • Copper(I) iodide (CuI)

  • N,N,N′,N′-tetramethylethylenediamine (TMEDA)

  • Terminal alkyne (1 mmol)

  • Acyl chloride (1.2 mmol)

Procedure:

  • In a reaction vial, combine the terminal alkyne (1 mmol) and the acyl chloride (1.2 mmol).

  • Add CuI (catalytic amount, e.g., 5 mol%) and TMEDA (e.g., 10 mol%).

  • Stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the resulting crude product by flash chromatography on silica gel to obtain the pure ynone.

Organocatalysis: A Metal-Free Frontier

While transition metal catalysis dominates the field of ynone synthesis, organocatalytic methods are emerging as a powerful, metal-free alternative. These reactions often proceed via different mechanistic pathways, offering unique reactivity and selectivity. For instance, the synergistic action of a gold catalyst and a secondary amine, as described in the gold catalysis section, can be considered a cooperative catalytic system with an organocatalytic component.[8][9][10] Purely organocatalytic approaches are also being developed, further expanding the toolkit for ynone synthesis.

Comparative Summary and Outlook

The choice of catalyst for ynone synthesis depends on a variety of factors including cost, desired functional group tolerance, reaction conditions, and scalability.

  • Palladium catalysts remain the gold standard for their high efficiency and broad applicability, especially in the context of the well-established Sonogashira coupling. The development of highly active palladacycles allows for extremely low catalyst loadings.

  • Gold catalysts offer a milder alternative, often enabling reactions at lower temperatures and with different starting materials, such as aldehydes. Their unique reactivity can lead to novel transformations.

  • Copper catalysts provide a cost-effective and environmentally benign option, with simple catalyst systems demonstrating high efficiency, particularly under solvent-free conditions.

  • Organocatalysis represents a growing field that circumvents the use of metals altogether, offering new avenues for sustainable and selective ynone synthesis.

Future research will likely focus on the development of even more efficient and sustainable catalytic systems. This includes the design of novel ligands for transition metal catalysts to enhance their activity and stability, the exploration of bimetallic systems to harness synergistic effects,[3] and the continued advancement of organocatalytic methods. For researchers and drug development professionals, a thorough understanding of the relative merits of each catalytic approach is essential for the rational design of synthetic routes to novel and valuable ynone-containing molecules.

References

  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2004). Synthesis of Ynones by Palladium-Catalyzed Acylation of Terminal Alkynes with Acid Chlorides. The Journal of Organic Chemistry, 69(5), 1615–1619.
  • Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C−C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society, 136(35), 12233–12236.
  • Wang, Z., Li, L., & Huang, Y. (2014). A general synthesis of ynones from aldehydes via oxidative C-C bond cleavage under aerobic conditions. Journal of the American Chemical Society, 136(35), 12233–12236.
  • Yin, W., He, H., Zhang, Y., Luo, D., & He, H. (2014). A highly efficient copper(I) iodide/N,N,N′,N′-tetramethylethylenediamine (CuI/TMEDA) catalytic system enables the coupling of various terminal alkynes, including 4-iodophenylacetylene, with acid chlorides to afford the corresponding ynones in very good yields in a short time. Synthesis, 46(19), 2617-2621.
  • Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions. Organic Chemistry Portal.
  • Wang, Z., Li, L., & Huang, Y. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C–C bond Cleavage under Aerobic Conditions. Journal of the American Chemical Society, 136(35), 12233-12236.
  • Srinivasan, K. V., et al. (2007). Pd(OAc)2 Catalysed Acyl Sonogashira Reactions. Tetrahedron Letters, 48(32), 5653-5656.
  • Lauterbach, T., et al. (2010). Gold-catalysed Sonogashira?
  • Pale, P., et al. (2011). Gold-Catalyzed Addition of Carboxylic Acids to Alkynes and Allenes: Valuable Tools for Organic Synthesis. Molecules, 16(8), 6451-6497.
  • Toste, F. D., et al. (2012). Mechanistic Studies of Gold and Palladium Cooperative Dual-Catalytic Cross-Coupling Systems. Journal of the American Chemical Society, 134(28), 11689–11698.
  • Hutchings, G. J., et al. (2011). Comparison of the catalytic activity of Au and AuPd catalysts for the aerobic base-free oxidation of HMF. Catalysis Science & Technology, 1(7), 1153-1157.
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  • Taylor, C., & Bolshan, Y. (2015). Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52401.
  • Ananikov, V. P., et al. (2022). Redox‐Driven Cu Pd Bond Formation to Enhance the Efficiency for Electroreduction of CO2 to CO. Advanced Energy and Sustainability Research, 3(9), 2200075.
  • Gevorgyan, V., et al. (2014). Gold-Catalyzed 1,3-Transposition of Ynones. Journal of the American Chemical Society, 136(28), 9866–9869.
  • Corma, A., et al. (2010). Gold Catalyzes the Sonogashira Coupling Reaction without the Requirement of Palladium Impurities.
  • Lipshutz, B. H., et al. (2012). Copper-Catalyzed Semi-Reduction of Alkynes. Organic Syntheses, 89, 23-32.
  • Gevorgyan, V., & Toste, F. D. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(9), 3529–3593.
  • Inamoto, K., et al. (2012). A copper-based catalytic system for carboxylation of terminal alkynes: synthesis of alkyl 2-alkynoates. Organic & Biomolecular Chemistry, 10(7), 1514-1516.
  • Taylor, C., & Bolshan, Y. (2015). Metal-free synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. Journal of Visualized Experiments, (96), e52401.
  • Fürstner, A. (2007). Gold-Catalyzed Cycloisomerizations of Enynes: A Mechanistic Perspective. Chemical Reviews, 107(3), 856–890.
  • Belpassi, L., et al. (2022). Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. Inorganic Chemistry, 61(50), 20387–20399.
  • Belpassi, L., et al. (2022). Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. Inorganic Chemistry, 61(50), 20387–20399.
  • Ananikov, V. P., et al. (2016). Which Metals are Green for Catalysis? Comparison of the Toxicities of Ni, Cu, Fe, Pd, Pt, Rh, and Au Salts.
  • Taylor, C., & Bolshan, Y. (2015). Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52401.
  • Corma, A., & Serna, P. (2010).
  • Sonogashira, K. (2020). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review.
  • Astruc, D., et al. (2011). Extremely Efficient Catalysis of Carbon-Carbon Bond Formation Using "Click" Dendrimer-Stabilized Palladium Nanoparticles. Molecules, 16(5), 3947–3968.
  • Organ, M. G., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 13449–13456.
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A Comparative Guide to Ynone Synthesis: Metal-Catalyzed vs. Metal-Free Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Ynones

α,β-Acetylenic ketones, commonly known as ynones, are a pivotal class of organic compounds. Their unique electronic structure, arising from the conjugation of a carbonyl group with a carbon-carbon triple bond, renders them exceptionally versatile building blocks in organic synthesis. This inherent reactivity has established ynones as indispensable precursors for the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. Their utility is prominently demonstrated in the construction of diverse heterocyclic scaffolds such as pyrazoles, isoxazoles, furans, and quinolines. Given their significance, the development of efficient and practical methods for ynone synthesis remains a central focus in contemporary organic chemistry.

This guide provides an in-depth, comparative analysis of the two primary approaches to ynone synthesis: traditional metal-catalyzed methods and emerging metal-free strategies. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of these methodologies, supported by experimental data and protocols. This objective comparison is designed to equip researchers, scientists, and drug development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific research and development goals.

I. The Workhorse of Ynone Synthesis: Metal-Catalyzed Methodologies

For decades, transition metal catalysis has been the dominant paradigm for the synthesis of ynones. The reliability and broad applicability of these methods have made them a staple in the synthetic chemist's toolbox. The most prominent among these are palladium- and copper-catalyzed cross-coupling reactions, with gold catalysis also emerging as a powerful tool.

A. Palladium- and Copper-Catalyzed Sonogashira Coupling: A Cornerstone of Ynone Synthesis

The Sonogashira cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1] A variation of this reaction, the acyl Sonogashira coupling, which utilizes acyl chlorides as the electrophile, is a cornerstone of ynone synthesis.[2]

Mechanism of the Acyl Sonogashira Coupling:

The catalytic cycle of the acyl Sonogashira reaction typically involves two interconnected cycles: a palladium cycle and a copper cycle.[1]

sonogashira_mechanism Acyl Sonogashira Catalytic Cycle cluster_pd Palladium Cycle pd0 Pd(0)L₂ pd_complex1 RCO-Pd(II)(X)L₂ pd0->pd_complex1 Oxidative Addition (RCO-X) pd_complex2 RCO-Pd(II)(C≡CR')L₂ pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination ynone RCO-C≡CR' (Ynone) pd_complex2->ynone pd_complex2->ynone Product Formation cu_x CuX cu_acetylide Cu-C≡CR' cu_x->cu_acetylide + H-C≡CR' - HX cu_acetylide->pd_complex1 cu_acetylide->cu_x Transmetalation to Pd alkyne H-C≡CR' alkyne->cu_acetylide rcox RCO-X

Caption: Generalized catalytic cycle for the Pd/Cu co-catalyzed acyl Sonogashira coupling.

Key Features of Palladium- and Copper-Catalyzed Methods:

  • High Efficiency and Broad Substrate Scope: These methods are generally high-yielding and tolerate a wide range of functional groups on both the acyl chloride and the alkyne.[2]

  • Well-Established and Reliable: The Sonogashira coupling is a mature technology with a vast body of literature, making it a reliable choice for many applications.

  • Catalyst Versatility: A variety of palladium and copper catalysts can be employed, offering flexibility in optimizing reaction conditions. Common palladium sources include Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3]

Limitations:

  • Metal Contamination: The use of transition metals raises concerns about product contamination, which is particularly critical in the synthesis of active pharmaceutical ingredients (APIs).

  • Toxicity and Cost: Palladium is a precious and costly metal, and both palladium and copper can be toxic, necessitating careful handling and waste management.

  • Ligand Sensitivity: The phosphine ligands often required for palladium catalysis can be sensitive to air and moisture, requiring inert reaction conditions.[3]

B. Gold-Catalyzed Ynone Synthesis

Gold catalysis has emerged as a powerful tool in organic synthesis, often exhibiting unique reactivity compared to other transition metals. In the context of ynone synthesis, gold catalysts can promote various transformations, including the direct synthesis of ynones from aldehydes and hypervalent alkynyl iodides.[4][5]

Mechanism of Gold-Catalyzed Ynone Synthesis from Aldehydes:

The mechanism of this transformation involves the synergistic action of a gold catalyst and a secondary amine. The reaction proceeds through the formation of a trisubstituted allenyl aldehyde intermediate, which then undergoes in situ oxidative C-C bond cleavage.[5][6]

gold_catalyzed_ynone_synthesis Gold-Catalyzed Ynone Synthesis from Aldehydes aldehyde Aldehyde (RCHO) allenyl_aldehyde α-Allenyl Aldehyde aldehyde->allenyl_aldehyde + EBX + Amine [Au] catalyst ebx Ethynylbenziodoxolone (EBX) amine Secondary Amine (e.g., Pyrrolidine) ynenamine Ynenamine Intermediate allenyl_aldehyde->ynenamine + Amine dioxetane 1,2-Dioxetane Intermediate ynenamine->dioxetane + O₂ [Au] catalyst ynone Ynone (RCO-C≡CR') dioxetane->ynone C-C Bond Cleavage gold_catalyst Gold Catalyst oxygen O₂ hypervalent_iodine_mechanism Ynone Synthesis via Hypervalent Iodine Reagents aldehyde Aldehyde allenyl_aldehyde α-Allenyl Aldehyde aldehyde->allenyl_aldehyde + EBX + Amine ebx Ethynylbenziodoxolone (EBX) amine Secondary Amine ynenamine Ynenamine Intermediate allenyl_aldehyde->ynenamine + Amine radical_intermediate Radical Intermediate ynenamine->radical_intermediate + O₂ ynone Ynone radical_intermediate->ynone Radical C-C Cleavage oxygen O₂

Caption: Simplified representation of a possible pathway for ynone synthesis using EBX reagents.

Advantages of Hypervalent Iodine Reagents:

  • Metal-Free: This approach avoids the issues of metal contamination, toxicity, and cost associated with transition metal catalysts. [7]* Mild Reaction Conditions: Reactions with hypervalent iodine reagents are often conducted under mild, ambient conditions.

  • High Chemoselectivity: These reagents can exhibit high chemoselectivity, allowing for the functionalization of complex molecules. [8] Considerations:

  • Stoichiometric Reagents: Hypervalent iodine reagents are typically used in stoichiometric amounts, which can impact atom economy.

  • Byproduct Formation: The reactions generate iodobenzene derivatives as byproducts, which need to be separated from the desired product.

B. Lewis Acid-Promoted Synthesis from Potassium Alkynyltrifluoroborates

A particularly attractive metal-free method for ynone synthesis involves the reaction of acyl chlorides with potassium alkynyltrifluoroborate salts in the presence of a Lewis acid, such as boron trichloride. [3] Mechanism of Lewis Acid-Promoted Ynone Synthesis:

This reaction proceeds through the in situ formation of a more reactive dichloroborane species from the potassium alkynyltrifluoroborate salt and the Lewis acid. This intermediate then reacts with the acyl chloride to furnish the ynone.

lewis_acid_ynone_synthesis Lewis Acid-Promoted Ynone Synthesis trifluoroborate Potassium Alkynyltrifluoroborate (R'-C≡C-BF₃K) dichloroborane Reactive Dichloroborane (R'-C≡C-BCl₂) trifluoroborate->dichloroborane + BCl₃ lewis_acid Lewis Acid (e.g., BCl₃) acyl_chloride Acyl Chloride (RCOCl) ynone Ynone (RCO-C≡CR') dichloroborane->ynone + RCOCl

Caption: Reaction scheme for the Lewis acid-promoted synthesis of ynones.

Key Advantages of this Metal-Free Approach:

  • Operational Simplicity: The reaction is typically a one-pot procedure that can be performed at ambient temperature without the need for the strict exclusion of air and moisture. [3]* Good Functional Group Tolerance: Potassium alkynyltrifluoroborate salts are stable and tolerate a wide range of functional groups.

  • Low Toxicity: The reagents used in this method are generally of low toxicity, making it a safer alternative to many metal-catalyzed processes.

  • Readily Available Starting Materials: Both acyl chlorides and potassium alkynyltrifluoroborate salts are readily accessible starting materials.

III. Comparative Analysis: Performance and Practicality

FeatureMetal-Catalyzed (Sonogashira)Metal-Free (Potassium Alkynyltrifluoroborates)
Catalyst/Reagent Palladium/Copper CatalystsLewis Acid (e.g., BCl₃)
Typical Yields Good to ExcellentFair to Excellent [3]
Reaction Conditions Often requires inert atmosphere, anhydrous solvents, and elevated temperaturesAmbient temperature, tolerant of air and moisture [3]
Operational Simplicity More complex setup due to catalyst and ligand handlingHigh, one-pot procedure [3]
Cost High (due to precious metal catalysts)Lower (reagents are generally less expensive)
Green Chemistry Concerns with metal toxicity, waste, and energy consumptionFavorable due to metal-free conditions and milder reactions
Substrate Scope Very broadBroad, good functional group tolerance
Product Purification Requires removal of metal catalyst and ligandsSimpler workup, removal of inorganic salts

IV. Experimental Protocols

A. Representative Metal-Catalyzed Protocol: Acyl Sonogashira Coupling

The following is a general procedure for the synthesis of an ynone via a palladium- and copper-catalyzed acyl Sonogashira coupling of an acyl chloride with a terminal alkyne. [2] Materials:

  • Acyl chloride (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%)

  • CuI (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add PdCl₂(PPh₃)₂ (14 mg, 0.02 mmol) and CuI (7.6 mg, 0.04 mmol).

  • Add anhydrous THF (5 mL) and triethylamine (0.42 mL, 3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) to the mixture and stir for 10 minutes at room temperature.

  • Slowly add the acyl chloride (1.0 mmol) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

B. Representative Metal-Free Protocol: Synthesis from a Potassium Alkynyltrifluoroborate Salt

The following protocol details the synthesis of an ynone from an acyl chloride and a potassium alkynyltrifluoroborate salt. [3] Materials:

  • Potassium alkynyltrifluoroborate salt (0.15 mmol)

  • Acyl chloride (0.10 mmol)

  • Boron trichloride (1.0 M solution in DCM, 0.15 mL, 0.15 mmol)

  • Anhydrous dichloromethane (DCM) (0.5 mL)

Procedure:

  • To a clean vial equipped with a magnetic stir bar, add the potassium alkynyltrifluoroborate salt (0.15 mmol).

  • Add anhydrous DCM (0.5 mL) to the vial.

  • With stirring at ambient temperature, add the boron trichloride solution (0.15 mL, 0.15 mmol) dropwise to the reaction mixture.

  • Stir the resulting solution at room temperature for an additional 20 minutes.

  • Add the acyl chloride (0.10 mmol) to the vial and continue stirring at ambient temperature.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Conclusion and Future Outlook

Both metal-catalyzed and metal-free methodologies offer powerful and effective routes for the synthesis of ynones. The choice between these approaches is contingent upon the specific requirements of the synthesis, including considerations of cost, scalability, purity requirements, and environmental impact.

Metal-catalyzed methods, particularly the acyl Sonogashira coupling, remain a highly reliable and versatile option with a proven track record. However, the inherent drawbacks of metal catalysis, such as cost and potential product contamination, have spurred the development of innovative metal-free alternatives.

Metal-free approaches, exemplified by the use of hypervalent iodine reagents and the Lewis acid-promoted reaction of potassium alkynyltrifluoroborates, present a compelling case for their adoption, especially in contexts where green chemistry principles are paramount. The operational simplicity, mild reaction conditions, and avoidance of heavy metal reagents make these methods particularly attractive for modern organic synthesis.

Looking ahead, the field of ynone synthesis is likely to see continued innovation in both metal-catalyzed and metal-free domains. The development of more active, stable, and recyclable catalysts will further enhance the utility of metal-based methods. Concurrently, the expansion of the scope and efficiency of metal-free reactions will solidify their position as indispensable tools for the synthesis of these valuable chemical building blocks. Ultimately, a thorough understanding of the strengths and weaknesses of each approach will empower researchers to make informed decisions and advance the frontiers of chemical synthesis.

VI. References

  • Taylor, C. L., & Bolshan, Y. (2015). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Journal of Visualized Experiments, (96), e52401. [Link]

  • Wang, Z., Li, L., & Huang, Y. (2014). A general synthesis of ynones from aldehydes via oxidative C-C bond cleavage under aerobic conditions. Journal of the American Chemical Society, 136(35), 12233–12236. [Link]

  • Waser, J., et al. (2015). Alkynylation of Thiols with Ethynylbenziodoxolone (EBX) Reagents: α- or β- π-Addition? Organic Letters, 17(24), 6094-6097. [Link]

  • Yu, B., et al. (2015). Privilege Ynone Synthesis via Palladium-Catalyzed Alkynylation of “Super-Active Esters”. Organic Letters, 17(13), 3298-3301. [Link]

  • Huang, Y., et al. (2014). A general synthesis of ynones from aldehydes via oxidative C-C bond cleavage under aerobic conditions. Journal of the American Chemical Society, 136(35), 12161-12165. [Link]

  • Gao, Z., et al. (2023). A General Synthesis of Cross-Conjugated Enynones through Pd Catalyzed Sonogashira Coupling with Triazine Esters. Molecules, 28(11), 4364. [Link]

  • Huang, Y., et al. (2014). A General Synthesis of Ynones from Aldehydes via Oxidative C-C bond Cleavage under Aerobic Conditions. Organic Chemistry Portal. [Link]

  • D'Auria, M., & Racioppi, R. (2022). Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Catalysts, 12(3), 343. [Link]

  • Su, W., et al. (2021). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. Catalysts, 11(11), 1362. [Link]

  • El-Boraey, H. A. (2017). Palladium-free and ligand-free Sonogashira cross-coupling. Green Chemistry, 19(1), 143-147. [Link]

  • Taylor, C. L., & Bolshan, Y. (2014). Metal-free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. Organic Letters, 16(2), 488-491. [Link]

  • Zhang, G., et al. (2021). Efficient assembly of ynones via palladium-catalyzed sequential carbonylation/alkynylation. Organic & Biomolecular Chemistry, 19(19), 4277-4281. [Link]

  • Mohajer, F., Heravi, M. M., Zadsirjan, V., & Poormohammad, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(14), 8134-8173. [Link]

  • Taylor, C. L., & Bolshan, Y. (2015). Metal-free synthesis of ynones from acyl chlorides and potassium alkynyltrifluoroborate salts. JoVE (Journal of Visualized Experiments), (96), e52401. [Link]

  • Constable, D. J., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to ‘green’chemistry—which are the best?. Green Chemistry, 4(6), 521-527. [Link]

  • Zhou, B., et al. (2019). Copper-catalyzed aerobic oxidative coupling of terminal alkynes with α-carbonyl aldehydes: An expedient approach toward ynediones. Tetrahedron Letters, 60(32), 150914. [Link]

  • Taylor, C. L., & Bolshan, Y. (2015). Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. PubMed, 25742055. [Link]

  • Wikipedia. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Dohi, T., & Kita, Y. (2025). Rethinking Coupling Methods for More Sustainable Organic Synthesis. EurekAlert!. [Link]

  • Han, X., et al. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters. Catalysts, 14(10), 712. [Link]

  • Takeda, Y., et al. (2019). Palladium-Catalyzed Acylation of Terminal Alkynes toward 3-Ynone-Linked Chlorophyll-a Derivatives and Their Optical Properties. The Journal of Organic Chemistry, 84(24), 16116-16123. [Link]

  • Yuan, H., et al. (2014). A Decade of Exploration of Transition-Metal-Catalyzed Cross-Coupling Reactions: An Overview. ChemistryOpen, 3(4), 151-178. [Link]

  • Ye, Y. F., et al. (2022). Transition-Metal-Free Synthesis of 3-Acyl Chromones by the Tandem Reaction of Ynones and Methyl Salicylates. The Journal of Organic Chemistry, 87(21), 14005-14015. [Link]

  • Taylor, C. L., & Bolshan, Y. (2015). Metal-Free Synthesis of Ynones from Acyl Chlorides and Potassium Alkynyltrifluoroborate Salts. ResearchGate. [Link]

  • Vaccaro, L., et al. (2023). Measuring Green Chemistry: Methods, Models, and Metrics. RSC Publishing. [Link]

  • Dohi, T., & Kita, Y. (2025). Rethinking coupling methods for more sustainable organic synthesis. EurekAlert!. [Link]

  • Vaccaro, L., et al. (2024). Measuring green chemistry: methods, models, and metrics. Green Chemistry. [Link]

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A Comparative Guide to the Kinetic Profiles of Michael Additions to Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Michael addition stands as a pivotal reaction for the stereocontrolled formation of carbon-carbon and carbon-heteroatom bonds. The selection of the Michael acceptor is a critical determinant of reaction efficiency, kinetics, and ultimate product distribution. This guide provides an in-depth comparative analysis of the kinetic studies of Michael addition to ethyl hex-2-ynoate, a versatile α,β-acetylenic ester. By examining its reactivity in the context of other commonly employed Michael acceptors and varying reaction parameters, we aim to provide a comprehensive resource for the rational design and optimization of synthetic strategies.

Introduction: The Unique Reactivity of this compound

This compound, an α,β-unsaturated ester, presents a unique electronic and steric profile as a Michael acceptor. The triple bond, conjugated with the electron-withdrawing ethyl ester group, renders the β-carbon electrophilic and susceptible to nucleophilic attack. Unlike its simpler analog, ethyl propiolate, the presence of a propyl group at the γ-position introduces significant steric hindrance, which profoundly influences the kinetics of the Michael addition. Understanding these nuances is paramount for predicting reaction outcomes and developing efficient synthetic protocols. This guide will delve into a comparative analysis of nucleophile performance, the impact of catalysts, and the practical aspects of monitoring reaction kinetics.

Comparative Kinetic Analysis of Michael Acceptors

The rate of a Michael addition is intrinsically linked to the electrophilicity of the β-carbon of the acceptor. While specific kinetic data for this compound is not extensively available in the literature, we can draw insightful comparisons from studies on its structural analogs, ethyl propiolate and ethyl 2-butynoate.

A study on the phosphine-catalyzed Michael addition provides valuable kinetic data for comparison. The second-order rate constants (k₂) for the addition of triphenylphosphine to various Michael acceptors in dichloromethane at 20 °C are summarized below.

Michael AcceptorStructureSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Reference
Ethyl propiolate1.3 x 10⁻³[1]
Ethyl 2-butynoate4.5 x 10⁻⁵[1]
This compound (Predicted) Slower than Ethyl 2-butynoate -

Analysis of Reactivity Trends:

  • Electronic Effects: The primary driver for the reactivity of these acetylenic esters is the electron-withdrawing nature of the ester group, which polarizes the carbon-carbon triple bond and increases the electrophilicity of the β-carbon.

  • Steric Hindrance: The dramatic decrease in the rate constant from ethyl propiolate (with a hydrogen atom at the γ-position) to ethyl 2-butynoate (with a methyl group) highlights the significant impact of steric hindrance. The methyl group impedes the approach of the nucleophile to the β-carbon, thereby slowing the reaction.

  • Prediction for this compound: Extrapolating from this trend, the larger propyl group in this compound is expected to exert even greater steric hindrance, leading to a reaction rate that is slower than that of ethyl 2-butynoate. Research on other substituted alkynes has confirmed that bulkier alkyl groups on the β-carbon present a steric barrier that retards the reaction rate.[2][3]

The Influence of the Nucleophile: A Comparative Overview

The nature of the nucleophile is a critical factor governing the rate and success of the Michael addition to this compound. "Soft" nucleophiles are generally preferred for 1,4-conjugate addition to α,β-unsaturated systems.

Thiols: The Preeminent Nucleophiles

Thiols are highly effective nucleophiles for Michael additions to activated alkynes due to their high polarizability and the strong nucleophilicity of the corresponding thiolate anion.[2]

  • Reactivity: The reaction of thiols with ethyl propiolate is often rapid and can proceed even without a catalyst, particularly in polar solvents.[2] For the more sterically hindered this compound, a catalyst is generally beneficial to achieve reasonable reaction rates.

  • Mechanism: The reaction can be catalyzed by either a base or a nucleophilic catalyst like a phosphine. In a base-catalyzed reaction, the base deprotonates the thiol to form the more nucleophilic thiolate anion, which then attacks the β-carbon.

Amines: A Versatile Alternative

Amines are another important class of nucleophiles for Michael additions to ynoates.

  • Reactivity: Primary and secondary amines readily add to activated alkynes. However, their reactivity is generally lower than that of thiols under similar conditions.

  • Side Reactions: A potential side reaction with amines is the formation of enamines, which can sometimes be the major product depending on the reaction conditions and the structure of the reactants.

Phosphines: Catalysts and Nucleophiles

Tertiary phosphines, such as triphenylphosphine (PPh₃) and tributylphosphine (PBu₃), can act as both nucleophiles and catalysts in Michael additions.

  • Catalytic Cycle: In a catalytic role, the phosphine first adds to the alkyne to form a zwitterionic intermediate. This intermediate is a strong base and can deprotonate a pronucleophile (like a thiol or a 1,3-dicarbonyl compound), which then adds to another molecule of the alkyne.[4]

  • Direct Addition: As demonstrated by the kinetic data in the previous section, phosphines can also act as the primary nucleophile. The rate of this addition is sensitive to both the electronic properties and steric bulk of the phosphine.

The Role of Catalysis: Accelerating the Reaction

For a sterically hindered substrate like this compound, the choice of catalyst is crucial for achieving efficient conversion.

Base Catalysis
  • Mechanism: Common bases like triethylamine (Et₃N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) facilitate the reaction by deprotonating the nucleophile, thereby increasing its nucleophilicity.

  • Considerations: The strength of the base should be carefully chosen to avoid side reactions, such as polymerization of the alkyne or undesired elimination reactions.

Nucleophilic Catalysis with Phosphines
  • Mechanism: As described earlier, phosphines can initiate the reaction through a nucleophilic pathway. Tributylphosphine is generally a more active catalyst than triphenylphosphine due to its greater nucleophilicity.

  • Advantages: Phosphine-catalyzed reactions can often be performed under neutral conditions, which is advantageous for substrates that are sensitive to strong bases.

Experimental Protocols for Kinetic Studies

Accurate kinetic data is essential for a thorough understanding and optimization of a reaction. The following are detailed protocols for monitoring the kinetics of the Michael addition to this compound using common analytical techniques.

Kinetic Monitoring by ¹H NMR Spectroscopy

Objective: To determine the rate of reaction by monitoring the disappearance of a reactant peak and the appearance of a product peak in the ¹H NMR spectrum over time.

Materials:

  • This compound

  • Nucleophile (e.g., thiophenol)

  • Catalyst (e.g., triphenylphosphine)

  • Deuterated solvent (e.g., CDCl₃)

  • Internal standard (e.g., mesitylene)

  • NMR tubes

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of this compound and the internal standard in the deuterated solvent.

  • Initial Spectrum: Acquire a ¹H NMR spectrum of the starting material and internal standard to establish their initial concentrations.

  • Reaction Initiation: Add a known concentration of the nucleophile and catalyst to the NMR tube. Start a timer immediately upon addition.

  • Time-course Monitoring: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the signals corresponding to a characteristic proton of the starting material (e.g., the ethyl ester protons) and the product relative to the integral of the internal standard. Plot the concentration of the starting material versus time to determine the reaction order and rate constant.

Kinetic Monitoring by UV-Vis Spectroscopy

Objective: To determine the rate of reaction by monitoring the change in absorbance at a specific wavelength over time. This method is suitable if there is a significant change in the UV-Vis spectrum upon reaction.

Materials:

  • This compound

  • Nucleophile

  • Catalyst

  • UV-transparent solvent (e.g., acetonitrile)

  • Quartz cuvettes

  • UV-Vis spectrophotometer with a thermostatted cell holder

Procedure:

  • Wavelength Selection: Record the UV-Vis spectra of the starting materials and the expected product to identify a wavelength with a significant change in absorbance during the reaction.

  • Reaction Setup: In a quartz cuvette, place a solution of the nucleophile and catalyst in the solvent. Allow the solution to equilibrate to the desired temperature in the spectrophotometer.

  • Reaction Initiation: Inject a small, known volume of a stock solution of this compound into the cuvette and mix rapidly.

  • Data Acquisition: Immediately begin recording the absorbance at the chosen wavelength as a function of time.

  • Data Analysis: Plot the absorbance data versus time. The rate constant can be determined from the slope of the line in a plot of ln(A∞ - At) versus time for a first-order reaction, or by using appropriate integrated rate laws for other reaction orders.

Mechanistic Insights and Visualizations

The Michael addition to an activated alkyne can proceed through different pathways depending on the catalyst and nucleophile.

Base-Catalyzed Mechanism with a Thiol Nucleophile

Base_Catalyzed_Michael_Addition cluster_0 Initiation cluster_1 Propagation Thiol R'-SH Thiolate R'-S⁻ Thiol->Thiolate Deprotonation Base Base Protonated_Base Base-H⁺ Base->Protonated_Base Ynoate EtO₂C-C≡C-Pr Thiolate->Ynoate Nucleophilic Attack Intermediate Enolate Intermediate Ynoate->Intermediate Product Michael Adduct Intermediate->Product Protonation (from Solvent or Base-H⁺)

Caption: Base-catalyzed Michael addition of a thiol to this compound.

Phosphine-Catalyzed Mechanism

Phosphine_Catalyzed_Michael_Addition Phosphine R₃P Ynoate EtO₂C-C≡C-Pr Phosphine->Ynoate 1. Nucleophilic   Attack Zwitterion Zwitterionic Intermediate Ynoate->Zwitterion Product Michael Adduct Ynoate->Product Pronucleophile Nu-H Zwitterion->Pronucleophile 2. Deprotonation Protonated_Zwitterion R₃P⁺-CH=C(O₂Et)-Pr Nucleophile_Anion Nu⁻ Pronucleophile->Nucleophile_Anion Nucleophile_Anion->Ynoate 3. Nucleophilic   Attack

Caption: General workflow for a phosphine-catalyzed Michael addition.

Conclusion

The kinetic profile of the Michael addition to this compound is a complex interplay of electronic and steric factors. While its reactivity is attenuated by the sterically demanding propyl group compared to simpler analogs like ethyl propiolate, it remains a valuable and versatile Michael acceptor. The judicious selection of nucleophiles and catalysts is paramount to achieving efficient and selective transformations. Thiols, activated by either base or phosphine catalysts, represent a highly effective class of nucleophiles for this substrate. The provided experimental protocols for kinetic monitoring offer a robust framework for researchers to quantitatively assess the impact of various reaction parameters, enabling the rational design of synthetic routes and the development of novel molecular entities.

References

  • Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. Chemical Science. [Link]

  • Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors. ResearchGate. [Link]

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A Comparative Guide to the Isomeric Purity Analysis of Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Isomeric Purity in Synthesis

Ethyl hex-2-ynoate (CAS 16205-90-6) is a valuable building block in organic synthesis, serving as a precursor in the construction of complex molecules for medicinal chemistry and materials science.[1] Its structure, featuring both an ester and an internal alkyne, allows for a diverse range of chemical transformations.[1] However, the synthetic routes leading to this compound can often co-produce various isomers, including positional, functional group, and geometric isomers. In the context of drug development, where subtle structural differences can lead to vastly different pharmacological and toxicological profiles, the precise identification and quantification of these isomers are not merely a matter of quality control but a fundamental requirement for safety and efficacy.[2]

This guide provides an in-depth comparison of analytical methodologies for assessing the isomeric purity of this compound. We will move beyond simple protocol recitation to explore the causality behind method selection, emphasizing a strategy that integrates Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each technique will be presented with detailed, self-validating protocols and supporting data to empower researchers to make informed decisions for their specific analytical challenges.

The Isomeric Landscape: Potential Impurities in this compound

Understanding the potential impurities is the first step in developing a robust analytical method. During the synthesis of this compound, several isomeric byproducts can form through mechanisms like double bond migration or incomplete/side reactions.

  • Positional Isomer (Alkyne Migration): The most common isomer is ethyl hex-3-ynoate , formed by the migration of the triple bond. This subtle shift significantly alters the molecule's steric and electronic properties.

  • Functional Group Isomer (Allene): Rearrangement can lead to the formation of ethyl hexa-2,3-dienoate , an allene, which possesses distinct reactivity.

  • Process-Related Impurity (Alkene): Incomplete oxidation or partial reduction during synthesis can result in the corresponding alkene, ethyl (E/Z)-hex-2-enoate .[3][4] The presence of both E and Z geometric isomers further complicates the analytical profile.

A successful analytical strategy must be capable of resolving and quantifying these closely related structures.

Strategic Method Selection: A Multi-Technique Approach

No single technique is universally superior; the optimal choice depends on the analytical goal, from routine quality control to in-depth structural elucidation. HPLC and GC are the workhorses for quantitative separation, while NMR is the definitive tool for structural confirmation.[5]

The following decision tree provides a logical framework for selecting the most appropriate analytical method based on the primary objective.

Method_Selection Start What is the primary analytical goal? Goal_QC Routine QC: Quantify main peak & known impurities Start->Goal_QC Goal_ID Impurity ID: Identify unknown peaks Start->Goal_ID Goal_Abs Absolute Purity: Primary standard characterization Start->Goal_Abs Method_HPLC HPLC-UV (High Throughput, Robust) Goal_QC->Method_HPLC Primary Choice Method_GC GC-FID/MS (Volatile Impurities, High Sensitivity) Goal_ID->Method_GC For volatile unknowns Method_NMR NMR Spectroscopy (Unambiguous Structure ID) Goal_ID->Method_NMR For structural confirmation Goal_Abs->Method_NMR qNMR for absolute measure Method_HPLC->Method_GC Orthogonal Method Method_GC->Method_NMR Confirmatory Method

Caption: Decision tree for selecting the appropriate analytical method.

The table below provides a high-level comparison of the primary analytical techniques discussed in this guide.

ParameterGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Nuclear Magnetic Resonance (¹H-NMR)
Principle Separation based on volatility and interaction with a stationary phase.[6]Separation based on polarity and partitioning between mobile and stationary phases.[6]Quantification and identification based on nuclear spin in a magnetic field.[7]
Primary Use Quantifying volatile impurities, routine purity checks.Gold standard for routine purity and impurity quantification.[5]Unambiguous structural identification of isomers.[2][8]
Sensitivity High (ng to pg range).High (µg to ng range).Lower, requires µg to mg of sample.
Resolution Excellent for volatile compounds.Highly versatile, excellent resolution with correct column/mobile phase.Not a separation technique; resolves signals based on chemical environment.
Limitations Requires analyte to be thermally stable and volatile.Alkyne is a weak chromophore, limiting UV sensitivity.[9]Lower throughput, less sensitive for trace impurities.

Method 1: Gas Chromatography (GC-FID) - The Robust Workhorse

Causality & Rationale: GC is an excellent starting point for analyzing this compound due to its anticipated volatility. The Flame Ionization Detector (FID) provides a uniform carbon response, making it highly reliable for area percent purity calculations without needing individual response factors for structurally similar hydrocarbon isomers. This method is particularly effective for detecting volatile impurities and process-related contaminants.[10]

Detailed Experimental Protocol: GC-FID
  • Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.

  • Column: A non-polar capillary column, such as an Agilent HP-5 or equivalent (30 m x 0.32 mm I.D., 0.25 µm film thickness), is recommended for general-purpose separation based on boiling points.[6]

  • Sample Preparation: Accurately weigh and dissolve the sample in a high-purity volatile solvent (e.g., hexane or methylene chloride) to a final concentration of approximately 1 mg/mL.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.

    • Injector Temperature: 250 °C

    • Detector Temperature: 300 °C

    • Injection Volume: 1 µL (Split ratio: 50:1)

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 220 °C.

      • Final Hold: Hold at 220 °C for 5 minutes.

  • Quantification: Purity is determined by area normalization. The peak area of this compound is expressed as a percentage of the total integrated peak area.

System Suitability: A Self-Validating System

To ensure the trustworthiness of each analytical run, a system suitability test (SST) must be performed. This validates that the chromatographic system is performing as expected.[11]

SST ParameterAcceptance CriterionRationale
Resolution (Rs) > 2.0 between this compound and its closest eluting isomer.Ensures baseline separation for accurate integration.[11]
Tailing Factor (Tf) 0.9 - 1.5 for the main analyte peak.Confirms good peak shape, free from co-elution or column degradation.
Precision (%RSD) < 2.0% for 5 replicate injections of a standard.Demonstrates the repeatability of the injection and integration process.[11]

Method 2: High-Performance Liquid Chromatography (HPLC-UV)

Causality & Rationale: HPLC is arguably the most versatile and widely used technique for pharmaceutical purity analysis.[5] A reversed-phase (RP) method separates analytes based on their hydrophobicity. While this compound and its positional isomer have the same molecular formula, the different positions of the alkyne can lead to subtle differences in polarity and interaction with the C18 stationary phase, enabling separation.[12][13] A key consideration is UV detection; the alkyne itself is a poor chromophore, so detection typically relies on the absorbance of the α,β-unsaturated ester moiety around 210-220 nm.[9]

Detailed Experimental Protocol: RP-HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice. A column with a phenyl-based stationary phase (e.g., Phenyl-Hexyl) can also be explored to enhance separation through π-π interactions with the alkyne bond.[14]

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of approximately 0.5 mg/mL.

  • HPLC Conditions:

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions and equilibrate.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: 215 nm

    • Injection Volume: 10 µL

  • Quantification: Purity is calculated by area normalization or against a certified reference standard for higher accuracy.

System Suitability: Ensuring HPLC Performance

Similar to GC, HPLC methods require rigorous system suitability checks to be considered valid.[15]

SST ParameterAcceptance CriterionRationale
Resolution (Rs) > 2.0 between this compound and its closest eluting impurity.Guarantees accurate quantification of each component.[11]
Tailing Factor (Tf) 0.8 - 1.5 for the main analyte peak.Indicates efficient chromatography and the absence of undesirable secondary interactions.
Precision (%RSD) < 1.0% for 5 replicate injections of a standard.Verifies the high precision expected from modern HPLC systems.[11]
k' (Retention Factor) 2 - 10 for the main analyte.Ensures the analyte is retained sufficiently for good separation but elutes in a reasonable time.

Method 3: NMR Spectroscopy - The Definitive Structural Arbiter

Causality & Rationale: When chromatographic methods detect an unknown impurity, NMR spectroscopy is the ultimate tool for unambiguous structural identification.[2][8] It provides detailed information about the chemical environment of each proton and carbon atom. The chemical shifts and coupling patterns for this compound and its positional isomer, ethyl hex-3-ynoate, are predictably different and serve as diagnostic fingerprints.

Protocol for Isomer Identification by ¹H NMR
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) and transfer to a 5 mm NMR tube.[2]

  • Acquisition: Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for minor impurity signals.

  • Data Interpretation - Diagnostic Signals:

    • This compound: The methylene protons (-CH₂-) adjacent to the alkyne (at C4) will appear as a characteristic triplet of triplets around 2.2-2.4 ppm.

    • Ethyl hex-3-ynoate: The methyl protons (-CH₃) adjacent to the alkyne (at C5) will appear as a triplet around 1.1 ppm, and the propargylic methylene protons (-CH₂-) at C2 will be a singlet around 3.2 ppm. The absence of the C4 methylene signal and the appearance of these new signals would confirm the presence of the hex-3-ynoate isomer.

Comparative Data and Workflow

To illustrate the expected performance, the following table summarizes hypothetical chromatographic data for the separation of this compound and its primary positional isomer.

ParameterGC-FID (HP-5 Column)HPLC-UV (C18 Column)
Analyte Retention Time (min) Retention Time (min)
Ethyl hex-3-ynoate9.858.12
This compound10.158.75
Resolution (Rs) 2.83.5

The overall analytical workflow, from sample receipt to the final, validated purity report, is a systematic process designed to ensure data integrity.

Analytical_Workflow cluster_prep 1. Sample & System Preparation cluster_analysis 2. Chromatographic Analysis cluster_data 3. Data Processing & Reporting Sample Receive Sample Prep Prepare Sample & System Suitability Solution Sample->Prep SST Perform System Suitability Test (SST) Prep->SST SST_Check SST Pass? SST->SST_Check Analysis Inject Sample Sequence Process Integrate Peaks & Calculate Area % Analysis->Process SST_Check->Analysis Yes Troubleshoot Troubleshoot System SST_Check->Troubleshoot No Troubleshoot->SST Verify Verify Data (Peer Review) Process->Verify Report Generate Certificate of Analysis Verify->Report

Caption: A typical analytical workflow for isomeric purity determination.

Conclusion and Recommendations

The robust assessment of isomeric purity for this compound requires a well-reasoned, multi-faceted analytical strategy.

  • For routine quality control , a validated RP-HPLC-UV method is the recommended primary technique due to its high precision, robustness, and throughput.

  • A GC-FID method serves as an excellent orthogonal technique, ideal for confirming purity results and for specifically quantifying volatile impurities that may not be well-resolved by HPLC.

  • NMR spectroscopy is an indispensable, non-destructive tool for the definitive structural confirmation of any detected impurities and is the gold standard for characterizing reference materials.

By integrating these techniques, researchers and drug development professionals can build a comprehensive and self-validating system that ensures the quality, safety, and reliability of their synthesized materials, providing a solid analytical foundation for subsequent research and development.

References

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The Power of Three: A Guide to Cross-Validation of Analytical Data from NMR, IR, and MS for Unambiguous Compound Identification

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: Beyond a Single Spectrum

In the rigorous landscape of drug discovery and development, the unambiguous structural elucidation of a chemical entity is the bedrock of all subsequent research. Relying on a single analytical technique, no matter how powerful, is akin to viewing a complex object from a single angle; the perspective is limited and potentially misleading. True analytical confidence is achieved through the synergistic integration of orthogonal and complementary techniques.[1][2][3][4] This guide provides a framework for the cross-validation of data from three of the most powerful spectroscopic techniques in the chemist's arsenal: Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

These methods are considered orthogonal because they probe different molecular properties using distinct physical principles.[1][2]

  • NMR Spectroscopy examines the magnetic properties of atomic nuclei, revealing the molecular skeleton and the connectivity of atoms.[5][6]

  • IR Spectroscopy measures the vibrations of chemical bonds, providing definitive information about the functional groups present.[7][8]

  • Mass Spectrometry determines the mass-to-charge ratio of a molecule and its fragments, establishing the molecular weight and offering clues to its composition and structure.[9][10][11]

By weaving together the data threads from each technique, we create a self-validating analytical system that rigorously confirms a proposed structure, a practice strongly endorsed by regulatory bodies like the FDA and EMA for ensuring data integrity.[2][12][13][14][15] This guide will explain the causality behind experimental choices and provide a logical workflow for integrating these disparate datasets into a single, cohesive, and irrefutable structural assignment.

The Three Pillars of Structural Elucidation: A Comparative Overview

The decision to use NMR, IR, or MS is driven by the specific question being asked. Understanding their individual strengths and weaknesses is crucial for designing an effective cross-validation strategy.

FeatureNuclear Magnetic Resonance (NMR)Infrared (IR) SpectroscopyMass Spectrometry (MS)
Primary Information Carbon-hydrogen framework, atom connectivity, stereochemistry.[5][16]Presence or absence of specific functional groups.[7]Molecular weight, elemental composition, structural fragments.[9][10]
Sensitivity Lower (millimolar to micromolar range).[17]IntermediateHigh (picomolar to femtomolar range).[17]
Resolution High; distinguishes subtle structural differences (e.g., isomers).Lower; often provides broad, overlapping bands.High; separates ions with very similar mass-to-charge ratios.
Quantitative Ability Inherently quantitative (qNMR) with proper standards.[5][18]Generally semi-quantitative or qualitative.Can be quantitative with appropriate calibration.
Key Limitation Lower sensitivity, requires larger sample amounts.Provides limited information on the overall molecular skeleton.Isomers can be difficult to distinguish; molecular ion may not be observed.[9]

A Unified Workflow for Cross-Validation

The goal of cross-validation is not simply to collect three spectra, but to use them in a logical, iterative process to build and confirm a structural hypothesis. The workflow below illustrates this integrated approach.

G cluster_0 Phase 1: Data Acquisition cluster_1 Phase 2: Independent Analysis & Hypothesis Generation cluster_2 Phase 3: Iterative Cross-Validation cluster_3 Phase 4: Conclusion Sample Pristine Sample NMR Acquire 1H, 13C, & 2D NMR Spectra Sample->NMR IR Acquire IR Spectrum Sample->IR MS Acquire High-Resolution MS & MS/MS Spectra Sample->MS Analyze_NMR Determine Proton/Carbon Environments & Connectivity NMR->Analyze_NMR Analyze_IR Identify Key Functional Groups IR->Analyze_IR Analyze_MS Determine Molecular Formula (from HRMS) & Key Fragments MS->Analyze_MS Hypothesis Propose Candidate Structure(s) Analyze_MS->Hypothesis Analyze_IR->Hypothesis Analyze_NMR->Hypothesis Validate_NMR Does NMR data match the proposed skeleton and functional group locations? Hypothesis->Validate_NMR Validate_IR Does the IR spectrum confirm all functional groups in the proposed structure? Hypothesis->Validate_IR Validate_MS Can MS fragmentation patterns be explained by the proposed structure? Hypothesis->Validate_MS Decision Consistent? Validate_NMR->Decision Validate_IR->Decision Validate_MS->Decision Confirmed Structure Confirmed Decision->Confirmed Yes Revise Revise Hypothesis Decision->Revise No Revise->Hypothesis

Caption: Integrated workflow for spectroscopic data cross-validation.

Experimental Protocols & Causality

Step 1: Initial Data Acquisition
  • High-Resolution Mass Spectrometry (HRMS):

    • Protocol: Prepare a dilute solution of the analyte (e.g., 1 mg/mL in a suitable solvent like methanol or acetonitrile). Infuse the sample into an ESI-TOF or Orbitrap mass spectrometer. Acquire data in both positive and negative ion modes.

    • Causality: HRMS is the starting point because it provides the most fundamental piece of information: the accurate mass of the molecular ion. This allows for the unambiguous determination of the elemental formula, which is the foundation upon which the structural hypothesis is built. Running both positive and negative modes is crucial as some molecules ionize more efficiently in one mode over the other.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy:

    • Protocol: For a solid, prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory. For a liquid, a thin film between salt plates is sufficient. Acquire the spectrum, typically from 4000 to 400 cm⁻¹.

    • Causality: IR spectroscopy is a rapid and effective technique for identifying the functional groups present.[8][19] This information provides a "checklist" of structural motifs that must be accounted for in the final proposed structure. For example, a strong, sharp absorption around 1710 cm⁻¹ is a clear indication of a carbonyl group.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a reference standard like Tetramethylsilane (TMS). Acquire a standard ¹H NMR spectrum, followed by a ¹³C NMR spectrum. If the structure is not immediately obvious, acquire 2D NMR spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation).

    • Causality: NMR provides the detailed map of the molecular structure.[5][16] ¹H NMR reveals the number of distinct proton environments and their neighboring protons (through spin-spin splitting). ¹³C NMR shows the number of unique carbon environments. 2D NMR experiments are chosen to solve specific ambiguities; a COSY spectrum connects protons that are coupled to each other, allowing you to trace out spin systems, while an HSQC spectrum directly links each proton to the carbon it is attached to. This builds the C-H framework of the molecule.

Step 2: Building the Hypothesis - A Case Study: Propyl Acetate

Let's assume an unknown sample provided the following data:

TechniqueDataInterpretation
HRMS [M+H]⁺ = 103.0754 m/zCalculated for C₅H₁₁O₂⁺: 103.0759. Molecular Formula: C₅H₁₀O₂
IR Strong, sharp peak at 1740 cm⁻¹; Peaks at 2960-2850 cm⁻¹C=O (carbonyl) stretch, likely an ester. C-H (alkane) stretches.[20]
¹H NMR δ 4.0 (t, 2H), δ 2.0 (s, 3H), δ 1.6 (sextet, 2H), δ 0.9 (t, 3H)Four distinct proton environments.
¹³C NMR δ 171.1, δ 66.2, δ 22.0, δ 21.0, δ 10.5Five distinct carbon environments.

From this initial analysis, we hypothesize the structure is an ester (from IR and the two oxygen atoms in the formula) with a propyl group and an acetyl group. The candidate structure is Propyl Acetate .

Step 3: The Cross-Validation Loop

This is the critical thinking phase where the data sets must corroborate each other.

G cluster_NMR NMR Validation cluster_IR IR Validation cluster_MS MS Validation center Hypothesis: Propyl Acetate (C₅H₁₀O₂) NMR_C ¹³C: 5 signals match 5 unique carbons. Carbonyl at 171.1 ppm is consistent with an ester. center->NMR_C Confirms NMR_H ¹H: 4 signals match 4 unique proton sets. Singlet at 2.0 ppm (3H) = Acetyl CH₃. Triplet at 4.0 ppm (2H) = -O-CH₂-. center->NMR_H Confirms IR_Validation Strong C=O stretch at 1740 cm⁻¹ confirms the ester functional group. Absence of broad O-H stretch rules out a carboxylic acid. center->IR_Validation Confirms MS_Validation Molecular Ion at m/z 102 matches MW. Fragment at m/z 43 ([CH₃CO]⁺) is a characteristic loss for an acetate ester. center->MS_Validation Confirms

Caption: Logical relationships in cross-validating Propyl Acetate.

  • Does the NMR data fit? Yes. The five unique carbons in the ¹³C spectrum match the five carbons in propyl acetate. The chemical shifts are also telling: the carbon at 171.1 ppm is characteristic of an ester carbonyl, and the one at 66.2 ppm is typical for a carbon atom attached to an oxygen (-O-CH₂-). The ¹H NMR signals perfectly align with the structure, including the splitting patterns which confirm the connectivity of the propyl chain.

  • Does the IR spectrum fit? Yes. The prominent ester C=O stretch is present. Crucially, the absence of a broad O-H stretch (which would appear around 3000 cm⁻¹) allows us to confidently rule out the isomeric structure, pentanoic acid.

  • Does the MS fragmentation fit? Yes. The molecular weight matches the parent ion. Acetate esters are known to fragment via cleavage of the C-O bond, leading to a prominent acylium ion. The observation of a fragment at m/z 43, corresponding to [CH₃CO]⁺, is strong evidence for the acetate portion of the molecule.[10]

Since the proposed structure is fully consistent with all three orthogonal datasets, the identification of propyl acetate is confirmed with a high degree of confidence.

Common Pitfalls and Data Integrity

  • NMR Artifacts: Watch for spinning sidebands, phasing errors, or poor water suppression, which can be mistaken for real signals.[21][22][23][24] Always check that the solvent peak is correctly referenced.

  • IR Sample Preparation: Poorly ground solids in KBr pellets can cause scattering and distorted peak shapes. Ensure ATR crystals are clean to avoid cross-contamination. Atmospheric CO₂ and water vapor can introduce extraneous peaks.[25]

  • MS In-Source Fragmentation: Sometimes, the molecular ion is so unstable that it fragments in the ion source, leading to its absence in the spectrum and a potential miscalculation of the molecular weight.[11] Always look for adducts (e.g., [M+Na]⁺, [M+K]⁺) to help confirm the molecular ion.

Conclusion

The cross-validation of NMR, IR, and MS data is not merely a confirmatory exercise; it is a fundamental component of rigorous scientific investigation in the pharmaceutical and chemical sciences. This integrated approach transforms three independent measurements into a powerful, self-correcting system for structural elucidation. It minimizes ambiguity, eliminates false positives, and builds an unshakeable foundation of data integrity that is essential for regulatory submission and the advancement of drug development. By understanding the principles behind each technique and applying a logical, iterative workflow, researchers can confidently navigate the complexities of molecular structure and ensure the accuracy of their results.

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A Researcher's Comparative Guide to the Biological Activity Screening of Ethyl Hex-2-ynoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel therapeutic agents is a cornerstone of modern drug discovery. Ethyl hex-2-ynoate and its derivatives represent a promising, yet underexplored, class of compounds with potential applications spanning antimicrobial, antifungal, and anticancer therapies. The presence of the electron-withdrawing alkyne functional group imparts unique chemical reactivity that can be harnessed for targeted biological activity. This guide provides a comprehensive framework for the systematic screening of this compound derivatives, offering a comparative analysis of essential assays and the rationale behind their selection. We will delve into the practical methodologies for assessing cytotoxicity, antimicrobial, and antifungal properties, supported by detailed protocols and data interpretation strategies.

Introduction: The Therapeutic Potential of this compound Derivatives

This compound is an organic compound with the chemical formula C8H12O2[1]. Its derivatives, molecules based on this core structure, are of significant interest in medicinal chemistry. The alkyne moiety, a carbon-carbon triple bond, is a key feature that can participate in various biological interactions. While the biological activities of this compound itself are not extensively documented, related ester compounds have demonstrated a range of effects, including antimicrobial and cytotoxic activities[2][3]. This suggests that a library of this compound derivatives could yield candidates with potent and selective therapeutic properties.

The fundamental principle behind screening these derivatives is to systematically evaluate their effects on various biological systems. This process allows for the identification of "hit" compounds that exhibit a desired biological effect, which can then be optimized through further chemical modification to enhance their potency and reduce potential toxicity.

Experimental Design for Comprehensive Biological Screening

A robust screening cascade is essential for the efficient evaluation of a compound library. The following workflow provides a structured approach to assessing the therapeutic potential of this compound derivatives.

Screening_Workflow cluster_0 Initial Screening cluster_1 Secondary Screening & Hit Validation cluster_2 Lead Optimization Compound_Library This compound Derivative Library Primary_Cytotoxicity Primary Cytotoxicity Screening (e.g., MTT Assay) Compound_Library->Primary_Cytotoxicity Antimicrobial_Screening Antimicrobial Screening (e.g., Agar Diffusion) Compound_Library->Antimicrobial_Screening Antifungal_Screening Antifungal Screening (e.g., Broth Microdilution) Compound_Library->Antifungal_Screening IC50_Determination IC50 Determination (Dose-Response) Primary_Cytotoxicity->IC50_Determination MIC_Determination MIC/MBC/MFC Determination Antimicrobial_Screening->MIC_Determination Antifungal_Screening->MIC_Determination Mechanism_of_Action Mechanism of Action Studies (e.g., Enzyme Inhibition) IC50_Determination->Mechanism_of_Action MIC_Determination->Mechanism_of_Action SAR_Studies Structure-Activity Relationship (SAR) Mechanism_of_Action->SAR_Studies Lead_Compound Lead Compound Identification SAR_Studies->Lead_Compound

Caption: Simplified pathway of cytotoxicity leading to cell death.

Antimicrobial and Antifungal Screening

In parallel with cytotoxicity testing, the derivatives should be screened for their ability to inhibit the growth of pathogenic microbes. The agar diffusion method is a simple and effective preliminary screening tool for antimicrobial activity.[4]

2.2.1. Agar Well Diffusion Method: A Primary Screen

This method involves creating wells in an agar plate inoculated with a specific microorganism and adding the test compound to the wells.[5] If the compound has antimicrobial activity, a clear zone of inhibition will appear around the well where bacterial growth is prevented.[4]

Advantages of the Agar Well Diffusion Method:

  • Simplicity and Low Cost: It is an easy and inexpensive method for initial screening.[4]

  • Qualitative Results: It provides a clear visual indication of antimicrobial activity.

  • Broad Spectrum Screening: Multiple organisms can be tested simultaneously on different plates.

2.2.2. Step-by-Step Protocol for Agar Well Diffusion
  • Prepare Inoculum: Grow the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth to a standardized turbidity.

  • Inoculate Agar Plates: Spread the microbial inoculum evenly over the surface of Mueller-Hinton agar plates.[5]

  • Create Wells: Use a sterile cork borer to create wells in the agar.

  • Add Test Compounds: Add a specific volume of the dissolved this compound derivatives to each well. Include a solvent control and a positive control (a known antibiotic or antifungal).

  • Incubate: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25°C for 48 hours for fungi).

  • Measure Zones of Inhibition: Measure the diameter of the clear zone around each well in millimeters.

2.2.3. Data Presentation and Interpretation

The diameter of the zone of inhibition is a qualitative measure of the antimicrobial activity. A larger zone of inhibition generally indicates greater potency.

Table 2: Hypothetical Antimicrobial Screening Data for this compound Derivatives

CompoundS. aureus (mm)E. coli (mm)C. albicans (mm)
Derivative C181215
Derivative D10-8
Ampicillin (Positive Control)2520-
Fluconazole (Positive Control)--22

"-" indicates no zone of inhibition.

Secondary Screening: Quantifying Potency

Compounds that show promising activity in the primary screens should be subjected to more quantitative secondary assays to determine their precise potency.

2.3.1. Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This is a crucial parameter for evaluating the efficacy of a potential antimicrobial drug. The broth microdilution method is a standard technique for determining MIC values.

2.3.2. Enzyme Inhibition Assays

For derivatives showing significant cytotoxicity, investigating their effect on specific enzymes involved in cancer cell proliferation can provide insights into their mechanism of action.[6][7] Many anticancer drugs target enzymes like kinases or topoisomerases.[8] Commercially available kits can be used to screen for the inhibition of a panel of relevant enzymes.[9][10]

Conclusion and Future Directions

The systematic screening of this compound derivatives holds considerable promise for the discovery of novel therapeutic agents. This guide provides a foundational framework for conducting such a screening campaign, from initial cytotoxicity and antimicrobial assessments to more detailed mechanistic studies. By employing a logical and tiered approach, researchers can efficiently identify and prioritize promising lead compounds for further development. The subsequent steps would involve structure-activity relationship (SAR) studies to optimize the potency and selectivity of the identified hits, ultimately leading to the development of new drugs with improved therapeutic profiles.

References

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Comparing the stability of ethyl hex-2-ynoate with its corresponding aldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of synthetic chemistry and drug development, α,β-alkynyl carbonyl compounds serve as versatile building blocks. Their unique electronic properties and reactivity profile, characterized by a conjugated system of a carbon-carbon triple bond and a carbonyl group, make them valuable intermediates. This guide provides an in-depth comparison of the stability of two such analogs: ethyl hex-2-ynoate, an α,β-alkynyl ester, and its corresponding aldehyde, hex-2-ynal.

Understanding the relative stability of these reagents is paramount for researchers. It directly impacts experimental design, reaction outcomes, purification strategies, and the long-term viability of stored materials. A less stable compound may require more stringent handling protocols, exhibit a shorter shelf-life, and be more prone to side reactions, ultimately affecting reproducibility and cost. This document will dissect the theoretical underpinnings of their stability and provide practical, data-driven insights and experimental protocols for their evaluation.

Theoretical Stability Analysis: A Tale of Two Carbonyls

The fundamental differences in stability between this compound and hex-2-ynal arise from the distinct electronic nature of the ester and aldehyde functionalities.

Electronic and Resonance Effects

Both molecules feature a C≡C-C=O conjugated system. This conjugation allows for the delocalization of electron density, which can be visualized through resonance structures. These structures reveal that both the carbonyl carbon and the β-carbon (C4) are electrophilic and thus susceptible to nucleophilic attack.[1][2]

However, the ester group in this compound possesses an additional stabilizing factor. The lone pair of electrons on the ethoxy oxygen can participate in resonance, delocalizing the partial positive charge on the carbonyl carbon. This makes the ester's carbonyl group less electrophilic and contributes to the overall thermodynamic stability of the molecule. The aldehyde, lacking this additional resonance contributor, has a more electron-deficient and, therefore, more reactive carbonyl carbon.

Inherent Reactivity Differences
  • Nucleophilic Addition: Aldehydes are intrinsically more reactive towards nucleophiles than esters. The combination of less steric hindrance around the carbonyl carbon and its greater electrophilicity makes hex-2-ynal significantly more prone to reactions with nucleophiles, including water, alcohols, or trace amine impurities. These reactions can occur at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-conjugate addition).[1][3]

  • Oxidation: Aldehydes are highly susceptible to oxidation, readily converting to carboxylic acids upon exposure to air (autoxidation). The aldehydic C-H bond is relatively weak and prone to radical-mediated reactions. In contrast, esters are robust and generally resistant to mild oxidizing conditions. This makes hex-2-ynal particularly unstable in an aerobic environment.

  • Polymerization: The high degree of activation in α,β-unsaturated and alkynyl systems makes them susceptible to polymerization.[3][4] The greater electrophilicity and reactivity of the aldehyde are likely to render hex-2-ynal more prone to spontaneous oligomerization or polymerization compared to the more stable this compound.

Comparative Data Summary

While direct, side-by-side, long-term stability studies for these specific molecules are not extensively published, we can compile and compare their known properties and predictable behavior based on established chemical principles.

PropertyThis compoundHex-2-ynal (Corresponding Aldehyde)Rationale & Implications
Chemical Formula C₈H₁₂O₂[5]C₆H₈OThe aldehyde has a lower molecular weight.
Molecular Weight 140.18 g/mol [5]96.13 g/mol ---
Boiling Point 116-118 °C @ 19 Torr[6]Not readily available; expected to be lower than the ester.The ester's higher boiling point suggests stronger intermolecular forces.
Predicted Stability Higher Lower Ester is stabilized by resonance and is less reactive.
Susceptibility to Oxidation LowHighAldehydes readily oxidize to carboxylic acids in air. Requires inert atmosphere for storage.
Reactivity to Nucleophiles ModerateHighAldehyde carbonyl is more electrophilic. Prone to degradation by trace nucleophiles.
Tendency to Polymerize Low to ModerateHighThe higher reactivity of the aldehyde increases its propensity for self-reaction/polymerization.
Storage Recommendations Cool, dry place.Strictly under inert gas (Argon/Nitrogen), refrigerated, protected from light.Aldehyde requires significantly more stringent conditions to prevent degradation.

Experimental Protocols for Stability Assessment

To empower researchers to validate these principles in their own laboratories, we provide the following standardized protocols for assessing chemical stability. These methods are designed as self-validating systems, incorporating controls to ensure the integrity of the results.

Protocol 1: Accelerated Thermal Stability Study

This protocol uses elevated temperatures to accelerate degradation, providing predictive data on long-term stability under normal storage conditions, in line with established guidelines.[7][8][9][10]

Objective: To compare the rate of thermal degradation of this compound and hex-2-ynal.

Methodology:

  • Sample Preparation: Prepare 10 mM solutions of each compound in a high-boiling, inert solvent (e.g., anhydrous DMSO or sulfolane) in amber HPLC vials. Prepare a "Time Zero" (T₀) sample for immediate analysis.

  • Incubation: Place sets of vials in ovens maintained at 40°C and 60°C. Protect samples from light.

  • Time Points: Withdraw one vial from each temperature for each compound at specified time points (e.g., 1, 2, 4, and 8 weeks).

  • Analysis:

    • Immediately analyze the withdrawn sample and a T₀ standard by a stability-indicating HPLC-UV or GC-MS method.

    • The analytical method must be validated to separate the parent compound from potential degradants.

    • Quantify the remaining percentage of the parent compound relative to the T₀ sample.

  • Data Evaluation: Plot the percentage of the parent compound remaining versus time for each temperature. A faster decline indicates lower thermal stability.

Workflow for Thermal Stability Assessment

G cluster_prep 1. Sample Preparation cluster_stress 2. Thermal Stress cluster_analysis 3. Analysis & Evaluation prep Prepare 10 mM solutions in anhydrous DMSO t0 Analyze T-0 Sample (Baseline) prep->t0 stress40 Incubate at 40°C prep->stress40 stress60 Incubate at 60°C prep->stress60 pull Pull samples at 1, 2, 4, 8 weeks stress40->pull stress60->pull analyze Analyze by HPLC/GC-MS pull->analyze plot Plot % Parent Compound vs. Time analyze->plot compare Compare Degradation Rates plot->compare

Caption: Workflow for the accelerated thermal stability study.

Protocol 2: Forced Degradation by Oxidation

This protocol assesses the susceptibility of the compounds to oxidative stress, a key stability parameter, particularly for aldehydes.

Objective: To compare the oxidative stability of this compound and hex-2-ynal.

Methodology:

  • Sample Preparation: Prepare 1 mg/mL solutions of each compound in acetonitrile.

  • Reaction:

    • To 1 mL of each solution, add 100 µL of 3% hydrogen peroxide (H₂O₂).

    • Prepare a control sample for each compound by adding 100 µL of water instead of H₂O₂.

  • Incubation: Loosely cap the vials and allow them to stand at room temperature for 24 hours, protected from light.

  • Analysis: Analyze all samples (reaction and control) by HPLC or LC-MS to determine the extent of degradation and identify major oxidation products (e.g., the corresponding carboxylic acid for hex-2-ynal).

Workflow for Oxidative Stability Assessment

G cluster_ester This compound cluster_aldehyde Hex-2-ynal start Prepare 1 mg/mL solutions in ACN ester_h2o2 Add 3% H2O2 start->ester_h2o2 ester_h2o Control: Add H2O start->ester_h2o ald_h2o2 Add 3% H2O2 start->ald_h2o2 ald_h2o Control: Add H2O start->ald_h2o incubate Incubate 24h (Room Temp) ester_h2o2->incubate ester_h2o->incubate ald_h2o2->incubate ald_h2o->incubate analyze Analyze all samples by LC-MS incubate->analyze

Caption: Parallel workflow for assessing oxidative stability.

Conclusion and Recommendations

The evidence, from fundamental electronic principles to predictable reactivity, overwhelmingly indicates that This compound is significantly more stable than its corresponding aldehyde, hex-2-ynal.

The primary drivers for this difference are:

  • Enhanced Electronic Stabilization: The ester functionality provides additional resonance stabilization that the aldehyde lacks.

  • Lower Intrinsic Reactivity: The ester carbonyl is less electrophilic and less prone to nucleophilic attack.

  • Resistance to Oxidation: Unlike the aldehyde, the ester is not susceptible to facile air oxidation.

For researchers, scientists, and drug development professionals, this has critical practical implications:

  • This compound can be considered a robust reagent with a reasonable shelf-life when stored in a cool, dry, and dark environment.

  • Hex-2-ynal must be treated as a highly reactive and unstable intermediate. It should be stored under a strictly inert atmosphere (argon or nitrogen), at low temperatures (≤ 4°C), and protected from light. For critical applications, it is advisable to use freshly prepared or purified material to ensure reaction consistency and avoid impurities.

By understanding these inherent stability differences, researchers can make more informed decisions in the laboratory, leading to more reliable, reproducible, and successful scientific outcomes.

References

  • Bode, J. W. (2006). Conversion of α,β-Unsaturated Aldehydes into Saturated Esters: An Umpolung Reaction Catalyzed by Nucleophilic Carbenes. Organic Letters. Available at: [Link]

  • Hu, A., et al. (2020). Metal-Free Catalysts for the Polymerization of Alkynyl-Based Monomers. MDPI. Available at: [Link]

  • Wikipedia. (n.d.). α,β-Unsaturated carbonyl compound. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Schmölzer, K., et al. (2018). Biocatalytic synthesis of the Green Note trans-2-hexenal in a continuous-flow microreactor. Biotechnology and Bioengineering. Available at: [Link]

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  • Busico, V., et al. (2006). Metallocene-catalyzed alkene polymerization and the observation of Zr-allyls. PNAS. Available at: [Link]

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A Comparative Spectroscopic Guide to Ethyl Hex-2-ynoate and Ethyl Hex-2-enoate: Distinguishing Features for the Synthetic Chemist

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic chemistry, particularly in the realms of fine chemicals and pharmaceutical development, the precise differentiation between structurally similar molecules is paramount. Ethyl hex-2-ynoate and ethyl hex-2-enoate represent a classic pair of compounds whose synthetic pathways often intersect, necessitating robust analytical methods to confirm structural integrity. This guide provides an in-depth spectroscopic comparison of these two molecules, leveraging Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to highlight their key distinguishing features. The insights provided herein are grounded in established spectroscopic principles and are designed to be a practical resource for researchers and professionals in the field.

Molecular Structures at a Glance

A fundamental understanding of the structural differences between this compound and ethyl hex-2-enoate is the cornerstone of interpreting their respective spectra. The key differentiator is the nature of the carbon-carbon bond at the 2-position: a triple bond (alkyne) in the ynoate and a double bond (alkene) in the enoate. This seemingly subtle difference has profound implications for the electronic and vibrational properties of the molecules, which are directly probed by spectroscopic techniques.

Caption: Molecular structures of this compound and ethyl hex-2-enoate.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

Infrared spectroscopy is a powerful first-pass technique for functional group identification. The primary distinction between our two subject molecules lies in the vibrational frequencies of the C≡C triple bond versus the C=C double bond.

This compound (Predicted IR Features):

  • C≡C Stretch: A weak but sharp absorption band is expected in the range of 2100-2260 cm⁻¹[1]. This region is often sparsely populated in organic spectra, making this peak a highly diagnostic feature for the alkyne functionality.

  • C=O Stretch: The carbonyl group of the ester, being conjugated with the triple bond, will exhibit a strong absorption band around 1715-1730 cm⁻¹.

  • C-H Stretch (sp³): Absorption bands just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) will be present, corresponding to the C-H bonds of the ethyl and propyl groups[2].

Ethyl hex-2-enoate (Observed IR Features):

  • C=C Stretch: A medium intensity absorption is typically observed in the 1640-1680 cm⁻¹ region for the alkene double bond[3].

  • =C-H Stretch: For the vinyl proton, a weak to medium absorption is expected just above 3000 cm⁻¹ (around 3000-3100 cm⁻¹)[3].

  • C=O Stretch: The conjugation of the double bond with the carbonyl group lowers the vibrational frequency, resulting in a strong absorption band around 1715-1730 cm⁻¹[4].

  • C-H Stretch (sp³): Similar to the ynoate, C-H stretching vibrations for the saturated portions of the molecule will appear in the 2850-2960 cm⁻¹ range.

FeatureThis compound (Expected)Ethyl hex-2-enoate (Observed)Key Differentiator
C≡C/C=C Stretch (cm⁻¹) 2100-2260 (weak, sharp) 1640-1680 (medium) Presence of a peak in the alkyne region vs. the alkene region.
C=O Stretch (cm⁻¹) ~1715-1730~1715-1730Minimal difference due to conjugation in both.
=C-H Stretch (cm⁻¹) Absent~3000-3100Presence of a vinyl C-H stretch in the enoate.
C-H Stretch (cm⁻¹) ~2850-2960~2850-2960Not a primary differentiating feature.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Look at the Molecular Skeleton

NMR spectroscopy provides the most definitive information for structural elucidation by mapping the chemical environment of ¹H and ¹³C nuclei.

¹H NMR Spectroscopy

The chemical shifts and coupling patterns of the protons in the vicinity of the unsaturation are highly informative.

This compound (Predicted ¹H NMR):

  • -O-CH₂- (Ethyl group): A quartet is expected around 4.1-4.2 ppm due to coupling with the adjacent methyl group.

  • -CH₂-C≡C-: The methylene protons adjacent to the alkyne are deshielded and would likely appear as a triplet around 2.2-2.4 ppm.

  • -O-CH₂-CH₃ (Ethyl group): A triplet around 1.2-1.3 ppm.

  • Alkyl Chain Protons: The remaining methylene and methyl protons of the propyl group will appear further upfield, typically below 2.0 ppm.

Ethyl hex-2-enoate (Observed ¹H NMR):

  • Olefinic Protons (=CH-): Two distinct signals for the vinyl protons are expected in the range of 5.8-7.0 ppm. The proton alpha to the carbonyl will be further downfield than the beta proton. These protons will exhibit coupling to each other (J-coupling constant will depend on the stereochemistry, typically ~15 Hz for trans) and to the adjacent methylene group.

  • -O-CH₂- (Ethyl group): A quartet around 4.1-4.2 ppm.

  • -CH₂-CH=: The methylene protons adjacent to the double bond will appear as a multiplet around 2.1-2.3 ppm.

  • -O-CH₂-CH₃ (Ethyl group): A triplet around 1.2-1.3 ppm.

  • Alkyl Chain Protons: The remaining protons of the propyl group will be upfield.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides a direct view of the carbon framework, with the chemical shifts of the sp and sp² hybridized carbons being the most telling feature.

This compound (Predicted ¹³C NMR):

  • C=O: The carbonyl carbon signal is expected in the range of 150-160 ppm.

  • Alkyne Carbons (-C≡C-): The two sp-hybridized carbons of the alkyne typically resonate in the range of 70-90 ppm[5][6]. This upfield shift compared to alkene carbons is a key distinguishing feature.

  • -O-CH₂-: The methylene carbon of the ethyl ester group will be around 60-62 ppm.

  • Alkyl Carbons: The remaining sp³ hybridized carbons will appear in the upfield region (<40 ppm).

Ethyl hex-2-enoate (Observed ¹³C NMR):

  • C=O: The carbonyl carbon signal is expected around 165-167 ppm.

  • Alkene Carbons (-CH=CH-): The sp²-hybridized carbons of the double bond will have signals in the downfield region of 120-150 ppm[4][5].

  • -O-CH₂-: The methylene carbon of the ethyl ester group will be around 60 ppm.

  • Alkyl Carbons: The sp³ carbons will be in the upfield region (<40 ppm).

NucleusFeatureThis compound (Expected ppm)Ethyl hex-2-enoate (Observed ppm)Key Differentiator
¹H Olefinic Protons Absent 5.8-7.0 Presence of signals in the downfield olefinic region for the enoate.
¹³C Unsaturated Carbons 70-90 (Alkyne) 120-150 (Alkene) Significant upfield shift of the unsaturated carbons in the ynoate spectrum.
¹³C Carbonyl Carbon ~150-160~165-167A slight upfield shift for the ynoate carbonyl is expected.

Mass Spectrometry: Unraveling Fragmentation Patterns

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a molecule. While both esters will exhibit some common fragmentation pathways, the nature of the unsaturation can influence the relative abundance of certain fragments.

Shared Fragmentation Pathways:

  • Molecular Ion (M⁺): Both molecules have the same nominal molecular weight (140 g/mol for C₈H₁₂O₂ and 142 g/mol for C₈H₁₄O₂). The molecular ion peak should be observable for both.

  • Loss of Ethoxy Group (-OC₂H₅): A peak at M-45 corresponding to the loss of the ethoxy radical is expected.

  • McLafferty Rearrangement: A characteristic rearrangement for esters, which can lead to specific fragment ions.

Distinguishing Fragmentation: The stability of the resulting carbocations upon fragmentation will differ. The fragmentation of ethyl hex-2-enoate is well-documented[7]. For this compound, we can infer the likely fragmentation by analogy to similar compounds like ethyl 2-octynoate[8]. The fragmentation patterns of alkynes can be similar to alkenes, but the position of the triple bond will direct the cleavage pathways, potentially leading to different prominent fragment ions compared to the enoate.

Caption: A logical workflow for differentiating the two isomers using key spectroscopic features.

Experimental Protocols

Adherence to standardized protocols is essential for obtaining high-quality, reproducible spectroscopic data.

Protocol for Attenuated Total Reflectance (ATR) IR Spectroscopy

ATR-FTIR is a convenient method for acquiring IR spectra of liquid samples with minimal preparation.

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Scan: Clean the ATR crystal (e.g., diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. Record a background spectrum. This is crucial to subtract the spectral contributions of the atmosphere (CO₂ and H₂O).

  • Sample Application: Place a small drop of the this compound or ethyl hex-2-enoate sample directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

  • Spectrum Acquisition: Acquire the sample spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio; 16 or 32 scans are typically sufficient.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Cleaning: Thoroughly clean the ATR crystal with a solvent-moistened wipe to remove all traces of the sample.

The rationale for using ATR is its simplicity and the minimal sample volume required. The evanescent wave that probes the sample penetrates only a few microns, providing a high-quality spectrum of the liquid without the need for traditional salt plates[1][9][10].

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Accurately weigh approximately 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in ~0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube[11]. The deuterated solvent is essential as it is "invisible" in the ¹H spectrum and provides a lock signal for the spectrometer.

  • Standard Addition: Add a small amount of an internal standard, such as tetramethylsilane (TMS), which provides a reference peak at 0 ppm.

  • Instrument Setup: Insert the NMR tube into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent, shim the magnetic field to optimize homogeneity, and tune the probe to the correct frequencies for the nuclei being observed.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans. A 90-degree pulse angle is typically used.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. As ¹³C has a low natural abundance and lower gyromagnetic ratio, more scans are required. Proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon and to enhance the signal via the Nuclear Overhauser Effect (NOE).

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.

Following established guidelines, such as those provided by major scientific publishers, ensures data integrity and facilitates comparison with literature values[12].

Conclusion

The spectroscopic differentiation of this compound and ethyl hex-2-enoate is straightforward when a systematic, multi-technique approach is employed. IR spectroscopy offers a rapid initial assessment, with the C≡C stretch being a definitive marker for the ynoate. However, for unambiguous structural confirmation, NMR spectroscopy is indispensable. The distinct chemical shifts of the unsaturated protons and carbons in ¹H and ¹³C NMR, respectively, provide a structural fingerprint that leaves no room for ambiguity. Mass spectrometry complements this by confirming the molecular weight and offering insights into fragmentation that can further support the proposed structure. By understanding the fundamental principles behind how the alkyne and alkene functionalities influence the spectral output, researchers can confidently identify and characterize these and other similarly related molecules.

References

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A Senior Application Scientist's Guide to Ethyl Hex-2-ynoate in Click Chemistry: A Comparative Substrate Assessment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the principles of click chemistry, as conceptualized by K. B. Sharpless, offer a powerful toolkit for molecular assembly.[1] The ideal click reaction is characterized by its high yield, broad scope, stereospecificity, and simple, benign reaction conditions.[1][2] At the heart of the most iconic click reaction, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), lies the choice of the alkyne substrate. This guide provides an in-depth technical assessment of ethyl hex-2-ynoate, an internal alkyne, as a substrate for click chemistry, comparing its performance with traditional terminal alkynes and exploring alternative catalytic systems that unlock its reactivity.

The Click Chemistry Landscape: A Tale of Two Alkynes

The canonical CuAAC reaction demonstrates a strong preference for terminal alkynes.[1][3] The mechanism involves the in-situ formation of a copper(I) acetylide intermediate, a step that is precluded with internal alkynes, rendering them largely unreactive under standard CuAAC conditions.[1][4] This fundamental difference in reactivity dictates the strategic choice of alkyne for a desired synthetic outcome.

Figure 1: Substrate and catalyst choice in azide-alkyne cycloaddition.

This compound: An Electron-Deficient Internal Alkyne

This compound is an α,β-alkynyl ester, an internal alkyne with an electron-withdrawing ethyl ester group conjugated to the triple bond. This electronic feature distinguishes it from simple dialkyl-substituted internal alkynes and can influence its reactivity in cycloaddition reactions.

While generally unreactive in CuAAC, the electron-deficient nature of the alkyne in this compound makes it a potential candidate for alternative catalytic systems. This guide will focus on the most promising of these: the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Comparative Performance: CuAAC vs. RuAAC for Internal Alkynes

The fundamental limitation of CuAAC with internal alkynes has spurred the development of alternative catalytic systems. Ruthenium(II) complexes, in particular, have proven to be effective catalysts for the cycloaddition of azides to both terminal and internal alkynes, a reaction termed RuAAC.[3][5] Unlike CuAAC, which proceeds via a copper acetylide and yields 1,4-disubstituted triazoles from terminal alkynes, RuAAC is believed to proceed through a ruthenacycle intermediate.[5] This different mechanistic pathway allows for the successful reaction of internal alkynes to produce fully substituted 1,4,5-trisubstituted 1,2,3-triazoles.[6]

FeatureCuAAC with Terminal Alkyne (e.g., Phenylacetylene)CuAAC with Internal Alkyne (e.g., this compound)RuAAC with Internal Alkyne (e.g., this compound)
Reactivity HighGenerally Unreactive[1]Reactive[6]
Typical Catalyst Cu(I) source (e.g., CuSO₄/NaAsc)Cu(I) source (e.g., CuSO₄/NaAsc)[CpRuCl(COD)] or [CpRuCl(PPh₃)₂][5]
Product 1,4-Disubstituted 1,2,3-Triazole[1]No reaction or trace byproducts1,4,5-Trisubstituted 1,2,3-Triazole[6]
Regioselectivity High (1,4-isomer exclusively)Not ApplicableCan be high, but dependent on alkyne substituents[7]
Reaction Conditions Mild (often room temperature, aqueous solvents)[3]Mild to harshGenerally requires elevated temperatures (or microwave)[8]

Experimental Protocol: Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) of this compound

The following protocol is a representative procedure for the RuAAC of an internal alkyne, adapted for this compound based on established methods for similar substrates.[3][9]

Materials:

  • This compound

  • Benzyl azide (or other desired organic azide)

  • Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadienyl)ruthenium(II) [Cp*RuCl(COD)]

  • Anhydrous 1,2-dichloroethane (DCE) or toluene

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Figure 2: General workflow for the RuAAC of this compound.

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired organic azide (1.05 equiv), and anhydrous 1,2-dichloroethane (to a concentration of ~0.5 M).

  • Heat the reaction mixture to 80 °C with stirring.

  • In a separate vial, dissolve [Cp*RuCl(COD)] (2-5 mol%) in a small amount of anhydrous 1,2-dichloroethane.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reactions are typically complete within 2-24 hours.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,4,5-trisubstituted 1,2,3-triazole.

Note on Regioselectivity: For unsymmetrical internal alkynes like this compound, a mixture of two regioisomers may be formed. The regioselectivity is influenced by steric and electronic factors of the substituents on the alkyne.[7]

Advantages and Limitations of this compound in RuAAC

Advantages:

  • Access to Fully Substituted Triazoles: The use of an internal alkyne like this compound in RuAAC allows for the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles, which are not directly accessible via standard CuAAC.[6]

  • Functional Handle: The ethyl ester group provides a versatile functional handle for further synthetic modifications.

Limitations:

  • Lack of Reactivity in CuAAC: The primary limitation is its inertness in the most common and user-friendly click chemistry reaction.[1]

  • Harsher Reaction Conditions: RuAAC typically requires higher temperatures and anhydrous, inert conditions compared to the often aqueous, room-temperature conditions of CuAAC.[8]

  • Catalyst Cost and Availability: Ruthenium catalysts are generally more expensive and less readily available than the simple copper salts used in CuAAC.

  • Potential for Regioisomeric Mixtures: With unsymmetrical internal alkynes, the formation of a mixture of regioisomers can complicate purification and reduce the yield of the desired product.[7]

Figure 3: Relationship between the properties of this compound and its reactivity in CuAAC and RuAAC.

Future Perspectives and Alternative Methodologies

While RuAAC is a significant advancement, research continues to explore other catalytic systems for the cycloaddition of internal alkynes. Rhodium(II) and Iridium(III) complexes have shown promise in catalyzing such reactions, sometimes with different regioselectivities.[2] Furthermore, the use of microwave irradiation has been demonstrated to significantly accelerate RuAAC reactions, reducing reaction times from hours to minutes.[8][10]

For applications where metal catalysis is undesirable, metal-free click chemistry approaches are an active area of research.[11] While strain-promoted azide-alkyne cycloaddition (SPAAC) is the most prominent example, it is typically limited to cyclic alkynes. The development of new metal-free methods for the activation of linear internal alkynes like this compound remains a challenge and an opportunity for future innovation.

Conclusion

This compound, as an internal alkyne, is a challenging substrate for the traditional CuAAC click chemistry paradigm. Its utility in this context is unlocked through alternative catalytic systems, most notably the Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC). While requiring more stringent reaction conditions and presenting potential challenges in regioselectivity, RuAAC provides a reliable pathway to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles, a class of compounds inaccessible through standard CuAAC. For the medicinal or materials chemist aiming to synthesize these complex heterocyclic scaffolds, a thorough understanding of the interplay between alkyne structure and catalyst choice is paramount. The strategic application of RuAAC and other emerging catalytic methods transforms this compound from a reluctant participant into a valuable building block in the ever-expanding world of click chemistry.

References

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  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

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  • El-Sawy, E. R., Ebaid, M. S., & Abo-Salem, H. M. (2022). A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. Beilstein Journal of Organic Chemistry, 18, 1083–1128. [Link]

  • Novel Microwave Assisted Synthesis of Some 3‌־ {2‌־ (1H‌־ 1, 2, 4-triazolyl) ethyl}‌־2‌־ Substituted Quinazolinone Analogues and Their Evaluation for Antimicrobial Potential. Journal of Heterocyclic Chemistry. [Link]

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  • Sanyal, A., Sanyal, R., & Degirmenci, A. (2024). Metal-Free Click-Chemistry: A Powerful Tool for Fabricating Hydrogels for Biomedical Applications. Bioconjugate Chemistry, 35(4), 433–452. [Link]

  • Boren, B. C., Narayan, S., Rasmussen, L. K., Zhang, L., Zhao, H., Lin, Z., Jia, G., & Fokin, V. V. (2008). Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. [Link]

  • Chi, T.-C., Yang, P.-C., Hung, S.-K., Wu, H.-W., Wang, H.-C., Liu, H.-K., Liu, L.-W., & Chou, H.-H. (2024). Synthesis of Multisubstituted 1,2,3-Triazoles: Regioselective Formation and Reaction Mechanism. The Journal of Organic Chemistry. [Link]

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  • Chen, J., Wei, F., Song, C., Ma, Y., Zhou, L., Tung, C.-H., & Xu, Z. (2015). One-Pot Synthesis of 1,4,5-Trisubstituted 1,2,3-Triazoles via Cu/Pd-Catalyzed Three-Component Click Reaction of Azide, Alkyne, and Aryl Halide. Organic Letters, 17(12), 2860–2863. [Link]

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  • Ferrara, F., Beke-Somfai, T., & Kann, N. (2024). Recent Developments in the Ruthenium-Catalyzed Azide Alkyne Cycloaddition (RuAAC) Reaction. European Journal of Organic Chemistry, 27(25), e202400113. [Link]

  • Zhang, L., Chen, X., Xue, P., Sun, H. H. Y., Williams, I. D., Sharpless, K. B., Fokin, V. V., & Jia, G. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides. Journal of the American Chemical Society, 127(46), 15998–15999. [Link]

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A Comparative Guide to the Synthesis of Ynones: Benchmarking New Routes Against Established Methods

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Importance of Ynones in Modern Chemistry

α,β-Ynones, organic compounds featuring a ketone conjugated with a carbon-carbon triple bond, are pivotal intermediates in organic synthesis. Their unique electronic structure, characterized by electrophilic β-carbon and acetylenic π-systems, renders them exceptionally versatile building blocks for a diverse array of complex molecules, including pharmaceuticals, natural products, and advanced materials.[1][2] The ever-increasing demand for efficient and sustainable chemical transformations has spurred the development of novel synthetic routes to access these valuable motifs, challenging the long-standing supremacy of traditional methods.

This guide provides a comprehensive analysis of both established and emerging synthetic strategies for the preparation of ynones. We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of each approach, offering a critical comparison to aid researchers in selecting the optimal method for their specific synthetic challenges.

I. Established Methodologies: The Workhorses of Ynone Synthesis

For decades, a few reliable methods have dominated the synthesis of ynones. These approaches, while effective, often come with inherent limitations that have driven the quest for superior alternatives.

Acyl Sonogashira Coupling: A Palladium-Catalyzed Mainstay

The Sonogashira coupling of terminal alkynes with acyl chlorides stands as one of the most widely employed methods for ynone synthesis.[3] This palladium-catalyzed, copper-co-catalyzed cross-coupling reaction offers a direct and generally efficient route to a wide range of ynones.

Causality Behind Experimental Choices: The traditional Sonogashira reaction relies on a synergistic interplay between palladium and copper catalysts. Palladium facilitates the oxidative addition of the acyl chloride and the subsequent reductive elimination to form the final product, while copper(I) is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. The amine base is crucial for neutralizing the HCl generated and for the deprotonation of the terminal alkyne.[4]

Limitations: A key drawback of this method is the often-sensitive nature of acyl chlorides, which can be challenging to prepare and handle, particularly for complex substrates. The reaction can also be sensitive to air, leading to undesired alkyne homocoupling (Glaser coupling).[4] Furthermore, the use of palladium, a precious metal, adds to the cost of the synthesis.

Oxidation of Propargylic Alcohols: A Two-Step but Reliable Route

Another classical approach involves the oxidation of secondary propargylic alcohols, which are readily prepared by the addition of metal acetylides to aldehydes. A variety of oxidizing agents can be employed, with manganese dioxide (MnO₂) and Dess-Martin Periodinane (DMP) being among the most common.

  • Manganese Dioxide (MnO₂): This inexpensive and mild oxidant is particularly effective for the oxidation of allylic and benzylic propargylic alcohols.[5][6] The reaction is heterogeneous, which can simplify purification by filtration.[7] However, it often requires a large excess of the reagent (10 equivalents or more) and can be slow.[7][8] The activity of MnO₂ can also be highly variable depending on its method of preparation and activation.[7][8]

  • Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that provides excellent yields of ynones from a wide range of propargylic alcohols under neutral conditions and at room temperature.[9][10][11] It is compatible with a broad array of sensitive functional groups.[9][10] The main disadvantages of DMP are its cost, potentially explosive nature, and the generation of stoichiometric amounts of iodine-containing byproducts.[9]

II. Emerging Synthetic Routes: The Next Generation of Ynone Synthesis

Recent years have witnessed a surge in the development of innovative methods for ynone synthesis that address the limitations of their traditional counterparts. These new routes often offer improved efficiency, broader substrate scope, and enhanced sustainability.

Transition-Metal-Catalyzed Carbonylative Couplings: A More Atom-Economical Approach

Carbonylative couplings have emerged as a powerful alternative to the use of pre-formed acyl chlorides. In these reactions, carbon monoxide (CO) is incorporated as the carbonyl source, coupling with an aryl/vinyl halide and a terminal alkyne. This three-component reaction, often catalyzed by palladium, offers a more atom-economical route to ynones.

Causality Behind Experimental Choices: This method circumvents the need for the preparation and handling of sensitive acyl chlorides. The palladium catalyst orchestrates the sequential insertion of CO and the alkyne, leading to the desired ynone in a single step. However, these reactions often require specialized equipment to handle gaseous and toxic carbon monoxide, typically at elevated pressures.

C-H Activation Strategies: A Paradigm Shift in Ynone Synthesis

The direct functionalization of C-H bonds represents a major advancement in organic synthesis, and its application to ynone synthesis is particularly impactful. Rhodium-catalyzed C-H activation of aldehydes, followed by coupling with an alkynylating agent, provides a highly efficient and direct route to ynones, bypassing the need for pre-functionalized starting materials.[12]

Causality Behind Experimental Choices: In this approach, a directing group on the aldehyde (often an amino or pyridyl group) chelates to the rhodium catalyst, positioning it for selective C-H activation at the formyl position. This is followed by reaction with an electrophilic alkynylating reagent. This strategy offers exceptional functional group tolerance and can be applied to complex molecules. The primary limitation is the requirement for a directing group, which may need to be installed and subsequently removed.

Direct Coupling of Carboxylic Acids and Alkynes: A Greener Alternative

Recent breakthroughs have enabled the direct coupling of readily available and stable carboxylic acids with terminal alkynes, offering a more sustainable alternative to methods requiring acyl chlorides. These reactions are typically co-catalyzed by palladium and copper.

Causality Behind Experimental Choices: The key to this transformation is the in situ activation of the carboxylic acid, often using a coupling reagent, to form a reactive intermediate that can then participate in the catalytic cycle, mimicking the reactivity of an acyl chloride. This approach avoids the preparation of sensitive acyl chlorides and often utilizes more environmentally benign starting materials.

III. Performance Benchmark: A Comparative Analysis

To provide a clear and objective comparison, the following table summarizes the key performance metrics of the discussed synthetic routes for the synthesis of 1,3-diphenylprop-2-yn-1-one from common starting materials.

MethodStarting MaterialsCatalyst/ReagentTypical Yield (%)Key AdvantagesKey Disadvantages
Acyl Sonogashira Coupling Benzoyl chloride, PhenylacetylenePdCl₂(PPh₃)₂, CuI, Et₃N72-99[3]High yields, broad scopeSensitive acyl chlorides, potential for homocoupling[4]
Oxidation of Propargylic Alcohol 1,3-Diphenylprop-2-yn-1-olMnO₂~85-95[13]Inexpensive reagent, simple workupRequires large excess of reagent, slow reaction times[7]
Oxidation of Propargylic Alcohol 1,3-Diphenylprop-2-yn-1-olDess-Martin Periodinane>90[9][10]High yields, mild conditions, excellent functional group toleranceExpensive, potentially explosive, stoichiometric waste[9]
Rh-catalyzed C-H Activation Benzaldehyde derivative, Alkynylating agent[RhCp*Cl₂]₂, AgSbF₆~80-95[12]High atom economy, excellent functional group toleranceRequires directing group, expensive catalyst
Cu-catalyzed Carboxylic Acid Coupling Benzoic acid, PhenylacetyleneCuI, Pd(PPh₃)₂Cl₂, Activator~60-88Uses stable carboxylic acids, greener approachMay require an activating agent, moderate yields

IV. Experimental Protocols

Established Method: Oxidation of a Propargylic Alcohol with Activated MnO₂

Synthesis of 1,3-Diphenylprop-2-yn-1-one from 1,3-Diphenylprop-2-yn-1-ol

  • To a stirred solution of 1,3-diphenylprop-2-yn-1-ol (1.0 g, 4.8 mmol) in dichloromethane (50 mL) is added activated manganese dioxide (8.3 g, 96 mmol, 20 equivalents).[13]

  • The resulting black suspension is stirred vigorously at room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion (typically 12-24 hours), the reaction mixture is filtered through a pad of Celite®.

  • The Celite® pad is washed with dichloromethane (3 x 20 mL).

  • The combined organic filtrates are concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 1,3-diphenylprop-2-yn-1-one as a white solid.

Emerging Method: Rhodium-Catalyzed C-H Alkynylation of a Benzaldehyde Derivative

Synthesis of an Alkynylated Benzaldehyde Derivative

This is a generalized procedure based on reported methods.[12]

  • To an oven-dried Schlenk tube are added the benzaldehyde derivative (0.2 mmol, 1.0 equiv.), the alkynylating reagent (e.g., an ethynylbenziodoxolone, 0.24 mmol, 1.2 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), and AgSbF₆ (0.02 mmol, 10 mol%).

  • The tube is evacuated and backfilled with argon (3 times).

  • Anhydrous 1,2-dichloroethane (2 mL) is added via syringe.

  • The reaction mixture is stirred at 80 °C for 12 hours.

  • After cooling to room temperature, the mixture is diluted with dichloromethane (10 mL) and filtered through a short plug of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the desired ynone.

V. Mechanistic Insights and Visualizations

Catalytic Cycle of Acyl Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(RCO)(Cl)L2 RCO-Pd(II)-Cl L2 Pd(0)L2->Pd(II)(RCO)(Cl)L2 Oxidative Addition RCOCl Pd(II)(RCO)(C≡CR')L2 RCO-Pd(II)-C≡CR' L2 Pd(II)(RCO)(Cl)L2->Pd(II)(RCO)(C≡CR')L2 Transmetalation Pd(II)(RCO)(C≡CR')L2->Pd(0)L2 Reductive Elimination Ynone Ynone Pd(II)(RCO)(C≡CR')L2->Ynone Product RCOC≡CR' Cu(I)X Cu(I)X Cu(I)C≡CR' Cu(I)-C≡CR' Cu(I)X->Cu(I)C≡CR' Base, -HX Cu(I)C≡CR'->Pd(II)(RCO)(Cl)L2 Transmetalates to Pd cycle HC≡CR' HC≡CR' HC≡CR'->Cu(I)C≡CR'

Caption: Catalytic cycles for the Acyl Sonogashira coupling.

Workflow for Oxidation of Propargylic Alcohols

Oxidation_Workflow cluster_start Starting Materials cluster_synthesis Synthesis of Propargylic Alcohol cluster_oxidation Oxidation Aldehyde Aldehyde (RCHO) Addition 2. Nucleophilic Addition Aldehyde->Addition Alkyne Terminal Alkyne (R'C≡CH) Grignard 1. Formation of Acetylide (e.g., with EtMgBr) Alkyne->Grignard Grignard->Addition Prop_Alcohol Propargylic Alcohol Addition->Prop_Alcohol Ynone Ynone Prop_Alcohol->Ynone Oxidant Oxidizing Agent (e.g., MnO₂, DMP) Oxidant->Ynone

Caption: General workflow for ynone synthesis via oxidation.

Mechanism of Rhodium-Catalyzed C-H Alkynylation

Rh_Catalysis Rh(III)_cat [Rh(III)]+ Chelation Chelation with Aldehyde Rh(III)_cat->Chelation C-H_Activation Concerted Metalation- Deprotonation (CMD) Chelation->C-H_Activation Rhodacycle Rh(III) Metallacycle C-H_Activation->Rhodacycle Oxidative_Addition Oxidative Addition of Alkynylating Agent Rhodacycle->Oxidative_Addition Rh(V)_intermediate Rh(V) Intermediate Oxidative_Addition->Rh(V)_intermediate Reductive_Elimination Reductive Elimination Rh(V)_intermediate->Reductive_Elimination Product_Release Product Release Reductive_Elimination->Product_Release Product_Release->Rh(III)_cat Ynone Ynone Product Product_Release->Ynone

Caption: Simplified mechanism for Rh-catalyzed C-H alkynylation.

VI. Conclusion and Future Outlook

While established methods for ynone synthesis, such as the Acyl Sonogashira coupling and the oxidation of propargylic alcohols, remain valuable tools in the synthetic chemist's arsenal, the emergence of novel strategies offers exciting new possibilities. C-H activation and the direct use of carboxylic acids, in particular, represent significant strides towards more efficient, atom-economical, and sustainable chemical synthesis.

The choice of synthetic route will ultimately depend on a variety of factors, including the specific target molecule, the availability and stability of starting materials, the desired scale of the reaction, and considerations of cost and environmental impact. As the field continues to evolve, we can anticipate the development of even more sophisticated and practical methods for the synthesis of these indispensable chemical building blocks.

VII. References

  • Dess, D. B.; Martin, J. C. Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. J. Org. Chem.1983 , 48 (22), 4155–4156. [Link]

  • Alonso, D. A.; Nájera, C.; Pacheco, M. C. Synthesis of Ynones by Palladium-Catalyzed Acylation of Terminal Alkynes with Acid Chlorides. J. Org. Chem.2004 , 69 (5), 1615–1619. [Link]

  • Chinchilla, R.; Nájera, C. Conjugated Ynones in Organic Synthesis. Chem. Rev.2014 , 114 (3), 1783–1826. [Link]

  • Zheng, W.; Liang, N.; Fu, Y.; Zhong, J.; Zhang, Y.; Wang, L.; Wang, Y.; Wang, Q. Efficient synthesis of ynones from carboxylic acids and terminal alkynes via Pd/Cu catalysis using 2-chloroimidazolium chloride as the activation reagent. New J. Chem.2023 , 47 (28), 13333-13337. [Link]

  • Chen, S.; Yu, J.; Jiang, Y.; Chen, F.; Cheng, J. Rhodium-catalyzed direct annulation of aldehydes with alkynes leading to indenones: proceeding through in situ directing group formation and removal. Org. Lett.2013 , 15 (18), 4754–4757. [Link]

  • Sonogashira, K.; Tohda, Y.; Hagihara, N. A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Lett.1975 , 16 (50), 4467-4470. [Link]

  • Palimkar, S. S.; Kumar, P. H.; Jogdand, N. R.; Daniel, T.; Lahoti, R. J.; Srinivasan, K. V. Copper-, ligand- and solvent-free synthesis of ynones by coupling acid chlorides with terminal alkynes. Tetrahedron Lett.2006 , 47 (31), 5527-5530. [Link]

  • Maki, B. E.; Chan, A.; Phillips, E. M.; Scheidt, K. A. N-Heterocyclic Carbene-Catalyzed Oxidation of Allylic, Propargylic, and Benzylic Alcohols to Esters. Org. Lett.2007 , 9 (2), 371–374. [Link]

  • Meyer, S. D.; Schreiber, S. L. Acceleration of the Dess-Martin Oxidation by Water. J. Org. Chem.1994 , 59 (24), 7549–7552. [Link]

  • Bates, C. G.; Saejueng, P.; Venkataraman, D. Copper-Catalyzed Synthesis of 1,3-Enynes. Org. Lett.2004 , 6 (9), 1441–1444. [Link]

  • Boeckman, R. K., Jr.; Shao, P.; Mullins, J. J. The Dess-Martin Periodinane. Org. Synth.2000 , 77, 141. [Link]

  • Chinchilla, R.; Nájera, C. The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chem. Rev.2007 , 107 (3), 874–922. [Link]

  • Boeckman, R. K., Jr.; George, K. M. 1,1,1-Triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2009. [Link]

  • Havare, N. Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc2020 , 2020 (6), 247-261. [Link]

  • Taylor, R. J. K.; Reid, M.; Foot, J.; Black, P. J. Tandem Oxidation Processes Using Manganese Dioxide: Discovery, Applications, and Current Studies. Acc. Chem. Res.2005 , 38 (11), 851–869. [Link]

  • Wang, D.; Li, F.; Li, Y.; Song, G. Iridium- and Rhodium-Catalyzed C−H Activation and Formyl Alkynylation of Benzaldehydes under Chelation-Assistance. Org. Lett.2015 , 17 (4), 920–923. [Link]

Sources

A Comparative Guide to In-Situ Reaction Monitoring: The Formation of Ethyl Hex-2-ynoate via IR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Real-Time Process Understanding

In the landscape of modern chemical synthesis, particularly within pharmaceutical and fine chemical development, the adage "time is money" has never been more relevant. However, speed cannot come at the expense of precision, safety, and quality. Traditional reaction monitoring, which relies on the physical extraction of an aliquot for offline analysis (e.g., HPLC, GC, or NMR), introduces a time lag that can obscure the true kinetics and mechanism of a reaction. This delay can lead to the misidentification of transient, yet critical, intermediates, or the failure to accurately pinpoint reaction endpoints, resulting in suboptimal yields and impurity profiles.

In-situ, or real-time, reaction monitoring has emerged as a transformative solution, providing a continuous stream of data directly from the reaction vessel without disturbing the chemical system.[1] Among the available Process Analytical Technology (PAT) tools, in-situ Fourier Transform Infrared (FT-IR) spectroscopy, particularly utilizing Attenuated Total Reflectance (ATR) probes, has proven to be an exceptionally powerful technique.[2][3] It offers a non-destructive, real-time window into the changing chemical landscape of a reaction mixture.[4]

This guide provides an in-depth comparison of in-situ FT-IR spectroscopy against other common analytical techniques for monitoring the synthesis of ethyl hex-2-ynoate. We will explore the underlying reaction mechanism, detail the principles of IR-based monitoring, present a comprehensive experimental protocol, and offer a comparative analysis to guide researchers in selecting the optimal tool for their synthetic challenges.

The Synthesis of this compound: A Mechanistic Overview

The formation of this compound is a classic example of carbon-carbon bond formation, a cornerstone of organic synthesis.[5] The reaction proceeds via a two-step sequence:

  • Deprotonation: A terminal alkyne, 1-pentyne, is treated with a strong base, such as n-butyllithium (n-BuLi). Terminal alkynes are significantly more acidic (pKa ≈ 25) than alkanes or alkenes, a property attributed to the high s-character of the sp-hybridized carbon orbital, which stabilizes the resulting acetylide anion.[6][7]

  • Nucleophilic Acyl Substitution: The generated pentynilide anion is a potent nucleophile.[7][8] It subsequently attacks the electrophilic carbonyl carbon of ethyl chloroformate. The tetrahedral intermediate then collapses, expelling the chloride leaving group to yield the final product, this compound. The overall reaction is an SN2-type process at the acyl carbon.[8]

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Acyl Substitution 1-Pentyne CH₃CH₂CH₂C≡CH (1-Pentyne) Pentynilide CH₃CH₂CH₂C≡C⁻ Li⁺ (Lithium Pentynilide) 1-Pentyne->Pentynilide + n-BuLi nBuLi n-BuLi (Base) Butane CH₃CH₂CH₂CH₃ (Butane) Start CH₃CH₂CH₂C≡C⁻ Li⁺ Product CH₃CH₂CH₂C≡C-C(=O)OEt (this compound) Start->Product + Ethyl Chloroformate EtChloroformate Cl-C(=O)OEt (Ethyl Chloroformate) LiCl LiCl

Figure 1: Reaction mechanism for the synthesis of this compound.

In-Situ IR Spectroscopy: The Right Tool for the Job

In-situ FT-IR spectroscopy operates by inserting a probe, typically an ATR crystal (like diamond or silicon), directly into the reaction vessel.[2][4] Infrared light is passed through the probe, and the instrument measures the absorption of specific frequencies by the molecules in direct contact with the probe's surface. According to the Beer-Lambert law, the absorbance of a particular molecular vibration is directly proportional to its concentration, allowing for quantitative tracking of reactants, intermediates, and products in real-time.[4]

For the synthesis of this compound, IR spectroscopy is particularly well-suited due to the distinct and well-separated vibrational frequencies of the key functional groups involved:

  • Terminal Alkyne (Reactant): The ≡C-H stretch of 1-pentyne appears as a sharp, strong band around 3300 cm⁻¹. Its consumption is easily monitored by the decrease in this peak's intensity.

  • Alkyne C≡C Stretch: The C≡C triple bond stretch appears around 2100-2260 cm⁻¹. While present in both the reactant and product, its position and intensity may shift upon substitution, providing additional data.

  • Ester Carbonyl (Product): The C=O stretch of the newly formed this compound will emerge as a very strong, sharp peak around 1715 cm⁻¹. The growth of this peak is a direct measure of product formation.

By monitoring these key spectral regions, one can gain a comprehensive understanding of the reaction's progress, identify the precise moment of initiation, track conversion, and determine the endpoint without any sample workup.[2]

Comparative Analysis of Monitoring Techniques

While in-situ IR is a powerful tool, it is essential to understand its performance relative to other common analytical methods. The choice of technique depends on the specific information required, the nature of the reaction, and practical constraints.

Technique Principle Mode Information Provided Advantages Limitations
In-Situ FT-IR Vibrational Spectroscopy (Molecular bond vibrations)In-Situ, Real-TimeReaction kinetics, mechanism, intermediates, endpoint, functional group transformation.[2]Non-destructive, continuous data, no sampling required, wide applicability (slurries, corrosive media).[2][4]Provides functional group information, not full structure; quantification requires calibration or standard addition.[9]
NMR Spectroscopy Nuclear Magnetic Resonance (Nuclear spin in a magnetic field)Offline (or At-line with flow cell)Detailed molecular structure, stereochemistry, quantification of all species.Unambiguous structural elucidation, highly quantitative without calibration (with internal standard).Lower sensitivity, expensive, not ideal for fast kinetics due to longer acquisition times, requires deuterated solvents for locking.
HPLC High-Performance Liquid Chromatography (Differential partitioning)OfflineSeparation and quantification of components, purity analysis, byproduct identification.High sensitivity and resolution, excellent for complex mixtures, established method for purity assessment.Destructive, time-lag due to sampling and run time, potential for sample degradation, requires method development.
GC Gas Chromatography (Partitioning in a gaseous mobile phase)OfflineSeparation and quantification of volatile components, purity analysis.Excellent for volatile and thermally stable compounds, high resolution.Limited to volatile analytes, destructive, risk of thermal decomposition of sensitive compounds in the injector.

Causality Behind Method Selection:

  • For Mechanistic Understanding & Kinetics: In-situ IR is superior. It provides a continuous, high-resolution temporal profile of the reaction, which is crucial for determining reaction rates and identifying short-lived intermediates that would be missed by offline methods.[4][10]

  • For Structural Confirmation: NMR is the gold standard. If an unexpected intermediate is stabilized or a side reaction is suspected, an offline NMR analysis of a quenched aliquot provides definitive structural proof.

  • For Final Purity & Yield: HPLC is the preferred method for final product analysis in many drug development settings. It excels at separating the main product from starting materials, reagents, and minor impurities, providing the accurate quantification needed for regulatory purposes.

Experimental Protocol: Real-Time Monitoring with In-Situ FT-IR

This protocol outlines the steps for monitoring the formation of this compound using a Mettler-Toledo ReactIR or similar in-situ FT-IR system equipped with an ATR probe.

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl Hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers at the forefront of scientific innovation, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper management and disposal of laboratory reagents are not merely procedural afterthoughts; they are integral to ensuring the safety of our personnel, the integrity of our research environment, and our unwavering commitment to environmental stewardship.

This guide provides a comprehensive, technically grounded framework for the proper disposal of ethyl hex-2-ynoate (CAS 16205-90-6). While a valuable intermediate in organic synthesis, its acetylenic functionality necessitates a cautious and informed approach to its disposal. My aim here is not just to list steps, but to explain the causality behind them, empowering you to make safe and compliant decisions in your laboratory. We will operate under the foundational principle of chemical safety: treat substances with incomplete hazard data as potentially hazardous and handle them with the utmost care.[1]

Hazard Characterization and Assessment: Understanding the "Why"

Before any disposal protocol is initiated, a thorough understanding of the compound's properties and potential hazards is paramount. This assessment directly informs our choices regarding personal protective equipment (PPE), segregation, and final disposal pathways.

Therefore, all waste containing this compound must be managed as regulated hazardous waste. Under the U.S. Environmental Protection Agency's Resource Conservation and Recovery Act (RCRA), a generator is responsible for characterizing their waste.[6] Lacking specific data, we will conservatively manage this waste stream to comply with regulations for reactive (D003) and potentially toxic wastes.[6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₂O₂[2]
Molecular Weight 140.18 g/mol [2]
Appearance Clear colorless to yellow liquid[2]
Boiling Point 116-118 °C @ 19 Torr[8]
Flash Point 87-88 °C @ 14 mmHg[8]
Water Solubility Insoluble[8]
Density ~0.951 g/cm³[8]

Pre-Disposal Safety and Preparation

Safe disposal begins with rigorous preparation. This phase minimizes the risk of exposure and ensures the waste is contained securely and correctly from the point of generation.

Personal Protective Equipment (PPE)

Given the potential for skin and eye irritation, a comprehensive PPE strategy is non-negotiable. The rationale for each piece of equipment is to create a barrier between you and the chemical, preventing accidental exposure.

Table 2: Required PPE for Handling this compound Waste

PPE CategorySpecificationRationale
Eye & Face ANSI Z87.1-compliant safety glasses with side shields or a face shield.[1]Protects against splashes and aerosols that can cause serious eye irritation.[4]
Hand Chemical-resistant nitrile or neoprene gloves.[3]Prevents direct skin contact, which can lead to irritation or absorption.[3]
Body Flame-resistant lab coat.Protects skin and personal clothing from contamination.
Work Area All handling and preparation of waste should occur within a certified chemical fume hood.Ensures adequate ventilation and containment of any vapors.[8]
Waste Container Selection and Labeling

The integrity of your waste container is your primary line of defense against leaks and spills.

  • Compatibility: Use a container made of a material compatible with organic esters, such as high-density polyethylene (HDPE) or glass. Ensure the container is in excellent condition with no cracks or residue.

  • Secure Closure: The container must have a tight-fitting, screw-on cap. This is critical to prevent spills and the release of vapors.[9]

  • Proper Labeling: All waste containers must be labeled clearly at the moment the first drop of waste is added. Use an official hazardous waste label provided by your institution's Environmental Health & Safety (EHS) department. The label must include:

    • The words "Hazardous Waste"

    • The full, unabbreviated chemical name: "this compound"

    • An accurate estimation of the concentration and volume

    • The relevant hazard characteristics (e.g., Flammable, Irritant)

    • The date of accumulation

Step-by-Step Disposal Protocols

The following protocols provide clear, actionable steps for managing both small and large volumes of this compound waste. The core principle is containment and segregation into the appropriate waste stream. Under no circumstances should this compound or its solutions be disposed of down the sanitary sewer. [5][9]

Protocol A: Disposal of Small Quantities (e.g., < 100 mL)

This protocol is intended for routine research quantities, such as residual material in reaction flasks or purification fractions.

  • Prepare Waste Container: In a chemical fume hood, open your designated, pre-labeled hazardous waste container for "Non-Halogenated Organic Liquids."

  • Transfer Waste: Carefully decant or pipette the liquid this compound waste directly into the container.

  • Secure Container: Tightly close the container cap.

  • Store Appropriately: Place the waste container in a designated Satellite Accumulation Area (SAA). The container should be stored in secondary containment (e.g., a chemical-resistant tray or tub) to contain any potential leaks.[9]

Protocol B: Management of Large Quantities & Spills (> 100 mL)

For larger volumes or in the event of a spill, the objective is to convert the liquid waste into a solid form for safer handling and disposal.

  • Contain the Spill: If a spill occurs, restrict access to the area. Ensure ventilation is adequate.

  • Absorb the Liquid: Cover the liquid with a non-combustible, inert absorbent material such as vermiculite, sand, or cat litter. Start from the outside of the spill and work inwards to prevent it from spreading.

  • Collect the Solid Waste: Once the liquid is fully absorbed, carefully scoop the material using non-sparking tools into a compatible, wide-mouthed hazardous waste container (e.g., an HDPE pail).[10]

  • Label and Seal: Securely seal the container and label it as "Solid Hazardous Waste" containing "this compound absorbed on [Name of Absorbent]."

  • Decontaminate: Clean the spill area thoroughly. The first rinse with a suitable solvent (like acetone or ethanol) must be collected and disposed of as liquid hazardous waste (see Protocol A).

  • Store for Pickup: Store the sealed container in the SAA pending collection by your institution's EHS department.

Protocol C: Disposal of Contaminated Materials and Empty Containers

Labware, gloves, and containers that have come into contact with this compound must also be disposed of as hazardous waste.

  • Solid Waste: Items like contaminated gloves, weighing paper, and absorbent pads should be collected in a sealed, labeled bag or container designated for "Solid Hazardous Waste."

  • "Empty" Containers: A chemical container is not considered "RCRA empty" until it has been properly decontaminated.

    • Triple-rinse the container with a suitable solvent (e.g., acetone).[9]

    • Crucially, the first rinseate must be collected and disposed of as liquid hazardous waste. [9] Subsequent rinses can typically be managed as non-hazardous, but confirm this with your local EHS policy.

    • After rinsing and air-drying in a fume hood, completely deface or remove the original label.[9] The clean, de-labeled container can then be disposed of in the appropriate glass or plastic recycling stream.

Disposal Workflow and Decision Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound, from the point of generation to final handoff for disposal.

G cluster_prep Phase 1: Preparation cluster_assessment Phase 2: Assessment & Segregation cluster_disposal Phase 3: Disposal Protocol cluster_storage Phase 4: Final Storage start Waste Generated (this compound) ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe hood Work Inside a Chemical Fume Hood ppe->hood assess_state Assess Waste Form hood->assess_state liquid_waste Liquid Waste assess_state->liquid_waste Liquid solid_waste Contaminated Solid (Gloves, Labware, etc.) assess_state->solid_waste Solid assess_qty Assess Quantity collect_liquid Protocol A: Collect in 'Non-Halogenated Organic Liquid' Waste Container assess_qty->collect_liquid < 100 mL absorb_spill Protocol B: Absorb with Inert Material (e.g., Vermiculite) assess_qty->absorb_spill > 100 mL / Spill liquid_waste->assess_qty collect_solid_labware Protocol C: Collect in 'Solid Hazardous Waste' Bag/Pail solid_waste->collect_solid_labware Debris rinse_container Protocol C: Triple-Rinse Container solid_waste->rinse_container Empty Container label_container Ensure Container is Properly Labeled & Closed collect_liquid->label_container collect_solid_spill Collect Absorbed Material in Solid Waste Container absorb_spill->collect_solid_spill collect_solid_spill->label_container collect_solid_labware->label_container collect_rinseate Collect First Rinseate as Liquid Hazardous Waste rinse_container->collect_rinseate collect_rinseate->label_container store_saa Store in Secondary Containment in Satellite Accumulation Area label_container->store_saa end Arrange Pickup by EHS / Licensed Contractor store_saa->end

Caption: Decision workflow for the safe disposal of this compound waste.

Finalizing Disposal: Storage and Hand-Off

All generated waste must be stored in a designated SAA, which should be located at or near the point of generation.[9] Ensure that your this compound waste container is segregated from incompatible materials, particularly strong oxidizing agents, acids, and bases. When the container is full, or if you are approaching your laboratory's accumulation volume limits, arrange for a pickup by your institution's EHS department or licensed hazardous waste contractor.[11]

By adhering to these scientifically sound and safety-first procedures, you contribute to a culture of responsibility that is the bedrock of all successful research endeavors.

References

  • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. Available at: [Link]

  • This compound . PubChem, National Center for Biotechnology Information. Available at: [Link]

  • Safety Data Sheet: Sodium 2-ethyl hexanoate . Chemos GmbH & Co.KG. Available at: [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College Environmental Health and Safety. Available at: [Link]

  • Safety Data Sheet: Lead 2-ethylhexanoate . KISHIDA CHEMICAL CO., LTD. Available at: [Link]

  • RCRA . Case Western Reserve University Environmental Health and Safety. Available at: [Link]

  • D003 – The Characteristic Hazardous Waste Code for Reactive Waste . Daniels Training Services. Available at: [Link]

  • Treatment and disposal of chemical wastes in daily laboratory work . Organic Chemistry Portal. Available at: [Link]

  • 4 Hazardous Waste Characteristics Under RCRA . Lion Technology Inc. YouTube. Available at: [Link]

  • Chemical Waste . The University of Texas at Austin Environmental Health and Safety. Available at: [Link]

  • Resource Conservation and Recovery Act (RCRA) and Federal Facilities . U.S. Environmental Protection Agency (EPA). Available at: [Link]

  • WASTE MANAGEMENT . The University of Edinburgh. Available at: [Link]

  • Laboratory chemical waste disposal guidelines . University of Otago. Available at: [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl hex-2-ynoate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel and reactive compounds like Ethyl hex-2-ynoate demands a safety-first mindset. This guide moves beyond a simple checklist, providing a deep, procedural framework for the safe handling, use, and disposal of this chemical. Our goal is to instill a culture of proactive safety, ensuring that both personnel and research integrity are protected at all times.

Understanding the Hazard Profile of this compound

This compound (CAS: 16205-90-6) is an ester that, while specific toxicological data is limited, belongs to a class of organic compounds that require careful handling.[1] Based on data from structurally similar chemicals, we must anticipate several potential hazards.

Key Anticipated Hazards:

  • Skin and Eye Irritation: Organic esters are frequently irritants. Direct contact can cause redness, discomfort, and in the case of eyes, serious damage.[2][3][4]

  • Respiratory Tract Irritation: Inhalation of vapors or aerosols may lead to irritation of the nose, throat, and lungs.[2][3]

  • Ingestion: May be harmful if swallowed, potentially causing gastrointestinal irritation.[2][4]

Hazard Summary Table
Hazard TypeDescription & Potential EffectsPrimary Exposure Route(s)
Eye Irritation May cause serious irritation or damage upon contact.[2][4][7]Eyes
Skin Irritation Can cause irritation, redness, and dermatitis with prolonged contact.[2][3][4]Skin
Respiratory Irritation Vapors may irritate the respiratory system.[2][3]Inhalation
Flammability Assumed to be a combustible liquid. Vapors may form flammable mixtures with air.[4][5][6]N/A
Ingestion Toxicity May be harmful if swallowed.[4]Ingestion

The Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The foundation of safety is a multi-layered approach, starting with engineering controls and supplemented by robust PPE.

Engineering Controls: Your First Line of Defense

PPE is the last line of defense. Before any handling, ensure the primary engineering controls are in place and functional.

  • Fume Hood: All handling of this compound must be conducted in a properly functioning chemical fume hood to control vapor inhalation.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors.[2][3][8]

  • Safety Shower & Eyewash Station: An accessible and regularly tested safety shower and eyewash station are mandatory in any area where this chemical is handled.[2]

Personal Protective Equipment (PPE): A Self-Validating System

The selection of PPE is not a static choice but a dynamic risk assessment based on the procedure.

PPE_Selection_Workflow cluster_prep Preparation & Assessment cluster_ppe PPE Ensemble cluster_action Execution start Assess Task: - Quantity - Temperature - Duration check_sds Consult Supplier-Specific Safety Data Sheet (SDS) start->check_sds Always First Step eye Eye/Face Protection: - Safety Goggles (min.) - Face Shield (for splash risk) check_sds->eye gloves Hand Protection: - Nitrile or Neoprene Gloves - Check manufacturer's breakthrough data check_sds->gloves clothing Body Protection: - Flame-Resistant Lab Coat check_sds->clothing resp Respiratory Protection: - Required if ventilation is inadequate or for aerosol generation check_sds->resp proceed Proceed with Experiment eye->proceed gloves->proceed clothing->proceed resp->proceed

PPE Selection Workflow based on task assessment.

Eye and Face Protection:

  • Minimum Requirement: Wear tightly fitting safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[7]

  • Increased Risk: When there is a significant risk of splashing (e.g., transfers of larger volumes, reactions under pressure), supplement safety goggles with a face shield.

Skin Protection:

  • Gloves: Use chemically resistant gloves. Nitrile or neoprene gloves are generally recommended for handling organic esters, but always consult the glove manufacturer's specific chemical resistance data.[8] Discard gloves immediately if they become contaminated and wash hands thoroughly.

  • Lab Coat: A flame-resistant lab coat is mandatory. Ensure it is fully buttoned and the sleeves are not rolled up.

  • Additional Clothing: Wear long pants and closed-toe shoes.

Respiratory Protection:

  • Under normal conditions within a functioning fume hood, respiratory protection is not typically required.

  • A NIOSH-approved respirator with an organic vapor cartridge may be necessary if engineering controls fail, during large-scale operations, or when cleaning up a significant spill.[2][8] A respiratory protection program that meets OSHA 1910.134 and ANSI Z88.2 requirements must be followed whenever respirator use is warranted.[2][8]

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Pre-Handling Inspection: Verify the fume hood is operational. Clear the workspace of any unnecessary items and potential ignition sources.[5]

  • Don PPE: Put on all required PPE as determined by your risk assessment.

  • Chemical Transfer: Use grounding and bonding for container transfers to prevent static discharge. Use non-sparking tools.[5][9]

  • Post-Handling: Tightly close the container immediately after use.[2][8]

  • Decontamination: Wipe down the work area in the fume hood.

  • Doff PPE: Remove gloves using a technique that avoids skin contact with the outer surface.[10] Remove your lab coat and wash hands thoroughly with soap and water.[2][8]

Emergency First Aid Procedures
  • Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2][7][11]

  • Skin Contact: Promptly remove contaminated clothing. Wash the affected skin area with plenty of soap and water.[8][11] If irritation persists, get medical attention.[8][11]

  • Inhalation: Move the exposed person to fresh air at once. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[2][8][11]

  • Ingestion: Do NOT induce vomiting. If the person is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[2][11]

Spill and Disposal Plan

All waste materials must be treated as hazardous.

Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size & Consult SDS evacuate->assess small_spill Small Spill (Inside Fume Hood) assess->small_spill large_spill Large Spill or Outside Containment assess->large_spill absorb Absorb with Inert Material (e.g., Vermiculite, Sand) small_spill->absorb Personnel Trained & Proper PPE call_ehs Call Emergency Personnel & Environmental Health/Safety small_spill->call_ehs If Unsure large_spill->call_ehs Always collect Collect into a Closed, Labeled Hazardous Waste Container absorb->collect decon Decontaminate Area collect->decon

Logical workflow for responding to a chemical spill.

Disposal Protocol:

  • Contaminated PPE: All disposable PPE (gloves, etc.) that has come into contact with this compound must be disposed of as hazardous waste.

  • Chemical Waste: Unused or waste this compound must be collected in a designated, properly labeled, and sealed hazardous waste container.

  • Compliance: Dispose of all waste through your institution's approved waste disposal program, following all local, state, and federal regulations.[3][12] Do not mix with other waste streams unless explicitly permitted.

By integrating these principles of hazard assessment, engineering controls, diligent PPE use, and clear operational plans, you can confidently and safely advance your research. Always prioritize a thorough review of the supplier-specific Safety Data Sheet (SDS) before beginning any new procedure.

References

  • First Aid Procedures for Chemical Hazards. NIOSH - CDC. [Link]

  • Safety Data Sheet. OKON. [Link]

  • Material Safety Data Sheet - Calcium 2-ethylhexanoate. Cole-Parmer. [Link]

  • Safety Data Sheet: Sodium 2-ethyl hexanoate. Chemos GmbH&Co.KG. [Link]

  • SAFETY DATA SHEET - Ethyl hexanoate. Thermo Fisher Scientific. [Link]

  • This compound | C8H12O2. PubChem. [Link]

  • Ethyl Acetate - SAFETY DATA SHEET. Breckland Scientific Supplies Ltd. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.